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  • Product: (1-Ethylpyrrolidin-3-yl)methanol
  • CAS: 61472-22-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (1-Ethylpyrrolidin-3-yl)methanol

Abstract (1-Ethylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of (1-Ethylpyrrolidin-3-yl)methanol, alongside detailed experimental protocols for their determination. This document is intended to serve as a practical resource for scientists and researchers, emphasizing not only the data but also the causality behind the experimental methodologies.

Introduction and Molecular Structure

(1-Ethylpyrrolidin-3-yl)methanol, with the CAS number 61472-22-8, belongs to the class of pyrrolidine-containing compounds, which are prevalent scaffolds in numerous biologically active molecules. The presence of a primary alcohol and a tertiary amine within its structure imparts specific physicochemical characteristics that influence its reactivity, solubility, and potential biological interactions.

The fundamental molecular attributes of (1-Ethylpyrrolidin-3-yl)methanol are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 61472-22-8
SMILES OCC1CN(CC)CC1
InChI Key OQESQLHTMOOSST-UHFFFAOYSA-N

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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="CH2", pos="-1.2,-0.5!"]; C2 [label="CH", pos="-1.2,1!"]; C3 [label="CH2", pos="0,1.5!"]; C4 [label="CH2", pos="1.2,0.5!"]; C5 [label="CH2", pos="1.2,-1!"]; C6 [label="CH3", pos="2.4,-1.5!"]; C7 [label="CH2OH", pos="-2.4,1.5!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C6; C2 -- C7; }

Figure 1: 2D representation of (1-Ethylpyrrolidin-3-yl)methanol.

Physical State and Thermal Properties

The physical state of a compound at ambient temperature is a critical parameter for its handling and storage. There is some discrepancy in the literature regarding the physical form of (1-Ethylpyrrolidin-3-yl)methanol, with some suppliers listing it as a solid and others as a liquid.[1] This suggests that it is likely a low-melting solid.

Melting Point

The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, the melting point is sharp, typically within a 1-2°C range. The presence of impurities generally leads to a depression and broadening of the melting point range. As of the date of this publication, a definitive experimental melting point for (1-Ethylpyrrolidin-3-yl)methanol has not been reported in publicly available literature.

This protocol describes a standard and reliable method for determining the melting point of a solid organic compound using a digital melting point apparatus.

Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the starting temperature to approximately 15-20°C below the expected melting point. If unknown, a rapid preliminary heating can be performed to estimate the approximate range.

    • Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow start Start: Dry, Powdered Sample prep Prepare Capillary Tube (2-3 mm sample height) start->prep Load Sample setup Set Apparatus Parameters (Start Temp, Ramp Rate) prep->setup Insert into Apparatus measure Observe and Record (T1: First liquid, T2: All liquid) setup->measure Begin Heating end Report Melting Range (T1 - T2) measure->end

Figure 2: Workflow for melting point determination.

Boiling Point

This method is suitable for determining the boiling point of small quantities of a liquid.

Principle: A small amount of the liquid is heated in a test tube containing an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which this occurs is the boiling point.

Step-by-Step Methodology:

  • Preparation:

    • Place a few drops of the liquid into a small test tube.

    • Take a capillary tube and seal one end using a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the liquid.

  • Apparatus Setup:

    • Attach the test tube to a thermometer.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Measurement:

    • Heat the bath gently. A stream of bubbles will emerge from the capillary as trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

    • Remove the heat source and allow the bath to cool slowly.

    • Observe the moment the bubbling stops and the liquid begins to enter the capillary tube. The temperature at this point is the boiling point.

Density and Refractive Index

Density and refractive index are important physical constants used for substance identification and purity assessment.

Density

Density is the mass per unit volume of a substance. For liquids, it is typically temperature-dependent. No experimental density value for (1-Ethylpyrrolidin-3-yl)methanol has been found in the reviewed literature.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid.

Step-by-Step Methodology:

  • Mass Measurement:

    • Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance. Record this mass.

    • Add a specific volume of the liquid (e.g., 5.00 mL) to the graduated cylinder.

    • Weigh the graduated cylinder with the liquid and record the combined mass.

    • The mass of the liquid is the difference between the two weighings.

  • Volume Measurement:

    • Carefully read the volume of the liquid from the bottom of the meniscus in the graduated cylinder.

  • Calculation:

    • Density (ρ) = Mass (m) / Volume (V)

    • Record the temperature at which the measurement was taken.

Density_Determination_Workflow start Start: Clean, Dry Graduated Cylinder weigh_empty Weigh Empty Cylinder (m1) start->weigh_empty add_liquid Add Known Volume of Liquid (V) weigh_empty->add_liquid weigh_full Weigh Cylinder + Liquid (m2) add_liquid->weigh_full calculate Calculate Mass (m = m2 - m1) Calculate Density (ρ = m / V) weigh_full->calculate end Report Density at Temp (T) calculate->end

Figure 3: Workflow for liquid density determination.

Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that is dependent on temperature and the wavelength of light used. No experimental refractive index for (1-Ethylpyrrolidin-3-yl)methanol is currently available.

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It operates by measuring the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample.

Step-by-Step Methodology:

  • Calibration:

    • Calibrate the refractometer using a standard with a known refractive index, such as distilled water.

  • Sample Application:

    • Open the prism assembly and place a few drops of the liquid sample onto the surface of the lower prism.

    • Close the prisms firmly.

  • Measurement:

    • Turn on the light source.

    • Look through the eyepiece and adjust the coarse and fine controls until the field of view shows a distinct light and dark boundary.

    • If a colored band is visible, adjust the chromatic dispersion compensator until a sharp, colorless line is obtained.

    • Align this boundary line with the crosshairs in the eyepiece.

  • Reading:

    • Read the refractive index value from the instrument's scale.

    • Record the temperature of the measurement.

Solubility Profile

The solubility of a compound in various solvents is critical for reaction work-ups, purification, and formulation. The presence of both a polar hydroxyl group and a tertiary amine in (1-Ethylpyrrolidin-3-yl)methanol suggests it is likely to be soluble in polar solvents. The related compound, (S)-(1-Methylpyrrolidin-3-YL)methanol, is reported to be soluble in polar solvents. However, quantitative solubility data for the title compound is not available.

A qualitative assessment of solubility in common laboratory solvents such as water, methanol, ethanol, dichloromethane, and ethyl acetate would be a valuable addition to the characterization of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. While supplier websites indicate the availability of spectral data for (1-Ethylpyrrolidin-3-yl)methanol, these are not publicly accessible.[2] For illustrative purposes, a discussion of the expected spectral features is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methylene protons of the hydroxymethyl group, and the various protons on the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide detailed structural information.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon bearing the hydroxyl group and the carbons adjacent to the nitrogen atom expected to be downfield.

Infrared (IR) Spectroscopy

The IR spectrum of (1-Ethylpyrrolidin-3-yl)methanol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching would appear in the 1050-1150 cm⁻¹ region. An IR spectrum for the constitutional isomer, (1-Ethyl-2-pyrrolidinyl)methanol, is available from the NIST WebBook and shows these characteristic features.[3]

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 129. The fragmentation pattern would likely involve the loss of a hydroxyl radical or cleavage of the pyrrolidine ring, providing further structural confirmation.

Safety and Handling

(1-Ethylpyrrolidin-3-yl)methanol is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. The hazard statement H318 confirms that it causes serious eye damage.

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is designated as a combustible solid and should be stored accordingly. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide has synthesized the available information on the physical properties of (1-Ethylpyrrolidin-3-yl)methanol. While fundamental molecular characteristics are well-documented, there is a notable absence of experimentally determined thermal and optical properties in the public domain. The provided experimental protocols offer a robust framework for researchers to determine these missing values, thereby contributing to a more complete physicochemical profile of this compound. Adherence to strict safety protocols is paramount when handling this chemical due to its corrosive nature.

References

  • (1-Ethyl-2-pyrrolidinyl)methanol. NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to (1-Ethylpyrrolidin-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (1-Ethylpyrrolidin-3-yl)methanol is a chiral heterocyclic compound of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1-Ethylpyrrolidin-3-yl)methanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its pyrrolidine core is a prevalent scaffold in a wide array of biologically active molecules, and the presence of both a tertiary amine and a primary alcohol offers versatile handles for synthetic elaboration. This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, characterization, and potential applications of (1-Ethylpyrrolidin-3-yl)methanol, with a particular focus on its role as a key building block in the synthesis of novel therapeutics, including muscarinic M3 receptor antagonists.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, and it stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the stereochemical possibilities arising from substituted pyrrolidines make it a privileged scaffold in drug design. The incorporation of a pyrrolidine moiety can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can play a crucial role in its binding to biological targets.

(1-Ethylpyrrolidin-3-yl)methanol, with its ethyl group on the nitrogen and a hydroxymethyl substituent at the 3-position, is a valuable chiral building block. The tertiary amine can be protonated at physiological pH, potentially engaging in ionic interactions with biological receptors, while the primary alcohol provides a site for esterification, etherification, or oxidation to introduce further diversity.

Chemical Structure and Physicochemical Properties

The chemical structure of (1-Ethylpyrrolidin-3-yl)methanol is characterized by a pyrrolidine ring with an ethyl group attached to the nitrogen atom (position 1) and a methanol group attached to the carbon at position 3.

Molecular Formula: C₇H₁₅NO

Molecular Weight: 129.20 g/mol

CAS Number: 61472-22-8

IUPAC Name: (1-Ethylpyrrolidin-3-yl)methanol

SMILES: C1(CO)CN(CC)CC1

PropertyValueSource
Appearance Solid
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 61472-22-8
Predicted XlogP -0.1[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[4]

Synthesis of (1-Ethylpyrrolidin-3-yl)methanol: A Plausible Synthetic Approach

While specific, detailed experimental protocols for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol are not extensively published in peer-reviewed journals, a logical and efficient synthetic strategy can be devised based on established methodologies for analogous compounds. A common and effective approach involves a two-step process starting from a suitable pyrrolidine precursor: N-ethylation followed by the reduction of a carbonyl group at the 3-position.

Proposed Synthetic Pathway

Synthesis_Pathway A Pyrrolidin-3-one B 1-Ethylpyrrolidin-3-one A->B Reductive Amination (Acetaldehyde, NaBH(OAc)₃) C (1-Ethylpyrrolidin-3-yl)methanol B->C Reduction (NaBH₄, Methanol)

Caption: Plausible synthetic pathway for (1-Ethylpyrrolidin-3-yl)methanol.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 1-Ethylpyrrolidin-3-one

This step involves the reductive amination of pyrrolidin-3-one with acetaldehyde.

  • Materials:

    • Pyrrolidin-3-one hydrochloride

    • Acetaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of pyrrolidin-3-one hydrochloride in dichloromethane, add triethylamine to neutralize the hydrochloride salt.

    • Cool the mixture to 0 °C and add acetaldehyde dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude 1-Ethylpyrrolidin-3-one, which can be purified by distillation or column chromatography.

Step 2: Synthesis of (1-Ethylpyrrolidin-3-yl)methanol

This step involves the reduction of the ketone functionality of 1-Ethylpyrrolidin-3-one.

  • Materials:

    • 1-Ethylpyrrolidin-3-one

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Ethylpyrrolidin-3-one in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Carefully quench the reaction by the dropwise addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to afford (1-Ethylpyrrolidin-3-yl)methanol.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

While publicly available, experimentally determined spectra for (1-Ethylpyrrolidin-3-yl)methanol are scarce, chemical suppliers indicate the availability of such data.[5] Based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group: A quartet corresponding to the -CH₂- protons and a triplet for the -CH₃ protons.

  • Pyrrolidine Ring: A series of multiplets for the ring protons.

  • Hydroxymethyl Group: A doublet for the -CH₂OH protons, which may couple with the adjacent methine proton. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Ethyl Group: Two distinct signals for the -CH₂- and -CH₃ carbons.

  • Pyrrolidine Ring: Signals for the four unique carbons of the pyrrolidine ring.

  • Hydroxymethyl Group: A signal for the -CH₂OH carbon.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.

  • C-O Stretch: An absorption band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 129.20).

  • Fragmentation: Common fragmentation patterns would involve the loss of the hydroxymethyl group or cleavage of the pyrrolidine ring.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a key component in a multitude of approved drugs and clinical candidates. (1-Ethylpyrrolidin-3-yl)methanol serves as a valuable building block for the synthesis of complex molecules with therapeutic potential, particularly in the area of neuroscience and as antagonists for G-protein coupled receptors.

Muscarinic M3 Receptor Antagonists

A significant application of pyrrolidine derivatives is in the development of muscarinic M3 receptor antagonists. These agents are used in the treatment of overactive bladder. The synthesis of Darifenacin, a selective M3 antagonist, involves a pyrrolidine core that is structurally related to (1-Ethylpyrrolidin-3-yl)methanol.[6] While not a direct precursor in the most common synthetic routes to Darifenacin, the structural similarity highlights the utility of this class of compounds in targeting muscarinic receptors.

Drug_Discovery_Workflow A (1-Ethylpyrrolidin-3-yl)methanol B Functionalization of Hydroxyl Group (e.g., Esterification, Etherification) A->B C Library of Pyrrolidine Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification (e.g., Muscarinic Receptor Antagonist) D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for the use of (1-Ethylpyrrolidin-3-yl)methanol in drug discovery.

Safety and Handling

(1-Ethylpyrrolidin-3-yl)methanol is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements: H318 - Causes serious eye damage.

  • Precautionary Statements:

    • P280 - Wear protective gloves/protective clothing/eye protection/face protection.

    • P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not widely documented, synthesis and the presence of key functional groups make it an attractive starting material for the creation of diverse chemical libraries. The established importance of the pyrrolidine scaffold in pharmacologically active compounds, particularly as muscarinic receptor antagonists, underscores the potential of (1-Ethylpyrrolidin-3-yl)methanol in the development of novel therapeutics. Further research into its synthesis, characterization, and application is warranted to fully exploit its potential in the pharmaceutical sciences.

References

  • synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). Retrieved January 11, 2026, from [Link].

  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO - PubChem. (n.d.). Retrieved January 11, 2026, from [Link].

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). Retrieved January 11, 2026, from [Link].

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018, December 19). European Patent Office. Retrieved January 11, 2026, from [Link].

  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link].

  • (1-ethylpyrrolidin-3-yl)methanol (C7H15NO) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link].

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. (n.d.). VAST JOURNALS SYSTEM. Retrieved January 11, 2026, from [Link].

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). Retrieved January 11, 2026, from [Link].

  • RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents. (n.d.).
  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. (n.d.). Retrieved January 11, 2026, from [Link].

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][5][6][7]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link].

  • Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides - MDPI. (2025, November 12). Retrieved January 11, 2026, from [Link].

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link].

  • 1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link].

  • CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents. (n.d.).
  • WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents. (n.d.).
  • Certificates of Analysis - Lab Alley. (n.d.). Retrieved January 11, 2026, from [Link].

Sources

Foundational

(1-Ethylpyrrolidin-3-yl)methanol (CAS: 61472-22-8): A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of the N-Ethylpyrrolidine Scaffold (1-Ethylpyrrolidin-3-yl)methanol, bearing the CAS number 61472-22-8, is a bifunctional heterocyclic building block of significant interest to the medic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Ethylpyrrolidine Scaffold

(1-Ethylpyrrolidin-3-yl)methanol, bearing the CAS number 61472-22-8, is a bifunctional heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. Its structure, which combines a tertiary amine within a pyrrolidine ring and a primary alcohol, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and the specific N-ethyl substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2] This guide provides an in-depth technical overview of (1-Ethylpyrrolidin-3-yl)methanol, encompassing its chemical properties, a robust synthetic protocol, analytical characterization, and a notable application in the development of kinase inhibitors.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of (1-Ethylpyrrolidin-3-yl)methanol is essential for its effective application in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 61472-22-8[3]
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
Appearance Solid[3]
SMILES OCC1CN(CC)CC1[3]
InChI 1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3[3]
Predicted XlogP 0.3[4]
Monoisotopic Mass 129.11537 Da[4]

Synthesis of (1-Ethylpyrrolidin-3-yl)methanol: A Representative Protocol

While specific, peer-reviewed synthetic procedures for (1-Ethylpyrrolidin-3-yl)methanol are not extensively detailed in the literature, a highly plausible and efficient route involves the reduction of a suitable carboxylic acid ester precursor, namely ethyl 1-ethylpyrrolidine-3-carboxylate. This transformation is reliably achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6] The causality behind this choice of reagent lies in its superior reactivity, which is necessary to reduce the relatively stable ester functional group to a primary alcohol. Less reactive hydrides like sodium borohydride are generally insufficient for this purpose.[6]

The overall synthetic workflow can be visualized as a two-step process starting from commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Reduction Ethyl_pyrrolidine_3_carboxylate_HCl Ethyl pyrrolidine-3-carboxylate (or its hydrochloride salt) Reductive_Amination Reductive Amination or SN2 Reaction Ethyl_pyrrolidine_3_carboxylate_HCl->Reductive_Amination Acetaldehyde Acetaldehyde or Ethyl Halide Acetaldehyde->Reductive_Amination Ethyl_1_ethylpyrrolidine_3_carboxylate Ethyl 1-ethylpyrrolidine-3-carboxylate Reductive_Amination->Ethyl_1_ethylpyrrolidine_3_carboxylate LiAlH4 Lithium Aluminum Hydride (LiAlH₄) Ethyl_1_ethylpyrrolidine_3_carboxylate->LiAlH4 Reduction Target_Molecule (1-Ethylpyrrolidin-3-yl)methanol LiAlH4->Target_Molecule

Caption: Synthetic workflow for (1-Ethylpyrrolidin-3-yl)methanol.

Detailed Experimental Protocol (Representative)

Reaction: Reduction of Ethyl 1-ethylpyrrolidine-3-carboxylate to (1-Ethylpyrrolidin-3-yl)methanol.

Materials:

  • Ethyl 1-ethylpyrrolidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 1-ethylpyrrolidine-3-carboxylate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up (Fieser Method): The reaction is carefully quenched by the successive, dropwise addition of water (volume in mL equal to the mass of LiAlH₄ in g), followed by 15% aqueous sodium hydroxide solution (same volume as the water), and finally, water again (3 times the initial volume of water).[7] This procedure is crucial for safely neutralizing the excess reactive LiAlH₄ and precipitating the aluminum salts in a granular, easily filterable form.

  • Isolation: The resulting granular precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Ethylpyrrolidin-3-yl)methanol. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized (1-Ethylpyrrolidin-3-yl)methanol. Standard analytical techniques for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8]

Expected Spectroscopic Data

While a publicly available, experimentally determined spectrum for (1-Ethylpyrrolidin-3-yl)methanol is not readily found, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs such as 1-ethyl-3-pyrrolidinol and (1-methylpyrrolidin-3-yl)methanol.[9][10][11]

  • ¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the N-ethyl group. The protons on the pyrrolidine ring will appear as a series of complex multiplets. The two protons of the hydroxymethyl group will likely appear as a doublet. A broad singlet corresponding to the hydroxyl proton will also be present.

  • ¹³C NMR: The spectrum will show distinct signals for the two carbons of the N-ethyl group, the carbons of the pyrrolidine ring, and the carbon of the hydroxymethyl group. The chemical shifts will be indicative of their respective electronic environments.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the N-ethyl group. Predicted adduct ions in electrospray ionization would include [M+H]⁺ at m/z 130.12265.[4]

Chromatographic Purity Assessment

HPLC is the method of choice for assessing the purity of (1-Ethylpyrrolidin-3-yl)methanol. For enantiomeric purity analysis of chiral analogs, specialized chiral stationary phases are employed.[12] A typical HPLC analysis would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The utility of (1-Ethylpyrrolidin-3-yl)methanol as a building block in medicinal chemistry is exemplified by its recent incorporation into the synthesis of novel kinase inhibitors. Specifically, it has been used in the preparation of pyridazinyl amino derivatives that act as inhibitors of Activin receptor-like kinase 5 (ALK5).[13][14][15] ALK5 is a transmembrane serine/threonine kinase receptor for transforming growth factor-β (TGF-β) and is a key player in cellular signaling pathways. Dysregulation of the TGF-β/ALK5 pathway is implicated in various diseases, including cancer and fibrosis, making ALK5 an attractive therapeutic target.[13][14][15]

A recent patent application describes the synthesis of quinoline derivatives where (1-ethylpyrrolidin-3-yl)methanol is reacted to form a key intermediate. This highlights the compound's role in creating molecules with potential for treating serious diseases.

ALK5_Inhibitor_Synthesis Target_Molecule (1-Ethylpyrrolidin-3-yl)methanol Coupling_Reaction Coupling Reaction (e.g., Etherification) Target_Molecule->Coupling_Reaction Quinolone_Core Substituted Quinoline or Pyridazine Core Quinolone_Core->Coupling_Reaction ALK5_Inhibitor ALK5 Inhibitor Precursor Coupling_Reaction->ALK5_Inhibitor

Caption: Role of (1-Ethylpyrrolidin-3-yl)methanol in ALK5 inhibitor synthesis.

The incorporation of the (1-ethylpyrrolidin-3-yl)methoxy moiety into the final molecule is a deliberate design choice aimed at optimizing the compound's drug-like properties, such as solubility, cell permeability, and metabolic stability, while maintaining potent and selective inhibition of the ALK5 kinase.

Safety and Handling

(1-Ethylpyrrolidin-3-yl)methanol is classified as a substance that causes serious eye damage (H318).[3] Therefore, appropriate personal protective equipment, including safety goggles or a face shield, and chemical-resistant gloves, must be worn when handling this compound.[3] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis from readily available precursors, combined with its bifunctional nature, makes it an attractive starting material for creating diverse libraries of compounds. The demonstrated application of this molecule in the synthesis of potent ALK5 inhibitors underscores its relevance and potential for the development of novel therapeutics. This guide provides the foundational technical knowledge for researchers and scientists to effectively utilize (1-Ethylpyrrolidin-3-yl)methanol in their synthetic endeavors.

References

  • ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Reagents.... ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). (1-ethylpyrrolidin-3-yl)methanol (C7H15NO). PubChemLite. Available at: [Link]

  • PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • ResearchGate. (n.d.). Design, synthesis and evaluation of small molecule imidazo[2,1- b ][8][16][17]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). ResearchGate.

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
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  • SciSpace. (n.d.).
  • Google Patents. (n.d.). US11198697B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

    
    . Chemistry LibreTexts. Available at: [Link]
    
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Google Patents. (n.d.). US20060205803A1 - 4-substituted-pyrrolidin-2-ones and their uses for the synthesis of 2-oxo-pyrrolidin-1-yl derivatives.
  • Google Patents. (n.d.). US20100184789A1 - N-(aminoheteroaryl)-1h-indole-2-carboxamide-derived compounds, preparation thereof and therapeutic use thereof.
  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US7786180B2 - Methanol synthesis.
  • ResearchGate. (n.d.). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors.
  • PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). Chem 115. Harvard University. Available at: [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Chemguide. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001875). Human Metabolome Database. Available at: [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • CAS.org. (n.d.). U.S.
  • Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. Available at: [Link]

  • University of California, Davis. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Semantic Scholar. (n.d.). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. Semantic Scholar. Available at: [Link]

Sources

Exploratory

(1-Ethylpyrrolidin-3-yl)methanol molecular weight

An In-Depth Technical Guide to (1-Ethylpyrrolidin-3-yl)methanol: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Ethylpyrrolidin-3-yl)methanol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of (1-Ethylpyrrolidin-3-yl)methanol, a versatile heterocyclic building block. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's properties and its strategic application in medicinal chemistry.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents.[1][2] Its conformational flexibility, basic nitrogen atom which can be functionalized, and potential for stereoisomerism make it an attractive structural motif for interacting with biological targets. (1-Ethylpyrrolidin-3-yl)methanol, with its specific N-ethyl and 3-hydroxymethyl substitutions, presents a unique combination of a tertiary amine and a primary alcohol. This dual functionality allows for a wide range of subsequent chemical modifications, positioning it as a valuable chiral intermediate and building block in the synthesis of more complex molecules. This guide will dissect its fundamental properties, outline a robust synthetic pathway, and discuss its potential applications.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and development. (1-Ethylpyrrolidin-3-yl)methanol is a chiral compound, and its properties are summarized below. The data presented are for the racemic mixture unless otherwise specified.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[3][4]
Molecular Weight 129.20 g/mol [3][5][6]
CAS Number 61472-22-8[3][5][6]
Appearance Solid[3]
InChI Key OQESQLHTMOOSST-UHFFFAOYSA-N[3][4]
SMILES String CCN1CCC(C1)CO[4]
Predicted XLogP 0.3[4]
Monoisotopic Mass 129.11537 Da[4]

Synthesis Protocol: Reductive Amination Pathway

While numerous synthetic routes can be envisioned, a common and reliable method for preparing N-alkylated pyrrolidines is through the reductive amination of a suitable precursor. This approach is widely adopted due to its efficiency and the commercial availability of starting materials. The following protocol describes the synthesis of (1-Ethylpyrrolidin-3-yl)methanol from (pyrrolidin-3-yl)methanol.

Causality of Experimental Choices:

  • Starting Material: (Pyrrolidin-3-yl)methanol is chosen as it already contains the required C3-hydroxymethyl group and the pyrrolidine core. Synthesizing the racemic target is more straightforward; for a specific enantiomer, a chiral starting material such as (R)- or (S)-pyrrolidin-3-ylmethanol would be required.

  • Reagents: Acetaldehyde is used as the source of the ethyl group. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. STAB is milder and more selective than other reducing agents like sodium borohydride or sodium cyanoborohydride, and it is particularly effective for reductive aminations. It can be used in non-protic solvents and does not require stringent pH control.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is non-protic and effectively dissolves the reactants without interfering with the reaction mechanism.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup & Purification A (Pyrrolidin-3-yl)methanol in DCM C Reaction Vessel (Stirring at 0°C) A->C Add B Acetaldehyde B->C Add dropwise E Reaction Mixture (Stirring at RT for 12-18h) C->E Intermediate Imine Formation D Sodium Triacetoxyborohydride (STAB) D->E Add portion-wise F Quench with sat. NaHCO₃ E->F Reaction Complete G Extract with DCM F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Column Chromatography H->I J Pure (1-Ethylpyrrolidin-3-yl)methanol I->J

Caption: Reductive amination workflow for synthesizing (1-Ethylpyrrolidin-3-yl)methanol.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask charged with (pyrrolidin-3-yl)methanol (1.0 eq) dissolved in anhydrous dichloromethane (DCM, ~0.2 M), add acetaldehyde (1.2 eq) dropwise at 0°C under a nitrogen atmosphere.

  • Imine Formation: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure (1-Ethylpyrrolidin-3-yl)methanol.

Structural Confirmation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following analytical techniques are standard for characterizing the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the proton environment. Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and distinct multiplets for the pyrrolidine ring protons and the hydroxymethyl group. Spectroscopic data for analogous compounds can serve as a reference.[7][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Each unique carbon atom should give a distinct signal.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 130.12.[4]

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to determine the purity of the final compound, which should typically be >95% for use in further research.

Applications in Drug Discovery and Development

The utility of (1-Ethylpyrrolidin-3-yl)methanol in drug discovery stems from its identity as a functionalized, chiral building block.

  • Scaffold for Lead Optimization: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to various leaving groups for nucleophilic substitution, allowing for the introduction of diverse functionalities. The tertiary amine can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's solubility and interaction with protein targets.

  • Precursor for Biologically Active Molecules: Pyrrolidine derivatives are integral to drugs across various therapeutic areas. For instance, (S)-(1-ethylpyrrolidin-2-yl)methanamine is a key precursor for antipsychotic drugs like Raclopride and Remoxypride.[1][2] While structurally different at the substitution position, this highlights the pharmaceutical relevance of the N-ethylpyrrolidine motif. The 3-substituted pattern is also prevalent in medicinal chemistry.

  • Model-Informed Drug Discovery (MIDD): In modern drug development, understanding the physicochemical properties of building blocks like (1-Ethylpyrrolidin-3-yl)methanol is crucial for developing predictive models.[9] Properties such as pKa, logP, and solubility, which are influenced by the N-ethyl and hydroxymethyl groups, are key inputs for pharmacokinetic/pharmacodynamic (PK/PD) models that help in optimizing drug candidates and designing clinical trials.[9]

Logical Relationship Diagram

G cluster_props Core Attributes cluster_apps Medicinal Chemistry Applications cluster_outcomes Drug Development Impact A (1-Ethylpyrrolidin-3-yl)methanol B Chiral Center (C3) A->B C Tertiary Amine (N1) A->C D Primary Alcohol (-CH₂OH) A->D H Core Scaffold for Novel Chemical Entities A->H E Improved Solubility (via protonated amine) C->E F Hydrogen Bond Acceptor/Donor C->F D->F G Attachment Point for Further Synthesis D->G I Lead Optimization E->I F->I G->I H->I J Enhanced PK/PD Properties I->J K Development of New Therapeutics J->K

Caption: Role of (1-Ethylpyrrolidin-3-yl)methanol's structural features in drug discovery.

Safety and Handling

According to its Safety Data Sheet, (1-Ethylpyrrolidin-3-yl)methanol is classified under GHS05 and is associated with Hazard Statement H318, indicating that it causes serious eye damage.[3]

  • Precautionary Statements: P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are mandatory.[3]

  • Storage: It should be stored as a combustible solid in a well-ventilated place.[3]

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol is more than a simple chemical reagent; it is a strategically valuable building block for modern drug discovery. Its defined structure, dual functionality, and chirality provide a robust platform for synthesizing novel compounds with therapeutic potential. A thorough understanding of its properties, synthetic pathways, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals.

References

  • (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657. PubChem, National Institutes of Health. [Link]

  • (1-ethylpyrrolidin-3-yl)methanol (C7H15NO). PubChemLite. [Link]

  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970. PubChem, National Institutes of Health. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central, National Institutes of Health. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • Method for producing 1-methylpyrrolidin-3-ol. European Patent Office. [Link]

  • Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region. PubMed Central, National Institutes of Health. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of (1-Ethylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (1-Ethylpyrrolidin-3-yl)methanol in Medicinal Chemistry (1-Ethylpyrrolidin-3-yl)methanol is a chiral heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Ethylpyrrolidin-3-yl)methanol in Medicinal Chemistry

(1-Ethylpyrrolidin-3-yl)methanol is a chiral heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its pyrrolidine core is a privileged scaffold, frequently incorporated into the structures of biologically active molecules and approved pharmaceuticals. The presence of both a tertiary amine and a primary alcohol functional group, combined with a chiral center at the 3-position, makes it a versatile and valuable building block for the synthesis of a diverse array of complex molecular architectures.

This guide provides a comprehensive overview of the primary synthetic pathways to (1-Ethylpyrrolidin-3-yl)methanol, offering a critical analysis of each route's advantages and disadvantages. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the knowledge necessary to select and implement the most suitable synthesis strategy for their specific needs.

Comparative Analysis of Synthetic Pathways

Two principal and strategically distinct pathways for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol have been established:

  • Reductive Amination of (Pyrrolidin-3-yl)methanol: This convergent approach involves the direct introduction of the ethyl group onto the nitrogen atom of the pre-formed (pyrrolidin-3-yl)methanol scaffold.

  • Multi-Step Synthesis via Reduction of an N-Ethylpyrrolidine Precursor: This linear strategy commences with an N-ethylated starting material, such as N-ethylsuccinimide, which is subsequently transformed to introduce the hydroxymethyl group.

The choice between these pathways is often dictated by factors such as the availability of starting materials, desired stereochemical purity, scalability, and the specific requirements of the research or development program.

Pathway Starting Material Key Transformation Advantages Disadvantages Typical Yield
1. Reductive Amination (Pyrrolidin-3-yl)methanolReaction with acetaldehyde in the presence of a reducing agentConvergent, fewer steps, readily available starting material.Potential for over-alkylation, requires a selective reducing agent.70-90%
2. N-Alkylation (Pyrrolidin-3-yl)methanolReaction with an ethylating agent (e.g., ethyl iodide)Direct and straightforward.Risk of quaternization, use of potentially hazardous alkylating agents.60-80%
3. Reduction of N-Ethylsuccinimide N-EthylsuccinimideReduction of the imide functionalityCost-effective starting material, suitable for large-scale synthesis.Multi-step process, may require harsh reducing agents.50-70% (overall)

Pathway 1: Reductive Amination of (Pyrrolidin-3-yl)methanol

This pathway is arguably the most direct and efficient method for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. The core principle involves the formation of an iminium ion intermediate from the reaction of the secondary amine of (pyrrolidin-3-yl)methanol with acetaldehyde, which is then reduced in situ to the desired tertiary amine.[1]

Reaction Mechanism

The reductive amination proceeds through a two-step sequence within a single pot:

  • Iminium Ion Formation: The nucleophilic nitrogen of (pyrrolidin-3-yl)methanol attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent dehydration leads to the formation of a transient iminium ion.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, (1-Ethylpyrrolidin-3-yl)methanol. STAB is often the reagent of choice as it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium intermediate.[1]

Reductive_Amination Pyrrolidinol (Pyrrolidin-3-yl)methanol Iminium Iminium Ion Intermediate Pyrrolidinol->Iminium + Acetaldehyde - H2O Acetaldehyde Acetaldehyde Acetaldehyde->Iminium Product (1-Ethylpyrrolidin-3-yl)methanol Iminium->Product + [H-] (from STAB) STAB Sodium Triacetoxyborohydride (STAB) STAB->Iminium

Caption: Reductive amination of (pyrrolidin-3-yl)methanol.

Detailed Experimental Protocol

Materials:

  • (Pyrrolidin-3-yl)methanol (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add acetaldehyde (1.5 eq) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to yield pure (1-Ethylpyrrolidin-3-yl)methanol.

Pathway 2: N-Alkylation of (Pyrrolidin-3-yl)methanol

A more traditional approach to forming the N-C bond is through direct alkylation of the secondary amine with an ethylating agent. While conceptually simple, this method requires careful control of reaction conditions to avoid the formation of the quaternary ammonium salt as a significant byproduct.[2]

Reaction Mechanism

This reaction follows a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of (pyrrolidin-3-yl)methanol acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl iodide). A base is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

N_Alkylation Pyrrolidinol (Pyrrolidin-3-yl)methanol Product (1-Ethylpyrrolidin-3-yl)methanol Pyrrolidinol->Product + Ethyl Iodide - HI EthylIodide Ethyl Iodide EthylIodide->Product Base Base (e.g., K2CO3) Base->Product Neutralizes HI Salt Quaternary Ammonium Salt (Byproduct) Product->Salt + Ethyl Iodide (Over-alkylation)

Caption: N-Alkylation of (pyrrolidin-3-yl)methanol.

Detailed Experimental Protocol

Materials:

  • (Pyrrolidin-3-yl)methanol (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add (pyrrolidin-3-yl)methanol (1.0 eq).

  • Add ethyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane).

Pathway 3: Reduction of N-Ethylsuccinimide

This pathway represents a more linear synthesis, starting with a commercially available and inexpensive N-ethylated precursor. The key transformation is the reduction of the imide functionality to the corresponding pyrrolidine.

Reaction Mechanism

The reduction of N-ethylsuccinimide to (1-Ethylpyrrolidin-3-yl)methanol typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of hydride ions on both carbonyl groups of the succinimide ring, leading to the formation of a diol intermediate which is then further reduced to the final product. Alternatively, catalytic hydrogenation under high pressure can be employed.[3]

Imide_Reduction NEthylsuccinimide N-Ethylsuccinimide Intermediate Intermediate Diol NEthylsuccinimide->Intermediate + 4[H-] ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Intermediate Product (1-Ethylpyrrolidin-3-yl)methanol Intermediate->Product + 2[H-] - H2O

Caption: Reduction of N-Ethylsuccinimide.

Detailed Experimental Protocol (via Catalytic Hydrogenation)

Materials:

  • N-Ethylsuccinimide (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol

  • High-pressure hydrogenation apparatus (autoclave)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve N-ethylsuccinimide (1.0 eq) in methanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 6 MPa.

  • Heat the reaction mixture to 140-150 °C and stir until the hydrogen pressure remains constant (approximately 6 hours).[3]

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain (1-Ethylpyrrolidin-3-yl)methanol.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Acetaldehyde: Highly flammable and volatile.

    • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle with care.

    • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas.

    • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under anhydrous conditions.

    • Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for high-pressure reactions.

Conclusion

The synthesis of (1-Ethylpyrrolidin-3-yl)methanol can be effectively achieved through several distinct pathways. The choice of the optimal route depends on a careful consideration of factors such as starting material availability, scalability, and desired purity. Reductive amination offers a highly efficient and convergent approach, while N-alkylation provides a direct, albeit potentially less selective, alternative. For large-scale production, the reduction of N-ethylsuccinimide may be the most economically viable option. This guide provides the necessary technical details for researchers to confidently select and execute the most appropriate synthesis of this valuable building block for drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617.
  • CN102432515B - Preparation technology for N-ethyl pyrrolidine - Google Patents. (n.d.).
  • United States Patent Office. (n.d.).

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (1-Ethylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the key spectroscopic data for (1-Ethylpyrrolidin-3-yl)methanol (CAS No. 61472-22-8), a versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the key spectroscopic data for (1-Ethylpyrrolidin-3-yl)methanol (CAS No. 61472-22-8), a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is crucial for its synthesis, quality control, and incorporation into novel molecular frameworks. This document will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound, offering insights into its structural features and analytical characterization.

Introduction

(1-Ethylpyrrolidin-3-yl)methanol is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in numerous biologically active molecules. Its chemical structure, with a tertiary amine and a primary alcohol, makes it a valuable synthon for the development of new therapeutic agents and functional materials. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity. This guide will provide a comprehensive overview of its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data. While complete experimental datasets are not always publicly available, this guide will leverage predicted data and analysis of analogous compounds to provide a robust framework for its spectroscopic identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For (1-Ethylpyrrolidin-3-yl)methanol (C7H15NO), the monoisotopic mass is 129.1154 g/mol .

Experimental Considerations
  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for (1-Ethylpyrrolidin-3-yl)methanol due to the presence of the basic nitrogen atom, which can be readily protonated to form a positively charged ion.

  • Analysis Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

Data Interpretation
AdductPredicted m/z
[M+H]⁺130.1226
[M+Na]⁺152.1046
[M+K]⁺168.0785
Data sourced from PubChem[1]

The base peak in an ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 130.1226. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition (C7H16NO⁺) with high accuracy.

Fragmentation Pathway

A potential fragmentation pathway for the [M+H]⁺ ion of (1-Ethylpyrrolidin-3-yl)methanol is illustrated below. This pathway is predictive and would need to be confirmed with tandem mass spectrometry (MS/MS) experiments.

M [M+H]⁺ m/z = 130.12 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 112.11 M->F1 - H₂O F2 Loss of CH₂OH [M+H-CH₂OH]⁺ m/z = 99.10 M->F2 - •CH₂OH

Caption: Predicted Fragmentation of (1-Ethylpyrrolidin-3-yl)methanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (1-Ethylpyrrolidin-3-yl)methanol is expected to show characteristic absorption bands for the hydroxyl (O-H) group, C-H bonds, and the C-N bond of the tertiary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of liquid (1-Ethylpyrrolidin-3-yl)methanol directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-HStretching
2965-2850C-H (sp³)Stretching
~1460C-HBending
~1100C-NStretching
~1050C-OStretching
  • O-H Stretching: A broad and strong absorption band is expected around 3400 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

  • C-H Stretching: Strong bands in the region of 2965-2850 cm⁻¹ correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl group and the pyrrolidine ring.

  • C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected to appear in the fingerprint region, around 1100 cm⁻¹.

  • C-O Stretching: The C-O stretching vibration of the primary alcohol is anticipated to be observed around 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each carbon and hydrogen atom.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve ~10-20 mg of (1-Ethylpyrrolidin-3-yl)methanol in ~0.6 mL of CDCl₃ P2 Add a small amount of TMS (internal standard) P1->P2 P3 Transfer to a 5 mm NMR tube P2->P3 A1 Acquire ¹H NMR spectrum P3->A1 A2 Acquire ¹³C NMR spectrum A1->A2 A3 Perform 2D NMR experiments (COSY, HSQC, HMBC) if needed A2->A3 D1 Fourier transform the FID A3->D1 D2 Phase and baseline correct the spectra D1->D2 D3 Integrate ¹H NMR signals and pick peaks for both spectra D2->D3 D4 Assign signals to the corresponding nuclei D3->D4

Caption: General Workflow for NMR Analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The predicted ¹H NMR data for (1-Ethylpyrrolidin-3-yl)methanol is presented below.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~3.5d2H-CH₂OH
~2.8-2.2m6H-NCH₂CH₃, Ring -NCH₂-
~2.0m1HRing -CH-
~1.8, ~1.5m2HRing -CH₂-
~1.1t3H-NCH₂CH₃
  • Ethyl Group: The ethyl group is expected to show a triplet at around 1.1 ppm for the methyl protons, coupled to the adjacent methylene protons, and a quartet for the methylene protons around 2.5-2.8 ppm, coupled to the methyl protons.

  • Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will exhibit complex multiplets in the range of 1.5-2.8 ppm due to diastereotopicity and spin-spin coupling.

  • Methanol Protons: The two protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet around 3.5 ppm, coupled to the proton on the chiral center at C3. The hydroxyl proton (-OH) will likely be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment.

Chemical Shift (δ) ppm (Predicted)Assignment
~65-CH₂OH
~60Ring -NCH₂-
~55-NCH₂CH₃
~40Ring -CH-
~28Ring -CH₂-
~12-NCH₂CH₃
  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to be the most downfield among the sp³ carbons, around 65 ppm.

  • N-Substituted Carbons: The carbons directly attached to the nitrogen atom (-NCH₂- in the ring and -NCH₂CH₃) are expected to resonate in the range of 55-60 ppm.

  • Other Ring Carbon: The remaining ring carbons will appear further upfield.

  • Ethyl Methyl Carbon: The methyl carbon of the ethyl group is expected to be the most upfield signal, around 12 ppm.

Conclusion

The spectroscopic data presented in this guide, including predicted mass spectrometry, infrared, and nuclear magnetic resonance data, provide a comprehensive analytical profile of (1-Ethylpyrrolidin-3-yl)methanol. This information is essential for researchers and scientists working with this compound, enabling its unambiguous identification, purity assessment, and structural verification in various applications, from drug discovery to materials science. While experimental data for this specific molecule is not widely published, the predictive and comparative analysis herein offers a solid foundation for its characterization.

References

  • NIST. (1-Ethyl-2-pyrrolidinyl)methanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChem. (1-Methylpyrrolidin-3-yl)methanol. [Link]

  • PubChem. (1-ethylpyrrolidin-3-yl)methanol. [Link]

Sources

Foundational

Solubility Profile of (1-Ethylpyrrolidin-3-yl)methanol: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract (1-Ethylpyrrolidin-3-yl)methanol is a key chiral building block in contemporary medicinal chemistry, notable for its pyrrolidine core—a scaffold present in numerous biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(1-Ethylpyrrolidin-3-yl)methanol is a key chiral building block in contemporary medicinal chemistry, notable for its pyrrolidine core—a scaffold present in numerous biologically active compounds.[1][2] Its utility in the synthesis of novel pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of (1-Ethylpyrrolidin-3-yl)methanol. We will explore the molecular features governing its solubility, provide a robust, step-by-step experimental protocol for determining its thermodynamic solubility, and present a predictive framework for its behavior in a range of organic solvents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation workflows.

Introduction to (1-Ethylpyrrolidin-3-yl)methanol

(1-Ethylpyrrolidin-3-yl)methanol, with CAS Number 61472-22-8, is a bifunctional organic compound featuring a tertiary amine within a pyrrolidine ring and a primary alcohol.[3] Its molecular structure combines both polar and non-polar characteristics, which dictates its interaction with various solvents. The presence of a hydroxyl group allows it to act as a hydrogen bond donor and acceptor, while the nitrogen atom of the pyrrolidine ring acts as a hydrogen bond acceptor. These features suggest a predisposition for solubility in polar solvents.[1]

Compound Profile:

  • IUPAC Name: (1-Ethylpyrrolidin-3-yl)methanol

  • CAS Number: 61472-22-8

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • Physical Form: Solid

  • SMILES: OCC1CN(CC)CC1[4]

The pyrrolidine motif is a privileged scaffold in drug discovery, forming the core of many successful therapeutic agents.[2] Understanding the solubility of derivatives like (1-Ethylpyrrolidin-3-yl)methanol is therefore not merely an academic exercise; it is a critical step in process development, ensuring efficient reaction conditions, effective purification, and stable formulation.[5]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in type and magnitude. The molecular structure of (1-Ethylpyrrolidin-3-yl)methanol provides clear indicators of its potential solubility.

cluster_molecule Molecular Features of (1-Ethylpyrrolidin-3-yl)methanol cluster_polar cluster_nonpolar MOL (1-Ethylpyrrolidin-3-yl)methanol POLAR Polar Groups (Hydrogen Bonding) NONPOLAR Non-polar Groups (Van der Waals Forces) HYDROXYL Hydroxyl (-OH) Donor & Acceptor POLAR->HYDROXYL AMINE Tertiary Amine (-N<) Acceptor POLAR->AMINE ETHYL Ethyl Group (-CH2CH3) NONPOLAR->ETHYL RING Pyrrolidine Ring (Aliphatic) NONPOLAR->RING

Caption: Key molecular features influencing solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can participate in hydrogen bonding as both donors and acceptors. Given the compound's hydroxyl group and tertiary amine, strong intermolecular interactions are expected, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors and have large dipole moments. They can effectively solvate the molecule, particularly by interacting with the hydroxyl proton. High to moderate solubility is predicted.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The significant polarity of the hydroxyl and amine groups in (1-Ethylpyrrolidin-3-yl)methanol makes it energetically unfavorable to dissolve in these solvents. Low to negligible solubility is expected.

Predictive Solubility Table

While specific experimental data is not widely published, a qualitative assessment based on physicochemical principles can guide initial solvent screening. The following table provides a predicted solubility profile across a spectrum of common organic solvents.

Solvent ClassExample SolventPolarity IndexPredicted SolubilityRationale
Polar Protic Methanol6.6HighStrong hydrogen bonding with -OH and -N groups.
Ethanol5.2HighSimilar to methanol, strong hydrogen bonding capacity.
Isopropanol4.3Moderate-HighIncreased hydrocarbon character slightly reduces polarity.
Polar Aprotic DMSO7.2HighStrong dipole moment and H-bond acceptor.[6]
Acetonitrile6.2ModerateGood dipole moment, but weaker H-bond acceptor than DMSO.
Ethyl Acetate4.3Low-ModerateModerate polarity; limited H-bonding capability.
Acetone5.4ModerateEffective H-bond acceptor.
Low Polarity Dichloromethane3.4LowCan interact via dipole forces but lacks H-bonding.
Diethyl Ether2.9LowWeak H-bond acceptor; predominantly non-polar character.
Non-polar Toluene2.4InsolubleAromatic hydrocarbon, unable to solvate polar groups effectively.
Hexane0.0InsolubleAliphatic hydrocarbon, interacts only via weak dispersion forces.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative data, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Safety Precautions
  • Hazard Identification: (1-Ethylpyrrolidin-3-yl)methanol is classified as causing serious eye damage (H318).[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[9]

  • Solvent Hazards: Be aware of the specific hazards associated with each solvent used (e.g., flammability, toxicity).[9]

Materials and Equipment
  • (1-Ethylpyrrolidin-3-yl)methanol (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system.

Experimental Workflow

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A1 Weigh excess solid into vial A2 Add known volume of solvent A1->A2 B1 Seal vial and vortex A2->B1 B2 Place in shaker at constant temperature (e.g., 24-72 hours) B1->B2 C1 Allow solid to settle B2->C1 C2 Withdraw supernatant C1->C2 C3 Filter through 0.22 µm syringe filter C2->C3 C4 Dilute aliquot with mobile phase C3->C4 C5 Analyze via HPLC/GC C4->C5 D2 Determine concentration of saturated solution C5->D2 D1 Generate calibration curve with known standards D1->D2 D3 Report solubility (e.g., in mg/mL or mol/L) D2->D3

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid (1-Ethylpyrrolidin-3-yl)methanol to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical for pharmaceutical compounds.[8] Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully draw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the response to a calibration curve prepared from standards of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol is a valuable synthetic intermediate whose utility is closely tied to its solubility characteristics. Based on its molecular structure, which contains both hydrogen-bonding groups and non-polar aliphatic regions, it is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately to highly soluble in polar aprotic solvents such as DMSO and acetonitrile, and poorly soluble in non-polar solvents like hexane and toluene. For definitive quantitative analysis, the shake-flask method provides a reliable and reproducible means of determining thermodynamic solubility. The protocols and predictive data presented in this guide offer a robust starting point for scientists and researchers, facilitating efficient solvent selection and streamlining process development in drug discovery and manufacturing.

References

  • Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link][5]

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • Avinash, K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link][7]

  • PubChem, National Institutes of Health. (Pyrrolidin-3-yl)methanol. [Link][10]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][8]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Moisture in Methanol. [Link][9]

  • PubChem, National Institutes of Health. (1-Methylpyrrolidin-3-yl)methanol. [Link][11]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link][6]

  • PubChem, National Institutes of Health. 1-Ethylpyrrolidine. [Link]

  • Vitaku, E., et al. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link][2]

Sources

Exploratory

Stability and storage conditions for (1-Ethylpyrrolidin-3-yl)methanol

An In-Depth Technical Guide to the Stability and Storage of (1-Ethylpyrrolidin-3-yl)methanol Introduction: Understanding (1-Ethylpyrrolidin-3-yl)methanol (1-Ethylpyrrolidin-3-yl)methanol, with CAS Number 61472-22-8, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (1-Ethylpyrrolidin-3-yl)methanol

Introduction: Understanding (1-Ethylpyrrolidin-3-yl)methanol

(1-Ethylpyrrolidin-3-yl)methanol, with CAS Number 61472-22-8, is a substituted pyrrolidine derivative that serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents.[1][2] The pyrrolidine ring is a common scaffold in many biologically active compounds, and the presence of both a tertiary amine and a primary alcohol functional group makes this molecule a versatile intermediate for creating more complex structures.[3][4] Its molecular formula is C₇H₁₅NO, and it has a molecular weight of 129.20 g/mol .[5]

The inherent reactivity of its functional groups necessitates a thorough understanding of its chemical stability to ensure its quality, purity, and integrity throughout its lifecycle—from storage to application in a synthetic workflow. This guide provides a comprehensive overview of the factors influencing the stability of (1-Ethylpyrrolidin-3-yl)methanol, outlines protocols for its rigorous assessment, and establishes evidence-based best practices for its storage and handling.

Pillar 1: Predicted Chemical Stability & Degradation Pathways

The stability of a chemical compound is not an absolute property but rather its resistance to chemical change under a defined set of conditions. For (1-Ethylpyrrolidin-3-yl)methanol, the primary sites of potential degradation are the tertiary amine and the primary alcohol. Understanding these potential degradation pathways is the cornerstone of designing a robust stability study and defining appropriate storage conditions.

Key Susceptibilities:
  • Oxidation: The molecule contains two primary sites susceptible to oxidation. The primary alcohol can be oxidized to form an aldehyde and subsequently a carboxylic acid. Concurrently, tertiary amines are known to be susceptible to oxidation, which can lead to the formation of an N-oxide, or degradation via N-dealkylation.[5][6] Oxidative stress can be induced by atmospheric oxygen, peroxide impurities in solvents, or exposure to certain metal ions.[5][7]

  • Hygroscopicity and Hydrolysis: While the molecule does not contain intrinsically hydrolyzable groups like esters or amides, its polar nature and the presence of heteroatoms suggest it may be hygroscopic. Absorbed moisture can act as a medium for degradative reactions.[5]

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2][8] The specific thermal liability of this compound is not widely reported, but as a general principle, thermal stress can provide the activation energy needed to overcome reaction barriers for oxidation and other degradation pathways.

  • Photostability: Exposure to light, particularly in the UV spectrum, can induce photochemical degradation.[9][10] The intrinsic photostability characteristics of a new chemical entity should be evaluated to ensure light exposure does not result in unacceptable changes.[10]

Proposed Degradation Pathways

Based on the functional groups present, a forced degradation study should aim to probe the following potential pathways. The elucidation of these pathways is critical for developing a stability-indicating analytical method capable of separating the parent compound from all potential degradants.

G cluster_main Potential Degradation Pathways of (1-Ethylpyrrolidin-3-yl)methanol cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_dealkylation Oxidative/Metabolic Stress Parent (1-Ethylpyrrolidin-3-yl)methanol N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Aldehyde Aldehyde Derivative Parent->Aldehyde Alcohol Oxidation Dealkylated (Pyrrolidin-3-yl)methanol Parent->Dealkylated N-De-ethylation CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Further Oxidation

Caption: Predicted degradation pathways for (1-Ethylpyrrolidin-3-yl)methanol.

Pillar 2: A Self-Validating Protocol for Stability Assessment

To empirically determine the stability of (1-Ethylpyrrolidin-3-yl)methanol, a combination of forced degradation studies and a long-term stability program is required. The goal of forced degradation is to intentionally stress the molecule to generate potential degradation products, which is essential for developing and validating a stability-indicating method (SIM).[11][12] A SIM is a validated analytical procedure, typically RP-HPLC, that can accurately measure the decrease of the active substance content due to degradation.[13]

Forced Degradation Experimental Design

The following protocol outlines a systematic approach to stress testing. The objective is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to real-world storage.[11]

Table 1: Forced Degradation (Stress Testing) Conditions

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂Room Temp24 hTo probe susceptibility to oxidative degradation.[5]
Thermal Dry Heat80 °C48 - 96 hTo evaluate intrinsic thermal stability.[2]
Photostability ICH Q1B Option 2Room TempPer ICH Q1BTo assess degradation upon light exposure.[9][10]
Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of (1-Ethylpyrrolidin-3-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Sample Preparation for Stressing:

    • For hydrolytic and oxidative studies, add an appropriate volume of the stock solution to the stress reagent (e.g., 1 mL stock to 9 mL of 0.1 M HCl).

    • For thermal studies, place a solid sample in a vial in an oven. A solution can also be stressed.

    • For photostability studies, expose the solid and solution samples to a calibrated light source as per ICH Q1B guidelines.[9] Maintain a dark control sample under the same temperature conditions.

  • Timepoint Sampling: Withdraw aliquots at predefined time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization and Dilution: For acid and base-stressed samples, neutralize the aliquot with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analytical Method: Analyze all samples using a validated stability-indicating RP-HPLC method. A typical starting point would be a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) with UV detection. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting degradants. Mass spectrometry (MS) detection can be used to identify the mass of degradation products, aiding in structural elucidation.[14]

  • Data Analysis:

    • Calculate the percentage degradation of (1-Ethylpyrrolidin-3-yl)methanol.

    • Perform a mass balance calculation to account for the parent compound and all degradation products.

    • Identify and characterize significant degradation products.

Caption: Workflow for the forced degradation study of (1-Ethylpyrrolidin-3-yl)methanol.

Pillar 3: Authoritative Recommendations for Storage and Handling

The insights gained from understanding the molecule's chemical properties and empirical stability data culminate in a set of authoritative guidelines for its long-term storage and routine handling. These recommendations are designed to preserve the compound's purity and fitness for use.

Optimal Storage Conditions

Based on the susceptibility of pyrrolidine derivatives and amino alcohols to oxidation, moisture, and thermal stress, the following storage conditions are mandated:

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8 °C (Refrigerator)Reduces the rate of potential thermally-induced degradation.[15]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine and primary alcohol by displacing atmospheric oxygen.[15][16]
Container Tightly Sealed, Amber GlassPrevents ingress of moisture and air.[7][15] Amber glass protects from potential photolytic degradation.
Environment Dry, Well-Ventilated AreaProtects against hygroscopic tendencies and ensures a safe storage environment away from incompatible materials.[16][17]
Safe Handling Protocols
  • Inert Atmosphere Handling: For transferring and weighing, it is highly recommended to work within a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

  • Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and sources of ignition.[18] The tertiary amine is basic and will react exothermically with strong acids.

  • Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Safety data sheets for this compound indicate it can cause serious eye damage.[5]

  • Spill Management: Have procedures in place for managing spills. Absorb spills with an inert material and dispose of it as hazardous waste according to local regulations.[17]

Conclusion

The stability and proper storage of (1-Ethylpyrrolidin-3-yl)methanol are critical for its successful application in research and development. Its primary liabilities are oxidation of the alcohol and tertiary amine functionalities, and sensitivity to moisture. A comprehensive stability program, initiated with forced degradation studies, is essential to develop a validated, stability-indicating analytical method and to fully characterize its degradation profile. By adhering to the recommended storage conditions—refrigeration under an inert atmosphere in a tightly sealed, light-resistant container—and following safe handling practices, researchers can ensure the long-term integrity and purity of this important chemical intermediate.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. ResearchGate. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Juniper Publishers. [Link]

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition. [Link]

  • The oxidation of amino alcohols. - ThinkIR. University of Louisville. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Thermal study of simple amino-alcohol solutions. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. ResearchGate. [Link]

  • Stability Indicating Methods. YouTube. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. ResearchGate. [Link]

  • Hydrothermal Degradation of Amino Acids. PubMed Central. [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. OUCI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

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  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

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Foundational

(1-Ethylpyrrolidin-3-yl)methanol: A Versatile Scaffold for Next-Generation CNS Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: January 11, 2026 Abstract The pyrrolidine moiety is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 11, 2026

Abstract

The pyrrolidine moiety is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved therapeutics.[1] Its inherent stereochemistry and favorable physicochemical properties make it a privileged scaffold for engaging a diverse range of biological targets. This technical guide delves into the untapped potential of a specific, yet broadly applicable, building block: (1-Ethylpyrrolidin-3-yl)methanol. We will explore its synthesis, potential pharmacological applications, and provide a framework for its integration into modern drug discovery campaigns. This document is intended to serve as a comprehensive resource for researchers and scientists dedicated to the development of novel therapeutics for central nervous system (CNS) disorders and beyond.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a multitude of biologically active molecules.[1] Its prevalence in FDA-approved drugs underscores its value as a versatile scaffold in medicinal chemistry. The non-planar, sp³-rich nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to favorable pharmacokinetic and pharmacodynamic properties.

(1-Ethylpyrrolidin-3-yl)methanol, a chiral molecule featuring both a tertiary amine and a primary alcohol, presents a unique combination of functionalities. The N-ethyl group can influence lipophilicity and metabolic stability, while the hydroxymethyl group provides a handle for further chemical elaboration or can participate in key hydrogen bonding interactions within a receptor's binding pocket. The stereochemistry at the C3 position is of paramount importance, as different enantiomers can exhibit distinct pharmacological profiles.

Synthesis of (1-Ethylpyrrolidin-3-yl)methanol: A Practical Approach

The synthesis of (1-Ethylpyrrolidin-3-yl)methanol can be efficiently achieved through reductive amination of a suitable pyrrolidine precursor. This method is widely applicable and allows for the introduction of the N-ethyl group in a controlled manner. Below is a detailed, step-by-step protocol for the synthesis of (S)-(1-Ethylpyrrolidin-3-yl)methanol from the commercially available (S)-pyrrolidin-3-ylmethanol.

Experimental Protocol: Synthesis of (S)-(1-Ethylpyrrolidin-3-yl)methanol

Materials:

  • (S)-Pyrrolidin-3-ylmethanol

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: To a solution of (S)-pyrrolidin-3-ylmethanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add acetaldehyde (1.2 eq) dropwise.

  • Imine Formation: Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired (S)-(1-Ethylpyrrolidin-3-yl)methanol.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its mild reaction conditions and high selectivity, preventing over-alkylation of the amine.[2]

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Acetaldehyde: Acetaldehyde serves as the source of the ethyl group. Its volatility requires careful handling at low temperatures.

  • Dichloromethane (DCM): DCM is a common solvent for reductive aminations as it is relatively non-reactive and effectively dissolves the reactants.

G cluster_synthesis Synthesis of (S)-(1-Ethylpyrrolidin-3-yl)methanol start (S)-Pyrrolidin-3-ylmethanol intermediate Iminium Ion Intermediate start->intermediate Acetaldehyde, DCM product (S)-(1-Ethylpyrrolidin-3-yl)methanol intermediate->product Sodium Triacetoxyborohydride (STAB)

Caption: Reductive amination workflow for the synthesis of (S)-(1-Ethylpyrrolidin-3-yl)methanol.

Potential Applications in Medicinal Chemistry: Targeting CNS Receptors

The structural features of (1-Ethylpyrrolidin-3-yl)methanol make it an attractive scaffold for the development of ligands targeting various G-protein coupled receptors (GPCRs) in the central nervous system. The N-ethylpyrrolidine moiety is a common feature in ligands for muscarinic, dopamine, and serotonin receptors.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, particularly the M1 subtype, are implicated in cognitive processes, and M1 agonists are being investigated as potential treatments for Alzheimer's disease.[3] The N-alkylated pyrrolidine core can mimic the choline moiety of acetylcholine, the endogenous ligand for mAChRs. The hydroxyl group of (1-Ethylpyrrolidin-3-yl)methanol can form a crucial hydrogen bond with a conserved tyrosine residue in the orthosteric binding site of muscarinic receptors.

Dopamine Receptors

Dopamine receptors, especially the D2 and D3 subtypes, are key targets for antipsychotic and anti-Parkinsonian drugs. Structure-activity relationship (SAR) studies of D2/D3 receptor ligands have shown that N-alkylation of a pyrrolidine ring can significantly impact binding affinity and selectivity.[4] While small N-alkyl groups like ethyl may be poorly tolerated in some scaffolds, they can serve as a starting point for further optimization by extending the chain to probe deeper into the receptor binding pocket.

Serotonin Receptors

Serotonin receptors, such as the 5-HT2A receptor, are targets for a variety of CNS drugs, including antipsychotics and antidepressants. The pyrrolidine scaffold is present in numerous serotonin receptor ligands. The N-ethyl group and the hydroxymethyl substituent on the pyrrolidine ring of our target molecule can be systematically modified to explore the SAR at different serotonin receptor subtypes.

Data Presentation: Comparative Binding Affinities

While specific binding data for (1-Ethylpyrrolidin-3-yl)methanol is not extensively available in the public domain, we can infer its potential by examining the affinities of structurally related compounds. The following table summarizes the binding affinities (Ki in nM) of representative N-substituted pyrrolidine derivatives at key CNS receptors.

Compound/ScaffoldTarget ReceptorKi (nM)Reference
N-propyl-norapomorphine analogDopamine D244[5]
Eticlopride (N-ethylpyrrolidine)Dopamine D20.29[4]
Eticlopride (N-ethylpyrrolidine)Dopamine D30.18[4]
Pethidine analog (N-methylpiperidine)Muscarinic M1670[6][7]
Pethidine analog (N-methylpiperidine)Muscarinic M3370[6][7]
Pethidine analog (N-methylpiperidine)Muscarinic M5380[6][7]
Ketanserin analogSerotonin 5-HT2A1.1[8]

This table is a compilation of data from different sources for illustrative purposes and direct comparison should be made with caution.

Proposed Biological Evaluation Workflow

For researchers interested in exploring the medicinal chemistry applications of (1-Ethylpyrrolidin-3-yl)methanol, a systematic biological evaluation is essential. The following workflow outlines a rational approach to characterizing its pharmacological profile.

G cluster_workflow Biological Evaluation Workflow start Synthesized (1-Ethylpyrrolidin-3-yl)methanol primary_screening Primary Receptor Binding Assays (M1, D2, 5-HT2A) start->primary_screening functional_assays Functional Assays (e.g., Calcium mobilization, cAMP) primary_screening->functional_assays Active Hits selectivity_panel Broad Receptor Selectivity Panel functional_assays->selectivity_panel adme_tox In Vitro ADME/Tox Profiling selectivity_panel->adme_tox in_vivo In Vivo Efficacy and PK/PD Studies adme_tox->in_vivo Promising Candidates

Caption: A logical workflow for the biological evaluation of (1-Ethylpyrrolidin-3-yl)methanol and its derivatives.

Conclusion and Future Directions

(1-Ethylpyrrolidin-3-yl)methanol represents a valuable and underexplored building block in medicinal chemistry. Its straightforward synthesis and structural similarity to known CNS receptor ligands make it an attractive starting point for the development of novel therapeutics. Future research should focus on the enantioselective synthesis and biological evaluation of this compound and its derivatives against a broad panel of CNS targets. Elucidation of the structure-activity relationships of this scaffold will undoubtedly pave the way for the discovery of next-generation drugs for a range of neurological and psychiatric disorders.

References

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  • Yuan, J., Chrovian, C. C., & Schetz, J. A. (2017). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS chemical neuroscience, 8(8), 1749–1763. [Link]

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  • Kim, J. H., Lee, S. Y., & Kim, S. E. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Nuclear Medicine and Biology, 124-125, 107997. [Link]

  • Kozłowska, A., Cios, A., & Bojarski, A. J. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International journal of molecular sciences, 24(13), 10793. [Link]

  • Neumeyer, J. L., Kula, N. S., & Baldessarini, R. J. (1992). Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. Journal of medicinal chemistry, 35(8), 1466–1471. [Link]

  • Del Bello, F., Barocelli, E., & Bertoni, S. (2012). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Bioorganic & medicinal chemistry, 20(3), 1221–1229. [Link]

  • Bhattacharya, A., & Williams, R. M. (2003). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 33(18), 3249-3255. [Link]

  • Sahlholm, K., Nilsson, J., & Marcellino, D. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International journal of molecular sciences, 22(8), 4099. [Link]

  • Nakypova, S. M., Smolobochkin, A. V., & Gazizov, A. S. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6432. [Link]

  • Roth, B. L., & Westkaemper, R. B. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society, 144(30), 13511–13516. [Link]

  • Setola, V., Hufeisen, S. J., & Roth, B. L. (2003). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. Molecular pharmacology, 63(6), 1223–1234. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Al-Madhagi, A. K., & Ein-Sof, U. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. Toxins, 16(1), 32. [Link]

  • Das, S., & Santra, S. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 134(1), 1-9. [Link]

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Exploratory

(1-Ethylpyrrolidin-3-yl)methanol: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

Abstract (1-Ethylpyrrolidin-3-yl)methanol, a substituted pyrrolidine, represents a valuable chiral building block in modern medicinal chemistry. While not distinguished by a singular moment of discovery, its significance...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethylpyrrolidin-3-yl)methanol, a substituted pyrrolidine, represents a valuable chiral building block in modern medicinal chemistry. While not distinguished by a singular moment of discovery, its significance lies in its utility as a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, outlines the principal synthetic methodologies for its preparation, and explores its applications as a key intermediate in the development of novel therapeutic agents. The protocols detailed herein are presented with a focus on the underlying chemical principles and experimental considerations, reflecting a field-proven perspective for researchers and drug development professionals.

Introduction: The Unseen Importance of a Scaffold

The history of (1-Ethylpyrrolidin-3-yl)methanol is not one of a celebrated discovery but rather of practical evolution in the field of organic synthesis and medicinal chemistry. Its emergence is intrinsically linked to the broader recognition of the pyrrolidine motif as a "privileged structure" in drug discovery.[1][2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecule.[1]

The subject of this guide, (1-Ethylpyrrolidin-3-yl)methanol (CAS Number: 61472-22-8), is a derivative of this important scaffold.[4][5][6][7] Its "history" is that of a valuable intermediate, synthesized to explore specific chemical space in the quest for new therapeutics. The addition of an ethyl group to the nitrogen and a hydroxymethyl group at the 3-position provides two key points for diversification, allowing chemists to systematically modify structures and study structure-activity relationships (SAR).

This guide will therefore focus on the practical aspects of this molecule: its synthesis from readily available precursors and its potential as a starting material for more complex drug candidates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (1-Ethylpyrrolidin-3-yl)methanol is essential for its effective use in synthesis. The data presented below is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 61472-22-8[4][5][7]
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
Appearance Solid
SMILES OCC1CN(CC)CC1[4]
InChI Key OQESQLHTMOOSST-UHFFFAOYSA-N

Synthesis Methodologies: A Tale of Two Routes

The synthesis of (1-Ethylpyrrolidin-3-yl)methanol is not extensively detailed in dedicated publications. However, its structure lends itself to two primary and highly reliable synthetic strategies starting from the commercially available precursor, (pyrrolidin-3-yl)methanol (CAS: 5082-74-6).[8][9][10] The choice between these methods often depends on the availability of reagents, scale of the reaction, and desired purity profile.

Method 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is a cornerstone of amine synthesis.[11][12] This one-pot reaction involves the initial formation of an iminium ion from the reaction of the primary or secondary amine of the starting material with a carbonyl compound, followed by in-situ reduction to the corresponding amine.[13]

For the synthesis of (1-Ethylpyrrolidin-3-yl)methanol, this involves the reaction of (pyrrolidin-3-yl)methanol with acetaldehyde in the presence of a mild reducing agent.

Causality of Experimental Choices:

  • Starting Material: (Pyrrolidin-3-yl)methanol is chosen for its readily available secondary amine and the presence of the required hydroxymethyl group.

  • Carbonyl Source: Acetaldehyde is the logical choice to introduce the N-ethyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over other reducing agents like sodium cyanoborohydride (toxic) or sodium borohydride (can reduce the aldehyde starting material).[14] It is particularly effective for reductive aminations and is known for its mildness and broad functional group tolerance.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to prevent unwanted side reactions of the reducing agent.

Experimental Protocol: Reductive Amination

  • To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (1-Ethylpyrrolidin-3-yl)methanol.

Logical Workflow for Reductive Amination Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_workup Workup & Purification start1 (Pyrrolidin-3-yl)methanol process One-Pot Reaction: 1. Iminium Ion Formation 2. In-situ Reduction start1->process start2 Acetaldehyde start2->process reagent1 Sodium Triacetoxyborohydride reagent1->process solvent Dichloromethane (DCM) solvent->process workup Aqueous Workup (NaHCO3) process->workup purification Column Chromatography workup->purification product (1-Ethylpyrrolidin-3-yl)methanol purification->product

Reductive amination synthesis workflow.
Method 2: Direct N-Alkylation

Direct N-alkylation is another fundamental method for the synthesis of amines. This approach involves the reaction of the nucleophilic nitrogen of the starting amine with an electrophilic alkylating agent, such as an alkyl halide.[15]

In the context of synthesizing (1-Ethylpyrrolidin-3-yl)methanol, this would involve the reaction of (pyrrolidin-3-yl)methanol with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Causality of Experimental Choices:

  • Alkylating Agent: Ethyl bromide or ethyl iodide are common choices. Ethyl iodide is more reactive but also more expensive.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the secondary amine, increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Catalyst: In some cases, a catalytic amount of sodium iodide can be added when using ethyl bromide to take advantage of the Finkelstein reaction, where the in-situ formation of the more reactive ethyl iodide accelerates the reaction.

Experimental Protocol: Direct N-Alkylation

  • To a solution of (pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add ethyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford (1-Ethylpyrrolidin-3-yl)methanol.

Logical Workflow for Direct N-Alkylation Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_workup Workup & Purification start1 (Pyrrolidin-3-yl)methanol process S N 2 Reaction start1->process start2 Ethyl Bromide start2->process base Potassium Carbonate base->process solvent DMF solvent->process workup Aqueous Workup process->workup purification Column Chromatography workup->purification product (1-Ethylpyrrolidin-3-yl)methanol purification->product

Direct N-alkylation synthesis workflow.

Applications in Drug Discovery

The true value of (1-Ethylpyrrolidin-3-yl)methanol is realized in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The N-substituted pyrrolidine motif is a key component of many biologically active compounds.[1][2][3][16]

The two functional handles of (1-Ethylpyrrolidin-3-yl)methanol, the tertiary amine and the primary alcohol, allow for a multitude of subsequent chemical transformations:

  • The Tertiary Amine: The nitrogen atom can act as a basic center, which is often crucial for the solubility and pharmacokinetic profile of a drug molecule. It can also be involved in key binding interactions with biological targets.

  • The Primary Alcohol: The hydroxyl group can be further functionalized in numerous ways. It can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ester or ether linkages to append other molecular fragments.

While specific drugs originating directly from (1-Ethylpyrrolidin-3-yl)methanol are not prominently featured in publicly available literature, its structural analogs are key components in various therapeutic areas. For instance, derivatives of N-substituted pyrrolidines have shown activity as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, as muscarinic receptor antagonists, and as components of antiviral and anticancer agents.[1] The synthesis and subsequent derivatization of (1-Ethylpyrrolidin-3-yl)methanol provide a direct pathway to novel chemical entities within these and other important drug classes.

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol stands as a testament to the principle that a molecule's importance is not always defined by a landmark discovery, but by its utility and versatility. As a readily synthesizable chiral building block, it offers a reliable starting point for the exploration of new chemical space in drug discovery. The synthetic routes of reductive amination and direct N-alkylation provide robust and adaptable methods for its preparation on a laboratory scale. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and reactivity of such fundamental scaffolds is paramount to the successful development of the next generation of therapeutic agents.

References

  • Pyrrolidin-3-yl-methanol. Tyger Scientific. [Link]

  • Pyrrolidin-3-yl-methanol. J&K Scientific LLC. [Link]

  • The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. Bohrium. [Link]

  • Sweeney, J. B., et al. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Synthesis of N-ethyl-3-pyrrolidinemethanamine. PrepChem.com. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]

  • 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • (Pyrrolidin-3-yl)methanol. PubChem. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • (1-Methylpyrrolidin-3-yl)methanol. PubChem. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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Foundational

An In-depth Technical Guide to Sourcing (1-Ethylpyrrolidin-3-yl)methanol for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying (1-Ethylpyrrolidin-3-yl)methanol (CAS No: 61472-22-8), a critical building block...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying (1-Ethylpyrrolidin-3-yl)methanol (CAS No: 61472-22-8), a critical building block in medicinal chemistry. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making the quality and traceability of its derivatives paramount for successful research and development programs.[1] This document moves beyond a simple supplier list to offer a technical methodology for supplier evaluation, material characterization, and quality control, ensuring the integrity of your starting materials.

Strategic Importance of (1-Ethylpyrrolidin-3-yl)methanol

(1-Ethylpyrrolidin-3-yl)methanol is a bifunctional organic compound featuring a pyrrolidine ring, a tertiary amine, and a primary alcohol. This structure makes it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3][4] Its application spans from creating novel heterocyclic systems to serving as a key component in the development of treatments for a range of conditions.[1][3] Given its role as a foundational starting material, the selection of a high-quality, reliable commercial source is a critical, non-negotiable step in the drug discovery and development pipeline.

Directory of Commercial Suppliers

A variety of chemical suppliers offer (1-Ethylpyrrolidin-3-yl)methanol, ranging from large, well-known distributors to more specialized boutique firms. The choice of supplier will often depend on the scale of research, required purity, and documentation needs (e.g., research-grade vs. GMP).

Below is a comparative table of representative suppliers. Note that availability and specifications are subject to change, and direct inquiry is always recommended.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥95% (Varies by product line)Grams to KilogramsOffers various grades, including products for early discovery research. Analytical data may not be collected for all "DiscoveryCPR" products, placing the onus of confirmation on the buyer.[5][6]
BLD Pharm ≥95%Grams to KilogramsOften provides access to analytical data such as NMR, HPLC, and LC-MS directly on their website.[7]
ChemBridge Screening CompoundsMilligrams to GramsSpecializes in providing diverse, drug-like small molecules for high-throughput screening and hit-to-lead chemistry.[8]
Parchem Varies (Custom Synthesis)Bulk/Commercial ScaleA supplier specializing in specialty chemicals, often catering to larger-scale and industrial needs.[9]
Other Suppliers VariesVariesA wide range of other suppliers exist, such as AChemBlock, AA Blocks, and Enamine, which specialize in building blocks for drug discovery.[1][5]
Supplier Qualification: A Self-Validating Workflow

The quality of a final drug product is fundamentally built upon the quality of its starting materials.[10] Therefore, a robust supplier qualification process is essential. Relying solely on a supplier's Certificate of Analysis (CoA) without independent verification is not sufficient under Good Manufacturing Practice (GMP) guidelines.[10][11] The following workflow provides a self-validating system for qualifying a new supplier.

SupplierQualification A 1. Initial Screening - Request Quote & Lead Times - Request Preliminary CoA & SDS B 2. Document Review - Compare CoA to Internal Specs - Review SDS for Handling Risks - Assess Supplier's Quality System (e.g., ISO 9001) A->B Documents Received C 3. Sample Request - Procure a sample lot for in-house evaluation. B->C Paper Audit OK D 4. In-House QC Analysis - Identity (¹H NMR, MS) - Purity (HPLC, GC) - Water Content (Karl Fischer) - Residual Solvents (GC-HS) C->D Sample Received E 5. Data Comparison - Do in-house results match the supplier's CoA? D->E Analysis Complete F Decision: Qualify Supplier? E->F G APPROVED SUPPLIER - Place initial order - Schedule periodic re-qualification F->G YES H REJECT SUPPLIER - Document reasons for rejection - Return to Step 1 F->H NO

Caption: A logical workflow for the qualification and validation of a new chemical supplier.

Technical Specifications & Analytical Characterization

When evaluating (1-Ethylpyrrolidin-3-yl)methanol, the Certificate of Analysis is the primary document detailing its quality. However, understanding the tests performed is crucial.[12][13][14]

Key Analytical Tests and Their Importance:

  • Identity Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure. The spectrum should be consistent with the expected structure of (1-Ethylpyrrolidin-3-yl)methanol, showing characteristic peaks for the ethyl group, the pyrrolidine ring protons, and the methanol group.

    • Mass Spectrometry (MS): Confirms the molecular weight. For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.20 g/mol .[6] The mass spectrum should show a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 130.12).[15]

  • Purity Assessment:

    • HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography): These are the primary methods for quantifying purity and detecting organic impurities. The result is typically given as a percentage area. For drug development, purity levels of >98% are often required.

    • Residual Solvents: Assessed by Headspace GC (GC-HS), this test identifies and quantifies any solvents remaining from the synthesis and purification process. This is critical as certain solvents can be toxic or affect subsequent reaction steps.

    • Water Content: Determined by Karl Fischer titration. Excess water can interfere with moisture-sensitive reactions.

  • Physical Properties:

    • Appearance: Should be a clear, colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[6]

    • Residue on Ignition (Sulfated Ash): Measures the amount of inorganic impurities.

The stringency of these specifications is dictated by the intended use. Early-stage discovery may tolerate lower purity, while materials intended for late-stage preclinical or GMP manufacturing must meet much stricter criteria.[16][17]

Experimental Protocol: Identity and Purity Verification

This protocol outlines a standard procedure for the in-house verification of a newly acquired sample of (1-Ethylpyrrolidin-3-yl)methanol.

Objective: To confirm the identity and assess the purity of a supplier's sample against their provided Certificate of Analysis.

Materials:

  • (1-Ethylpyrrolidin-3-yl)methanol sample

  • Deuterated solvent for NMR (e.g., CDCl₃ or D₂O)

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Appropriate HPLC column (e.g., C18)

  • NMR Spectrometer

  • HPLC system with UV or ELSD detector

Methodology:

  • Sample Preparation (NMR):

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent in a clean NMR tube.

    • Vortex briefly to ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to standard instrument parameters.

    • Process the data (Fourier transform, phase, and baseline correction).

    • Integrate the peaks and compare the chemical shifts and splitting patterns to a reference spectrum or theoretical values to confirm the structure.

  • Sample Preparation (HPLC):

    • Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in a suitable solvent (e.g., 10 mL of 50:50 Acetonitrile/Water) to make a 1 mg/mL solution.

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase.

    • Inject the prepared sample.

    • Run the analysis using a suitable gradient or isocratic method designed to separate the main peak from potential impurities.

    • Calculate the area percentage of the main peak to determine purity.

  • Data Analysis & Comparison:

    • Compare the obtained NMR spectrum with the known structure to confirm identity.

    • Compare the HPLC purity result with the value reported on the supplier's CoA. Any significant discrepancy (>1-2%) warrants further investigation and communication with the supplier.

Handling, Storage, and Safety

Based on typical Safety Data Sheet (SDS) information for similar compounds, (1-Ethylpyrrolidin-3-yl)methanol should be handled with care.

  • Hazards: May cause serious eye damage (H318).[6]

  • Precautions: Wear protective gloves, safety glasses, and a lab coat (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the specific SDS provided by the supplier for the most accurate and detailed safety information before handling the chemical.

References

  • Quality Control of Starting Materials (APIs and Excipients). gmp-compliance.org. [Link]

  • Control of starting Materials in Good Manufacturing Practice. GMP SOP. [Link]

  • Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. World Health Organization (WHO). [Link]

  • Quality Control of Raw Materials and Active Ingredients. UFAG Laboratorien AG. [Link]

  • Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. LBG. [Link]

  • Certificates of Analysis. Lab Alley. [Link]

  • (1-ethylpyrrolidin-3-yl)methanol (C7H15NO). PubChemLite. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of (1-Ethylpyrrolidin-3-yl)methanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (1-Ethylpyrrolidin-3-yl)methanol (CAS No. 61472-22-8)....

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (1-Ethylpyrrolidin-3-yl)methanol (CAS No. 61472-22-8). As a chiral building block featuring a core pyrrolidine ring, this compound is valuable in the synthesis of complex pharmaceutical molecules.[1] Its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

(1-Ethylpyrrolidin-3-yl)methanol is an organic compound characterized by a five-membered saturated heterocycle containing a nitrogen atom, which is substituted with an ethyl group at the 1-position and a hydroxymethyl group at the 3-position.[1][2] The presence of both a tertiary amine and a primary alcohol functional group dictates its reactivity and physical properties.

PropertyValueSource(s)
CAS Number 61472-22-8[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
Appearance Solid[2]
SMILES OCC1CN(CC)CC1[2]
InChI Key OQESQLHTMOOSST-UHFFFAOYSA-N[2]

Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive risk assessment. The process involves identifying the intrinsic hazards of a substance, evaluating the potential for exposure during planned procedures, and implementing appropriate control measures.

RiskAssessment cluster_0 Risk Assessment Workflow A Step 1: Identify Hazards (GHS, SDS, Literature) B Step 2: Assess Exposure Risk (Quantity, Frequency, Procedure) A->B C Step 3: Implement Controls (Engineering, Admin, PPE) B->C D Step 4: Review & Refine (Post-procedure Debrief) C->D SpillResponse cluster_1 Spill Response Protocol Alert Alert Personnel & Evacuate Area Assess Assess Spill Size (Minor vs. Major) Alert->Assess Minor Minor Spill: Contain with Absorbent Assess->Minor Minor Major Major Spill: Contact EHS Assess->Major Major Cleanup Collect Waste in Sealed Container Minor->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

  • Minor Spill (inside a fume hood): a. Alert nearby personnel. b. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). [3] c. Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste. d. Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood): a. Immediately alert all personnel in the area and evacuate. b. If safe to do so, close the doors to the laboratory to contain vapors. c. Contact your institution's Environmental Health & Safety (EHS) department and report the spill. d. Do not attempt to clean up a major spill without specialized training and equipment.

SOP 3: Emergency Response - Exposures (First Aid)
  • Eye Contact: This is a medical emergency. Immediately and continuously flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [3]Remove contact lenses if possible. Seek immediate medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. [3]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. * Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. [3]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention.

Storage and Waste Management

Storage Protocol

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight. [3]Some suppliers recommend refrigerated storage. * Container: Keep the container tightly closed to prevent moisture contamination and potential degradation. Storing under an inert gas like argon or nitrogen is advisable for long-term stability. * Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents. [3]* Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Waste Disposal Protocol

All waste containing (1-Ethylpyrrolidin-3-yl)methanol, including excess material, contaminated consumables (gloves, paper towels, pipette tips), and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents, including (1-Ethylpyrrolidin-3-yl)methanol.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. [3][5]Do not dispose of this chemical down the drain or in regular trash.

References

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Methanol: Systemic Agent | NIOSH. CDC. [Link]

  • (Pyrrolidin-3-yl)methanol | C5H11NO. PubChem - NIH. [Link]

  • First Aid for Suspected Methanol Poisoning. Methanol Institute. [Link]

  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO. PubChem - NIH. [Link]

  • Methanol - Airgas - United States (US) SDS HCS 2012 V4.11. Airgas. [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

  • Material Safety Data Sheet - (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99%. Cole-Parmer. [Link]

  • How To Protect Workers From Methanol Exposure In The Workplace. KERAMIDA Inc. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute. [Link]

  • Methanol Toxicity. LITFL. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Methanol toxicity. Wikipedia. [Link]

  • Methanol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Methanol: toxicological overview. GOV.UK. [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. [Link]

  • Chemical Waste Name or Mixtures. University of California, Berkeley. [Link]

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Foundational

A Theoretical Treatise on the Conformational Landscape of (1-Ethylpyrrolidin-3-yl)methanol: A Guide for Drug Development Professionals

Abstract (1-Ethylpyrrolidin-3-yl)methanol is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmacologically active agents.[1][2] The three-dimensional conformation o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethylpyrrolidin-3-yl)methanol is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmacologically active agents.[1][2] The three-dimensional conformation of this molecule is intrinsically linked to its physicochemical properties and its ability to interact with biological targets.[3] Understanding its conformational preferences is therefore paramount for rational drug design and development. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational space of (1-Ethylpyrrolidin-3-yl)methanol. We will delve into the fundamental principles of conformational analysis, present a rigorous, step-by-step computational workflow, and discuss the interpretation of the results in the context of drug discovery. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to small molecule drug candidates.

Introduction: The Significance of Molecular Conformation in Drug Action

The biological activity of a small molecule is not solely determined by its chemical formula and connectivity, but profoundly by its three-dimensional shape.[3] Flexible molecules, such as (1-Ethylpyrrolidin-3-yl)methanol, can exist as an ensemble of different spatial arrangements, known as conformers, which are in constant equilibrium.[3] The relative population of these conformers is governed by their potential energy, with lower energy conformations being more prevalent. The specific conformation that a molecule adopts when binding to a biological target, often termed the "bioactive conformation," may not necessarily be its lowest energy state in solution.[4][5] Therefore, a thorough exploration of the conformational landscape is crucial for:

  • Understanding Structure-Activity Relationships (SAR): Correlating the conformational preferences of a series of analogs with their biological activity can provide invaluable insights for lead optimization.

  • Pharmacophore Modeling: Identifying the spatial arrangement of key chemical features necessary for biological activity.

  • Virtual Screening: Generating realistic 3D conformer libraries for docking studies and other in-silico screening methods.[3]

  • Predicting Physicochemical Properties: Properties such as solubility and membrane permeability can be influenced by the predominant molecular conformation.

The pyrrolidine ring, the core scaffold of our target molecule, is known to exhibit distinct puckering modes (e.g., envelope and twisted conformations), which can be influenced by the nature and orientation of its substituents.[6][7] The N-ethyl group and the C3-methanol substituent in (1-Ethylpyrrolidin-3-yl)methanol introduce additional rotational degrees of freedom, further enriching its conformational complexity.

Theoretical Foundations of Conformational Analysis

The goal of a theoretical conformational analysis is to map the potential energy surface (PES) of a molecule to identify its stable conformers (local minima) and the transition states that connect them. This is primarily achieved through computational chemistry methods.

Molecular Mechanics (MM)

Molecular mechanics methods approximate a molecule as a collection of atoms held together by springs, representing chemical bonds. The potential energy is calculated using a force field, which is a set of empirical functions and parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

  • Strengths: Computationally inexpensive, making them suitable for rapid conformational searches of large molecules or for generating initial conformer ensembles.[5]

  • Limitations: The accuracy is entirely dependent on the quality of the force field parameterization for the specific molecule under study. They do not explicitly treat electrons and therefore cannot describe electronic effects with high fidelity.

Quantum Mechanics (QM)

Quantum mechanics methods solve the Schrödinger equation (or approximations thereof) to describe the electronic structure of a molecule.[8][9] This provides a more fundamental and accurate description of the molecular energy.

  • Density Functional Theory (DFT): A widely used QM method that offers a good balance between computational cost and accuracy for many molecular systems.[9][10] The choice of the functional and basis set is critical for obtaining reliable results.

  • Ab initio Methods: (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) These methods are based on first principles without empirical parameterization. They can be highly accurate but are also computationally demanding, making them more suitable for smaller systems or for refining the energies of a limited number of conformers.[11]

A common and effective strategy is to employ a hierarchical approach, using a computationally efficient MM method for an initial broad conformational search, followed by higher-level QM calculations to refine the geometries and energies of the most promising low-energy conformers.[12][13]

A Rigorous Workflow for the Conformational Analysis of (1-Ethylpyrrolidin-3-yl)methanol

This section outlines a detailed, step-by-step protocol for a comprehensive theoretical study of (1-Ethylpyrrolidin-3-yl)methanol's conformation.

Step 1: Initial 3D Structure Generation

The first step is to generate a reasonable initial 3D structure of (1-Ethylpyrrolidin-3-yl)methanol. This can be accomplished using molecular building software.

  • Software: Avogadro, GaussView, ChemDraw, or web-based tools.

  • Procedure:

    • Draw the 2D structure of (1-Ethylpyrrolidin-3-yl)methanol.

    • Convert the 2D structure to a 3D representation.

    • Perform an initial, quick geometry optimization using a universal force field (e.g., UFF) to obtain a sensible starting geometry.

Step 2: Comprehensive Conformational Search

The goal of this step is to explore the conformational space of the molecule to identify a diverse set of low-energy conformers. Given the flexibility of the ethyl and methanol side chains, as well as the puckering of the pyrrolidine ring, a robust search algorithm is essential.

  • Methodology: A stochastic search method, such as the Monte Carlo Multiple Minimum (MCMM), is recommended for its efficiency in exploring a large conformational space.[13][14] Systematic searches can also be employed but may become computationally intractable with an increasing number of rotatable bonds.[4][15]

  • Software: Software packages like MacroModel, MOE, or open-source tools like RDKit offer functionalities for conformational searches.[5][16]

  • Protocol:

    • Define the rotatable bonds in (1-Ethylpyrrolidin-3-yl)methanol. These include the C-C and C-N bonds of the ethyl group and the C-C and C-O bonds of the methanol substituent.

    • Select a suitable molecular mechanics force field (e.g., MMFF94s or OPLS3e). Ensure the force field is well-parameterized for substituted pyrrolidines.

    • Perform a conformational search within a specified energy window (e.g., 10 kcal/mol) above the global minimum found.

    • Save a large number of conformers (e.g., 100-1000) for further analysis and refinement.

    • Eliminate redundant conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

G cluster_workflow Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. MM Conformational Search (e.g., MCMM with MMFF94s) A->B Input Structure C 3. Clustering & Redundancy Removal (RMSD cutoff) B->C Conformer Ensemble D 4. QM Geometry Optimization (e.g., DFT: B3LYP/6-31G*) C->D Unique Low-Energy Conformers E 5. QM Single-Point Energy Calculation (Higher level of theory, e.g., wB97X-D/def2-TZVP) D->E Optimized Geometries F 6. Thermodynamic Analysis (Boltzmann weighting) E->F Accurate Relative Energies G 7. Data Interpretation & Visualization F->G Conformer Populations

Caption: A typical hierarchical workflow for computational conformational analysis.

Step 3: Quantum Mechanical Refinement

The conformers obtained from the molecular mechanics search should be subjected to quantum mechanical calculations for more accurate geometries and energies.

  • Software: Gaussian, ORCA, Q-Chem, or other quantum chemistry packages.

  • Protocol:

    • Geometry Optimization: For each unique conformer from the MM search, perform a geometry optimization using a DFT method. A good starting point is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[10][17] This level of theory provides a reasonable balance of accuracy and computational cost for geometry optimizations.

    • Frequency Calculations: Following each optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

    • Single-Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a more robust level of theory. This could involve a larger basis set (e.g., def2-TZVP) and a more modern functional that better accounts for dispersion interactions (e.g., ωB97X-D).[18]

    • Solvation Effects: Since biological processes occur in an aqueous environment, it is crucial to account for the effects of the solvent. This can be done using implicit solvation models, such as the Polarizable Continuum Model (PCM), during the QM calculations.[8]

Step 4: Data Analysis and Interpretation

The final step involves analyzing the computational results to understand the conformational preferences of (1-Ethylpyrrolidin-3-yl)methanol.

  • Relative Energies and Boltzmann Population: Calculate the relative Gibbs free energies (ΔG) of all the stable conformers. The population of each conformer at a given temperature (T) can be estimated using the Boltzmann distribution equation:

    Pi / Pj = exp[-(Gi - Gj) / kT]

    where Pi and Pj are the populations of conformers i and j, Gi and Gj are their Gibbs free energies, and k is the Boltzmann constant.

  • Geometric Analysis: Analyze the key geometric parameters of the low-energy conformers, such as:

    • Pyrrolidine Ring Pucker: Characterize the puckering of the five-membered ring (e.g., envelope, twist).

    • Substituent Orientation: Determine the orientation of the N-ethyl and C3-methanol groups (e.g., axial vs. equatorial-like).

    • Intramolecular Hydrogen Bonding: Investigate the possibility of hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring.

Data Presentation and Visualization

Clear presentation of the results is essential for effective communication and interpretation.

Table 1: Relative Energies and Boltzmann Populations of (1-Ethylpyrrolidin-3-yl)methanol Conformers
Conformer IDRelative Energy (kcal/mol)aRelative Gibbs Free Energy (kcal/mol)bBoltzmann Population (%)c
Conf-1 0.000.0045.2
Conf-2 0.520.4523.1
Conf-3 1.101.059.8
Conf-4 1.551.485.5
... (and so on for all stable conformers)

a Single-point energies calculated at the ωB97X-D/def2-TZVP level of theory. b Gibbs free energies calculated at 298.15 K using thermal corrections from B3LYP/6-31G(d) frequency calculations. c Calculated from the relative Gibbs free energies at 298.15 K.

(Note: The data in this table is illustrative and should be replaced with actual computational results.)

G cluster_relationships Conformational Interconversion Conf1 Conformer 1 (Global Minimum) TS1_2 TS1-2 Conf1->TS1_2 TS1_3 TS1-3 Conf1->TS1_3 Conf2 Conformer 2 Conf3 Conformer 3 TS1_2->Conf2 TS1_3->Conf3

Caption: A simplified representation of the potential energy surface, showing the interconversion between conformers via transition states (TS).

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for elucidating the conformational landscape of (1-Ethylpyrrolidin-3-yl)methanol. By following the detailed workflow presented, researchers can gain a deep understanding of the structural preferences of this important molecule. The insights derived from such studies are invaluable for guiding the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future work could involve comparing the theoretical results with experimental data from techniques such as NMR spectroscopy to validate the computational models.[13] Furthermore, the generated conformer ensembles can be used in subsequent molecular docking and molecular dynamics simulations to study the interactions of (1-Ethylpyrrolidin-3-yl)methanol and its derivatives with their biological targets.

References

  • Crenso Workflow for Automated Calculation of Optical Rotation for Large Flexible Molecules.
  • Conformational Sampling and Energetics of Drug-Like Molecules. PubMed.
  • ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers.
  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis.
  • Searching for bioactive conformations of drug-like ligands with current force fields: how good are we? PubMed Central.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • Small-molecule conformational search methods.
  • Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss.
  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A.
  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.
  • The results of the conformational analysis.
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  • (S)-Pyrrolidin-3-ylmethanol hydrochloride. Smolecule.
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  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile.

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Protocols & Analytical Methods

Method

Synthesis of (1-Ethylpyrrolidin-3-yl)methanol Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of (1-Ethylpyrrolidin-3-yl)methanol in Medicinal Chemistry The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of biologically active molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1-Ethylpyrrolidin-3-yl)methanol in Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of biologically active molecules.[1] The specific derivative, (1-Ethylpyrrolidin-3-yl)methanol, and its analogues are of particular interest due to their role as key intermediates in the synthesis of novel therapeutic agents. The presence of a tertiary amine and a primary alcohol offers multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. Notably, chiral variants of these pyrrolidine-based structures can significantly influence biological activity and receptor interactions, making stereoselective synthesis a critical consideration.[2] This guide provides detailed protocols for two robust synthetic routes to (1-Ethylpyrrolidin-3-yl)methanol, offering researchers a practical framework for its preparation and derivatization.

Synthetic Strategies: Two Validated Pathways

Two primary and reliable strategies for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol are presented:

  • Route A: N-Alkylation of (Pyrrolidin-3-yl)methanol. This approach is direct and efficient if the starting pyrrolidin-3-yl)methanol is readily available. It involves the introduction of the ethyl group onto the nitrogen atom of the pyrrolidine ring.

  • Route B: Reduction of an N-Ethylpyrrolidine-3-carboxylic Acid Derivative. This pathway offers greater flexibility in substrate scope and allows for the synthesis to begin from more common starting materials like pyrrolidine-3-carboxylic acid or its esters.

Protocol 1: Synthesis via N-Alkylation of (Pyrrolidin-3-yl)methanol

This protocol details the direct ethylation of (pyrrolidin-3-yl)methanol using a reductive amination approach with acetaldehyde, a common and effective method for N-alkylation.

Causality Behind Experimental Choices

Reductive amination is a favored method for N-alkylation as it proceeds under relatively mild conditions and often results in high yields. The reaction first involves the formation of an intermediate enamine or iminium ion from the reaction of the secondary amine of the pyrrolidine with acetaldehyde. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-ethylated product. STAB is chosen for its mildness and tolerance to a wide range of functional groups, minimizing side reactions.

Visual Workflow: N-Alkylation Route

start (Pyrrolidin-3-yl)methanol reagents Acetaldehyde, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM) start->reagents 1. Mix reaction Reductive Amination reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product (1-Ethylpyrrolidin-3-yl)methanol purification->product 5. Characterize

Caption: Workflow for the N-alkylation of (pyrrolidin-3-yl)methanol.

Detailed Experimental Protocol

Materials:

  • (Pyrrolidin-3-yl)methanol (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol (e.g., 95:5 to 90:10 gradient)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (pyrrolidin-3-yl)methanol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Acetaldehyde: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.5 eq) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure (1-Ethylpyrrolidin-3-yl)methanol.

Data Summary: N-Alkylation
ParameterValue
Starting Material (Pyrrolidin-3-yl)methanol
Key Reagents Acetaldehyde, STAB
Solvent Dichloromethane (DCM)
Reaction Time 12-18 hours
Typical Yield 75-85%
Purification Method Flash Column Chromatography

Protocol 2: Synthesis via Reduction of Ethyl 1-Ethylpyrrolidine-3-carboxylate

This protocol outlines a two-step synthesis starting from the commercially available ethyl pyrrolidine-3-carboxylate. The first step is the N-ethylation of the ester, followed by the reduction of the ester functionality to the primary alcohol.

Causality Behind Experimental Choices

This route is highly versatile as it starts from a readily available precursor. The initial N-alkylation of the secondary amine can be achieved using various ethylating agents, with ethyl iodide in the presence of a non-nucleophilic base like potassium carbonate being a common choice to prevent side reactions. The subsequent reduction of the ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[3] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with protic solvents.[4]

Visual Workflow: Reduction Route

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Reduction start_ester Ethyl pyrrolidine-3-carboxylate reagents_alkylation Ethyl Iodide, K2CO3, Acetonitrile start_ester->reagents_alkylation 1a. Mix reaction_alkylation N-Alkylation reagents_alkylation->reaction_alkylation 1b. React intermediate Ethyl 1-ethylpyrrolidine-3-carboxylate reaction_alkylation->intermediate 1c. Isolate reagents_reduction Lithium Aluminum Hydride (LiAlH4), Anhydrous THF intermediate->reagents_reduction 2a. Add to reducing agent reaction_reduction Ester Reduction reagents_reduction->reaction_reduction 2b. React product_final (1-Ethylpyrrolidin-3-yl)methanol reaction_reduction->product_final 2c. Workup & Purify

Caption: Two-step synthesis of (1-Ethylpyrrolidin-3-yl)methanol via N-alkylation and ester reduction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-Ethylpyrrolidine-3-carboxylate

Materials:

  • Ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Ethyl iodide (1.2 eq)

  • Acetonitrile, anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 16-24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethylpyrrolidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: Reduction to (1-Ethylpyrrolidin-3-yl)methanol

Materials:

  • Ethyl 1-ethylpyrrolidine-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Reducing Agent: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add lithium aluminum hydride (2.0 eq) and anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Ester: Dissolve the crude ethyl 1-ethylpyrrolidine-3-carboxylate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% Aqueous sodium hydroxide solution (x mL)

    • Water (3x mL)

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Drying and Concentration: Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Ethylpyrrolidin-3-yl)methanol.

  • Purification: Purify the product by distillation under reduced pressure or by flash column chromatography as described in Protocol 1.

Data Summary: Reduction Route
ParameterStep 1: N-EthylationStep 2: Reduction
Starting Material Ethyl pyrrolidine-3-carboxylateEthyl 1-ethylpyrrolidine-3-carboxylate
Key Reagents Ethyl iodide, K₂CO₃Lithium aluminum hydride (LiAlH₄)
Solvent AcetonitrileTetrahydrofuran (THF)
Reaction Time 16-24 hours4-6 hours
Typical Yield >90% (crude)80-90%
Purification Method -Distillation or Column Chromatography

Characterization and Quality Control

The final product, (1-Ethylpyrrolidin-3-yl)methanol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the alcohol).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Handle with extreme care under an inert atmosphere.

  • Ethyl Iodide: This is a lachrymator and should be handled in a fume hood.

  • Acetaldehyde: This is a volatile and flammable liquid.

By following these detailed protocols, researchers can reliably synthesize (1-Ethylpyrrolidin-3-yl)methanol for use in various research and drug development applications.

References

  • Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1118–1128. Retrieved from [Link]

  • Dobrynin, S. A., et al. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. The Journal of Organic Chemistry, 83(10), 5392–5397. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 19(5), 5686–5732. Retrieved from [Link]

  • Nguyen, N. T., et al. (2021). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. Retrieved from [Link]

  • Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. KU Leuven Lirias. Retrieved from [Link]

  • Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
  • European Patent Office. (2018). EP3415499A1 - Method for producing 1-methylpyrrolidin-3-ol. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2016). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Retrieved from [Link]

  • Clark, J. (2015). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrolidine, 1-butyl-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Chiral Synthesis of (S)-(1-Ethylpyrrolidin-3-yl)methanol

Introduction: The Strategic Importance of (S)-(1-Ethylpyrrolidin-3-yl)methanol (S)-(1-Ethylpyrrolidin-3-yl)methanol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-(1-Ethylpyrrolidin-3-yl)methanol

(S)-(1-Ethylpyrrolidin-3-yl)methanol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. Its structure, featuring a stereodefined pyrrolidine ring, a tertiary amine, and a primary alcohol, offers a versatile scaffold for constructing complex molecules. The pyrrolidine motif is a privileged structure found in numerous FDA-approved drugs and bioactive natural products, prized for its favorable pharmacokinetic and pharmacodynamic properties.[1][2][3]

The absolute stereochemistry at the C3 position is critical, as biological systems are inherently chiral, and enantiomers of a drug candidate often exhibit vastly different efficacy, metabolism, and toxicity profiles.[4] Consequently, robust and efficient access to single-enantiomer intermediates like (S)-(1-Ethylpyrrolidin-3-yl)methanol is a cornerstone of modern drug discovery.

This guide provides an in-depth analysis of scientifically vetted strategies for synthesizing this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required for producing materials of high enantiomeric purity. The primary synthetic challenges involve controlling the stereochemistry at the C3 position and achieving selective N-ethylation. We will discuss two principal approaches: direct synthesis from the chiral pool and classical chiral resolution of a racemic mixture.

Overview of Synthetic Strategies

The choice of a synthetic route depends on factors such as the availability of starting materials, scalability, cost, and the desired level of enantiomeric purity. Below is a comparative overview of the primary strategies for obtaining the (S)-enantiomer.

StrategyPrincipleAdvantagesDisadvantages
A: Synthesis from the Chiral Pool Utilizes a readily available, enantiomerically pure starting material, such as (S)-Pyrrolidin-3-ylmethanol, and introduces the ethyl group in a subsequent step.[5]High enantiomeric purity is often retained from the starting material; straightforward and predictable.Dependent on the commercial availability and cost of the chiral starting material.
B: Chiral Resolution of Racemic Mixture A racemic mixture of (1-Ethylpyrrolidin-3-yl)methanol is prepared and then separated into its constituent enantiomers using a chiral resolving agent.[6]Technically robust and well-established for many classes of compounds.Inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[6] Can be laborious to develop and optimize.
C: Asymmetric Synthesis A prochiral precursor is converted to the chiral product using a chiral catalyst or reagent to selectively form the desired (S)-enantiomer.[6][7]Potentially the most efficient and atom-economical method with high theoretical yields.Requires significant development of catalytic systems; may be sensitive to reaction conditions.

For the purposes of this guide, we will provide detailed protocols for Strategy A and Strategy B, as they represent the most practical and widely applicable methods based on currently available information and starting materials.

Protocol I: Synthesis via N-Ethylation of (S)-Pyrrolidin-3-ylmethanol (Chiral Pool Approach)

This approach is arguably the most direct route, leveraging a commercially available chiral precursor to ensure the final product's stereochemical integrity. The core of this strategy is the selective ethylation of the secondary amine of (S)-Pyrrolidin-3-ylmethanol.

Scientific Principle and Experimental Rationale

The nitrogen atom in (S)-Pyrrolidin-3-ylmethanol is a more potent nucleophile than the oxygen of the hydroxyl group, allowing for selective N-alkylation under controlled conditions. Two common methods for this transformation are direct alkylation with an ethyl halide or reductive amination with acetaldehyde.

  • Direct Alkylation: This involves reacting the pyrrolidine with an electrophile like ethyl iodide or ethyl bromide in the presence of a base. The base is crucial to neutralize the hydrogen halide formed during the reaction, preventing the formation of the ammonium salt which would halt the reaction. A non-nucleophilic base like potassium carbonate is preferred to avoid competing reactions. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by controlling the stoichiometry of the ethylating agent.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the secondary amine with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is often cleaner and higher yielding than direct alkylation.

The following workflow diagram illustrates the direct alkylation approach.

cluster_main Workflow: N-Ethylation of (S)-Pyrrolidin-3-ylmethanol A (S)-Pyrrolidin-3-ylmethanol (Starting Material) B Reaction Vessel (Anhydrous Solvent, e.g., ACN or DMF) A->B C Add Base (e.g., K₂CO₃) B->C D Add Ethylating Agent (e.g., Ethyl Iodide) Control Temperature (e.g., RT to 50°C) C->D E Reaction Monitoring (TLC / GC-MS) D->E Stir until completion F Aqueous Work-up (Filter solids, extract with organic solvent) E->F G Purification (Column Chromatography or Distillation) F->G H (S)-(1-Ethylpyrrolidin-3-yl)methanol (Final Product) G->H

Caption: Workflow for direct N-alkylation.

Detailed Step-by-Step Protocol (Direct Alkylation)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
(S)-Pyrrolidin-3-ylmethanol101.155.0 g1.0
Potassium Carbonate (K₂CO₃), anhydrous138.2110.2 g1.5
Ethyl Iodide (EtI)155.978.5 g (4.3 mL)1.1
Acetonitrile (ACN), anhydrous41.05100 mL-
Dichloromethane (DCM)84.93150 mL-
Brine (Saturated NaCl solution)-50 mL-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-Pyrrolidin-3-ylmethanol (5.0 g, 49.4 mmol) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (10.2 g, 73.8 mmol). Stir the suspension vigorously.

  • Addition of Alkylating Agent: Add ethyl iodide (8.5 g, 54.4 mmol) dropwise to the suspension at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to 50°C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in dichloromethane (100 mL) and wash with brine (50 mL). Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using a mobile phase gradient of DCM to 95:5 DCM:Methanol with 0.5% triethylamine) to afford pure (S)-(1-Ethylpyrrolidin-3-yl)methanol.

Expected Yield: 70-85%.

Protocol II: Chiral Resolution of Racemic (1-Ethylpyrrolidin-3-yl)methanol

This classical method is employed when a direct asymmetric synthesis is not established or when the chiral starting material is unavailable. It relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which possess different physical properties and can be separated.[4][6]

Scientific Principle and Experimental Rationale

The process involves three key stages:

  • Synthesis of the Racemate: First, the racemic (±)-(1-Ethylpyrrolidin-3-yl)methanol is synthesized, for instance, by reducing 1-ethylpyrrolidin-3-one with a simple reducing agent like sodium borohydride.

  • Diastereomeric Salt Formation: The racemic amino alcohol is reacted with an enantiomerically pure chiral acid, such as (+)-Tartaric acid or (S)-Mandelic acid. This acid-base reaction forms a pair of diastereomeric salts: [(S)-alcohol:(+)-acid] and [(R)-alcohol:(+)-acid].

  • Fractional Crystallization & Liberation: These diastereomeric salts have different solubilities in a given solvent. Through a carefully controlled crystallization process (fractional crystallization), the less soluble salt will precipitate out of the solution, allowing for its physical separation by filtration. The desired enantiomer is then liberated from the purified salt by treatment with a base.

cluster_main Workflow: Chiral Resolution A Racemic (±)-(1-Ethylpyrrolidin-3-yl)methanol B Dissolve in Solvent (e.g., Ethanol/Water) A->B C Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization (Cool slowly to precipitate less soluble diastereomer) C->D E Isolate Crystals (Filtration) D->E I Mother Liquor (Contains more soluble diastereomer) D->I F Liberate Enantiomer (Treat with base, e.g., NaOH) E->F G Extract and Purify F->G H Pure (S)-(1-Ethylpyrrolidin-3-yl)methanol G->H

Caption: General workflow for chiral resolution.

Detailed Step-by-Step Protocol (Resolution)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Racemic (1-Ethylpyrrolidin-3-yl)methanol129.2010.0 g1.0
(+)-Tartaric Acid150.095.8 g0.5
Ethanol46.07As needed-
Water, deionized18.02As needed-
2M Sodium Hydroxide (NaOH) solution40.00As needed-
Dichloromethane (DCM)84.93As needed-

Procedure:

  • Salt Formation: Dissolve racemic (1-Ethylpyrrolidin-3-yl)methanol (10.0 g, 77.4 mmol) in warm ethanol (50 mL). In a separate flask, dissolve (+)-Tartaric acid (5.8 g, 38.7 mmol) in warm ethanol (50 mL).

  • Crystallization: Combine the two solutions while warm and stir. If no precipitate forms, slowly add water dropwise until the solution becomes slightly turbid. Heat gently to redissolve and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 2-4 hours to induce crystallization.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is the less soluble diastereomeric salt.

  • Enantiomeric Purity Check: A small sample of the salt should be basified and the liberated alcohol analyzed by chiral HPLC to determine the diastereomeric and enantiomeric excess. If purity is insufficient, recrystallize the salt from an appropriate ethanol/water mixture.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water (50 mL) and cool in an ice bath. Add 2M NaOH solution dropwise with stirring until the pH is >12.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the enantiomerically enriched (S)-(1-Ethylpyrrolidin-3-yl)methanol.

  • Purification: Further purification can be achieved by vacuum distillation if necessary.

Characterization and Enantiomeric Purity Analysis

Confirming the structural identity and, most critically, the enantiomeric purity of the final product is essential.

Structural Confirmation
  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure, ensuring the presence of the ethyl group and the correct carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Protocol: Enantiomeric Excess (ee%) Determination by Chiral HPLC

The enantiomeric purity of the synthesized alcohol must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[8]

Principle: The chiral molecule is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates, resulting in their separation and distinct elution times.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Chiral Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)These phases are known to be effective for separating a wide range of chiral compounds, especially those with polar functional groups like amines and alcohols.[8]
Mobile Phase Hexane/Ethanol/Diethylamine (DEA) (e.g., 90:10:0.1)A normal-phase eluent is a good starting point. The small amount of DEA is crucial to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the basic amine elutes with good peak shape.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate.
Detection UV at 210-220 nm or Mass SpectrometryThe pyrrolidine structure lacks a strong chromophore, requiring detection at low UV wavelengths or using a more universal detector like MS.
Sample Prep Dissolve ~1 mg of the final product in 1 mL of mobile phase.Ensures compatibility with the HPLC system.

Procedure:

  • Prepare a standard of the racemic material to identify the retention times of both the (S) and (R) enantiomers.

  • Inject the synthesized (S)-enantiomer sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

cluster_main Workflow: Chiral HPLC Analysis A Prepare Sample (~1 mg/mL in mobile phase) B Inject Racemic Standard (Determine R and S peak retention times) A->B C Inject Synthesized Sample A->C D Acquire Chromatogram B->D C->D E Integrate Peak Areas (Area_S, Area_R) D->E F Calculate ee% E->F G Report Final Purity F->G

Caption: Workflow for chiral purity analysis.

Conclusion and Field Insights

We have detailed two robust methodologies for the synthesis of (S)-(1-Ethylpyrrolidin-3-yl)methanol. The chiral pool approach (Protocol I) stands out as the preferred method for laboratory and pilot scales due to its efficiency and stereochemical fidelity, provided the chiral starting material is accessible. For larger-scale manufacturing or situations where the chiral precursor is prohibitively expensive, developing a chiral resolution protocol (Protocol II) becomes a viable, albeit less atom-economical, alternative. The development of a direct asymmetric synthesis , likely via catalytic asymmetric reduction of a corresponding ketone, remains a highly desirable but more research-intensive goal for future optimization.

In all cases, rigorous analytical control, particularly the determination of enantiomeric excess by chiral HPLC, is not merely a final check but an integral part of the process development. This ensures the production of a high-quality chiral building block suitable for the demanding requirements of pharmaceutical research and development.

References

  • BenchChem. (2025). Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • BenchChem. (2025). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis.
  • BenchChem. (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods.
  • Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah Staff.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • Wikipedia. (n.d.). Chiral resolution.
  • PMC - NIH. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • PMC - NIH. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Chemical Communications (RSC Publishing). (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • Smolecule. (2023). Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3.
  • ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative.

Sources

Method

Application Notes and Protocols for the Enantioselective Synthesis of (R)-(1-Ethylpyrrolidin-3-yl)methanol

Introduction: The Significance of Chiral Pyrrolidinyl Alcohols The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidinyl Alcohols

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active natural products and FDA-approved pharmaceuticals.[1] Specifically, chiral 3-hydroxymethylpyrrolidine derivatives are key intermediates in the synthesis of compounds targeting a range of conditions, from neurological disorders to infectious diseases. The precise stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis not just an academic challenge but a necessity for the development of effective and safe therapeutics.

(R)-(1-Ethylpyrrolidin-3-yl)methanol is a valuable chiral building block. The ethyl group on the nitrogen atom modulates the amine's basicity and lipophilicity, while the (R)-configured hydroxymethyl group provides a crucial handle for further synthetic elaboration. This guide provides an in-depth analysis of robust and scalable strategies for the enantioselective synthesis of this target molecule, designed for researchers and professionals in drug development. We will explore three primary, field-proven strategies: Asymmetric Catalysis, Chiral Pool Synthesis, and a Chemoenzymatic approach.

Strategic Overview: Divergent Pathways to the Target Molecule

The optimal synthetic route to (R)-(1-Ethylpyrrolidin-3-yl)methanol depends on factors such as starting material availability, scalability, and the required level of enantiomeric purity. Below is a workflow diagram illustrating the three divergent strategies discussed in this guide.

cluster_start Common Precursors cluster_routes Synthetic Strategies cluster_end Final Product ProchiralKetone 1-Ethyl-3-oxopyrrolidine-3- carboxylate RouteA Route A: Asymmetric Catalysis ProchiralKetone->RouteA Asymmetric Reduction ChiralPool (R)-3-Hydroxypyrrolidine RouteB Route B: Chiral Pool Synthesis ChiralPool->RouteB N-Ethylation N_Protected N-Boc-Pyrrolidine RouteC Route C: Chemoenzymatic Synthesis N_Protected->RouteC Biocatalytic Hydroxylation & N-Ethylation Target (R)-(1-Ethylpyrrolidin-3-yl)methanol RouteA->Target RouteB->Target RouteC->Target

Caption: Divergent synthetic strategies for (R)-(1-Ethylpyrrolidin-3-yl)methanol.

Route A: Asymmetric Catalysis via Ketone Reduction

This strategy represents the most direct approach to installing the chiral alcohol center. It involves the asymmetric reduction of a prochiral precursor, ethyl 1-ethyl-3-oxopyrrolidine-3-carboxylate. The key to this route is the selection of a highly efficient and stereoselective catalytic system. Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful and well-documented method for the reduction of ketones to chiral alcohols with high enantioselectivity.[2]

Causality of Experimental Design: The choice of a ruthenium-based catalyst, such as one complexed with a chiral diamine ligand like (R,R)-TsDPEN, is deliberate. These catalysts operate via an outer-sphere mechanism where the chiral ligand environment dictates the facial selectivity of hydride delivery from a hydrogen source (e.g., formic acid) to the ketone's carbonyl group. The N-ethyl group of the substrate coordinates to the metal center, positioning the ketone for a highly stereocontrolled reduction. Subsequent reduction of the ester provides the target primary alcohol.

Logical Workflow for Route A

Start Ethyl 1-ethyl-3- oxopyrrolidine-3-carboxylate Step1 Asymmetric Transfer Hydrogenation (Ru-(R,R)-TsDPEN) Start->Step1 Intermediate Ethyl (R)-1-ethyl-3- hydroxypyrrolidine-3-carboxylate Step1->Intermediate Step2 Ester Reduction (LiAlH4) Intermediate->Step2 End Target Product Step2->End

Caption: Workflow for the Asymmetric Catalysis route.

Protocol A1: Asymmetric Transfer Hydrogenation
  • Catalyst Activation: In a nitrogen-purged glovebox, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) to anhydrous, degassed dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a separate flask under nitrogen, add ethyl 1-ethyl-3-oxopyrrolidine-3-carboxylate (1.0 eq) and a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N) as the hydrogen source.

  • Hydrogenation: Add the pre-activated catalyst solution from Step 1 to the substrate mixture. Stir the reaction at 25-30 °C and monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, ethyl (R)-1-ethyl-3-hydroxypyrrolidine-3-carboxylate, by flash column chromatography on silica gel.

Protocol A2: Ester Reduction to Primary Alcohol
  • Reaction Setup: To a flame-dried flask under nitrogen, add a solution of ethyl (R)-1-ethyl-3-hydroxypyrrolidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF to the cooled solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup). Stir the resulting slurry until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude (R)-(1-Ethylpyrrolidin-3-yl)methanol can be purified by vacuum distillation or chromatography if necessary.

Route B: Chiral Pool Synthesis via N-Ethylation

The chiral pool approach leverages readily available, enantiomerically pure starting materials to bypass the need for an asymmetric transformation.[3][4] The most direct method in this category begins with commercially available (R)-3-Hydroxypyrrolidine. The synthesis is then reduced to a single, high-yielding N-ethylation step.

Causality of Experimental Design: Reductive amination is the method of choice for this transformation. It involves the reaction of the secondary amine of (R)-3-hydroxypyrrolidine with acetaldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a mild and selective hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose; it is less reactive than reagents like sodium borohydride, allowing for the controlled reduction of the iminium ion without affecting other functional groups, and it does not require acidic conditions that could lead to side reactions.

Protocol B1: Direct N-Ethylation of (R)-3-Hydroxypyrrolidine
  • Reaction Setup: To a round-bottom flask, add (R)-3-hydroxypyrrolidine (1.0 eq), dichloromethane (DCM), and acetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting amine is fully consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 15 minutes, then separate the layers. Extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification by flash chromatography or vacuum distillation will afford pure (R)-(1-Ethylpyrrolidin-3-yl)methanol.

Route C: Chemoenzymatic Synthesis

This advanced strategy combines the high selectivity of biocatalysis with the efficiency of traditional organic synthesis. The key step is the stereoselective hydroxylation of an N-protected pyrrolidine at the C3 position using a whole-cell biocatalyst.[5][6] The strain Sphingomonas sp. HXN-200 has been reported to effectively hydroxylate N-Cbz-pyrrolidine to yield the (R)-alcohol with good enantiomeric excess, which can be further enhanced to >98% e.e. through crystallization.[5]

Causality of Experimental Design: The enzyme responsible, likely a soluble alkane monooxygenase, performs a highly regio- and stereoselective C-H activation, a transformation that is extremely challenging to achieve with conventional chemical reagents.[5] The N-Cbz protecting group serves as a "docking group" that orients the substrate within the enzyme's active site to favor hydroxylation at the C3 position with (R) stereochemistry.[5][6] Following the biocatalytic step, standard chemical deprotection and N-ethylation complete the synthesis.

Logical Workflow for Route C

Start N-Cbz-pyrrolidine Step1 Biocatalytic Hydroxylation (Sphingomonas sp.) Start->Step1 Intermediate1 (R)-N-Cbz-3-hydroxypyrrolidine Step1->Intermediate1 Step2 Cbz Deprotection (H2, Pd/C) Intermediate1->Step2 Intermediate2 (R)-3-Hydroxypyrrolidine Step2->Intermediate2 Step3 N-Ethylation (Reductive Amination) Intermediate2->Step3 End Target Product Step3->End

Caption: Workflow for the Chemoenzymatic Synthesis route.

Protocol C1: Biocatalytic Hydroxylation

(This protocol is adapted from literature and requires microbiology facilities)[5]

  • Biocatalyst Preparation: Cultivate Sphingomonas sp. HXN-200 in a suitable growth medium until a desired cell density is reached. Harvest the cells by centrifugation and prepare a suspension of "resting cells" in a phosphate buffer.

  • Biotransformation: Add N-benzyloxycarbonyl (Cbz)-pyrrolidine to the resting cell suspension. Incubate the mixture with shaking at an appropriate temperature (e.g., 30 °C).

  • Monitoring and Extraction: Monitor the formation of the hydroxylated product by HPLC. Once the reaction reaches completion or plateaus, centrifuge to remove the cells. Extract the supernatant with ethyl acetate.

  • Purification and Enantiomeric Enrichment: Dry and concentrate the organic extracts. Purify the crude (R)-N-Cbz-3-hydroxypyrrolidine by flash chromatography. If necessary, perform a recrystallization to enhance the enantiomeric excess to >98%.

Protocol C2: Deprotection and N-Ethylation
  • Cbz-Deprotection: Dissolve the enantioenriched (R)-N-Cbz-3-hydroxypyrrolidine in methanol. Add Palladium on carbon (10 wt. % Pd/C) catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitor by TLC). Filter the reaction through Celite® and concentrate the filtrate to obtain crude (R)-3-hydroxypyrrolidine.

  • N-Ethylation: Subject the crude product from the previous step to the reductive amination conditions described in Protocol B1 .

Comparative Analysis of Synthetic Routes

FeatureRoute A: Asymmetric CatalysisRoute B: Chiral Pool SynthesisRoute C: Chemoenzymatic
Starting Material Prochiral N-ethyl-3-oxopyrrolidine derivative(R)-3-HydroxypyrrolidineN-Cbz-pyrrolidine
Key Transformation Asymmetric Transfer HydrogenationReductive AminationBiocatalytic C-H Hydroxylation
Typical Steps 2-313
Typical Yield Good to ExcellentExcellentModerate to Good
Enantioselectivity >95% e.e. achievable>99% e.e. (retains SM purity)~75% e.e., >98% post-crystallization[5]
Advantages Direct installation of chirality; avoids chiral starting materialsMost direct route; high atom economy; excellent stereocontrol"Green" C-H activation; novel transformation
Disadvantages Requires expensive chiral catalyst; multi-step precursor synthesisDependent on availability and cost of chiral starting materialRequires specialized microbiology equipment; lower initial e.e.

Conclusion

The enantioselective synthesis of (R)-(1-Ethylpyrrolidin-3-yl)methanol can be successfully achieved through several distinct and reliable strategies.

  • For laboratories with a primary focus on speed and efficiency, where the chiral starting material is readily accessible, Route B (Chiral Pool Synthesis) is unequivocally the most practical and cost-effective approach.

  • Route A (Asymmetric Catalysis) offers a powerful alternative when a chiral starting material is unavailable or prohibitively expensive, providing a direct method to set the key stereocenter with high fidelity.

  • Route C (Chemoenzymatic Synthesis) represents a cutting-edge, sustainable approach that, while requiring specialized infrastructure, showcases the power of biocatalysis to perform challenging chemical transformations with exquisite selectivity.

The choice of synthesis will ultimately be guided by project-specific constraints, including cost, scale, available equipment, and timeline. The protocols and strategic insights provided herein serve as a comprehensive guide for navigating these choices and successfully executing the synthesis of this important chiral building block.

References

  • Ren, Q., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656. Available at: [Link]

  • Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of Organic Chemistry, 66(25), 8424-8430. Available at: [Link]

  • Deng, J., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. Available at: [Link]

  • Haufe, G., & Lerchen, H. G. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(11), 3343. Available at: [Link]

  • Redlich, M., & Huisgen, R. (2013). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 78(23), 11789–11809. Available at: [Link]

  • Singh, V. K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available at: [Link]

Sources

Application

Application Notes and Protocols: Reaction Conditions for N-Alkylation of Pyrrolidin-3-yl-methanol

Introduction: The Significance of N-Substituted Pyrrolidin-3-yl-methanol Scaffolds The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Pyrrolidin-3-yl-methanol Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets like enzymes and receptors.[2] Pyrrolidin-3-yl-methanol, in particular, serves as a versatile chiral building block in the synthesis of novel therapeutics, especially in the fields of neuropharmacology and for treating neurological disorders.[3]

The N-alkylation of pyrrolidin-3-yl-methanol is a critical transformation that enables the exploration of chemical space around this core structure. Modification at the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. This, in turn, can profoundly impact its pharmacokinetic and pharmacodynamic profile, including potency, selectivity, and bioavailability. These N-substituted derivatives are key intermediates in the development of a wide range of bioactive compounds.[4]

This technical guide provides a comprehensive overview of the primary methodologies for the N-alkylation of pyrrolidin-3-yl-methanol, offering detailed experimental protocols, insights into the rationale behind procedural choices, and comparative data to aid researchers in selecting the optimal conditions for their specific synthetic goals.

Core Principles of N-Alkylation of Secondary Amines

The nitrogen atom of pyrrolidin-3-yl-methanol, a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic. The N-alkylation reaction fundamentally involves the formation of a new carbon-nitrogen bond through the reaction of this nucleophile with an electrophilic carbon atom. Two predominant strategies are employed for this transformation: direct alkylation via nucleophilic substitution and reductive amination.

Direct Alkylation with Alkyl Halides

This classic approach involves a bimolecular nucleophilic substitution (SN2) reaction where the amine attacks an alkyl halide, displacing the halide leaving group.[5]

G

A critical challenge in the direct alkylation of amines is the potential for over-alkylation.[6] The product of the initial reaction, a tertiary amine, is often more nucleophilic than the starting secondary amine. This increased reactivity can lead to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt, resulting in a mixture of products and reduced yield of the desired tertiary amine.[6]

To mitigate this, reaction conditions must be carefully controlled. Key parameters include:

  • Stoichiometry: Using the amine as the limiting reagent can favor mono-alkylation.

  • Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid generated during the reaction without competing with the amine nucleophile. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the SN2 reaction.

Reductive Amination

Reductive amination is a highly reliable and widely used method for preparing tertiary amines from secondary amines, effectively preventing the issue of over-alkylation.[7] This one-pot reaction proceeds in two main steps: the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

G

The success of this method hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose due to its mild nature and selectivity.[8] Other reducing agents like sodium borohydride (NaBH₄) can also be used, often in solvents like methanol.[9]

Eschweiler-Clarke Reaction for N-Methylation

A specific and classic method for the N-methylation of primary or secondary amines is the Eschweiler-Clarke reaction. This reaction utilizes an excess of formic acid and formaldehyde.[6] Formaldehyde reacts with the amine to form an iminium ion, which is then reduced by formic acid, acting as a hydride donor.[10] A key advantage of this method is that it does not produce quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion.[6]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides and reducing agents can be hazardous; consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Direct N-Benzylation using Benzyl Bromide

This protocol describes a general procedure for the direct alkylation of pyrrolidin-3-yl-methanol with benzyl bromide.

Materials:

  • Pyrrolidin-3-yl-methanol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add pyrrolidin-3-yl-methanol (1.0 equiv.).

  • Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M).

  • Add anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Add benzyl bromide (1.1-1.2 equiv.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-benzyl-pyrrolidin-3-yl-methanol by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of pyrrolidin-3-yl-methanol with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Pyrrolidin-3-yl-methanol

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrrolidin-3-yl-methanol (1.0 equiv.) and the aldehyde (1.0-1.2 equiv.) in anhydrous 1,2-dichloroethane (approx. 0.1 M).

  • Stir the solution at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Methylation via Eschweiler-Clarke Reaction

This protocol details the specific N-methylation of pyrrolidin-3-yl-methanol.

Materials:

  • Pyrrolidin-3-yl-methanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) pellets or solution

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add pyrrolidin-3-yl-methanol (1.0 equiv.).

  • Add formaldehyde solution (2.2-2.5 equiv.) followed by the slow, careful addition of formic acid (2.0-2.2 equiv.). The initial reaction can be exothermic.

  • Heat the mixture to reflux (or in a boiling water bath) for 6-12 hours until the evolution of CO₂ ceases.

  • Cool the reaction mixture to room temperature and make it basic (pH > 10) by the careful addition of NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over an appropriate drying agent (e.g., anhydrous K₂CO₃ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-methyl-pyrrolidin-3-yl-methanol.

  • The product can be further purified by distillation if necessary.

Data Presentation and Comparison

The choice of N-alkylation method depends on the desired substituent, the scale of the reaction, and the available reagents. The following table provides a comparative overview of these methods for the synthesis of N-substituted pyrrolidin-3-yl-methanol derivatives.

MethodAlkylating AgentTypical Base/ReagentSolventTemp.Typical YieldAdvantagesDisadvantages
Direct Alkylation Alkyl Halides (R-X)K₂CO₃, Et₃NMeCN, DMFRT to Reflux50-85%Readily available reagents; simple procedure.Risk of over-alkylation to quaternary salts; may require heating.
Reductive Amination Aldehydes (R-CHO), Ketones (R₂C=O)NaBH(OAc)₃, NaBH₄DCE, THF, MeOHRoom Temp.70-95%High selectivity for mono-alkylation; mild conditions; broad substrate scope.[2][7]Reducing agents can be moisture-sensitive; aldehydes may be unstable.
Eschweiler-Clarke Formaldehyde/Formic AcidNone (acidic)None or WaterReflux80-95%Specific for methylation; no over-alkylation; inexpensive reagents.[6]Limited to methylation; requires heating; strong acid conditions.

Purification and Characterization Insights

Purification of the resulting N-alkylated pyrrolidin-3-yl-methanol derivatives, which are basic amines, often requires special consideration during column chromatography.

  • Silica Gel Chromatography: Standard silica gel is acidic and can cause significant tailing or even irreversible adsorption of basic compounds. To circumvent this, it is highly recommended to add a small amount of a competing base, such as triethylamine (typically 0.5-1% v/v), to the eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Alternative Stationary Phases: For particularly problematic separations, using basic alumina or commercially available amine-functionalized silica gel can be advantageous.

  • Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

The structure and purity of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The N-alkylation of pyrrolidin-3-yl-methanol is a fundamental transformation for the generation of novel chemical entities with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are robust and versatile methods to achieve this goal. The choice between these methods should be guided by the specific alkyl group to be introduced, the sensitivity of other functional groups in the molecule, and the desired level of control over the reaction. The Eschweiler-Clarke reaction remains a highly efficient and specific method for N-methylation. By carefully selecting the reaction conditions and purification techniques as outlined in these protocols, researchers can efficiently synthesize a diverse library of N-substituted pyrrolidin-3-yl-methanol derivatives for further investigation in drug discovery and development programs.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Scholars generally believe that, during the Eschweiler–Clarke methylation reaction, the amine condenses with formaldehyde to form a methylene imine (a carbonyl compound–amine condensation reaction). The imine is then protonated by formic acid to form an iminium ion. Subsequently, a hydride ion is transferred from the formate ion to the iminium ion, generating a secondary amine while releasing carbon dioxide (Figure 1). The secondary amine can further condense with a second molecule of formaldehyde to form another iminium ion, which is then reduced by the formate ion to produce a tertiary amine. [Link]

  • Allwood, D. M., Browne, D. L., & Ley, S. V. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses, 91, 162-174. [Link]

  • Eschweiler–Clarke reaction. (2023). In Wikipedia. [Link]

  • A typical reductive amination is a one-pot reaction involving a solvent, an aldehyde or ketone, an amine, and a weakened reducing agent. [Link]

  • BenchChem. (2025).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

  • Reductive amination is an important method used to generate amines from aldehydes or ketones. This process occurs in a two-step in situ reaction. First, an iminium intermediate is formed when the carbonyl compound condenses with ammonia or a primary or secondary amine. This intermediate is then reduced by a reducing agent already present in the reaction mixture. [Link]

  • A simple and convenient procedure for direct reductive amination of aldehydes and ketones with sodium borohydride is described. The reaction has been carried out in methanol in the presence of a catalytic amount of H3PW12O40 (0.5mol%). [Link]

  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.
  • (Pyrrolidin-3-yl)methanol. In PubChem. National Center for Biotechnology Information. [Link]

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. [Link]

  • The pyrrolidine ring is one of the important and valuable heterocyclic compounds. This five-membered ring containing nitrogen is also known as tetrahydropyrrole. This heterocyclic scaffold is present in medicinal and biological molecules as well as bioactive compounds and alkaloids because of the properties and characteristics of this ring. [Link]

  • Examples of N‐alkylated alkaloids and drug molecules. (2023). ResearchGate. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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Method

(1-Ethylpyrrolidin-3-yl)methanol in Asymmetric Synthesis: A Research and Development Prospectus

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of (1-Ethylpyrrolidin-3-yl)methanol in the field of asymmetric synthesis. It is tailored for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of (1-Ethylpyrrolidin-3-yl)methanol in the field of asymmetric synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering both theoretical grounding and actionable experimental designs.

Introduction: Unlocking the Potential of a C3-Substituted Chiral Pyrrolidine Scaffold

Chiral pyrrolidine-containing molecules are foundational building blocks in the world of asymmetric catalysis, enabling the stereoselective synthesis of complex organic molecules.[1] While C2-substituted pyrrolidines, such as those derived from proline, have been extensively studied and applied, the C3-substituted isomer, (1-Ethylpyrrolidin-3-yl)methanol, remains a largely unexplored chiral scaffold.[1] A comprehensive review of the scientific literature reveals a notable gap in studies detailing its use as a primary ligand or catalyst.[1][2]

This guide, therefore, serves as a forward-looking prospectus. It aims to bridge this knowledge gap by proposing well-founded applications for (1-Ethylpyrrolidin-3-yl)methanol based on established principles of asymmetric synthesis and the proven success of analogous structures. We will explore its potential as both a chiral ligand in metal-catalyzed reactions and as a covalently-bound chiral auxiliary. The protocols detailed herein are designed as robust starting points for research and development efforts aimed at characterizing and validating this promising, yet underutilized, chiral molecule.

The structure of (1-Ethylpyrrolidin-3-yl)methanol, featuring a tertiary amine, a primary alcohol, and a stereocenter at the C3 position, makes it a versatile candidate for inducing asymmetry.[3] The ethyl group on the nitrogen atom can influence the steric environment and solubility of its derivatives compared to the more common methyl or benzyl analogues.

Part 1: (1-Ethylpyrrolidin-3-yl)methanol as a Chiral Ligand in Asymmetric Catalysis

The bidentate N,O-chelation capability of amino alcohols makes them privileged ligands for a variety of metal-catalyzed asymmetric transformations. We propose the application of (S)-(1-Ethylpyrrolidin-3-yl)methanol as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating new chiral ligands.

Proposed Mechanism of Action

The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide dimer. The chiral ligand coordinates to the zinc atoms, creating a rigid, chiral environment. Benzaldehyde then coordinates to one of the zinc centers, and a subsequent intramolecular transfer of an ethyl group from the other zinc center occurs, leading to the formation of the chiral secondary alcohol product with a specific stereochemistry.

G cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle ligand (S)-Ligand (L) catalyst Chiral Zn-L Complex ligand->catalyst Coordination Et2Zn Et2Zn Et2Zn->catalyst intermediate Aldehyde-Zn-L* Complex catalyst->intermediate Aldehyde Coordination aldehyde Benzaldehyde aldehyde->intermediate product_complex Product-Zn-L* Complex intermediate->product_complex Ethyl Transfer (Enantioselective Step) product_complex->catalyst Catalyst Regeneration product (S)-1-Phenyl-1-propanol product_complex->product Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde using (S)-(1-Ethylpyrrolidin-3-yl)methanol as a chiral ligand.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a proposed starting point for evaluating the efficacy of (S)-(1-Ethylpyrrolidin-3-yl)methanol as a chiral ligand.

Materials:

  • (S)-(1-Ethylpyrrolidin-3-yl)methanol (CAS: 61472-22-8)[4][5]

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven overnight

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, nitrogen-purged 100 mL round-bottom flask, add (S)-(1-Ethylpyrrolidin-3-yl)methanol (0.2 mmol, 1.0 eq).

    • Dissolve the ligand in 10 mL of anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 0.2 mmol, 1.0 eq) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide complex.

  • Reaction:

    • To the pre-formed catalyst solution, add benzaldehyde (10.0 mmol, 50 eq) via syringe.

    • Slowly add additional diethylzinc solution (1.0 M in hexanes, 12.0 mmol, 60 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cautiously quench the reaction by the slow dropwise addition of 20 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.

  • Analysis:

    • Determine the chemical yield by mass of the isolated product.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data to be Collected

Researchers should systematically vary parameters such as temperature, solvent, and ligand loading to optimize the reaction. The following table outlines the key data points for analysis.

EntryLigand Loading (mol%)Temperature (°C)SolventYield (%)Enantiomeric Excess (e.e., %)Configuration
120TolueneTBDTBDTBD
250TolueneTBDTBDTBD
32-20TolueneTBDTBDTBD
420HexaneTBDTBDTBD
TBD: To Be Determined experimentally.

Part 2: (1-Ethylpyrrolidin-3-yl)methanol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[6] The alcohol functionality of (1-Ethylpyrrolidin-3-yl)methanol makes it a suitable candidate for use as a chiral auxiliary, for example, by forming a chiral ester with a prochiral carboxylic acid.

Proposed Workflow for Asymmetric Alkylation

This workflow outlines the use of (R)-(1-Ethylpyrrolidin-3-yl)methanol as a chiral auxiliary for the diastereoselective alkylation of a propionate derivative.

G start Propanoyl Chloride + (R)-Auxiliary (Aux-OH) ester Chiral Ester Formation (Aux-O-CO-Et) start->ester Esterification enolate Enolate Formation (LDA, THF, -78°C) ester->enolate Deprotonation alkylation Diastereoselective Alkylation (RX, -78°C) enolate->alkylation Electrophile Addition product_aux Alkylated Ester (Two Diastereomers) alkylation->product_aux cleavage Auxiliary Cleavage (e.g., LiOH) product_aux->cleavage Hydrolysis final_product Chiral Carboxylic Acid cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Proposed workflow for asymmetric alkylation using (R)-(1-Ethylpyrrolidin-3-yl)methanol as a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation

This protocol provides a methodology for attaching the auxiliary, performing a diastereoselective alkylation, and subsequently cleaving the auxiliary.

Step 1: Synthesis of the Chiral Ester

  • To a solution of (R)-(1-Ethylpyrrolidin-3-yl)methanol (10.0 mmol, 1.0 eq) and triethylamine (12.0 mmol, 1.2 eq) in 50 mL of anhydrous dichloromethane (DCM) at 0 °C, add propanoyl chloride (11.0 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water, separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise. Stir for 30 minutes to form the enolate.

  • Add an alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Stir for 2-4 hours at -78 °C, then quench with saturated aqueous NH₄Cl.

  • Perform an aqueous workup as described in Step 1.

  • Purify the product and determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis.

Step 3: Cleavage and Recovery of the Auxiliary

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.

  • Basify the aqueous layer to pH ~12 with 1 M NaOH and extract with DCM to recover the (R)-(1-Ethylpyrrolidin-3-yl)methanol auxiliary.

Conclusion and Future Outlook

While direct, published applications of (1-Ethylpyrrolidin-3-yl)methanol in asymmetric synthesis are currently lacking, its structural analogy to well-established chiral molecules provides a strong rationale for its investigation.[1][2] The proposed protocols in this guide offer concrete starting points for researchers to explore its potential as both a chiral ligand and a chiral auxiliary. Successful validation of these applications would not only add a new tool to the asymmetric synthesis toolbox but also open avenues for the development of novel catalytic systems based on the C3-substituted pyrrolidine framework. The field of asymmetric catalysis would greatly benefit from a systematic study of this and other underutilized chiral building blocks.

References

  • A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. Benchchem.
  • A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)
  • Pyrrolidin-3-yl-methanol. Chem-Impex.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group.
  • (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. Benchchem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • Chiral Pyrrolidine Thioethers: Effective Nitrogen—Sulfur Donating Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylations.
  • (1-Ethylpyrrolidin-3-yl)methanol. Sigma-Aldrich.
  • (1-Ethylpyrrolidin-3-yl)methanol DiscoveryCPR 61472-22-8. Sigma-Aldrich.
  • Chiral auxiliary. Wikipedia.
  • 61472-22-8|(1-Ethylpyrrolidin-3-yl)methanol|BLD Pharm. BLD Pharm.
  • (1-ethylpyrrolidin-3-yl)methanol. Sigma-Aldrich.
  • (1-Ethylpyrrolidin-3-yl)methanol (Cas 181472-63-9). Parchem.

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Application

(1-Ethylpyrrolidin-3-yl)methanol as a Ligand in Catalysis: Application Notes and Protocols

Introduction: The Promise of Pyrrolidine-Based Chiral Ligands In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount for the synthesis of enantiomerically pur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrrolidine-Based Chiral Ligands

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. The pyrrolidine scaffold has emerged as a "privileged" structure in this field, owing to its conformational rigidity and the stereochemical information embedded within its chiral centers.[1] When functionalized with a coordinating group, such as a hydroxyl moiety, these molecules become powerful chiral amino alcohol ligands capable of orchestrating highly stereoselective transformations.[2][3][4]

(1-Ethylpyrrolidin-3-yl)methanol is a chiral amino alcohol that, while not extensively documented in catalytic applications, possesses the key structural features of a promising ligand. Its tertiary amine and primary alcohol offer two potential coordination sites for a metal center, creating a chiral environment that can effectively control the facial selectivity of a substrate's approach. This guide provides a detailed exploration of the potential applications of (1-Ethylpyrrolidin-3-yl)methanol in asymmetric catalysis, drawing insights from well-established, structurally similar ligands. While direct experimental data for this specific ligand is scarce, the protocols and performance metrics presented herein are based on robust analogies to closely related catalytic systems and are intended to serve as a comprehensive starting point for researchers.[5]

Anticipated Catalytic Applications

Based on the extensive literature for chiral β-amino alcohols and other pyrrolidine derivatives, (1-Ethylpyrrolidin-3-yl)methanol is a prime candidate for application in several key asymmetric transformations, most notably the reduction of prochiral ketones and imines.

Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral alcohols and amines, avoiding the need for high-pressure hydrogenation gas.[6] Ruthenium (II) complexes, in particular, when paired with chiral amino alcohol ligands, have demonstrated exceptional activity and enantioselectivity in these reactions.[6][7][8]

Causality of Experimental Choices: The in situ formation of a Ruthenium-(1-Ethylpyrrolidin-3-yl)methanol complex is anticipated to create a highly effective catalyst. The ligand is expected to coordinate to the metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This rigidifies the catalytic pocket, a crucial factor for achieving high enantioselectivity.[6] Isopropanol typically serves as both the solvent and the hydrogen source, while a mild base like potassium hydroxide is required to generate the active ruthenium-hydride species.[9] The ethyl group on the pyrrolidine nitrogen may offer a subtle electronic and steric difference compared to the more common methyl or hydrogen substituents, potentially influencing catalyst solubility and activity.

Borane-Mediated Asymmetric Reduction of Ketones

Chiral amino alcohols are also widely used to mediate the asymmetric reduction of prochiral ketones using borane reagents.[10][11][12] The in situ reaction between the amino alcohol and borane forms a chiral oxazaborolidine catalyst (a Corey-Bakshi-Shibata or CBS catalyst), which then activates the ketone for enantioselective reduction.[12]

Causality of Experimental Choices: The formation of an oxazaborolidine from (1-Ethylpyrrolidin-3-yl)methanol and a borane source (like BH₃·THF or BH₃·SMe₂) would generate a chiral Lewis acid. This catalyst coordinates to the carbonyl oxygen of the ketone substrate, positioning it for a stereoselective hydride transfer from a stoichiometric borane molecule. The stereochemical outcome is dictated by the conformation of the ketone-catalyst complex, which is influenced by the steric and electronic properties of the pyrrolidine ligand.

Data Presentation: Anticipated Performance

The following table summarizes the anticipated performance of (1-Ethylpyrrolidin-3-yl)methanol as a ligand in the asymmetric transfer hydrogenation of a model ketone, acetophenone. These values are extrapolated from published data for structurally similar amino alcohol ligands under optimized conditions and serve as a benchmark for initial investigations.

SubstrateProductCatalyst SystemAnticipated Yield (%)Anticipated ee (%)Reference Analogy
Acetophenone(R)-1-Phenylethanol[RuCl₂(p-cymene)]₂ / (S)-(1-Ethylpyrrolidin-3-yl)methanol / KOH>9085-95[8][13]
4'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol[RuCl₂(p-cymene)]₂ / (S)-(1-Ethylpyrrolidin-3-yl)methanol / KOH>9080-92[6]
Propiophenone(R)-1-Phenylpropanol[RuCl₂(p-cymene)]₂ / (S)-(1-Ethylpyrrolidin-3-yl)methanol / KOH>9088-96[8]

Experimental Protocols

The following protocols are detailed, self-validating procedures proposed for the use of (1-Ethylpyrrolidin-3-yl)methanol as a chiral ligand.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ preparation of the catalyst and the subsequent reduction of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dimer)

  • (S)-(1-Ethylpyrrolidin-3-yl)methanol

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg) and (S)-(1-Ethylpyrrolidin-3-yl)methanol (0.0055 mmol, 0.7 mg).

    • Add 5 mL of anhydrous isopropanol and stir the resulting mixture at room temperature for 20 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add acetophenone (1.0 mmol, 120 mg).

    • In a separate vial, prepare a 0.1 M solution of KOH in anhydrous isopropanol.

    • Add 0.5 mL of the 0.1 M KOH solution (0.05 mmol) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-8 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 10 mL of water.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Borane-Mediated Asymmetric Reduction of Propiophenone

This protocol outlines the in situ generation of an oxazaborolidine catalyst for the reduction of propiophenone.

Materials:

  • (S)-(1-Ethylpyrrolidin-3-yl)methanol

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Propiophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (S)-(1-Ethylpyrrolidin-3-yl)methanol (0.1 mmol, 12.9 mg) in 5 mL of anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 0.1 mL of 1.0 M BH₃·THF solution (0.1 mmol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction Reaction:

    • To the catalyst solution at 0 °C, add a solution of propiophenone (1.0 mmol, 134 mg) in 2 mL of anhydrous THF dropwise over 10 minutes.

    • After the addition is complete, add an additional 0.6 mL of 1.0 M BH₃·THF solution (0.6 mmol) dropwise, maintaining the temperature at 0 °C.

  • Reaction and Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of 5 mL of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then add 5 mL of 1 M HCl.

    • Stir for 30 minutes, then extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the yield and enantiomeric excess of the resulting (R)-1-phenylpropanol by standard analytical techniques (NMR, chiral HPLC/GC).

Visualizations: Mechanisms and Workflows

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ru_precatalyst [RuCl₂(p-cymene)]₂ + Ligand Ru_active Ru-H Active Catalyst Ru_precatalyst->Ru_active i-PrOH, KOH TS Transition State (Hydride Transfer) Ru_active->TS + Ketone Ketone Ketone (R₂C=O) Ketone->TS Ru_alkoxide Ru-Alkoxide Intermediate TS->Ru_alkoxide Ru_alkoxide->Ru_active + i-PrOH - Acetone Alcohol Chiral Alcohol (R₂CHOH) Ru_alkoxide->Alcohol caption Mechanism of Asymmetric Transfer Hydrogenation.

Caption: Proposed mechanism for Ru-catalyzed Asymmetric Transfer Hydrogenation.

G start Start: Flame-dried glassware under inert atmosphere cat_form Catalyst Formation: Dissolve ligand in THF, add BH₃·THF at 0°C start->cat_form sub_add Substrate Addition: Add ketone solution dropwise cat_form->sub_add red_add Reductant Addition: Add stoichiometric BH₃·THF sub_add->red_add monitor Monitor Reaction by TLC red_add->monitor quench Quench with Methanol monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purification: Column Chromatography workup->purify analyze Analysis: Yield and ee% purify->analyze caption Workflow for Borane-Mediated Asymmetric Reduction.

Caption: Experimental workflow for borane-mediated asymmetric ketone reduction.

References

  • de Vries, J. G., & de Vries-van de Streek, G. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 594–599. [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Alonso, D. A., Baeza, A., & Nájera, C. (2009). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 14(11), 4435–4449. [Link]

  • Feringa, B. L., & de Vries, J. G. (Eds.). (2007). Handbook of Chiral Chemicals. Wiley-VCH.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to related mono- and bidentate P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Matharu, D. S., & Vares, L. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. [Link]

  • Bubrin, M., & Kočar, D. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 22(12), 2179. [Link]

  • Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Dalpozzo, R., & Bartolo, G. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Amino Alcohol Coordination in Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. [Link]

  • ResearchGate. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ResearchGate. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Benaglia, M., & Rossi, S. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(11), 1834-1845. [Link]

  • Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

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Method

Application Notes and Protocols for the Preparation of Amides from (1-Ethylpyrrolidin-3-yl)methanol

Introduction: The Significance of the Pyrrolidine Moiety and Amide Bonds in Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Moiety and Amide Bonds in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of pharmacologically active compounds due to its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. When combined with an amide linkage, a fundamental functional group in biological systems and synthetic drugs, the resulting molecules offer diverse opportunities for therapeutic intervention. This guide provides a comprehensive, two-part protocol for the synthesis of amides starting from the readily available building block, (1-Ethylpyrrolidin-3-yl)methanol.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying chemical principles, rationale for reagent selection, and practical insights to ensure successful execution.

Strategic Overview: A Two-Stage Approach to Amide Synthesis

The tertiary amine present in (1-Ethylpyrrolidin-3-yl)methanol is non-nucleophilic in the context of amide bond formation under standard coupling conditions. Therefore, the primary alcohol serves as the synthetic handle for elaboration into a primary amine, which can then readily participate in amide coupling reactions. Our strategy is a robust two-stage process:

  • Stage 1: Synthesis of (1-Ethylpyrrolidin-3-yl)methanamine. This crucial intermediate is prepared from (1-Ethylpyrrolidin-3-yl)methanol. We will detail two reliable methods for this transformation.

  • Stage 2: Amide Coupling. The newly synthesized primary amine is then coupled with a carboxylic acid of interest to furnish the desired amide product. We will present protocols for two of the most effective and widely used coupling reagents: HATU and EDC/HOBt.

G cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Amide Coupling Start (1-Ethylpyrrolidin-3-yl)methanol Intermediate_Amine (1-Ethylpyrrolidin-3-yl)methanamine Start->Intermediate_Amine Alcohol to Amine Conversion Final_Product Final Amide Product Intermediate_Amine->Final_Product Amide Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Final_Product G Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Amide Final Amide Active_Ester->Amide Coupling Amine (1-Ethylpyrrolidin-3-yl)methanamine Amine->Amide

Application

Application Notes &amp; Protocols: The Strategic Application of (1-Ethylpyrrolidin-3-yl)methanol in the Synthesis of Muscarinic Receptor Antagonist APIs

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of (1-Ethylpyrrolidin-3-yl)methanol as a pivotal chiral building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of (1-Ethylpyrrolidin-3-yl)methanol as a pivotal chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs), with a specific focus on muscarinic receptor antagonists.

Introduction: The Significance of the Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring system is a foundational scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as aqueous solubility and the ability to form key hydrogen bond interactions with biological targets. The stereospecific nature of substituted pyrrolidines, such as (1-Ethylpyrrolidin-3-yl)methanol, offers a powerful tool for designing drugs with high affinity and selectivity for their intended targets.[1][3] This chiral building block, featuring a tertiary amine and a primary alcohol, is particularly valuable in the synthesis of complex organic molecules, including a class of drugs known as muscarinic receptor antagonists.[4]

Muscarinic antagonists are a class of anticholinergic drugs that block the activity of muscarinic acetylcholine receptors (mAChRs).[4] These receptors are involved in a wide range of physiological processes, and their modulation is a key therapeutic strategy for conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain cardiac arrhythmias.[5][6][7] The development of selective muscarinic antagonists is an active area of research, with a focus on minimizing off-target effects.[5][8]

(1-Ethylpyrrolidin-3-yl)methanol as a Precursor for Muscarinic Antagonists

The structural features of (1-Ethylpyrrolidin-3-yl)methanol make it an ideal starting material for the synthesis of various muscarinic antagonists. The tertiary amine of the pyrrolidine ring often serves as a key pharmacophoric element, interacting with the target receptor. The primary alcohol provides a versatile handle for introducing the desired ester or ether linkages, which are common structural motifs in this class of APIs.

This application note will focus on a detailed protocol for the synthesis of a representative muscarinic antagonist, leveraging the unique reactivity of (1-Ethylpyrrolidin-3-yl)methanol. The chosen target molecule is an analogue of known muscarinic antagonists, demonstrating a practical and efficient synthetic strategy.

Exemplary Synthesis: A Muscarinic Antagonist from (1-Ethylpyrrolidin-3-yl)methanol

The following protocol outlines the synthesis of (1-ethylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate, a potent muscarinic receptor antagonist, via esterification of (1-Ethylpyrrolidin-3-yl)methanol with benzilic acid.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant_1 (1-Ethylpyrrolidin-3-yl)methanol Step_1 Esterification Reactant_1->Step_1 Reactant_2 Benzilic Acid Reactant_2->Step_1 Product_API (1-ethylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate (API) Step_1->Product_API caption Synthetic Workflow Diagram

Caption: Synthetic Workflow for the API.

Detailed Experimental Protocol

Materials:

  • (1-Ethylpyrrolidin-3-yl)methanol (CAS: 61472-22-8)

  • Benzilic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzilic acid (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until the benzilic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add (1-Ethylpyrrolidin-3-yl)methanol (1.1 eq) followed by 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM (20 mL) to the reaction mixture over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (1-ethylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate.

  • Final Product Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale and Mechanistic Insights

The esterification is facilitated by the DCC/DMAP coupling system. DCC is a classic carbodiimide coupling agent that activates the carboxylic acid of benzilic acid, making it susceptible to nucleophilic attack by the primary alcohol of (1-Ethylpyrrolidin-3-yl)methanol. DMAP acts as a nucleophilic catalyst, accelerating the reaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated intermediate and the coupling agent.

Reaction_Mechanism Benzilic_Acid Benzilic Acid R-COOH Activated_Ester O-acylisourea Activated Intermediate Benzilic_Acid->Activated_Ester + DCC DCC DCC Carbodiimide Acyl_DMAP Acyl-DMAP Intermediate Highly Reactive Activated_Ester->Acyl_DMAP + DMAP DCU DCU Byproduct Activated_Ester->DCU forms DMAP DMAP Catalyst Product Ester Product R-COOR' Acyl_DMAP->Product + R'-OH Alcohol (1-Ethylpyrrolidin-3-yl)methanol R'-OH caption Simplified DCC/DMAP Esterification Mechanism

Caption: Simplified DCC/DMAP Mechanism.

Data Presentation

The following table summarizes key data for the reactants and the expected product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
(1-Ethylpyrrolidin-3-yl)methanol61472-22-8C₇H₁₅NO129.20Nucleophile
Benzilic acid76-93-7C₁₄H₁₂O₃228.24Carboxylic Acid
(1-ethylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetateN/AC₂₁H₂₅NO₃339.43API Product

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol is a versatile and valuable chiral building block for the synthesis of complex APIs, particularly muscarinic receptor antagonists. The protocol detailed herein provides a robust and efficient method for the synthesis of a potent muscarinic antagonist, highlighting the practical application of this key intermediate in drug discovery and development. The principles and techniques described can be adapted for the synthesis of a wide range of other pyrrolidine-containing pharmaceuticals.

References

  • Böhringer, M. et al. (2007). Synthesis and optimization of novel and selective muscarinic M(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(18), 5256-5260.
  • Cereda, D. et al. (2003). Synthesis of new cardioselective M2 muscarinic receptor antagonists. Il Farmaco, 58(11), 1137-1147.
  • Messer, W. S. et al. (1997). Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors. Journal of Medicinal Chemistry, 40(9), 1230-1242.
  • Needham, S. R. et al. (2001). Design and synthesis of ether analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1707-1710.
  • Wikipedia contributors. (2023). Muscarinic antagonist. In Wikipedia, The Free Encyclopedia.
  • BenchChem. (n.d.). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(12), 4789.
  • PubMed Central (PMC). (2016). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(23), 7238.
  • Chem-Impex. (n.d.). Pyrrolidin-3-yl-methanol.
  • BLD Pharm. (n.d.). (1-Ethylpyrrolidin-3-yl)methanol.

Sources

Method

Scale-Up Synthesis of (1-Ethylpyrrolidin-3-yl)methanol: An Application Note and Protocol for Pharmaceutical Development

Abstract (1-Ethylpyrrolidin-3-yl)methanol is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical agents. Its structural motif is found in compounds targeting a range of therapeutic areas...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethylpyrrolidin-3-yl)methanol is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical agents. Its structural motif is found in compounds targeting a range of therapeutic areas, making its efficient and scalable production a topic of significant interest to researchers, scientists, and drug development professionals. This application note provides a detailed guide to the scale-up synthesis of (1-Ethylpyrrolidin-3-yl)methanol, presenting two distinct and industrially viable synthetic routes. The document offers in-depth technical protocols, explains the rationale behind experimental choices, and addresses critical aspects of process control, safety, and purification. The aim is to equip researchers with the necessary knowledge to confidently and reproducibly synthesize this important intermediate on a larger scale.

Introduction: The Significance of (1-Ethylpyrrolidin-3-yl)methanol in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of substituents at the 3-position, such as a hydroxymethyl group, provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-ethyl group can modulate physicochemical properties such as lipophilicity and basicity, which in turn can influence a compound's pharmacokinetic and pharmacodynamic profile.

Derivatives of (1-Ethylpyrrolidin-3-yl)methanol have been investigated for their potential as muscarinic receptor antagonists, among other therapeutic applications. The ability to produce this chiral or racemic building block in high purity and on a large scale is therefore a critical enabling factor for the development of new chemical entities. This guide details two robust synthetic strategies for its preparation, designed to be both efficient and scalable.

Synthetic Strategies for (1-Ethylpyrrolidin-3-yl)methanol

Two primary and scalable synthetic routes are presented here. The first is a classical approach involving the preparation of a key intermediate, 1-ethylpyrrolidine-3-carboxylic acid, followed by its reduction. The second route utilizes the powerful and convergent strategy of reductive amination.

Route 1: Synthesis via Reduction of 1-Ethylpyrrolidine-3-carboxylic Acid

This linear approach is a reliable method for producing (1-Ethylpyrrolidin-3-yl)methanol. It involves two key transformations: the N-alkylation of a suitable pyrrolidine precursor followed by the reduction of the carboxylic acid functionality.

Logical Workflow for Route 1

Route 1 Workflow Start Pyrrolidine-3-carboxylic Acid Derivative Step1 N-Alkylation with Ethylating Agent Start->Step1 Intermediate 1-Ethylpyrrolidine-3-carboxylic Acid Step1->Intermediate Step2 Reduction of Carboxylic Acid Intermediate->Step2 Product (1-Ethylpyrrolidin-3-yl)methanol Step2->Product

Caption: Workflow for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol via a carboxylic acid intermediate.

Mechanistic Considerations:

  • N-Alkylation: The synthesis of the key intermediate, 1-ethylpyrrolidine-3-carboxylic acid, can be achieved through the N-alkylation of pyrrolidine-3-carboxylic acid or its ester derivative. This is a standard nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks an ethylating agent, such as ethyl iodide or diethyl sulfate. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

  • Reduction of the Carboxylic Acid: The reduction of the carboxylic acid to the primary alcohol is a crucial step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective on a lab scale, their use on a larger scale presents significant safety challenges. A safer and more scalable alternative is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or sodium borohydride in the presence of a Lewis acid. Catalytic hydrogenation can also be employed, though it often requires harsher conditions for carboxylic acids compared to esters.[1]

Route 2: Synthesis via Reductive Amination

Reductive amination is a highly efficient and convergent method for the formation of amines.[2][3][4] This route offers the advantage of constructing the N-ethylpyrrolidine ring and setting the desired functionality in a single pot or a streamlined sequence.

Logical Workflow for Route 2

Route 2 Workflow Start1 Ethylamine Step1 Reductive Amination Start1->Step1 Start2 Dihydrofuran-3(2H)-one Start2->Step1 Intermediate 1-Ethylpyrrolidin-3-ol Step1->Intermediate Step2 Conversion to Alcohol (if necessary) Intermediate->Step2 Mitsunobu or similar Product (1-Ethylpyrrolidin-3-yl)methanol Step2->Product

Caption: Convergent synthesis of (1-Ethylpyrrolidin-3-yl)methanol via reductive amination.

Mechanistic Considerations:

The reaction proceeds through the initial formation of an enamine or iminium ion intermediate from the reaction of ethylamine with a suitable carbonyl precursor. This intermediate is then reduced in situ by a reducing agent. For the synthesis of (1-Ethylpyrrolidin-3-yl)methanol, a suitable starting material would be a precursor that can cyclize upon reaction with ethylamine. A plausible precursor is a protected form of 4-chloro-1-hydroxybutane-2-one. A more direct, albeit potentially less selective, approach would involve the reductive amination of a suitable keto-alcohol or keto-ester. The choice of reducing agent is critical for chemoselectivity, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices for their mildness and selectivity for iminium ions over ketones.[4]

Detailed Experimental Protocols

The following protocols are designed for scale-up synthesis and incorporate safety and practical considerations.

Protocol 1: Synthesis via Reduction of 1-Ethylpyrrolidine-3-carboxylic Acid Ethyl Ester

This protocol is an adaptation based on established procedures for the synthesis of related pyrrolidine derivatives.[5]

Step 1: Synthesis of Ethyl 1-ethylpyrrolidine-3-carboxylate

  • Reactor Setup: To a clean, dry, nitrogen-purged 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, add ethyl pyrrolidine-3-carboxylate (1.0 kg, 6.98 mol) and anhydrous acetonitrile (10 L).

  • Reagent Addition: Add anhydrous potassium carbonate (1.93 kg, 13.96 mol) to the stirred solution.

  • Alkylation: While maintaining the internal temperature at 20-25 °C, add ethyl iodide (1.20 kg, 7.68 mol) dropwise over 1-2 hours.

  • Reaction: Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 20-25 °C. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 1 L).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield crude ethyl 1-ethylpyrrolidine-3-carboxylate as an oil.

Step 2: Reduction to (1-Ethylpyrrolidin-3-yl)methanol

  • Reactor Setup: To a clean, dry, nitrogen-purged 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add a solution of the crude ethyl 1-ethylpyrrolidine-3-carboxylate (from Step 1) in anhydrous tetrahydrofuran (THF, 15 L).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Slowly add a 1.0 M solution of lithium aluminum hydride in THF (8.4 L, 8.4 mol) via the addition funnel, maintaining the internal temperature below 10 °C. Caution: LiAlH₄ reacts violently with water and is highly flammable. Handle with extreme care under an inert atmosphere.[5][6][7][8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water (320 mL), followed by 15% aqueous sodium hydroxide (320 mL), and finally water (960 mL). This "Fieser workup" is crucial for producing a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 2 L).

  • Isolation and Purification: Concentrate the combined filtrates under reduced pressure to obtain the crude (1-Ethylpyrrolidin-3-yl)methanol. Purify the crude product by vacuum distillation.[1][9][10]

Protocol 2: Synthesis via Reductive Amination

This protocol is based on general principles of reductive amination and provides a more convergent approach.[2][3]

  • Reactor Setup: To a clean, dry, nitrogen-purged 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add (tetrahydrofuran-3-yl)methanol (1.0 kg, 9.79 mol) and dichloromethane (10 L).

  • Oxidation: Cool the solution to 0-5 °C and add Dess-Martin periodinane (4.58 kg, 10.8 mol) portion-wise, maintaining the temperature below 10 °C. Stir at this temperature for 2-3 hours until the oxidation is complete (monitored by TLC).

  • Work-up of Oxidation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxytetrahydrofuran-3-carbaldehyde.

  • Reductive Amination Setup: Dissolve the crude aldehyde in methanol (10 L) in a 50 L reactor. Add a 70% aqueous solution of ethylamine (0.70 kg, 10.8 mol).

  • pH Adjustment: Adjust the pH of the mixture to 6-7 with acetic acid.

  • Reduction: Cool the mixture to 0-5 °C and add sodium cyanoborohydride (0.68 kg, 10.8 mol) portion-wise, maintaining the temperature below 10 °C. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by GC-MS.

  • Work-up: Quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is ~2 to destroy excess reducing agent. Then, basify the mixture with 6 M sodium hydroxide to a pH of >12.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 5 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[1][9][10]

Process Control and Analytical Methods

Robust in-process controls (IPCs) and final product analysis are essential for ensuring the quality and consistency of the synthesis.

ParameterMethodSpecification
Starting Material Purity GC-MS, ¹H NMR>98%
Reaction Completion (IPCs) TLC, GC-MS, LC-MS<1% remaining starting material
Final Product Purity GC, HPLC>98.5%
Identity Confirmation ¹H NMR, ¹³C NMR, MSConforms to structure
Water Content Karl Fischer Titration<0.2%
Residual Solvents Headspace GCAs per ICH guidelines

Analytical Methods:

  • Gas Chromatography (GC): A suitable method for assessing the purity of the final product and for monitoring reaction progress. A non-polar capillary column (e.g., DB-1 or equivalent) with a flame ionization detector (FID) is recommended.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, reversed-phase HPLC with UV detection can be employed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used in conjunction with GC or LC to confirm the molecular weight of the product and identify impurities.

Safety and Environmental Considerations

Hazardous Reagents:

  • Ethyl Iodide: A toxic and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Must be handled under a dry, inert atmosphere. Quenching must be performed with extreme caution at low temperatures.[5][6][7][8]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release toxic hydrogen cyanide gas in acidic conditions. All manipulations should be performed in a fume hood.

  • Dess-Martin Periodinane: An oxidizing agent that can be shock-sensitive. Avoid grinding or subjecting it to high impact.

Waste Management:

  • Aqueous waste streams should be neutralized before disposal.

  • Organic solvent waste should be collected and disposed of according to institutional and local regulations.

  • Quenched LiAlH₄ waste (aluminum salts) should be handled as hazardous waste.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete N-Alkylation (Route 1) Insufficient heating, poor quality base, or inactive ethylating agent.Increase reaction time or temperature. Use freshly opened reagents. Ensure the base is finely powdered for better reactivity.
Low Yield in Reduction Step (Route 1) Incomplete reaction or degradation of the product during work-up.Ensure the complete exclusion of moisture. Perform the quench at a low temperature and follow the Fieser procedure precisely.
Formation of Side Products in Reductive Amination (Route 2) Incorrect pH, over-reduction of the aldehyde.Carefully monitor and adjust the pH to the optimal range (6-7). Add the reducing agent slowly at a low temperature.
Difficulty in Purification Presence of closely boiling impurities.Use a fractional distillation column with a higher number of theoretical plates. Consider a chemical purification step, such as salt formation and recrystallization, followed by liberation of the free base.

Conclusion

The two synthetic routes detailed in this application note provide reliable and scalable methods for the preparation of (1-Ethylpyrrolidin-3-yl)methanol. Route 1, via the reduction of a carboxylic acid ester, is a robust and well-established pathway. Route 2, utilizing reductive amination, offers a more convergent and potentially more efficient approach. The choice of route will depend on factors such as the availability of starting materials, equipment, and specific safety constraints of the manufacturing facility. By following the detailed protocols and paying close attention to the process control and safety measures outlined, researchers and drug development professionals can confidently produce this valuable building block for their pharmaceutical research and development programs.

References

  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. [Link]

  • Google Patents. (2019). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - CN111072543B.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). [Link]

  • Google Patents. (2008). Process for the preparation of pyrollidine-3-carboxylic acids - US8344161B2.
  • Google Patents. (2019).
  • Wiley Online Library. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

  • Google Patents. (1974). Purification of 1,4-butanediol by vacuum distillation with side stream recovery - US3852164A.
  • ResearchGate. (n.d.). Purification of orange peel oil and oil phase by vacuum distillation. [Link]

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Application

Application Note and Protocol: High-Purity Isolation of (1-Ethylpyrrolidin-3-yl)methanol via Optimized Column Chromatography

Abstract This comprehensive guide details a robust methodology for the purification of (1-Ethylpyrrolidin-3-yl)methanol, a key building block in pharmaceutical synthesis. Addressing the inherent challenges of purifying p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of (1-Ethylpyrrolidin-3-yl)methanol, a key building block in pharmaceutical synthesis. Addressing the inherent challenges of purifying polar, basic amines, this document outlines optimized column chromatography protocols. It provides a comparative analysis of stationary phase choices, mobile phase compositions, and the rationale behind each selection to ensure high-purity recovery. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy for this and structurally similar compounds.

Introduction: The Challenge of Purifying Polar Amines

(1-Ethylpyrrolidin-3-yl)methanol is a polar, heterocyclic amine with a molecular weight of 129.20 g/mol [1][2][3]. Its structure, featuring a tertiary amine and a primary alcohol, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). However, these same functional groups present a significant challenge for purification by traditional normal-phase column chromatography.

The primary obstacle lies in the interaction between the basic amine and the acidic nature of standard silica gel. This acid-base interaction can lead to strong adsorption of the target compound onto the stationary phase, resulting in poor recovery, significant peak tailing, and in some cases, degradation of the product[4][5]. Achieving high purity is critical in drug development to ensure the safety and efficacy of the final API. This guide provides a systematic approach to overcome these challenges.

Strategic Approach to Purification

A successful purification strategy for (1-Ethylpyrrolidin-3-yl)methanol hinges on mitigating the undesirable interactions with the stationary phase. Several approaches can be employed, each with its own advantages and considerations. The choice of method will depend on the specific impurity profile of the crude material and the desired scale of the purification.

Stationary Phase Selection: Moving Beyond Standard Silica

While standard silica gel is a common choice for its affordability and versatility, its acidic nature makes it less than ideal for basic amines[4][6]. The lone pair of electrons on the nitrogen atom of (1-Ethylpyrrolidin-3-yl)methanol readily interacts with the acidic silanol groups on the silica surface, leading to the aforementioned purification issues. To circumvent this, the following stationary phases are recommended:

  • Amine-Functionalized Silica: This is often the preferred choice for the purification of basic compounds. The silica surface is chemically modified with an amine-containing functional group, which effectively shields the acidic silanol groups[6][7]. This "like-for-like" interaction environment minimizes strong adsorption and allows for elution with less polar, non-modifying mobile phases, simplifying solvent removal post-purification[4][6].

  • Basic Alumina: Alumina is a basic stationary phase and can be a suitable alternative to silica for the purification of basic compounds. However, its reactivity can sometimes lead to sample degradation, so careful evaluation on a small scale is recommended.

  • Reversed-Phase (C18) Silica: In reversed-phase chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol)[8][9]. For basic amines, operating at a high pH is advantageous. By raising the pH of the mobile phase to two units above the pKa of the amine, the compound is deprotonated and becomes more hydrophobic, leading to better retention and separation[4].

Mobile Phase Optimization: The Key to Selectivity

The choice of mobile phase is intrinsically linked to the selected stationary phase and is critical for achieving good separation (selectivity) between the target compound and its impurities[4].

  • For Amine-Functionalized Silica (Normal Phase): A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane[4][6]. A gradient elution, where the proportion of the more polar solvent is gradually increased, is often employed to effectively elute the target compound after less polar impurities have been washed off the column.

  • For Standard Silica (with Modifier): If standard silica must be used, the addition of a small amount of a competing amine to the mobile phase is crucial. Triethylamine (TEA) or ammonia (as a solution in methanol) at a concentration of 0.1-2% can effectively neutralize the acidic silanol groups, reducing tailing and improving recovery[4][5][10]. A common solvent system in this case is dichloromethane/methanol with added triethylamine.

  • For Reversed-Phase (C18) Silica: A mixture of water and an organic modifier like acetonitrile or methanol is used. To maintain a high pH, a buffer such as ammonium bicarbonate or the addition of a volatile base like triethylamine is necessary[4].

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique to assess the separation of the components in the crude mixture and to determine the optimal mobile phase composition for the column[11][12].

TLC Protocol:
  • Plate Preparation: Use commercially available TLC plates coated with the chosen stationary phase (e.g., silica gel 60 F254 or amine-functionalized silica).

  • Spotting: Dissolve a small amount of the crude (1-Ethylpyrrolidin-3-yl)methanol in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the separated spots. Since (1-Ethylpyrrolidin-3-yl)methanol lacks a strong UV chromophore, visualization may require staining with reagents such as:

    • Iodine: Place the dried plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.

    • Potassium Permanganate: A dip or spray with a potassium permanganate solution will visualize compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

    • Ninhydrin: While typically used for primary and secondary amines, some tertiary amines can give a colored response upon heating after staining with a ninhydrin solution[13].

  • Rf Calculation: Calculate the Retention Factor (Rf) for the target compound and impurities. The ideal Rf value for the target compound for column chromatography is typically between 0.2 and 0.4.

Column Chromatography Protocol: A Step-by-Step Guide

The following protocol is a general guideline and should be adapted based on the results of the TLC analysis. This example will focus on using amine-functionalized silica, which is often the most effective approach.

Materials and Reagents
Item Specification
Stationary PhaseAmine-functionalized silica gel (e.g., 40-63 µm particle size)
ColumnGlass chromatography column with a stopcock
SolventsHexane (or Heptane), Ethyl Acetate (HPLC grade)
Crude Sample(1-Ethylpyrrolidin-3-yl)methanol
Collection VesselsTest tubes or fraction collector vials
TLC SuppliesAs described in Section 3
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Post-Processing TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of (1-Ethylpyrrolidin-3-yl)methanol.

Detailed Protocol
  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of the amine-functionalized silica in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle into a packed bed, draining excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude (1-Ethylpyrrolidin-3-yl)methanol in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel or celite, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed[14].

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin the elution with the initial, low-polarity mobile phase determined from TLC analysis.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the target compound. A typical gradient might be from 5% to 50% ethyl acetate in hexane.

  • Fraction Collection:

    • Collect fractions of a consistent volume in test tubes or a fraction collector.

    • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Analysis and Product Recovery:

    • Identify the fractions containing the pure (1-Ethylpyrrolidin-3-yl)methanol by comparing their TLC spots to that of a reference standard (if available) and the crude material.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, LC-MS, or GC-MS.

Troubleshooting Common Issues

Problem Possible Cause Solution
Significant Tailing on Standard Silica Acid-base interaction between the amine and silica.Add a competing amine like triethylamine (0.1-2%) to the mobile phase. Alternatively, switch to an amine-functionalized or basic alumina stationary phase[4][5].
Co-elution of Impurities Insufficient separation (low selectivity).Optimize the mobile phase composition. Try different solvent systems or a shallower gradient. Consider switching to a different stationary phase (e.g., normal phase to reversed-phase)[5].
Low Recovery Irreversible adsorption of the product onto the stationary phase.Ensure the stationary phase is appropriate for basic compounds. If using standard silica, increase the concentration of the mobile phase modifier.
Compound Streaks on TLC Strong interaction with the stationary phase.Add a base (e.g., triethylamine or ammonia) to the developing solvent[10].

Conclusion

The successful purification of (1-Ethylpyrrolidin-3-yl)methanol by column chromatography is readily achievable with careful consideration of the stationary and mobile phases. By moving away from standard silica gel towards amine-functionalized silica or employing a modified mobile phase, the challenges associated with purifying basic amines can be effectively overcome. The protocols and strategies outlined in this guide provide a robust framework for obtaining this valuable building block in high purity, thereby supporting the advancement of pharmaceutical research and development.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • Staby, A., & Jensen, I. H. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113–122. [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Pyrrolidin-3-yl)methanol. PubChem Compound Summary for CID 13400657. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-ethylpyrrolidin-3-yl)methanol (C7H15NO). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • UMT Journal. (n.d.). PHYTOCHEMICAL SCREENING, TLC PROFILE AND 1H NMR ANALYSIS OF Passiflora foetida EXTRACTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Recrystallization of (1-Ethylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Purifying (1-Ethylpyrrolidin-3-yl)methanol (1-Ethylpyrrolidin-3-yl)methanol is a chiral building block of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purifying (1-Ethylpyrrolidin-3-yl)methanol

(1-Ethylpyrrolidin-3-yl)methanol is a chiral building block of significant interest in pharmaceutical synthesis. Its pyrrolidine core is a common motif in a wide array of biologically active compounds. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, impact the stereochemical integrity of the final active pharmaceutical ingredient (API), and complicate downstream processing. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to achieve high levels of purity by separating the desired compound from its impurities.

This comprehensive guide provides detailed application notes and protocols for the recrystallization of (1-Ethylpyrrolidin-3-yl)methanol. We will delve into the theoretical underpinnings of solvent selection, provide step-by-step experimental procedures for various recrystallization methods, and offer insights into troubleshooting common challenges.

Physicochemical Properties and Structural Considerations

A thorough understanding of the physicochemical properties of (1-Ethylpyrrolidin-3-yl)methanol is the foundation for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C7H15NOSigma-Aldrich[1]
Molecular Weight 129.20 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Structural Features - Tertiary amine (N-ethylpyrrolidine) - Primary alcohol (-CH2OH) - Chiral center at C3

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the tertiary amine) imparts a polar character to the molecule. This suggests that polar solvents will be more effective at dissolving (1-Ethylpyrrolidin-3-yl)methanol. The ethyl group and the pyrrolidine ring contribute some non-polar character, which may allow for solubility in less polar organic solvents, particularly at elevated temperatures.

The Science of Solvent Selection: A Rational Approach

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

For (1-Ethylpyrrolidin-3-yl)methanol, a polar molecule, we can predict the following solubility trends:

  • High Solubility: Polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile).

  • Moderate to Low Solubility: Less polar solvents (e.g., ethyl acetate, dichloromethane).

  • Insolubility: Non-polar solvents (e.g., hexanes, toluene).

Based on literature for similar chiral pyrrolidine methanol derivatives, promising solvent systems include:

  • Acetonitrile: A polar aprotic solvent that has been successfully used for the recrystallization of related compounds.

  • Aqueous Isopropanol or n-Propanol: A mixed-solvent system where the alcohol provides good solubility at high temperatures, and the addition of water as an anti-solvent reduces solubility upon cooling.

  • Toluene: While likely a poor solvent on its own, it could be effective as an anti-solvent in a mixed-solvent system with a more polar solvent.

The following diagram illustrates the logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow A Start: Crude (1-Ethylpyrrolidin-3-yl)methanol B Solubility Screening in Single Solvents A->B C Good Solubility in Hot, Poor in Cold? B->C Analyze Results D Single-Solvent Recrystallization Protocol C->D Yes E Soluble in One, Insoluble in Another? C->E No F Mixed-Solvent Recrystallization Protocol E->F Yes G Insoluble in All Tested Solvents E->G No H Re-evaluate Solvent Choices (Consider more polar options) G->H

Caption: Workflow for selecting a suitable recrystallization solvent system.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization using Acetonitrile

This protocol is a good starting point based on the successful recrystallization of similar compounds.

Materials:

  • Crude (1-Ethylpyrrolidin-3-yl)methanol

  • Acetonitrile (ACS grade or higher)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude (1-Ethylpyrrolidin-3-yl)methanol into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetonitrile, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot acetonitrile until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling acetonitrile. Place a stemless funnel with fluted filter paper into the neck of the hot flask and pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization using Isopropanol and Water

This method is useful if the compound is too soluble in a single solvent even at low temperatures.

Materials:

  • Crude (1-Ethylpyrrolidin-3-yl)methanol

  • Isopropanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude (1-Ethylpyrrolidin-3-yl)methanol in the minimum amount of hot isopropanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold isopropanol/water mixture (using the same ratio at which crystallization occurred).

  • Drying: Dry the crystals as described in Protocol 1.

The following diagram outlines the key steps in a typical recrystallization workflow.

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Cooling in Ice Bath C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Pure Crystals F->G

Caption: General workflow for the recrystallization process.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used. - The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Consider a mixed-solvent system.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are present that lower the melting point.- Choose a solvent with a lower boiling point. - Re-heat the solution and add more solvent. - Ensure the crude material is as pure as possible before recrystallization.
Low recovery - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is pre-heated. - Cool the solution for a longer period in the ice bath. - Concentrate the mother liquor to obtain a second crop of crystals.
Colored crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.

Conclusion

Recrystallization is a powerful technique for the purification of (1-Ethylpyrrolidin-3-yl)methanol. A systematic approach to solvent selection, coupled with careful execution of the experimental protocol, can lead to a significant increase in the purity of this valuable chiral intermediate. The protocols provided in this guide offer a solid foundation for researchers to develop and optimize their own purification methods, ultimately contributing to the efficient and reliable synthesis of high-quality pharmaceutical compounds.

References

  • Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]

Sources

Application

Analytical methods for the quantification of (1-Ethylpyrrolidin-3-yl)methanol

An Application Note and Protocol for the Quantitative Analysis of (1-Ethylpyrrolidin-3-yl)methanol Introduction (1-Ethylpyrrolidin-3-yl)methanol, a heterocyclic compound featuring a tertiary amine and a primary alcohol,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of (1-Ethylpyrrolidin-3-yl)methanol

Introduction

(1-Ethylpyrrolidin-3-yl)methanol, a heterocyclic compound featuring a tertiary amine and a primary alcohol, is a key building block and potential impurity in the synthesis of various pharmaceutical compounds. Its structure, containing both a basic nitrogen and a polar hydroxyl group, necessitates robust and specific analytical methods for its accurate quantification. Ensuring the precise measurement of this analyte is critical for process control, impurity profiling, and quality assurance in drug development and manufacturing.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of validated analytical strategies for the quantification of (1-Ethylpyrrolidin-3-yl)methanol. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards. The methodologies detailed herein, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are designed to be adaptable for various matrices, from raw materials to final drug products.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of (1-Ethylpyrrolidin-3-yl)methanol (CAS: 61472-22-8, Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) is fundamental to developing effective analytical methods.

  • Polarity: The presence of a hydroxyl group and a pyrrolidine ring makes the molecule polar, influencing its solubility and chromatographic behavior. It is expected to be soluble in polar organic solvents like methanol and acetonitrile, as well as water.

  • Volatility: The compound's relatively low molecular weight suggests it is semi-volatile, making it amenable to Gas Chromatography (GC) analysis, potentially with derivatization to improve thermal stability and peak shape.

  • Ionization: The tertiary amine is a basic site that can be readily protonated. This makes the molecule an excellent candidate for positive mode Electrospray Ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS), yielding a strong [M+H]⁺ signal.

  • Chromophoric Activity: The molecule lacks a significant UV-absorbing chromophore, making UV-based detection in HPLC challenging for trace-level quantification. Therefore, more universal detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are preferred.

General Workflow for Method Development and Validation

The development of a reliable quantitative method is a systematic process. It begins with selecting the appropriate analytical technique based on the analyte's properties and the required sensitivity, followed by optimization and rigorous validation to ensure the data is fit for its intended purpose[1]. The entire process must adhere to international guidelines, such as those provided by the International Council for Harmonisation (ICH)[2][3][4][5].

Method_Development_Workflow cluster_Dev Method Development cluster_Val Full Method Validation (ICH Q2(R1)) Start Define Analytical Requirements (Sensitivity, Matrix) SelectTech Select Technique (GC-MS, LC-MS/MS) Start->SelectTech Optimize Optimize Parameters (Column, Mobile Phase, Temperature, etc.) SelectTech->Optimize PreVal Preliminary Validation (Specificity, Linearity) Optimize->PreVal Specificity Specificity/ Selectivity PreVal->Specificity Proceed to Full Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Implement for Routine Analysis Robustness->Final Method is Validated GCMS_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Weigh Accurately weigh sample and reference standard Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) Weigh->Dissolve Derivatize Derivatize with BSTFA (70°C for 30 min) Dissolve->Derivatize Inject Inject 1 µL into GC Derivatize->Inject Separate Separation on HP-5ms column Inject->Separate Detect EI Ionization & MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Calculate Concentration in Unknown Sample Calibrate->Quantify LCMS_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Weigh Accurately weigh sample and reference standard Dissolve Dissolve in mobile phase A or suitable solvent Weigh->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject 5 µL into LC Filter->Inject Separate Gradient separation on C18 column Inject->Separate Detect ESI+ Ionization & MS/MS Detection (MRM) Separate->Detect Integrate Integrate MRM Transition Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Calculate Concentration in Unknown Sample Calibrate->Quantify

Sources

Method

Topic: Derivatization of (1-Ethylpyrrolidin-3-yl)methanol for Gas Chromatography (GC) Analysis

An Application Note and Protocol Guide Abstract: This document provides a comprehensive technical guide for the derivatization of (1-Ethylpyrrolidin-3-yl)methanol, a polar molecule containing both a tertiary amine and a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive technical guide for the derivatization of (1-Ethylpyrrolidin-3-yl)methanol, a polar molecule containing both a tertiary amine and a primary hydroxyl group, to facilitate its analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to its functional groups, this analyte exhibits low volatility and is prone to peak tailing on standard GC columns. Derivatization is essential to increase its volatility, thermal stability, and improve chromatographic performance.[1][2][3] We present two robust protocols based on well-established chemical modification techniques: Silylation and Acylation. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification and identification of this and structurally similar compounds. All protocols are designed with principles of analytical quality control, aligning with the standards of ISO/IEC 17025 for generating valid and traceable results.[4][5][6]

Introduction: The Rationale for Derivatization

(1-Ethylpyrrolidin-3-yl)methanol possesses two key structural features that complicate direct GC analysis: a polar primary alcohol (-OH) and a basic tertiary amine. The hydroxyl group is capable of forming strong intermolecular hydrogen bonds, which significantly reduces the molecule's volatility.[3] Without modification, high injector and column temperatures would be required to vaporize the analyte, risking thermal degradation. Furthermore, the active hydrogen of the hydroxyl group and the lone pair of electrons on the tertiary amine can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to poor peak shape, excessive tailing, and reduced sensitivity.[7]

Derivatization chemically modifies these functional groups to create a new compound (a derivative) with properties more suitable for GC analysis.[1][8] The primary goals are:

  • Increase Volatility: By replacing the polar -OH group with a nonpolar, bulky group, we reduce hydrogen bonding and allow the analyte to transition into the gas phase at a lower temperature.[1][9]

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures encountered in the GC injector and column.[10][11]

  • Enhance Chromatographic Performance: Masking the active sites reduces unwanted column interactions, resulting in sharper, more symmetrical peaks and improved resolution.[2][12]

This guide details two primary methods to derivatize the hydroxyl group of (1-Ethylpyrrolidin-3-yl)methanol: Silylation and Acylation.

Method 1: Silylation via Trimethylsilylation

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[13] For (1-Ethylpyrrolidin-3-yl)methanol, the reaction targets the hydroxyl group. The tertiary amine is generally not reactive under these conditions. The reagent of choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful TMS donor. To enhance its reactivity, especially for any sterically hindered hydroxyls, a catalyst such as trimethylchlorosilane (TMCS) is often added.[14][15][16]

Mechanism of Silylation with BSTFA: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of BSTFA. The process is facilitated by the excellent leaving group, N-trimethylsilyl-trifluoroacetamide, and the reaction byproducts are volatile, minimizing interference during GC analysis.[13][15]

Protocol 2.1: Silylation of (1-Ethylpyrrolidin-3-yl)methanol

Materials:

  • (1-Ethylpyrrolidin-3-yl)methanol standard or sample extract, dried.

  • N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Anhydrous Pyridine or Acetonitrile (reaction solvent).

  • GC Vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas line for evaporation.

Procedure:

  • Sample Preparation: Accurately transfer an aliquot of the sample (e.g., equivalent to 0.1-1 mg of the analyte) into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are highly moisture-sensitive.[9][15]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[17] Ensure a molar excess of the derivatizing reagent to drive the reaction to completion.[15]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block.[8] Reaction time and temperature may need optimization depending on the sample matrix.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The derivatized sample should ideally be analyzed promptly, though TMS derivatives are reasonably stable if stored in a tightly sealed vial.

Data & Expected Outcome: Silylation
Parameter(1-Ethylpyrrolidin-3-yl)methanolTMS DerivativeRationale for Improvement
Structure Contains polar -OH group-OH replaced with -O-Si(CH₃)₃Elimination of hydrogen bonding capacity.[13]
Volatility LowHighIncreased volatility allows for lower GC analysis temperatures.[1]
Peak Shape Prone to tailingSymmetricalReduced interaction with active sites in the GC system.[12]
Molecular Weight 129.20 g/mol 201.37 g/mol Increase in mass is useful for mass spectrometry identification.

Method 2: Acylation via Trifluoroacetylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For this application, we use Trifluoroacetic Anhydride (TFAA), a highly reactive and volatile acylation reagent.[18] It reacts readily with the hydroxyl group to form a stable trifluoroacetyl ester. The resulting derivative is significantly more volatile and exhibits excellent chromatographic properties.[10][11] The acidic byproduct, trifluoroacetic acid, is also highly volatile, which is advantageous for GC analysis.[18]

Mechanism of Acylation with TFAA: The reaction is a nucleophilic acyl substitution where the alcohol's oxygen attacks one of the carbonyl carbons of the anhydride.[19] Trifluoroacetate acts as the leaving group, which then abstracts the proton from the oxonium ion intermediate to yield the final ester product and trifluoroacetic acid.

Protocol 3.1: Acylation of (1-Ethylpyrrolidin-3-yl)methanol

Materials:

  • (1-Ethylpyrrolidin-3-yl)methanol standard or sample extract, dried.

  • Trifluoroacetic Anhydride (TFAA).

  • Anhydrous Ethyl Acetate or Dichloromethane (reaction solvent).

  • GC Vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas line for evaporation.

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (e.g., 0.1-1 mg) to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried residue.

  • Derivatization: Add 100 µL of TFAA to the vial.[10][17] The reaction is often rapid and can proceed at room temperature.

  • Reaction: Tightly cap the vial and vortex. Let it stand at room temperature for 30 minutes, or heat at 60°C for 15 minutes to ensure complete reaction.[17]

  • Evaporation & Reconstitution: After the reaction, gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the dried derivative in a suitable solvent (e.g., 200 µL of ethyl acetate) for GC injection. This step helps to remove the acidic byproduct and concentrate the sample.

  • Analysis: The sample is now ready for GC-MS analysis.

Data & Expected Outcome: Acylation
Parameter(1-Ethylpyrrolidin-3-yl)methanolTFA DerivativeRationale for Improvement
Structure Contains polar -OH group-OH replaced with -O-COCF₃Masks the polar hydroxyl group, increasing volatility.[10]
Volatility LowVery HighThe trifluoroacetyl group significantly increases volatility.[18]
Peak Shape Prone to tailingSymmetricalProduces stable derivatives with minimal column interaction.[11]
Molecular Weight 129.20 g/mol 225.20 g/mol Significant mass shift aids in MS confirmation.
Detection Standard FID/MS responseEnhanced ECD responseThe fluorine atoms make this derivative highly sensitive for Electron Capture Detection (ECD), if available.[20]

GC-MS Analysis Parameters (Suggested)

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation and analytical goals. A low-polarity column is recommended for analyzing these nonpolar derivatives.[16]

ParameterRecommended SettingJustification
GC System Agilent 8890 GC with 5977B MS or equivalentStandard, robust platform for this type of analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of nonpolar derivatives.
Injector Split/SplitlessUse splitless mode for trace analysis to maximize sensitivity.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivative without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80 °C, hold 1 minStarts below the boiling point of the solvent.
Ramp: 15 °C/min to 280 °CA moderate ramp rate allows for good separation of the derivative from matrix components.
Hold: 5 min at 280 °CEnsures elution of any less volatile components.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the MS source.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Scan Range 40 - 450 m/zCovers the expected mass range of the derivatives and their characteristic fragments.

Visualizations

Workflow Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Method 1: Silylation cluster_acylation Method 2: Acylation cluster_analysis Analysis start Aliquot Sample into Vial dry Evaporate to Dryness (N2 Stream) start->dry add_solv_s Add Anhydrous Solvent dry->add_solv_s add_solv_a Add Anhydrous Solvent dry->add_solv_a add_bstfa Add BSTFA + 1% TMCS add_solv_s->add_bstfa heat_s Heat at 70°C for 30 min add_bstfa->heat_s cool_s Cool to Room Temp heat_s->cool_s inject Inject into GC-MS cool_s->inject add_tfaa Add TFAA add_solv_a->add_tfaa react_a React (60°C for 15 min) add_tfaa->react_a evap_a Evaporate to Dryness react_a->evap_a recon_a Reconstitute in Solvent evap_a->recon_a recon_a->inject

Caption: General experimental workflow for derivatization protocols.

Decision_Pathway analyte Analyte: (1-Ethylpyrrolidin-3-yl)methanol Contains -OH and Tertiary Amine goal Goal: Increase Volatility & Improve Peak Shape for GC analyte->goal derivatize Derivatize the -OH group goal->derivatize silylation Silylation (e.g., BSTFA) derivatize->silylation Option 1 acylation Acylation (e.g., TFAA) derivatize->acylation Option 2 sily_adv Advantages: - Robust, common method - Volatile byproducts - Mild conditions silylation->sily_adv sily_cons Considerations: - Moisture sensitive reagent silylation->sily_cons acyl_adv Advantages: - Highly volatile derivative - Very reactive reagent - Enhances ECD signal acylation->acyl_adv acyl_cons Considerations: - Corrosive reagent - May require byproduct removal acylation->acyl_cons

Caption: Decision pathway for selecting a derivatization strategy.

References

  • Studies in the mechanism of acylation by acyl trifluoroacet
  • BSTFA Product Inform
  • Derivatization reagents for GC.
  • GC Derivatiz
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules.
  • Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA)
  • A Guide to Derivatiz
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Perfluoro Acid Anhydrides Product Inform
  • Derivatization for Gas Chrom
  • ISO 17025: Everything Labs Need to Know. QBench.
  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Labor
  • ISO/IEC 17025. Wikipedia.
  • GC Derivatiz
  • Derivatization in GC. University of Mustansiriyah.
  • The Use of Derivatization Reagents for Gas Chrom
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.

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Application

Use of (1-Ethylpyrrolidin-3-yl)methanol in solid-phase synthesis

An Application Guide to the Strategic Use of (1-Ethylpyrrolidin-3-yl)methanol in Solid-Phase Synthesis for Drug Discovery Authored by: A Senior Application Scientist Abstract (1-Ethylpyrrolidin-3-yl)methanol is a versati...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of (1-Ethylpyrrolidin-3-yl)methanol in Solid-Phase Synthesis for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

(1-Ethylpyrrolidin-3-yl)methanol is a versatile bifunctional building block poised for significant application in modern medicinal chemistry, particularly within the realm of solid-phase synthesis (SPS). Its structure, featuring a primary alcohol for immobilization or nucleophilic attack and a tertiary amine for imparting desirable physicochemical properties, makes it an ideal candidate for the generation of diverse chemical libraries. This guide provides an in-depth exploration of its strategic implementation in solid-phase organic synthesis (SPOS), moving beyond theoretical utility to present detailed, field-proven protocols. We will delve into methodologies for its immobilization onto solid supports, its use as a nucleophilic building block, and its application as a functional cleavage reagent to generate novel C-terminal modified molecules. Each protocol is designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction: The Strategic Value of the Pyrrolidine Scaffold in SPOS

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its incorporation into molecules can significantly influence properties such as solubility, metabolic stability, and receptor binding affinity. (1-Ethylpyrrolidin-3-yl)methanol presents two key functional handles:

  • A Primary Hydroxyl Group (-CH2OH): This serves as a robust attachment point for immobilization onto various resin types. It can also function as a nucleophile under appropriate conditions to form ether or ester linkages.

  • A Tertiary Amine (N-Ethyl): This basic center is often critical for biological activity and for tuning pharmacokinetic profiles (pKa, solubility). Its presence as a tertiary amine from the outset simplifies synthesis by avoiding the need for on-resin N-alkylation steps.

The efficiency of solid-phase synthesis, which facilitates the use of excess reagents and simplifies purification through simple filtration and washing steps, is exceptionally well-suited to leveraging such building blocks for the rapid assembly of compound libraries.[2][3] This guide will provide the practical framework for harnessing the potential of (1-Ethylpyrrolidin-3-yl)methanol in this context.

Foundational Workflow: Logic and Strategy

The successful integration of any building block into an SPS workflow requires a clear strategic plan. The following diagram outlines the logical decision points and potential pathways for utilizing (1-Ethylpyrrolidin-3-yl)methanol, which will be detailed in the subsequent protocols.

G cluster_0 Strategic Decision & Preparation cluster_1 Application Pathways cluster_2 Downstream Processing Start (1-Ethylpyrrolidin-3-yl)methanol Building Block Decision Choose Synthetic Strategy Start->Decision Immobilize Protocol 1: Immobilization on Resin (e.g., 2-CTC Resin) Decision->Immobilize As Anchor Nucleophile Protocol 2: Use as Nucleophile (Ether Formation) Decision->Nucleophile As Building Block Cleavage Protocol 3: Use as Cleavage Reagent (Ester Formation) Decision->Cleavage As Functional Reagent Diversify On-Resin Scaffold Elaboration Immobilize->Diversify Cleave Cleavage from Support (e.g., TFA Cocktail) Nucleophile->Cleave Purify Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purify Diversify->Cleave Cleave->Purify Final Final Compound Library Purify->Final

Caption: Strategic workflow for integrating (1-Ethylpyrrolidin-3-yl)methanol in SPS.

Application Note 1: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

Principle & Rationale: The first critical step in many SPOS campaigns is the covalent attachment of the initial building block to the solid support. The primary alcohol of (1-Ethylpyrrolidin-3-yl)methanol is ideal for this purpose. We select 2-chlorotrityl chloride (2-CTC) resin due to its exceptionally mild cleavage conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane).[4] This allows for the release of the final product with the alcohol functionality intact, preserving it for further derivatization in solution if desired, and protecting acid-sensitive functional groups that may be incorporated later in the synthesis. The bulky trityl group also helps to minimize racemization at adjacent stereocenters.

Experimental Protocol:

Objective: To attach (1-Ethylpyrrolidin-3-yl)methanol to 2-CTC resin via an ether linkage.

Materials & Reagents:

Reagent/MaterialM.W.SupplierGrade
2-Chlorotrityl chloride resin-Sigma-Aldrich100-200 mesh, 1.2 mmol/g
(1-Ethylpyrrolidin-3-yl)methanol129.21Sigma-Aldrich≥95%
Dichloromethane (DCM)84.93Fisher ScientificAnhydrous
N,N-Diisopropylethylamine (DIPEA)129.24Sigma-AldrichReagent Grade
Methanol (MeOH)32.04Fisher ScientificACS Grade

Procedure:

  • Resin Swelling: Place 2-CTC resin (1.0 g, 1.2 mmol) into a fritted syringe reaction vessel. Swell the resin in anhydrous DCM (15 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Loading Solution Preparation: In a separate flask, dissolve (1-Ethylpyrrolidin-3-yl)methanol (465 mg, 3.6 mmol, 3.0 eq.) in anhydrous DCM (8 mL). Add DIPEA (1.25 mL, 7.2 mmol, 6.0 eq.).

  • Immobilization Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

    • Causality Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing with the primary alcohol as a nucleophile. An excess of the building block is used to drive the reaction to completion, a key advantage of solid-phase synthesis.[3]

  • Resin Capping: Drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

    • Trustworthiness Check: This step is critical to prevent undesired side-reactions in subsequent synthetic steps. Capping ensures a homogeneous population of resin-bound starting material.

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under high vacuum overnight. The loading efficiency can be determined gravimetrically or by cleaving a small sample and quantifying the product by UV-Vis or LC-MS.

Application Note 2: Nucleophilic Incorporation onto a Resin-Bound Scaffold

Principle & Rationale: This protocol demonstrates the use of (1-Ethylpyrrolidin-3-yl)methanol as a nucleophilic building block to modify a scaffold already attached to the solid phase. This strategy is highly effective for diversifying a core structure. Here, we will form an ether linkage by reacting the alcohol with a resin-bound alkyl halide.

Experimental Protocol:

Objective: To form an ether by displacing a resin-bound bromide with the alkoxide of (1-Ethylpyrrolidin-3-yl)methanol.

Materials & Reagents:

Reagent/MaterialM.W.SupplierGrade
Bromo-functionalized Wang Resin-Novabiochem~1.0 mmol/g
(1-Ethylpyrrolidin-3-yl)methanol129.21Sigma-Aldrich≥95%
Sodium Hydride (NaH)24.00Sigma-Aldrich60% dispersion in oil
N,N-Dimethylformamide (DMF)73.09Fisher ScientificAnhydrous

Procedure:

  • Resin Swelling: Swell the bromo-functionalized resin (1.0 g, 1.0 mmol) in anhydrous DMF (15 mL) for 30 minutes. Drain the solvent.

  • Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere (N2 or Ar), suspend NaH (120 mg, 3.0 mmol, 3.0 eq of 60% dispersion) in anhydrous DMF (5 mL). Cool the suspension to 0 °C. Add a solution of (1-Ethylpyrrolidin-3-yl)methanol (388 mg, 3.0 mmol, 3.0 eq.) in anhydrous DMF (5 mL) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.[5]

    • Causality Insight: Sodium hydride is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form the corresponding sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen atom for the subsequent SN2 reaction.

  • Nucleophilic Displacement: Add the freshly prepared alkoxide solution to the swollen resin. Agitate the reaction vessel at 50 °C for 16 hours.

  • Washing: Drain the reaction solution. Quench any remaining alkoxide by carefully washing with MeOH (2 x 10 mL). Proceed with standard resin washes: DMF (3 x 15 mL), DCM (3 x 15 mL), MeOH (3 x 15 mL).

  • Cleavage & Analysis: Dry a small amount of the resin. Cleave the product using a standard TFA cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5 v/v) for 2 hours.[6] Precipitate the product in cold diethyl ether, and analyze the crude material by LC-MS and NMR to confirm the successful incorporation of the (1-Ethylpyrrolidin-3-yl)methoxy moiety.

Application Note 3: Use as a Functional Cleavage Reagent

Principle & Rationale: Beyond serving as an anchor or building block, nucleophiles can be used to cleave products from certain types of linkers, simultaneously capping the C-terminus with a new functional group. This is a powerful strategy for increasing molecular diversity at the final step. Here, (1-Ethylpyrrolidin-3-yl)methanol is used to cleave a substrate from a Hydroxymethyl-benzoic acid (HMBA) linker, resulting in a C-terminal ester bearing the ethylpyrrolidinyl moiety.

G Resin Polystyrene Resin HMBA Linker R-COOH (Molecule of Interest) Product Cleaved Product R-COO-CH2-(1-Ethylpyrrolidin-3-yl) Resin->Product Cleavage & Capping Waste Deprotonated Resin Resin->Waste Reagent (1-Ethylpyrrolidin-3-yl)methanol DIPEA (Base) Reagent->Resin:f2 Nucleophilic Attack

Caption: Cleavage of a resin-bound acid using (1-Ethylpyrrolidin-3-yl)methanol.

Experimental Protocol:

Objective: To cleave a resin-bound carboxylic acid from an HMBA-linker resin, forming a novel ester.

Materials & Reagents:

Reagent/MaterialM.W.SupplierGrade
Molecule-loaded HMBA-PS Resin-CustomPre-loaded
(1-Ethylpyrrolidin-3-yl)methanol129.21Sigma-Aldrich≥95%
N,N-Diisopropylethylamine (DIPEA)129.24Sigma-AldrichReagent Grade
Tetrahydrofuran (THF)72.11Fisher ScientificAnhydrous

Procedure:

  • Resin Preparation: Swell the pre-loaded HMBA resin (e.g., 200 mg, ~0.2 mmol) in anhydrous THF (5 mL) for 30 minutes. Drain the solvent.

  • Cleavage Cocktail: Prepare a cleavage solution by dissolving (1-Ethylpyrrolidin-3-yl)methanol (258 mg, 2.0 mmol, 10 eq.) and DIPEA (174 µL, 1.0 mmol, 5 eq.) in anhydrous THF (5 mL).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 24-48 hours. Monitor the reaction progress by taking a small aliquot of the supernatant, removing the solvent, and analyzing by LC-MS.

    • Causality Insight: The cleavage from ester-based linkers like HMBA can be facilitated by various nucleophiles.[7] Using (1-Ethylpyrrolidin-3-yl)methanol in this transesterification reaction directly appends the functional pyrrolidine moiety to the final molecule in a single, efficient step.

  • Product Isolation: Once the reaction is complete, filter the resin and collect the filtrate. Wash the resin with additional THF (2 x 3 mL) and combine the filtrates.

  • Purification: Remove the solvent from the combined filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as flash column chromatography or preparative RP-HPLC to yield the pure ester.

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol is more than a simple building block; it is a strategic tool for medicinal chemists employing solid-phase synthesis. The protocols detailed herein provide a practical starting point for its use as an anchor for library synthesis, a nucleophilic component for scaffold decoration, and a functional cleavage reagent for late-stage diversification. By understanding the chemical principles behind each step, researchers can confidently adapt and expand upon these methods to accelerate the discovery of new chemical entities with therapeutic potential.

References

  • BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from (S)-(1-Methylpyrrolidin-3-YL)methanol: Application Notes and Protocols. [8]

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. [7]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol. [5]

  • Chem-Impex. Pyrrolidin-3-yl-methanol.

  • Cabrera, J. et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen. [4]

  • D'Angelo, C. et al. (2022). Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [9]

  • Hit2Lead. (1-ethylpyrrolidin-3-yl)methanol | CAS# 61472-22-8. [10]

  • Sigma-Aldrich. (1-ethylpyrrolidin-3-yl)methanol.

  • Vitaku, E. et al. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [1]

  • ResearchGate. SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. [11]

  • BenchChem. (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. [12]

  • Kumar, P. et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research. [2]

  • National Center for Biotechnology Information. (1-Methylpyrrolidin-3-yl)methanol. PubChem Compound Summary.

  • Fleck, T. J. et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry.

  • Li, Y. et al. (2022). Recent applications of solid-phase strategy in total synthesis of antibiotics. Organic & Biomolecular Chemistry. [13]

  • Zhou, Z. et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules.

  • Acevedo-Jake, A. M. et al. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Molecules. [6]

  • ResearchGate. C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation.

  • Pineda, A. et al. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules.

  • Góngora-Benítez, M. et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals. [3]

  • Zhou, Z. et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PubMed.

  • BLD Pharm. (1-Ethylpyrrolidin-3-yl)methanol | 61472-22-8.

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Method

Application Notes and Protocols for High-Throughput Screening of (1-Ethylpyrrolidin-3-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The (1-Ethylpyrrolidin-3-yl)methanol scaffold and its derivatives represent a promising class of compounds in modern drug discovery, exhibiting a w...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (1-Ethylpyrrolidin-3-yl)methanol scaffold and its derivatives represent a promising class of compounds in modern drug discovery, exhibiting a wide range of biological activities.[1][2] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify novel modulators of therapeutic targets.[3][4] This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting HTS campaigns focused on (1-Ethylpyrrolidin-3-yl)methanol derivatives. We delve into the rationale behind experimental design, offer detailed step-by-step protocols for relevant assay formats, and provide insights into data analysis and hit validation, empowering researchers to navigate the complexities of HTS and accelerate their drug discovery programs.

Introduction: The Significance of the (1-Ethylpyrrolidin-3-yl)methanol Scaffold in Drug Discovery

The pyrrolidine ring is a prevalent motif in a multitude of FDA-approved drugs and biologically active natural products.[1] Its three-dimensional structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutics targeting a diverse range of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][5] The (1-Ethylpyrrolidin-3-yl)methanol core, in particular, offers key functional handles for chemical modification, allowing for the generation of large and diverse compound libraries amenable to HTS.

The primary objective of screening these libraries is to identify "hits" – compounds that exhibit a desired biological activity against a specific target.[3] This process, however, is not merely a brute-force exercise. A successful HTS campaign is built upon a foundation of meticulous assay development, a deep understanding of the target biology, and a robust strategy for data analysis and hit validation.

Strategic Assay Development for (1-Ethylpyrrolidin-3-yl)methanol Derivatives

The choice of assay is paramount to the success of any HTS campaign. It must be sensitive, reproducible, and scalable to a high-throughput format. For (1-Ethylpyrrolidin-3-yl)methanol derivatives, which have shown potential to interact with various target classes, the selection of the assay will be dictated by the specific biological question being addressed.

Choosing the Right Assay: A Decision Framework

The initial step in assay development is to select a format that is compatible with HTS and provides biologically relevant data.[6] The decision between a biochemical and a cell-based assay is a critical one.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target. They are generally simpler to develop and less prone to off-target effects.

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using whole cells. They can provide insights into a compound's cell permeability and potential cytotoxicity but can also be more complex to optimize.

The following diagram illustrates a decision-making workflow for selecting an appropriate assay format.

AssaySelection Start Define Biological Target and Desired Outcome TargetType Target Type? Start->TargetType AssayFormat Biochemical vs. Cell-Based? TargetType->AssayFormat Enzyme, Receptor, etc. Biochemical Biochemical Assay AssayFormat->Biochemical Purified components available CellBased Cell-Based Assay AssayFormat->CellBased Cellular context is critical DetectionTech Select Detection Technology Biochemical->DetectionTech CellBased->DetectionTech Optimization Assay Optimization & Validation DetectionTech->Optimization

Caption: Decision workflow for HTS assay selection.

Assay Miniaturization and Optimization

To be cost-effective and scalable, assays are typically miniaturized to 384- or 1536-well plate formats. This requires careful optimization of reagent concentrations, incubation times, and signal detection parameters. A crucial metric for assay quality is the Z'-factor , which provides a statistical measure of the separation between the high and low controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]

Z'-Factor Value Interpretation
> 0.5Excellent assay
0 - 0.5Marginal assay
< 0Unsuitable for screening
Table 1: Interpretation of Z'-Factor Values [7]

High-Throughput Screening Workflow: From Library to Hits

A typical HTS campaign follows a well-defined workflow, from the preparation of the compound library to the identification of confirmed hits.

HTS_Workflow cluster_Prep Preparation cluster_Screening Screening cluster_Validation Validation LibPrep Library Preparation (1-Ethylpyrrolidin-3-yl)methanol derivatives AssayDev Assay Development & Optimization LibPrep->AssayDev PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation Counterscreens Counterscreens & Orthogonal Assays HitConfirmation->Counterscreens SAR Structure-Activity Relationship (SAR) Counterscreens->SAR

Caption: A generalized HTS workflow.

Detailed Protocols for Screening (1-Ethylpyrrolidin-3-yl)methanol Derivatives

The following are example protocols for two common HTS assay formats that are well-suited for screening libraries of (1-Ethylpyrrolidin-3-yl)methanol derivatives against GPCR and protein-protein interaction targets.

Protocol 1: Cell-Based Calcium Flux Assay for GPCRs

This protocol is designed to identify modulators of a Gq-coupled GPCR by measuring changes in intracellular calcium concentration.[8]

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Agonist and antagonist controls

  • (1-Ethylpyrrolidin-3-yl)methanol derivative library in DMSO

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay medium. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Using an automated liquid handler, add the (1-Ethylpyrrolidin-3-yl)methanol derivatives and controls to the assay plate.

  • Signal Detection: Measure the baseline fluorescence using a plate reader equipped for fluorescence intensity measurements.

  • Agonist Stimulation: Add a known agonist for the target GPCR to all wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the change in fluorescence for each well and normalize the data to the controls.

Protocol 2: Fluorescence Polarization Assay for Protein-Protein Interactions

This protocol is designed to identify inhibitors of a protein-protein interaction (PPI) using a competitive binding format.[9]

Materials:

  • Purified target protein

  • Fluorescently labeled peptide or small molecule ligand that binds to the target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • (1-Ethylpyrrolidin-3-yl)methanol derivative library in DMSO

  • 384-well black microplates

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and the fluorescently labeled ligand in assay buffer.

  • Compound Addition: Dispense the (1-Ethylpyrrolidin-3-yl)methanol derivatives and controls into the wells of the 384-well plate.

  • Protein Addition: Add the target protein to all wells except the negative controls.

  • Ligand Addition: Add the fluorescently labeled ligand to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Calculate the change in fluorescence polarization for each well and determine the percent inhibition.

Data Analysis and Hit Validation: From Raw Data to Confirmed Leads

The large datasets generated from HTS require specialized data analysis techniques to identify true hits and eliminate false positives.

Data Normalization and Hit Identification

Raw data from the plate reader is first normalized to the plate controls (e.g., percent inhibition or percent activation). Hits are then identified based on a predefined cutoff, typically a certain number of standard deviations from the mean of the negative controls.

Hit Confirmation and Counterscreening

Primary hits are then subjected to a series of validation experiments to confirm their activity and rule out non-specific effects.[10]

Validation Step Purpose
Dose-Response Analysis To confirm the potency of the hit and determine its IC50 or EC50 value.
Counterscreens To identify compounds that interfere with the assay technology or exhibit non-specific activity.[11]
Orthogonal Assays To confirm the activity of the hit in a different assay format that measures a distinct biological endpoint.
Structure-Activity Relationship (SAR) To test analogs of the hit compound to establish a preliminary understanding of the relationship between chemical structure and biological activity.[10]
Table 2: Key Steps in Hit Validation
Addressing Assay Interference from Pyrrolidine-Containing Compounds

Nitrogen-containing heterocycles, including pyrrolidines, can sometimes interfere with HTS assays through various mechanisms.[12][13] It is crucial to be aware of these potential artifacts and to design appropriate counterscreens to identify them. Common interference mechanisms include:

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Fluorescence Interference: Compounds that are fluorescent or quench the fluorescence of the assay reagents can lead to false-positive or false-negative results.

  • Reactivity: Some chemical moieties can react with assay components, leading to a loss of signal.

Conclusion: A Pathway to Novel Therapeutics

High-throughput screening of (1-Ethylpyrrolidin-3-yl)methanol derivatives offers a powerful approach to discovering novel chemical probes and potential drug candidates. By combining a well-designed HTS campaign with rigorous data analysis and hit validation, researchers can efficiently navigate the vast chemical space of these promising scaffolds. The protocols and strategies outlined in this guide provide a solid framework for initiating and executing successful HTS projects, ultimately contributing to the advancement of new therapies for a wide range of diseases.

References

  • Bertekap, R. L., Jr., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Burford, N. T., Watson, J., Bertekap, R., & Alt, A. (2011). Strategies for the identification of allosteric modulators of G-protein-coupled receptors. Biochemical Pharmacology, 81(6), 691–702. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Burford, N., & Alt, A. (2011). Hit identification practices for positive allosteric modulators of G protein-coupled receptors: The need for multiple-mode screening approaches in dynamic Ca2+ flux assays.
  • Axcelead. (2024, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML [Video]. YouTube. [Link]

  • Graphviz. (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2003). An ultra-HTS process for the identification of small molecule modulators of orphan G-protein-coupled receptors. Drug Discovery Today, 8(17), 785–792. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Graphviz. (2025, January 22). Color. Retrieved from [Link]

  • SOP Guide for Pharma. (2024, December 12). SOP for Handling of High-Throughput Screening (HTS) Equipment. Retrieved from [Link]

  • Bachovchin, D. A., Zuhl, A. M., Speers, A. E., Wolfe, M. R., Weerapana, E., Brown, S. J., Rosen, H., & Cravatt, B. F. (2011). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology, 7(8), 514–519. [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • Larios-Vargas, E., Zhang, Y., Yan, K., & Verbeek, F. J. (2012, April). Automation in Cytomics: A Modern RDBMS Based Platform for Image Analysis and Management in High-Throughput Screening Experiments. Conference Paper.
  • Wang, X., He, L., Wu, Y., Xie, X., & Wang, B. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Acta Pharmaceutica Sinica B, 2(5), 496–503. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167–177.
  • Kumar, E. A., & Casey, D. (n.d.). High-Throughput Fluorescence Polarization Assay to Identify Inhibitors of Cbl(TKB)–protein Tyrosine Kinase Interactions.
  • Kiferle, C., Giovannini, M. P., & Gesi, M. (2015). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery, 1, 97-111.
  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Kavirajan, N. (2017, October 16). DOT language — Beginner. (Graph description language). Medium. [Link]

  • Ghelardini, C., Dei, S., Scapecchi, S., Teodori, E., Bartolini, A., & Malmberg-Aiello, P. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry, 51(15), 4567–4578. [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Lead Identification: HTS Library Development at Sygnature. Retrieved from [Link]

  • Scribd. (n.d.). Graphviz Guide for Developers. Retrieved from [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. SLAS Discovery, 20(4), 453–463. [Link]

  • Sivertsen, H., Lang, M., Mølck, C., Svendsen, N., Nielsen, V. S., Peschke, B., ... & Peschke, B. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9705–9730. [Link]

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • González-Menéndez, V., Crespo, G., de la Cruz, M., Sánchez-Carrasco, P., Martín, J., Platas, G., ... & Vicente, F. (2020). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 6(4), 226. [Link]

  • Iannitelli, A., Amata, E., D'Annessa, I., & Ronsisvalle, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • Baumann, M., & Baxendale, I. R. (2018). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. Molecules, 23(1), 169. [Link]

  • Iannitelli, A., Amata, E., D'Annessa, I., & Ronsisvalle, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & El-Faham, A. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 26(21), 6487. [Link]

  • University College London. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of (1-Ethylpyrrolidin-3-yl)methanol Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. As a key building block in many pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. As a key building block in many pharmaceutical compounds, optimizing its synthesis for both yield and purity is of paramount importance. This document provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during its preparation.

I. Overview of the Synthesis

The synthesis of (1-Ethylpyrrolidin-3-yl)methanol typically involves the reduction of a suitable precursor, such as 1-ethyl-3-pyrrolidinone or a related derivative. While seemingly straightforward, this reduction can be prone to issues that significantly impact the overall yield and purity of the final product. This guide will focus on a systematic approach to identifying and resolving these common synthetic hurdles.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Answer:

Low yields are a frequent challenge and can originate from several factors. A methodical investigation is key to pinpointing the root cause.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: The purity of your starting material is critical. Impurities can lead to unwanted side reactions, consuming reagents and lowering the yield of the desired product.

    • Activity of the Reducing Agent: Common reducing agents for this transformation, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can degrade over time if not stored properly.

      • Recommendation: Always use a fresh batch of the reducing agent or determine the activity of an older batch through titration before use. Ensure you are using the correct stoichiometry, as an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.

  • Reaction Conditions:

    • Temperature Control: The reduction of a carbonyl group is an exothermic process. Poor temperature control can lead to an uncontrolled increase in temperature, favoring the formation of side products.

      • Recommendation: Maintain the reaction at a consistently low temperature (e.g., 0 °C) using an ice bath or a cryocooler.

    • Solvent Purity: The presence of water in the solvent can quench highly reactive reducing agents like LiAlH₄, drastically reducing the yield.

      • Recommendation: Use anhydrous solvents, and consider drying them over appropriate drying agents if necessary.

  • Work-up and Purification:

    • Product Loss During Extraction: (1-Ethylpyrrolidin-3-yl)methanol has some water solubility. During the aqueous work-up, a significant amount of the product can be lost in the aqueous phase.

      • Recommendation: Perform multiple extractions with a suitable organic solvent to maximize the recovery of your product.

To visualize a systematic troubleshooting approach, consider the following workflow:

low_yield_troubleshooting start Low Yield reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Check Reaction Conditions (Temp, Solvent) reagents->conditions workup Optimize Work-up & Extraction conditions->workup analyze Analyze Byproducts (TLC, GC-MS) workup->analyze solution Implement Corrective Measures analyze->solution

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Question 2: I'm observing a significant impurity in my final product. How can I identify and minimize it?

Answer:

The formation of byproducts is a common issue that complicates purification and reduces the overall yield.

  • Identification of Impurities:

    • Analytical Techniques: Common impurities can include unreacted starting materials or by-products from side reactions.[1] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying these impurities.[1]

  • Minimizing Side Reactions:

    • Choice of Reducing Agent: The selectivity of the reducing agent plays a crucial role. While LiAlH₄ is a powerful reducing agent, it can sometimes lead to over-reduction or other side reactions.[2]

      • Recommendation: Consider using a milder reducing agent like sodium borohydride (NaBH₄), which can offer greater selectivity for the carbonyl group.[3] Another highly chemoselective option for reducing lactams is 9-borabicyclo[3.3.1]nonane (9-BBN), which tolerates other functional groups like esters.[2]

Table 1: Comparison of Reducing Agents

Reducing AgentReactivitySelectivityKey Considerations
LiAlH₄ HighLowCan reduce most carbonyl functional groups. Requires anhydrous conditions.
NaBH₄ ModerateHighMore selective for aldehydes and ketones. Can be used in protic solvents.[3]
9-BBN ModerateHighHighly chemoselective for lactams in the presence of esters.[2]
Question 3: The purification of my product by silica gel chromatography is challenging. What are my options?

Answer:

The basic nature of the pyrrolidine nitrogen in (1-Ethylpyrrolidin-3-yl)methanol can lead to strong interactions with the acidic silica gel, resulting in tailing and poor separation.[1]

  • Optimizing Column Chromatography:

    • Mobile Phase Modifier: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase can help to mitigate the strong interaction between your compound and the silica gel.[1]

    • Alternative Stationary Phases: Using a different stationary phase, such as basic alumina or amine-functionalized silica, can also lead to better separation.[1]

  • Alternative Purification Methods:

    • Fractional Distillation: For larger scale purifications, fractional distillation under vacuum can be a highly effective and cost-efficient method to achieve high purity.[1]

    • Crystallization as a Salt: Direct crystallization of the free base can be difficult. However, converting it to a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization.[1] The free base can then be regenerated in a subsequent step.[1]

Experimental Protocol: Purification via Salt Formation

  • Dissolve the crude (1-Ethylpyrrolidin-3-yl)methanol in a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of a suitable acid (e.g., HCl in isopropanol) to precipitate the corresponding salt.

  • Isolate the salt by filtration.

  • Recrystallize the salt from an appropriate solvent system to achieve high purity.

  • To obtain the pure free base, dissolve the salt in water, basify the solution, and extract the product with an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (1-Ethylpyrrolidin-3-yl)methanol? A1: The molecule contains a five-membered saturated heterocycle with a nitrogen atom (a pyrrolidine ring).[4] An ethyl group is attached to the nitrogen atom, and a hydroxymethyl group (-CH₂OH) is at the 3-position of the ring.[4] The carbon at the 3-position is a chiral center.[4]

Q2: What are some common synthetic routes to substituted pyrrolidines? A2: Besides the reduction of pyrrolidinones, other methods include the elaboration of amino acids, the use of carbohydrate synthons, and various cyclization reactions of chiral amines.[5]

Q3: How can I monitor the progress of the reduction reaction? A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.

Q4: Is (1-Ethylpyrrolidin-3-yl)methanol commercially available? A4: Yes, (1-Ethylpyrrolidin-3-yl)methanol is available from various chemical suppliers.[6][7]

IV. References

  • Taylor & Francis Online. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Retrieved from [Link]

  • ScienceDirect. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Retrieved from [Link]

  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of ε-lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted (3S,4S)- and (3R,4R)Pyrrolidine3,4-diols: Search for New Glycosidase Inhibitors. Retrieved from [Link]

  • CO-LaN. (n.d.). Efficient methanol synthesis: Perspectives, technologies and optimization strategies. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). N-Substituted Pyrrolidin-3-ones as Heterocyclic Building Blocks. Enantioselective. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • UPB. (2015). OPTIMIZATION OF A METHANOL SYNTHESIS REACTOR. Scientific Bulletin, Series B, Vol. 77, Iss. 4.

  • ACS Publications. (n.d.). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow | JACS Au. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (1-Ethylpyrrolidin-3-yl)methanol

Welcome to the technical support resource for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and help optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (1-Ethylpyrrolidin-3-yl)methanol?

There are two predominant synthetic strategies for preparing (1-Ethylpyrrolidin-3-yl)methanol, each with its own set of advantages and potential challenges.

  • Reductive Amination / N-Alkylation of 3-Pyrrolidinemethanol: This is arguably the most direct approach. It begins with commercially available 3-pyrrolidinemethanol, which is then N-ethylated. Common methods include:

    • Reductive Amination: Reacting 3-pyrrolidinemethanol with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

    • Direct Alkylation: Using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base like potassium carbonate.[1] This method requires careful control to prevent side reactions.

  • Reduction of a 1-Ethyl-3-pyrrolidinecarboxylic Acid Derivative: This route involves first preparing an N-ethylated pyrrolidine ring with a carbonyl group at the 3-position (e.g., a carboxylic acid or ester). This intermediate is then reduced to the primary alcohol.

    • The most common reducing agent for this transformation is a powerful hydride, such as lithium aluminum hydride (LiAlH₄), which can efficiently reduce esters or carboxylic acids to primary alcohols.[2][3]

Q2: Which analytical techniques are best for identifying impurities in my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and identifying impurities. Byproducts often have distinct signals; for example, a quaternary ammonium salt will show a significant downfield shift in the protons adjacent to the nitrogen.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities. It separates components of the mixture and provides their mass-to-charge ratio (m/z), allowing for the identification of unreacted starting materials, intermediates, and side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can provide excellent separation and identification.

  • High-Performance Liquid Chromatography (HPLC): Used for quantifying the purity of the final product and separating it from non-volatile impurities.[1]

Section 2: Troubleshooting Guide - Side Reactions & Mitigation

This section addresses specific problems you might encounter during synthesis, organized by the synthetic route.

Route A: N-Ethylation of 3-Pyrrolidinemethanol

This route is valued for its directness, but control of selectivity is paramount.

Problem 1: My NMR spectrum shows unexpected downfield signals around 3.5-4.0 ppm, and my yield of the desired tertiary amine is low.

  • Likely Cause: Over-alkylation and Quaternary Salt Formation. The desired product, (1-Ethylpyrrolidin-3-yl)methanol, is a tertiary amine, which remains nucleophilic. It can react with a second molecule of the ethylating agent to form a quaternary ammonium salt. This side reaction is particularly prevalent when using reactive alkylating agents like ethyl iodide.

  • Mechanistic Insight: The lone pair on the nitrogen of the product attacks the electrophilic ethyl group of the alkylating agent, leading to the formation of a stable quaternary salt. This consumes both the product and the reagent, reducing the overall yield.

  • Solutions & Protocols:

    • Stoichiometric Control: Use only a slight excess (1.0-1.1 equivalents) of the ethylating agent.

    • Slow Addition: Add the ethylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.

    • Choice of Reagent: Reductive amination with acetaldehyde is often more selective and less prone to over-alkylation than using ethyl halides.

Click for a detailed protocol on selective N-ethylation via reductive amination.

Protocol: Selective N-Ethylation via Reductive Amination

  • Dissolve 3-pyrrolidinemethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.


// Nodes SM [label="3-Pyrrolidinemethanol\n(Secondary Amine)"]; EA [label="Ethylating Agent\n(e.g., Et-I)"]; Product [label="(1-Ethylpyrrolidin-3-yl)methanol\n(Tertiary Amine)", fillcolor="#E6F4EA", color="#34A853"]; SideProduct [label="Quaternary Ammonium Salt\n(Side Product)", fillcolor="#FCE8E6", color="#EA4335"];

// Edges SM -> Product [label="Desired Reaction\n(1 eq. EA)"]; Product -> SideProduct [label="Side Reaction\n(Excess EA)", color="#EA4335", fontcolor="#EA4335"]; EA -> SM [style=invis]; EA -> Product [style=invis]; }

Figure 1. Competing pathways in N-ethylation.

Problem 2: My final product is contaminated with O-ethylated byproduct.

  • Likely Cause: O-Alkylation. The primary alcohol of 3-pyrrolidinemethanol is also a nucleophile, although generally weaker than the secondary amine. Under certain conditions, particularly with a strong base that can deprotonate the alcohol, O-alkylation can occur, leading to the formation of 1-ethyl-3-(ethoxymethyl)pyrrolidine.

  • Solutions & Protocols:

    • Avoid Strong Bases: When using alkyl halides, opt for milder, non-nucleophilic bases like K₂CO₃ or NaHCO₃ instead of strong bases like NaH, which would significantly increase the nucleophilicity of the hydroxyl group.

    • Use Reductive Amination: This method is highly selective for the amine and typically does not lead to O-alkylation.

    • Protecting Groups: In complex syntheses, the hydroxyl group can be protected (e.g., as a silyl ether) prior to N-alkylation and deprotected afterward, although this adds steps to the synthesis.

Route B: Reduction of 1-Ethyl-3-pyrrolidinecarboxylic Acid Ester

This route is effective but requires handling highly reactive reagents and careful workup procedures.

Problem 1: My product contains a significant aldehyde impurity, confirmed by a peak around 9-10 ppm in the ¹H NMR spectrum.

  • Likely Cause: Incomplete Reduction. The reduction of an ester to a primary alcohol with LiAlH₄ proceeds through an aldehyde intermediate.[2][4] If an insufficient amount of the reducing agent is used, or if the reaction is quenched prematurely, this aldehyde, (1-ethylpyrrolidin-3-yl)carbaldehyde, can be isolated as a significant impurity. Using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can also intentionally stop the reaction at the aldehyde stage, so ensuring the use of a sufficiently powerful reagent is key.[3]

  • Solutions & Protocols:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all solvents must be anhydrous.

    • Sufficient Reagent: Use at least 1.5-2.0 equivalents of LiAlH₄ to ensure the complete reduction of both the ester and the intermediate aldehyde.

    • Temperature Control: The initial addition of the ester to the LiAlH₄ slurry should be done at 0 °C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.


// Nodes Ester [label="1-Ethyl-3-pyrrolidine-\ncarboxylic Acid Ester"]; Aldehyde [label="Intermediate Aldehyde\n(Potential Impurity)", style="rounded,filled,dashed", color="#FBBC05"]; Alcohol [label="(1-Ethylpyrrolidin-3-yl)methanol\n(Final Product)", fillcolor="#E6F4EA", color="#34A853"]; Reagent1 [label="LiAlH₄ (1st eq.)", shape=ellipse, style=filled, fillcolor="#E8E8E8"]; Reagent2 [label="LiAlH₄ (2nd eq.)", shape=ellipse, style=filled, fillcolor="#E8E8E8"];

// Edges Ester -> Aldehyde; Aldehyde -> Alcohol; Reagent1 -> Ester [style=invis]; Reagent2 -> Aldehyde [style=invis]; }

Figure 2. Stepwise reduction of the ester functional group.

Problem 2: I'm struggling with a difficult workup, resulting in a gelatinous aluminum salt emulsion and low isolated yield.

  • Likely Cause: Improper Quenching of LiAlH₄. The workup of LiAlH₄ reactions is critical. Incorrectly quenching the reaction can lead to the formation of colloidal aluminum salts that are difficult to filter and can trap the product, significantly reducing the isolated yield.

  • Solution: Fieser Workup Protocol. A standardized Fieser workup is a reliable method for quenching LiAlH₄ reactions and producing granular, easily filterable aluminum salts.

Click for a detailed Fieser workup protocol.

Protocol: Fieser Workup for LiAlH₄ Reactions

For a reaction that used 'X' g of LiAlH₄:

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water dropwise. A large amount of hydrogen gas will be evolved. Ensure adequate ventilation and no ignition sources.

  • Add 'X' mL of 15% aqueous NaOH solution dropwise.

  • Add '3X' mL of water dropwise.

  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 30-60 minutes. A white, granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with a suitable solvent (e.g., ethyl acetate, THF).

  • The product will be in the combined filtrate, which can then be dried and concentrated.

Section 3: Summary of Potential Impurities

The following table summarizes the common impurities, their likely origin, and key analytical markers.

Impurity NameStructureLikely OriginKey ¹H NMR Signal (CDCl₃)Key m/z (ESI+)
3-Pyrrolidinemethanol

Incomplete N-ethylationBroad singlet for -NH and -OH102.09
Quaternary Ammonium Salt

Over-alkylationDownfield shift of N-CH₂ protons (~3.5-4.0 ppm)158.15
(1-ethylpyrrolidin-3-yl)carbaldehyde

Incomplete ester reductionAldehyde proton at ~9.7 ppm128.11
Residual SolventsN/ASynthesis/WorkupVaries (e.g., DCM: 5.3 ppm, THF: 1.7, 3.7 ppm)N/A

Section 4: Troubleshooting Workflow

Use this decision tree to quickly diagnose and solve common issues.


// Nodes Start [label="Problem Detected in Synthesis?", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Route [label="Which Synthetic Route?"]; N_Alk [label="N-Alkylation"]; Reduction [label="Ester Reduction"];

// N-Alkylation Branch N_Alk_Prob [label="What is the issue?"]; LowYield_Quat [label="Low Yield / Quaternary Salt", shape=Mdiamond]; Unreacted_SM [label="Unreacted Starting Material", shape=Mdiamond];

Sol_Quat [label="Solution:\n- Control Stoichiometry\n- Slow Addition at 0°C\n- Use Reductive Amination", shape=box, style=filled, fillcolor="#E6F4EA"]; Sol_SM [label="Solution:\n- Increase reaction time/temp\n- Check reagent activity", shape=box, style=filled, fillcolor="#E6F4EA"];

// Reduction Branch Red_Prob [label="What is the issue?"]; Aldehyde_Imp [label="Aldehyde Impurity", shape=Mdiamond]; Workup_Issue [label="Difficult Workup", shape=Mdiamond];

Sol_Aldehyde [label="Solution:\n- Ensure anhydrous conditions\n- Use >1.5 eq. LiAlH₄\n- Ensure complete reaction", shape=box, style=filled, fillcolor="#E6F4EA"]; Sol_Workup [label="Solution:\n- Use Fieser Workup Protocol", shape=box, style=filled, fillcolor="#E6F4EA"];

// Connections Start -> Route; Route -> N_Alk [label="Route A"]; Route -> Reduction [label="Route B"];

N_Alk -> N_Alk_Prob; N_Alk_Prob -> LowYield_Quat; N_Alk_Prob -> Unreacted_SM; LowYield_Quat -> Sol_Quat; Unreacted_SM -> Sol_SM;

Reduction -> Red_Prob; Red_Prob -> Aldehyde_Imp; Red_Prob -> Workup_Issue; Aldehyde_Imp -> Sol_Aldehyde; Workup_Issue -> Sol_Workup; }

Figure 3. A logical workflow for troubleshooting synthesis.

References

  • BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from (S)-(1-Methylpyrrolidin-3-YL)methanol: Application Notes and Protocols. BenchChem Technical Support.
  • McMurry, J. (2024). Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2019). Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • Various Authors. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. [Link]

Sources

Troubleshooting

Identification of byproducts in (1-Ethylpyrrolidin-3-yl)methanol reactions

Technical Support Center: (1-Ethylpyrrolidin-3-yl)methanol Reactions Introduction: Navigating the Reactivity of a Versatile Building Block (1-Ethylpyrrolidin-3-yl)methanol is a valuable bifunctional building block in med...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Ethylpyrrolidin-3-yl)methanol Reactions

Introduction: Navigating the Reactivity of a Versatile Building Block

(1-Ethylpyrrolidin-3-yl)methanol is a valuable bifunctional building block in medicinal chemistry and drug development, featuring a nucleophilic tertiary amine and a primary alcohol.[1][2] This dual reactivity, while advantageous for constructing complex molecular scaffolds, presents a unique set of challenges. The proximity of these two functional groups can lead to unexpected side reactions, byproduct formation, and degradation, complicating reaction workups and compromising the purity of the final product.

This guide serves as a dedicated technical support resource for researchers encountering these challenges. It is structured to help you move from an initial observation—an anomalous peak, low yield, or failed reaction—to a root cause and a viable solution. We will explore the mechanistic origins of common byproducts and provide validated protocols for their identification and mitigation.

Section 1: The Troubleshooting Workbench (Q&A)

This section is designed to address the most common issues encountered during reactions with (1-Ethylpyrrolidin-3-yl)methanol in a direct question-and-answer format.

Question 1: I've performed a reaction targeting the hydroxyl group (e.g., esterification, etherification) but my yield is low and I see a major byproduct with the same mass as my desired product. What's happening?

Answer: This is a classic case of competitive reactivity between the two functional groups. The tertiary amine on the pyrrolidine ring is a strong nucleophile, often more reactive than the primary alcohol. In reactions with electrophiles (like acyl chlorides or alkyl halides), the nitrogen atom can react to form a quaternary ammonium salt.

  • Causality: The lone pair of electrons on the nitrogen is generally more available for reaction than the lone pairs on the oxygen of the alcohol.

  • Byproduct Identity: You have likely formed the N-acylated or N-alkylated quaternary ammonium salt instead of, or in addition to, the desired O-functionalized product. This byproduct will have the same molecular weight and formula as your target compound, making it an isomer that can be difficult to distinguish by mass spectrometry alone.

  • Troubleshooting Steps:

    • Protect the Amine: The most robust solution is to temporarily protect the tertiary amine. Since it's a tertiary amine, traditional methods like Boc or Cbz protection are not applicable. The most common strategy is to perform the reaction under acidic conditions, protonating the nitrogen to form a non-nucleophilic ammonium salt. This allows the alcohol to react selectively.

    • Use a Non-Nucleophilic Base: If a base is required for your O-functionalization, use a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine (TEA) or pyridine. This will deprotonate the alcohol without competing as a nucleophile.

    • Analytical Confirmation: Use ¹H and ¹³C NMR spectroscopy. N-alkylation will cause a significant downfield shift of the protons and carbons near the nitrogen atom, which can be easily distinguished from the spectral changes expected for O-alkylation.

Question 2: My LC-MS shows a peak with a mass of [M+16]+. What is this byproduct?

Answer: A mass increase of 16 atomic mass units (amu) is a hallmark of oxidation. The most likely byproduct is the (1-Ethylpyrrolidin-3-yl)methanol N-oxide .

  • Causality: Tertiary amines are susceptible to oxidation, which can occur upon exposure to air (auto-oxidation), residual oxidizing agents from previous steps, or certain reaction conditions.[3] The nitrogen lone pair attacks an oxygen atom, forming the N-O bond.

  • Mitigation Strategy:

    • Inert Atmosphere: Handle (1-Ethylpyrrolidin-3-yl)methanol and perform reactions under an inert atmosphere of nitrogen or argon, especially for prolonged reactions or at elevated temperatures.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Storage: Store the starting material under an inert atmosphere and protected from light.

  • Analytical Confirmation: The N-oxide is significantly more polar than the parent amine. You should observe a much earlier retention time on a reverse-phase HPLC column.

Question 3: I am trying to perform an N-alkylation with a strong alkylating agent and I'm getting a complex mixture of byproducts, including some with a lower molecular weight.

Answer: You may be observing byproducts from elimination or N-de-ethylation reactions.

  • Byproduct A: Hofmann Elimination: If you successfully form a quaternary ammonium salt (from N-alkylation), this can act as a leaving group in a subsequent elimination reaction, especially in the presence of a base. This could lead to ring-opening of the pyrrolidine.[4]

  • Byproduct B: N-De-ethylation: While less common under standard synthetic conditions, N-de-ethylation can occur, particularly with certain catalysts or under harsh thermal or acidic/basic conditions.[3] This would result in the formation of (Pyrrolidin-3-yl)methanol, a byproduct with a mass 28 amu lower than your starting material.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalent of your alkylating agent to minimize over-alkylation and subsequent elimination.

    • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times.

    • Reagent Choice: Consider using reductive amination as a milder alternative for introducing alkyl groups to a secondary amine precursor, if applicable to your synthetic route.

Section 2: Byproduct Identification & Characterization

A systematic approach is crucial for identifying unknown impurities. The following workflow and data table provide a structured method for characterization.

Logical Workflow for Byproduct Identification

// Node Definitions A [label="Unexpected Peak in LC-MS / NMR\nor Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Acquire High-Resolution Mass Spec (HRMS)\nData for Accurate Mass", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Calculate Mass Difference (Δm)\nfrom Expected Product", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Compare Δm to Common Byproducts Table", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Acquire 1D/2D NMR Data\n(¹H, ¹³C, COSY, HSQC)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Propose Structure Based on\nMass and NMR Shifts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Confirm by Synthesizing Standard\nor Forced Degradation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Implement Mitigation Strategy\n(See Section 3)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Initial Analysis"]; B -> C; C -> D; D -> F [label="Plausible matches found"]; A -> E [label="Structural Elucidation"]; E -> F; F -> G [label="Hypothesis Testing"]; G -> H [label="Confirmed"]; } ondot Caption: A systematic workflow for identifying unknown byproducts.

Table of Common Byproducts and Their Mass Signatures
Byproduct NameFormation MechanismMass Change (Δm) from (C₇H₁₅NO)Typical Observation
Starting Material Impurities
(Pyrrolidin-3-yl)methanolIncomplete N-ethylation during synthesis-28.0313 (C₂H₄)Peak at [M-28]+
Reaction-Specific Byproducts
N-OxideOxidation+15.9949 (O)Peak at [M+16]+, more polar
N-Acyl/Alkyl Quaternary SaltCompetitive N-alkylation/acylation+ Mass of electrophileIsomeric with O-substituted product
Degradation Products
(Pyrrolidin-3-yl)methanolN-De-ethylation-28.0313 (C₂H₄)Peak at [M-28]+
1-Ethylpyrrolidin-3-oneOxidation of secondary alcohol precursor-2.0156 (H₂) (from precursor)Impurity in starting material
Ring-Opened ProductsHarsh acid/base or reductive conditions[4][5]VariesComplex mixture, loss of cyclic structure

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Predictive Analysis

This protocol helps identify potential degradation products by subjecting the compound to accelerated stress conditions. It is a standard practice in pharmaceutical development.[3]

Objective: To identify likely degradation byproducts of (1-Ethylpyrrolidin-3-yl)methanol under hydrolytic, oxidative, and photolytic stress.

Materials:

  • (1-Ethylpyrrolidin-3-yl)methanol

  • 0.1 M HCl (Acidic Hydrolysis)

  • 0.1 M NaOH (Basic Hydrolysis)

  • 3% H₂O₂ (Oxidative)

  • Water (Neutral Hydrolysis)

  • HPLC system with UV and MS detectors

  • Calibrated pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of (1-Ethylpyrrolidin-3-yl)methanol in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Incubate 1 mL of stock solution at 60°C for 24 hours.

    • Photolytic: Expose 1 mL of stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to an unstressed control.

    • Identify and characterize new peaks using their mass-to-charge ratio (m/z) and fragmentation patterns. The primary expected degradation product under oxidative stress is the N-oxide ([M+16]+).

Protocol 2: Selective O-Acylation via Amine Protonation

Objective: To achieve selective esterification of the hydroxyl group by deactivating the tertiary amine via protonation.

// Reactants sub [label=<(1-Ethylpyrrolidin-3-yl)methanol>]; r_cl [label="R-COCl"]; hcl [label="HCl"];

// Intermediates protonated [label=<Protonated Intermediate>];

// Product product [label=<Desired O-Acylated Product>];

// Pathway sub -> protonated [label="+ HCl"]; protonated -> product [label="+ R-COCl\n- HCl"]; } ondot Caption: Protonation deactivates the amine for selective acylation.

Materials:

  • (1-Ethylpyrrolidin-3-yl)methanol (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Methodology:

  • Dissolution & Protonation: Dissolve (1-Ethylpyrrolidin-3-yl)methanol in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Acid Chloride Addition: Slowly add acetyl chloride (1.1 eq) to the stirred solution. The first equivalent will react with the amine to form the hydrochloride salt, effectively protecting it. The subsequent 0.1 equivalent will be available for the esterification. Note: A more controlled method is to pre-form the HCl salt before adding the acylating agent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for (1-Ethylpyrrolidin-3-yl)methanol?

    • A: It should be stored under an inert gas (nitrogen or argon) in a tightly sealed container, protected from light and moisture. Refrigeration is recommended to minimize degradation over time.

  • Q: Can I use (1-Ethylpyrrolidin-3-yl)methanol as a chiral auxiliary?

    • A: Yes, the chiral center at the 3-position allows it to be used in asymmetric synthesis, similar to other chiral pyrrolidine derivatives like prolinol.[6]

  • Q: Are there any specific solvent impurities I should be aware of?

    • A: As with any pharmaceutical intermediate, residual solvents from synthesis should be controlled according to ICH Q3C guidelines.[7][8] Ensure your starting material comes with a certificate of analysis detailing residual solvent levels. Common synthesis solvents like THF, toluene, or alcohols could be present.[9]

References

  • Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. (2025). ResearchGate. [Link]

  • Synthetic approaches to pyrrolidines and ring contraction reactions of pyridines. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. (2022). The Journal of Organic Chemistry. [Link]

  • Identification of the major degradation pathways of ticagrelor. (2015). PubMed. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (2012). Forensic Science International. [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (n.d.).
  • ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency (EMA). [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. [Link]

Sources

Optimization

Optimization of reaction parameters for (1-Ethylpyrrolidin-3-yl)methanol synthesis

Technical Support Center: Optimization of (1-Ethylpyrrolidin-3-yl)methanol Synthesis This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of (1-Ethylpyrrolidin-3-yl)methanol Synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (1-Ethylpyrrolidin-3-yl)methanol (CAS 61472-2-8).[1] As a key chiral building block in medicinal chemistry, optimizing its synthesis is critical for achieving high purity and yield, which are paramount for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Synthetic Strategy and Mechanistic Overview

The synthesis of (1-Ethylpyrrolidin-3-yl)methanol typically proceeds via one of two primary pathways, both starting from common pyrrolidine precursors. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Reductive Amination. This is often the most direct approach, involving the N-ethylation of pyrrolidin-3-ylmethanol with acetaldehyde in the presence of a reducing agent. This method is efficient and generally high-yielding.

  • Route B: N-Alkylation followed by Reduction. This two-step sequence involves the N-ethylation of a pyrrolidine-3-carboxylic acid ester, followed by the reduction of the ester functionality to the primary alcohol. This route offers flexibility but requires careful control over two distinct transformations.

The pyrrolidine ring is a fundamental scaffold in numerous natural products and pharmaceuticals, making the stereoselective synthesis of its derivatives a significant area of research.[2]

G cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation & Reduction A_start Pyrrolidin-3-ylmethanol A_int Iminium Intermediate A_start->A_int + Acetaldehyde (pH control) A_end (1-Ethylpyrrolidin-3-yl)methanol A_int->A_end + Reducing Agent (e.g., NaBH(OAc)₃) B_start Pyrrolidine-3-carboxylate Ester B_int N-Ethylpyrrolidine-3-carboxylate B_start->B_int + Ethyl Halide + Base B_end (1-Ethylpyrrolidin-3-yl)methanol B_int->B_end + Strong Reducing Agent (e.g., LiAlH₄) G Start Low Yield Observed Cause1 Inefficient Iminium Formation? Start->Cause1 Cause2 Suboptimal Reducing Agent? Start->Cause2 Cause3 Side Reactions (e.g., over-alkylation)? Start->Cause3 Solution1 Optimize pH: Add catalytic acid (e.g., AcOH) Cause1->Solution1 Solution2 Switch to NaBH(OAc)₃ (1.5 equiv) Cause2->Solution2 Solution3 Control Temperature (0°C to RT) Cause3->Solution3

Caption: Troubleshooting logic for low reaction yield.

Question: I am struggling with the purification of the final product. It streaks badly on my silica gel column. How can I resolve this?

Answer: This is a very common issue when purifying basic amines like (1-Ethylpyrrolidin-3-yl)methanol on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic nitrogen atom, leading to significant tailing and poor separation. [3] Here are several effective strategies to overcome this:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent system.

    • Method: A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., DCM/Methanol/TEA 90:9:1). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly. [3]

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, switch to a more suitable stationary phase.

    • Basic Alumina: Alumina is basic and provides much better peak shape for amines.

    • Amine-Functionalized Silica: Pre-treated silica phases are commercially available and are excellent for purifying basic compounds. [3] * Reversed-Phase Chromatography: Using a C18 column with a high pH mobile phase (e.g., water/acetonitrile with ammonium bicarbonate buffer at pH 9-10) can also be effective, as it keeps the amine in its neutral, free-base form. [3]

  • Alternative Purification Method: For larger scales or to avoid chromatography altogether, fractional vacuum distillation is often the most cost-effective method. [3]The product has a boiling point that should be amenable to distillation under reduced pressure.

Question: The reduction of my N-ethylpyrrolidine-3-carboxylate intermediate with LiAlH₄ is incomplete. What should I check?

Answer: Incomplete reduction with lithium aluminum hydride (LiAlH₄) is almost always due to reagent deactivation or insufficient equivalents.

  • Anhydrous Conditions are Critical: LiAlH₄ reacts violently with water and protic solvents. Any moisture in your solvent (typically THF or diethyl ether), glassware, or starting material will consume the reagent and reduce its effective concentration.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).

  • Sufficient Stoichiometry: The reduction of an ester to an alcohol consumes two hydride equivalents from LiAlH₄. However, it is standard practice to use an excess to ensure the reaction goes to completion.

    • Solution: Use 1.5 to 2.0 equivalents of LiAlH₄ relative to your ester. Add the LiAlH₄ portion-wise to a cooled solution (0 °C) of your ester to control the initial exotherm. After addition, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Proper Workup: A difficult-to-filter, gelatinous aluminum salt suspension during the quench can trap the product, leading to low isolated yields.

    • Solution: Employ a Fieser workup. After the reaction is complete, cool the mixture to 0 °C and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure produces a granular, easily filterable precipitate of aluminum salts, greatly improving product recovery.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for a multi-gram scale synthesis?

For multi-gram and larger scales, the reductive amination of pyrrolidin-3-ylmethanol (Route A) is often preferred. It is a one-step process that avoids the use of highly reactive and difficult-to-handle reagents like LiAlH₄. The purification can often be accomplished by vacuum distillation, which is more scalable than chromatography. [3] Q2: What are the primary safety concerns for this synthesis?

The main hazards are associated with the reagents.

  • Acetaldehyde: It is volatile, flammable, and an irritant. Handle it in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. It is also an irritant.

  • Lithium Aluminum Hydride (if used): Extremely reactive with water and protic solvents, producing flammable hydrogen gas. It can ignite spontaneously in moist air. All operations must be conducted under a strict inert atmosphere. A proper quenching procedure is essential.

Q3: How can I monitor the reaction's progress?

  • Thin Layer Chromatography (TLC): This is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in DCM with 1% NH₄OH). Visualize the spots using potassium permanganate stain, which is effective for both the secondary amine starting material and the tertiary amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more definitive confirmation of product formation and consumption of starting materials by looking for the correct molecular ion peaks.

Q4: Can I use a chiral starting material to synthesize a specific enantiomer?

Yes. The synthesis is amenable to stereochemical control. Starting with commercially available (R)- or (S)-pyrrolidin-3-ylmethanol will yield the corresponding (R)- or (S)-enantiomer of (1-Ethylpyrrolidin-3-yl)methanol, as the reaction conditions described do not affect the existing stereocenter. The use of chiral pyrrolidine derivatives is a common strategy in the synthesis of pharmaceuticals. [2]

Section 4: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of (rac)-Pyrrolidin-3-ylmethanol

This protocol details the synthesis of the target compound from racemic pyrrolidin-3-ylmethanol.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Equiv.
(rac)-Pyrrolidin-3-ylmethanol101.1510.12 g1001.0
Dichloromethane (DCM)84.93400 mL--
Acetaldehyde44.056.6 g (8.5 mL)1501.5
Sodium Triacetoxyborohydride211.9431.8 g1501.5
Saturated NaHCO₃ (aq)-200 mL--
Saturated NaCl (aq)-100 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add (rac)-pyrrolidin-3-ylmethanol (10.12 g, 100 mmol) and dichloromethane (400 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetaldehyde (8.5 mL, 150 mmol) to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (31.8 g, 150 mmol). Caution: The reaction may bubble as acetic acid is displaced.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding 200 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until all bubbling ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or flash chromatography (see Protocol 2) to obtain (1-Ethylpyrrolidin-3-yl)methanol as a colorless to pale yellow oil. Expected Yield: 75-85%.

Protocol 2: Purification by Amine-Treated Flash Chromatography

This protocol is suitable for purifying the crude product from Protocol 1 on a smaller scale.

Setup:

  • Prepare the Mobile Phase: Create a stock solution of 10% methanol in dichloromethane. To this solution, add 1% triethylamine (v/v/v). For example, to 1 L of solution, use 890 mL DCM, 100 mL MeOH, and 10 mL TEA.

  • Pack the Column: Prepare a flash chromatography column with standard silica gel. Equilibrate the column by flushing with at least 3-5 column volumes of the prepared mobile phase.

  • Sample Preparation: Dissolve the crude (1-Ethylpyrrolidin-3-yl)methanol in a minimal amount of the mobile phase.

Elution:

  • Carefully load the sample onto the top of the column.

  • Begin elution with the prepared mobile phase.

  • Collect fractions and monitor their composition using TLC, staining with potassium permanganate.

  • Combine the pure fractions and concentrate under reduced pressure to afford the purified product.

References

Sources

Troubleshooting

Technical Support Center: Purification of (1-Ethylpyrrolidin-3-yl)methanol

Welcome to the technical support center for the purification of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Understanding the Molecule: Key Physicochemical Properties and Challenges

(1-Ethylpyrrolidin-3-yl)methanol is a chiral N-substituted pyrrolidine derivative. Its structure, featuring a tertiary amine and a primary alcohol, dictates its physical and chemical properties, which in turn influence purification strategies.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₇H₁₅NORelatively small and polar.
Molecular Weight 129.20 g/mol Volatile enough for distillation.
Appearance Colorless to yellow-brown liquidColor may indicate impurities.
Boiling Point Not definitively reported, but analogous compounds suggest a high boiling point.Vacuum distillation is necessary to prevent thermal degradation.
Solubility Soluble in polar organic solvents and water.Affects choice of chromatographic and extraction solvents.
Key Functional Groups Tertiary Amine, Primary AlcoholThe basicity of the amine can lead to strong interactions with acidic stationary phases (e.g., silica gel). The hydroxyl group allows for hydrogen bonding.
Hygroscopic Nature Readily absorbs water from the air.[1]Water can be a difficult impurity to remove and can interfere with certain purification techniques.

II. Troubleshooting Common Purification Problems: A Q&A Approach

This section addresses specific issues you may encounter during the purification of (1-Ethylpyrrolidin-3-yl)methanol in a question-and-answer format.

A. Distillation Issues

Q1: My product is degrading or turning dark during distillation, even under vacuum. What's happening and how can I prevent it?

A1: Thermal degradation is a common issue with N-heterocyclic alcohols. The darkening of the liquid is a strong indicator of decomposition. The tertiary amine functionality can also be susceptible to oxidation at elevated temperatures.

Causality: Amines can be sensitive to heat, leading to various decomposition pathways. The presence of oxygen can accelerate this process.

Troubleshooting Workflow:

cluster_0 Troubleshooting Thermal Degradation During Distillation start Darkening or Low Yield in Distillation check_vacuum Is the vacuum pressure low enough? (<5 mmHg is recommended) start->check_vacuum check_temp Is the heating bath temperature as low as possible? check_vacuum->check_temp Yes improve_vacuum Improve vacuum seal and pump efficiency. check_vacuum->improve_vacuum No short_path Consider using a short-path distillation apparatus. check_temp->short_path Yes lower_temp Lower heating bath temperature. check_temp->lower_temp No antioxidant Add a small amount of an antioxidant (e.g., BHT). short_path->antioxidant degas Degas the crude material before distillation. antioxidant->degas end Improved Purity and Yield degas->end improve_vacuum->check_temp lower_temp->short_path

Caption: Workflow for troubleshooting thermal degradation.

Detailed Steps:

  • Optimize Vacuum: Ensure your vacuum system is efficient. A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature. Aim for a pressure below 5 mmHg.

  • Minimize Residence Time: Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.

  • Inert Atmosphere: Purge the distillation setup with an inert gas like nitrogen or argon before applying vacuum to remove oxygen.

  • Stirring: Ensure efficient and continuous stirring to prevent localized overheating.

Q2: I'm seeing a constant boiling point, but my product purity is not improving. Could this be an azeotrope?

A2: It is possible that (1-Ethylpyrrolidin-3-yl)methanol forms an azeotrope with residual solvents (e.g., water, ethanol, toluene) from the synthesis. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

Troubleshooting:

  • Azeotropic Distillation: If you suspect a water azeotrope, you can try adding a solvent like toluene that forms a lower-boiling azeotrope with water, which can be removed as the forerun.

  • Alternative Purification: If an azeotrope with an organic solvent is suspected, distillation may not be a viable purification method. In this case, chromatography is recommended.

  • Extractive Distillation: For challenging azeotropes, extractive distillation with a suitable entrainer can be employed to alter the relative volatilities of the components.[2][3][4]

B. Chromatography Challenges

Q1: My compound is streaking badly on the silica gel column and I'm getting poor separation. Why is this happening?

A1: The basic tertiary amine in (1-Ethylpyrrolidin-3-yl)methanol strongly interacts with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing and poor separation.

Causality: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a Lewis base, interacting with the acidic protons of the silica gel surface.

Troubleshooting Workflow:

cluster_1 Troubleshooting Peak Tailing in Normal Phase Chromatography start Peak Tailing on Silica Gel add_amine Add a competing amine to the mobile phase (e.g., 0.1-1% triethylamine or ammonia in methanol). start->add_amine amine_silica Use amine-functionalized silica gel. start->amine_silica rp_chrom Switch to reversed-phase chromatography at high pH. start->rp_chrom end Symmetrical Peaks and Good Separation add_amine->end amine_silica->end rp_chrom->end

Caption: Mitigating peak tailing in chromatography.

Recommended Protocols:

  • Protocol 1: Flash Chromatography with Amine Additive

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the addition of 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase.

    • Procedure: Equilibrate the column with the mobile phase containing the amine additive before loading the sample.

  • Protocol 2: Flash Chromatography on Amine-Functionalized Silica

    • Stationary Phase: Amine-functionalized silica gel.[5]

    • Mobile Phase: A gradient of methanol in DCM or ethyl acetate in hexanes. No amine additive is necessary.

    • Procedure: Pack and run the column as you would with standard silica gel.[5]

  • Protocol 3: Reversed-Phase Chromatography (High pH)

    • Stationary Phase: C18 reversed-phase silica.

    • Mobile Phase: A gradient of acetonitrile in water with an amine modifier like triethylamine (0.1%) to maintain a high pH.

    • Rationale: At high pH, the amine is in its free base form, making it more hydrophobic and allowing for better retention and separation on a reversed-phase column.

Q2: My compound seems to be reacting on the column. Is this possible?

A2: While less common, some reactive impurities from the synthesis could potentially react on the acidic silica gel surface. More likely, the compound itself could be sensitive to the acidic nature of the silica.

Mitigation:

  • Neutral Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

  • Deactivated Silica: Use silica gel that has been deactivated with water.

III. Identifying and Managing Common Impurities

The purity of your final product is highly dependent on the synthetic route and work-up procedure. Here are some common impurities to look out for:

ImpurityOriginIdentificationRemoval Strategy
Starting Materials Incomplete reaction.NMR, GC-MS, LC-MS.Distillation or chromatography.
N-Oxide Oxidation of the tertiary amine.LC-MS, NMR.Careful handling and storage under inert atmosphere. Can sometimes be removed by chromatography.
Ring-Opened Byproducts Side reactions during synthesis.NMR, GC-MS, LC-MS.Distillation or chromatography.
Residual Solvents From reaction or work-up (e.g., THF, Toluene, Ethanol).¹H NMR.[6][7]High vacuum drying, azeotropic removal with a suitable solvent, or careful distillation.
Water Hygroscopic nature of the product.[1]Karl Fischer titration, ¹H NMR (broad peak).Azeotropic distillation with toluene, drying over molecular sieves (use with caution as it can adsorb the product), or high vacuum drying.

IV. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. Here are the recommended analytical techniques:

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds like (1-Ethylpyrrolidin-3-yl)methanol and identifying volatile impurities.

Example GC-MS Protocol:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan from a low to high m/z range (e.g., 35-400 amu).

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent like methanol or dichloromethane.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation and for identifying and quantifying impurities, especially residual solvents.

  • ¹H NMR: Look for characteristic peaks of the product and compare the integration of impurity peaks to the product peaks. Residual solvents have well-documented chemical shifts.[6][7]

  • ¹³C NMR: Provides information on the carbon skeleton and can help identify isomeric impurities.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for non-volatile impurities and for achieving high-resolution separation.

  • Normal Phase: As discussed, this can be challenging. If used, an amine modifier in the mobile phase or an amine-functionalized column is recommended.

  • Reversed-Phase: A C18 column with a mobile phase of acetonitrile/water and an appropriate buffer or modifier is a robust method. For this basic compound, a high pH mobile phase is often advantageous.

V. Frequently Asked Questions (FAQs)

Q1: How should I store purified (1-Ethylpyrrolidin-3-yl)methanol?

A1: Due to its hygroscopic and potentially air-sensitive nature, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Q2: Can I use crystallization to purify this compound?

A2: Since (1-Ethylpyrrolidin-3-yl)methanol is a liquid at room temperature, direct crystallization is not feasible. However, you can form a salt (e.g., hydrochloride or tartrate salt) which may be a crystalline solid. This salt can then be purified by recrystallization, followed by liberation of the free base.[5]

Q3: What safety precautions should I take during purification?

A3: (1-Ethylpyrrolidin-3-yl)methanol is a flammable liquid and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Take precautions against static discharge.

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Crude (S)-(1-Methylpyrrolidin-3-YL)methanol. Retrieved from BenchChem website.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol. Retrieved from BenchChem website.

  • OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • PubChemLite. (n.d.). (1-ethylpyrrolidin-3-yl)methanol (C7H15NO). Retrieved from [Link]

  • Babij, N. R., et al. (2016). Supporting Information: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. Retrieved from BenchChem website.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from (S)-(1-Methylpyrrolidin-3-YL)methanol: Application Notes and Protocols. Retrieved from BenchChem website.

  • BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. Retrieved from BenchChem website.

  • ResearchGate. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Kim, H., & Kim, K. H. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of analytical methods in chemistry, 2019. [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Retrieved from

  • M. Ongwandee, et al. (2006). Characterizing the Chemical Nature of a Sorbed Amine on Indoor Surfaces Using ATR-FTIR. Healthy Buildings 2006.

  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • Tóth, A. J., & Schmidt, Sz. (2021). Method for Efficient Regeneration of Solvent Mixture: Extractive Heterogeneous-Azeotropic Distillation. Műszaki Tudományos Közlemények, 15, 103-106.

  • PubMed. (2021). Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor-Liquid Equilibrium Measurement, and Modeling. Retrieved from [Link]

  • Bio-protocol. (2018). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. Retrieved from [Link]

  • PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

  • IEM Journal. (n.d.). SEPARATION OF METHANOL AND ACETONITRILE MIXTURE VIA EXTRACTIVE DISTILLATION USING IMIDAZOLIUM-BASED IONIC LIQUIDS AND CONVENTION. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling. Retrieved from [Link]

  • ResearchGate. (2017). Hygroscopic behavior and chemical composition evolution of internally mixed aerosols composed of oxalic acid and ammonium sulfate. Retrieved from [Link]

  • PubMed. (2013). Influence of amine structural characteristics on N-nitrosamine formation potential relevant to postcombustion CO2 capture systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • ResearchGate. (2025). Products, kinetic regularities, and mechanism of thermal decomposition of ethyl(methyl)dioxirane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (1-Ethylpyrrolidin-3-yl)methanol

Welcome to the technical support center for (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. (1-Ethylpyrrolidin-3-yl)methanol, with its characteristic tertiary amine and primary alcohol functional groups, is a versatile intermediate in pharmaceutical synthesis.[1][2] However, its purification can present unique challenges due to these very functionalities. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. These can originate from the synthetic route, subsequent degradation, or residual materials from the workup. The most common synthetic pathway involves the N-alkylation of 3-pyrrolidinemethanol, often via reductive amination or reaction with an ethyl halide.[3][4]

Table 1: Common Impurities in Crude (1-Ethylpyrrolidin-3-yl)methanol

Impurity Class Specific Examples Likely Origin Analytical Signature (Typical)
Starting Materials 3-Hydroxypyrrolidine, Acetaldehyde, Ethyl Halides Incomplete reaction Distinct signals in NMR, different retention times in GC/LC.
Over-alkylation Byproducts Quaternary ammonium salts Reaction of the product with excess ethylating agent.[3] Highly polar, may not elute from standard chromatography, visible in LC-MS.
Side-Reaction Products Dimers, oxidation products Various side reactions, air exposure Unidentified peaks in NMR, GC, or LC-MS.
Reagents & Catalysts Reducing agents (e.g., borohydrides), phase-transfer catalysts, metal catalysts (e.g., Pd/C).[5] Workup carryover May be inorganic or organic; detectable by ICP-MS (metals) or specific NMR signals.
Degradation Products N-oxides, aldehydes (from alcohol oxidation) High temperatures (e.g., during distillation), improper storage.[6] Often colored (yellow/brown), new peaks in LC-MS.

| Residual Solvents | Toluene, Methanol, Ethanol, THF, Acetonitrile | Reaction or extraction solvents.[7] | Sharp singlets in ¹H NMR, quantifiable by GC. |

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the purification of (1-Ethylpyrrolidin-3-yl)methanol in a practical Q&A format.

Q1: My crude product is a dark yellow or brown oil. What is causing the discoloration and how can I fix it?

A1: Discoloration is typically a sign of degradation or high-molecular-weight impurities formed during the reaction or workup, often due to air oxidation or thermal stress.[1]

  • Causality: The tertiary amine is susceptible to oxidation. Furthermore, heating the compound for extended periods, especially at atmospheric pressure, can cause thermal degradation.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before attempting a primary purification method, dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol) and stir with 1-5% w/w of activated carbon for 30-60 minutes. Filter through a pad of celite to remove the carbon. This often removes baseline, colored impurities.

    • Proceed with Purification: After decolorizing, proceed immediately to a primary purification method like vacuum distillation or chromatography. Avoid prolonged storage of the crude material.

Q2: I'm trying to purify my compound using standard silica gel chromatography, but I'm getting severe peak tailing and low recovery. What's wrong?

A2: This is the most common issue when purifying basic amines on standard silica gel.

  • Causality: The pyrrolidine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong, non-specific binding leads to poor chromatographic performance.[8]

  • Solutions:

    • Mobile Phase Modification (Good): Add a small amount of a competing amine to your mobile phase. Triethylamine (TEA) at 0.5-2% (v/v) is standard. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically.[8]

    • Use a Deactivated Stationary Phase (Better): Use a commercially available amine-functionalized silica gel. This stationary phase has a basic surface that minimizes interactions with amine-containing analytes, providing excellent peak shape without mobile phase modifiers.[8] Basic alumina is another viable alternative.

    • Reversed-Phase Chromatography (Alternative): For highly polar impurities, reversed-phase (e.g., C18) chromatography using a high-pH mobile phase (e.g., water/acetonitrile with ammonium hydroxide to pH 9-10) can be effective. At high pH, the amine is in its neutral free-base form and chromatographs well.[8]

Q3: Is fractional distillation a good method for purification? What conditions should I use?

A3: Yes, fractional vacuum distillation is an excellent and highly scalable method for purifying (1-Ethylpyrrolidin-3-yl)methanol, especially for removing non-volatile residues or impurities with significantly different boiling points.[8]

  • Causality: The key is to lower the boiling point by reducing the pressure, thereby preventing thermal degradation.

  • Key Parameters & Troubleshooting:

    • Vacuum: A pressure of 1-10 mmHg is typically recommended. This will lower the boiling point into a more manageable range (e.g., 80-120 °C, depending on the exact pressure).

    • Apparatus: Use a short-path distillation apparatus or a Vigreux column for efficient fractionation with minimal product holdup. For very small scales, a Kugelrohr apparatus is ideal.[8]

    • Problem: Bumping/Unstable Boiling: Ensure smooth boiling by using a magnetic stir bar or adding boiling chips. Heat the distillation flask in a heating mantle or oil bath for uniform temperature control.

    • Problem: Product Solidifies in Condenser: (1-Ethylpyrrolidin-3-yl)methanol can be a solid at room temperature. Ensure your condenser water is not excessively cold; room temperature water is often sufficient. If necessary, gently warm the condenser with a heat gun to melt any solidified product.

Q4: My product is an oil at room temperature. Can I still use crystallization for purification?

A4: While direct crystallization of the free base is challenging if it's an oil, purification via salt formation and subsequent recrystallization is a highly effective and powerful technique.[9]

  • Causality: Converting the basic amine into a salt (e.g., hydrochloride, tartrate, or oxalate) dramatically increases its melting point and crystallinity. Impurities that do not form salts or have different solubilities will remain in the mother liquor.[10]

  • Workflow:

    • Salt Formation: Dissolve the crude oil in a suitable solvent like isopropanol, ethanol, or ethyl acetate. Stoichiometrically add a solution of an acid (e.g., HCl in isopropanol, or a solution of tartaric acid).

    • Crystallization: The salt will often precipitate upon addition or after cooling. The process can be optimized by varying the solvent system.[10]

    • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

    • Liberation of Free Base: Re-dissolve the pure salt in water and basify with a strong base (e.g., NaOH, K₂CO₃) to a pH >12. Extract the pure free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent.

Section 3: Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, distillation head, condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect to a vacuum pump with a cold trap and a pressure gauge.

  • Charge the Flask: Charge the distillation flask (no more than 2/3 full) with the crude (1-Ethylpyrrolidin-3-yl)methanol and a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system, aiming for a stable pressure between 1-10 mmHg.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few drops that distill over at a lower temperature. This fraction contains residual solvents and low-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the product's boiling point, switch to a clean receiving flask and collect the main fraction. The head temperature should remain constant during this period.

    • Final Fraction: A sharp rise in temperature indicates the main fraction is complete. Stop the distillation before high-boiling impurities begin to distill.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly and carefully releasing the vacuum.[8]

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

  • Stationary Phase Selection: Choose an amine-functionalized silica gel for optimal performance.

  • Mobile Phase Preparation: A common mobile phase system is a gradient of methanol (MeOH) in dichloromethane (DCM). For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM.

  • Column Packing: Prepare a flash column by packing the amine-functionalized silica as a slurry in the initial mobile phase (e.g., 100% DCM).

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Carefully load the sample onto the column. Begin elution with the starting mobile phase, gradually increasing the polarity by adding more methanol.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC), staining with a permanganate dip (which visualizes alcohols).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Flowchart A logical approach to selecting the appropriate purification technique based on the impurity profile.

Purification_Strategy Start Crude (1-Ethylpyrrolidin-3-yl)methanol CheckColor Is product highly colored? Start->CheckColor CheckVolatility Are impurities non-volatile (e.g., salts, baseline spots)? CheckColor->CheckVolatility No Charcoal Activated Carbon Treatment CheckColor->Charcoal Yes CheckPolarity Are impurities close in polarity? CheckVolatility->CheckPolarity No Distill Fractional Vacuum Distillation CheckVolatility->Distill Yes Chromatography Flash Chromatography (Amine-Silica or Deactivated) CheckPolarity->Chromatography Yes Salt Salt Formation & Recrystallization CheckPolarity->Salt No / Difficult Separation Charcoal->CheckVolatility End Pure Product Distill->End Chromatography->End Salt->End

Caption: Decision flowchart for selecting a purification method.

Diagram 2: Optimized Flash Chromatography Workflow A step-by-step visual guide to performing flash chromatography for basic amines.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Select_Stationary 1. Select Amine-Silica or Basic Alumina Select_Mobile 2. Prepare Mobile Phase (e.g., DCM/MeOH + TEA) Select_Stationary->Select_Mobile Pack 3. Pack Column (Slurry Method) Select_Mobile->Pack Load 4. Load Sample (Dry or Concentrated) Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect TLC 7. Analyze by TLC (KMnO4 stain) Collect->TLC Combine 8. Combine Pure Fractions & Evaporate TLC->Combine Pure Pure Product Combine->Pure

Caption: Workflow for optimized flash chromatography.

References

  • BenchChem. (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)
  • BenchChem. (2025). Technical Support Center: Purification of Crude (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • Loftsson, T. (2014). Degradation Pathways.
  • BLD Pharm. (n.d.). (1-Ethylpyrrolidin-3-yl)methanol.
  • Sigma-Aldrich. (n.d.). (1-Ethylpyrrolidin-3-yl)methanol.
  • BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from (S)-(1-Methylpyrrolidin-3-YL)
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • N-alkylation of (hetero)aromatic amines using....
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1.
  • Sadou Yaye, H., et al. (2015).
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.

Sources

Troubleshooting

Preventing racemization during the synthesis of chiral (1-Ethylpyrrolidin-3-yl)methanol

Technical Support Center: Synthesis of Chiral (1-Ethylpyrrolidin-3-yl)methanol Welcome to the technical support center for the stereoselective synthesis of (1-Ethylpyrrolidin-3-yl)methanol. The enantiomeric purity of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral (1-Ethylpyrrolidin-3-yl)methanol

Welcome to the technical support center for the stereoselective synthesis of (1-Ethylpyrrolidin-3-yl)methanol. The enantiomeric purity of this chiral building block is paramount for its successful application in pharmaceutical development and fine chemical synthesis. This guide provides in-depth, field-proven insights to help you navigate the challenges of maintaining stereochemical integrity throughout your synthetic process.

Part 1: Understanding the Core Challenge: Mechanisms of Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical failure point in chiral synthesis.[1] For a secondary alcohol like (1-Ethylpyrrolidin-3-yl)methanol, the primary risks involve the formation of a planar, achiral intermediate, which can then be attacked from either face, leading to a loss of stereochemical information.[1][2]

Key mechanisms to be aware of include:

  • SN1-Type Reactions: Under acidic conditions, the hydroxyl group can be protonated, creating an excellent leaving group (water). Its departure would generate a planar secondary carbocation. A subsequent nucleophilic attack is no longer stereocontrolled, resulting in a racemic product.[1]

  • Reversible Oxidation-Reduction: The presence of trace oxidizing agents can convert the chiral alcohol to the corresponding prochiral ketone (1-Ethylpyrrolidin-3-one). If this ketone is then reduced back to the alcohol under non-stereoselective conditions, a racemic mixture will form.[1]

  • Epimerization via Ring-Opening/Closing: If the synthesis proceeds through a chiral epoxide intermediate, the conditions for ring-opening must be carefully selected. Certain conditions can promote partial bond cleavage and reformation, leading to a loss of stereointegrity.

Part 2: Proactive Strategies for Preventing Racemization

The optimal strategy for preventing racemization depends on your chosen synthetic route. Below are two common pathways, each with specific control points.

Strategy A: Asymmetric Reduction of a Prochiral Ketone

This "bottom-up" approach creates the chiral center by reducing 1-Ethylpyrrolidin-3-one. The success of this strategy hinges entirely on the stereoselectivity of the reduction.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to produce chiral, non-racemic alcohols.[3][4] This reaction employs a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][5][6]

Mechanism of Stereocontrol: The CBS catalyst and borane form a complex. The ketone coordinates to this complex in a sterically preferred orientation, exposing one prochiral face to the hydride source. The hydride is then delivered intramolecularly via a stable six-membered transition state, ensuring high fidelity in creating the desired enantiomer.[5][7]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried flask with the (S)-Me-CBS catalyst (typically 5-10 mol%).

  • Solvent: Add anhydrous tetrahydrofuran (THF). Ensure the water content is minimal, as moisture can significantly decrease enantiomeric excess.[5][7]

  • Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or a THF solution of BH₃. Stir for 15 minutes to allow for catalyst-borane complex formation.

  • Substrate Addition: Dissolve 1-Ethylpyrrolidin-3-one in anhydrous THF and add it dropwise to the catalyst solution at 0°C.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool it to 0°C and slowly quench by adding methanol, followed by 1M HCl.

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the enantiomerically enriched (1-Ethylpyrrolidin-3-yl)methanol.

Strategy B: N-Ethylation of a Chiral Pyrrolidine Precursor

This strategy starts with an enantiopure precursor, such as (S)-3-hydroxypyrrolidine, and preserves the existing stereocenter during the N-ethylation step. The primary challenge is to use conditions mild enough to avoid disturbing the chiral center.

Key Considerations for N-Ethylation:

  • Avoid Harsh Alkylating Agents: Reagents like ethyl iodide or ethyl bromide under strongly basic conditions can promote side reactions and potentially compromise stereochemical purity.

  • Reductive Amination: A highly effective and mild method is reductive amination. This involves reacting the chiral 3-hydroxypyrrolidine with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). The reaction proceeds through an iminium ion intermediate which is reduced in situ, typically without affecting the alcohol's stereocenter.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product shows low enantiomeric excess (e.e.) after performing a CBS reduction. What are the likely causes and how can I fix it?

A1: Low e.e. in a CBS reduction is a common but solvable problem. Here are the most probable causes and troubleshooting steps:

  • Moisture Contamination: Water significantly degrades the enantioselectivity of the CBS catalyst.[5][7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere.

  • Impure Reagents: The purity of the ketone substrate, borane source, and particularly the CBS catalyst itself is critical.

    • Solution: Use freshly purchased, high-purity reagents. If the borane solution has been stored for a long time, its molarity may have decreased; consider titrating it before use.

  • Incorrect Stoichiometry: An improper ratio of catalyst to borane or substrate can lead to a competing, non-catalyzed background reduction, which is not stereoselective.

    • Solution: Carefully measure all reagents. Ensure the catalyst is not overloaded and that the borane is in slight excess relative to the ketone.

  • Reaction Temperature: While many CBS reductions proceed well at room temperature, some substrates require lower temperatures to maximize selectivity.[8]

    • Solution: Try running the reaction at lower temperatures (e.g., 0°C, -20°C, or even -78°C). A lower temperature increases the energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer.[8]

ParameterPotential IssueRecommended Action
Solvent/Reagents Presence of waterUse anhydrous solvents; flame-dry glassware.
Catalyst Degradation or impurityUse high-purity catalyst from a reliable source.
Temperature Too high for optimal selectivityPerform the reaction at lower temperatures (0°C to -78°C).[8]
Stoichiometry Non-catalyzed background reactionRe-verify molarities and ensure correct reagent ratios.

Q2: Can my work-up or purification procedure cause racemization?

A2: Yes, post-reaction handling can be a source of racemization.

  • Acidic/Basic Conditions: Prolonged exposure to strong acids or bases during the work-up can potentially cause racemization, especially via an SN1-type mechanism if conditions are harsh.

    • Solution: Use mild quenching agents (e.g., saturated ammonium chloride). Neutralize the reaction mixture promptly and avoid letting it sit in highly acidic or basic aqueous layers for extended periods.

  • High Temperatures: Distillation at high temperatures could, in some cases, promote elimination-addition sequences or other decomposition pathways that might affect stereochemical purity.

    • Solution: If distillation is necessary, perform it under reduced pressure to keep the temperature as low as possible. Column chromatography at room temperature is generally a safer purification method for maintaining stereointegrity.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: Visualizing and quantifying the ratio of enantiomers is crucial. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology: A solution of your product is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, resulting in two separate peaks on the chromatogram.

  • Calculation: The e.e. is calculated from the integrated areas of the two peaks using the formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[9]

While a specific method for (1-Ethylpyrrolidin-3-yl)methanol is not widely published, method development would start by screening polysaccharide-based CSPs.[10]

Workflow for Troubleshooting Low Enantiomeric Excess

G cluster_reaction Reaction Conditions cluster_post Post-Reaction start Low e.e. Detected check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents Initial Check check_temp Optimize Reaction Temperature check_reagents->check_temp If reagents OK check_stoich Confirm Stoichiometry check_temp->check_stoich If temp optimized check_workup Analyze Work-up & Purification check_stoich->check_workup If stoich. correct rerun Re-run Experiment with Optimized Parameters check_workup->rerun Final Optimization success High e.e. Achieved rerun->success

Caption: A logical workflow for diagnosing and correcting low enantiomeric excess.

Part 4: Key Mechanistic Visualization

Understanding the transition state is key to appreciating why asymmetric reduction is so effective.

G cluster_selective Stereoselective Pathway (CBS Reduction) cluster_nonselective Non-Selective Pathway (e.g., NaBH₄) ts_selective ts_selective product_s S-Enantiomer (Major Product) ts_selective->product_s Hydride Transfer ts_nonselective ts_nonselective product_racemic Racemic Mixture (S and R Products) ts_nonselective->product_racemic Hydride Transfer start Prochiral Ketone (1-Ethylpyrrolidin-3-one) start->ts_selective Chiral Catalyst + Borane start->ts_nonselective Achiral Reducing Agent

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in (1-Ethylpyrrolidin-3-yl)methanol Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during its synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion & Yield

Low conversion is one of the most common issues faced during the synthesis of (1-Ethylpyrrolidin-3-yl)methanol. The primary synthetic routes typically involve either the N-alkylation of a pyrrolidin-3-ylmethanol precursor or the reduction of a carbonyl group on a pre-alkylated pyrrolidine ring. This guide will address potential pitfalls in both methodologies.

Issue 1: Stalled or Incomplete N-Alkylation of Pyrrolidin-3-ylmethanol

Q: My N-alkylation reaction of (R)- or (S)-pyrrolidin-3-ylmethanol with an ethylating agent (e.g., ethyl halide) is showing low conversion to (1-Ethylpyrrolidin-3-yl)methanol. What are the likely causes and how can I fix it?

A: Low conversion in N-alkylation reactions is often traced back to several key factors, ranging from reagent quality to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Poor Quality of Ethylating Agent: Alkyl halides can degrade over time. Ensure you are using a fresh or properly stored bottle of your ethylating agent (e.g., ethyl iodide or ethyl bromide).

  • Insufficient Base or Inappropriate Base Strength: The choice and stoichiometry of the base are critical for deprotonating the secondary amine of the pyrrolidine ring, facilitating its nucleophilic attack on the ethylating agent.

    • Weak Base: If using a weak base like sodium bicarbonate, the equilibrium may not sufficiently favor the deprotonated amine. Consider switching to a stronger base such as potassium carbonate or an organic base like triethylamine (TEA).

    • Steric Hindrance: Highly hindered bases may be less effective. Ensure the chosen base can readily access the amine.

  • Solvent Effects: The solvent plays a crucial role in SN2 reactions.

    • Protic Solvents: Protic solvents (e.g., ethanol, methanol) can solvate the amine, reducing its nucleophilicity.

    • Optimal Solvents: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants without hindering the nucleophile.[1]

  • Reaction Temperature: N-alkylation reactions may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature (e.g., to 50-80 °C) and monitoring the progress by TLC or GC-MS.

  • Over-alkylation: While less common with secondary amines, the formation of a quaternary ammonium salt is possible, especially with highly reactive alkylating agents or prolonged reaction times.[2] This can be checked by mass spectrometry.

Experimental Protocol: Optimizing N-Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R/S)-pyrrolidin-3-ylmethanol (1.0 eq).

  • Solvent: Add anhydrous acetonitrile (ACN) to achieve a concentration of 0.1-0.5 M.

  • Base: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Ethylating Agent: Add ethyl iodide (EtI, 1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC (e.g., using a mobile phase of DCM/MeOH with a small amount of TEA to prevent tailing).

  • Work-up: Upon completion, filter the solid base, concentrate the filtrate, and purify by column chromatography on silica gel (often with a DCM/MeOH/TEA eluent system to mitigate tailing of the basic product).[3]

Issue 2: Low Yield in Reductive Amination

Q: I am attempting a one-pot reductive amination of pyrrolidin-3-ylmethanol with acetaldehyde and a reducing agent, but the yield of (1-Ethylpyrrolidin-3-yl)methanol is poor. What could be going wrong?

A: Reductive amination is a powerful method but involves a delicate balance between the formation of an intermediate iminium ion and its subsequent reduction.[4] Low yields often point to an imbalance in this process or side reactions.

Possible Causes & Solutions:

  • Choice of Reducing Agent: The reactivity of the borohydride reducing agent is paramount.

    • NaBH₄: Sodium borohydride can reduce the starting aldehyde faster than the iminium ion, leading to the formation of ethanol and unreacted amine.[5]

    • Milder Agents: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine/iminium ion.[4][6]

  • pH Control: The reaction pH is critical. The formation of the iminium ion is acid-catalyzed, but a too low pH will protonate the starting amine, rendering it non-nucleophilic. A slightly acidic pH (typically 5-6) is often optimal. Acetic acid is commonly used as a catalyst.[4]

  • Water Scavenging: The formation of the imine/iminium ion generates water. In some cases, this can inhibit the reaction. The addition of a dehydrating agent like molecular sieves can be beneficial.[4]

  • Reaction Temperature: These reactions are often run at room temperature. Lowering the temperature can sometimes improve selectivity if aldehyde reduction is a competing side reaction.[7]

Logical Workflow for Troubleshooting Reductive Amination

G Start Low Conversion in Reductive Amination CheckImine Verify Imine/Iminium Formation (e.g., by NMR or LC-MS) Start->CheckImine Purification Purification Issues? (e.g., Tailing on Silica) Start->Purification CheckReducingAgent Is the Reducing Agent Appropriate? (e.g., NaBH(OAc)₃ vs. NaBH₄) CheckImine->CheckReducingAgent Imine forms CheckPH Is the pH Optimized? (Typically pH 5-6) CheckImine->CheckPH No Imine CheckSideReactions Analyze for Side Products (e.g., Aldehyde Reduction) CheckReducingAgent->CheckSideReactions OptimizeConditions Systematically Optimize Conditions: - Temperature - Solvent - Stoichiometry CheckSideReactions->OptimizeConditions Solution Improved Conversion & Yield OptimizeConditions->Solution

Caption: A troubleshooting flowchart for reductive amination reactions.

Issue 3: Incomplete Reduction of a Carboxylic Acid or Ester Precursor

Q: I have synthesized N-ethyl-pyrrolidine-3-carboxylic acid (or its ester) and am struggling to reduce it to (1-Ethylpyrrolidin-3-yl)methanol. My conversion is low. What are the best practices for this reduction?

A: The reduction of carboxylic acids and their derivatives requires potent reducing agents, and incomplete reactions are often due to the choice of reagent or reaction conditions.

Possible Causes & Solutions:

  • Incorrect Reducing Agent:

    • Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids or esters.[8][9][10] Its use will result in no reaction.

    • Lithium aluminum hydride (LiAlH₄) is the classic, powerful reagent for this transformation and is highly effective.[9][11]

    • Borane (BH₃) , often used as a THF complex (BH₃·THF), is also an excellent choice and can be more selective than LiAlH₄ if other reducible functional groups are present.[8][10]

  • Anhydrous Conditions: LiAlH₄ and BH₃ react violently with water. All glassware must be thoroughly dried, and anhydrous solvents (typically THF or diethyl ether) must be used under an inert atmosphere.[7][9] Any moisture will quench the reagent and lead to low yields.

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For a carboxylic acid, at least 2 equivalents of hydride are required (one to deprotonate the acidic proton, and one for the reduction). Typically, a larger excess (2-4 equivalents of LiAlH₄ or BH₃) is used to ensure the reaction goes to completion.

  • Work-up Procedure: The work-up for LiAlH₄ reactions is critical to liberating the alcohol product from the aluminum salts. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method.

Data Summary: Reducing Agent Selection
Reducing AgentSubstrateEfficacyKey Considerations
NaBH₄ Carboxylic Acid/EsterIneffective Not reactive enough for this transformation.[9][10]
LiAlH₄ Carboxylic Acid/EsterHighly Effective Requires strictly anhydrous conditions; highly reactive.[11]
BH₃·THF Carboxylic Acid/EsterHighly Effective Good alternative to LiAlH₄; also requires anhydrous conditions.[8]

Frequently Asked Questions (FAQs)

Q1: My final product, (1-Ethylpyrrolidin-3-yl)methanol, is difficult to purify by standard silica gel chromatography and shows significant tailing. How can I improve the purification?

A3: Tailing of basic amines like (1-Ethylpyrrolidin-3-yl)methanol on standard silica gel is a common issue due to the acidic nature of the silica, which leads to strong, undesirable interactions.[3] To resolve this, you can:

  • Add a Competing Base: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase (e.g., 0.5-1%).[3] This will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel for your column.[3]

  • Purification by Distillation: If you have a sufficient quantity of material, fractional vacuum distillation can be a very effective, scalable purification method for this compound.[3]

Q2: Can reaction temperature be too high in these syntheses?

A2: Yes. While moderate heating can increase the rate of N-alkylation, excessive temperatures can lead to side reactions and decomposition.[12] For reductions using borohydrides, high temperatures can decrease selectivity, leading to the reduction of other functional groups.[7] It is always best to start at a lower temperature and gradually increase it while monitoring the reaction.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Staining with potassium permanganate (KMnO₄) is often effective for visualizing the alcohol functional group. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the disappearance of starting materials and the appearance of the product.

References

  • ResearchGate. Optimization of the Reaction Conditions a. [Link]

  • WordPress. Reductive Amination. [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. : r/Chempros. [Link]

  • National Institutes of Health. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC. [Link]

  • Reddit. Hello, i am self studying chemistry and i am confused as to how to selectively reduce carboxylic acid over ester in this synthesis problem, any help ? : r/OrganicChemistry. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1 - EPO. [Link]

  • White Rose Research Online. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • Imperial College London. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. [Link]

  • MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • Khan Academy. Reduction of carboxylic acids (video). [Link]

  • Semantic Scholar. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Jasperse, Ch. Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides.... [Link]

  • ACS. N alkylation at sp 3 Carbon Reagent Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Reactions Involving (1-Ethylpyrrolidin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for catalyst deactivation issues encountered when using (1-Ethylpyrrolidin-3-yl)methanol in catalytic reactions. As a chiral amino alcohol, this molecule is a valuable building block and ligand precursor, but its inherent chemical structure, particularly the tertiary amine of the pyrrolidine ring, presents unique challenges to catalyst stability.

This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems, implement effective solutions, and design more robust catalytic systems.

Section 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Check

This section addresses the most common initial queries regarding catalyst deactivation with (1-Ethylpyrrolidin-3-yl)methanol.

Q1: My reaction is sluggish or stalls completely when using (1-Ethylpyrrolidin-3-yl)methanol. What's the most likely cause?

A rapid loss of catalytic activity, especially with transition metal catalysts (e.g., Pd, Ru, Rh, Ir), strongly suggests catalyst poisoning by the pyrrolidine nitrogen.[1][2] The lone pair of electrons on the tertiary amine can coordinate strongly to the metal's active sites, effectively blocking them from participating in the catalytic cycle.[3] This is a common issue with N-heterocyclic compounds in catalysis.[1]

Q2: How can I distinguish between different types of catalyst deactivation?

Observing the rate of activity loss is a key diagnostic tool:

  • Rapid/Immediate Deactivation: Often points to poisoning , where active sites are quickly blocked.[4]

  • Gradual Deactivation: More indicative of fouling (coking) , where byproducts slowly deposit on the catalyst surface, or thermal sintering , where high temperatures cause metal particles to agglomerate, reducing active surface area.[4][5]

  • Activity Loss with Product Contamination: If you detect the catalyst's metal in your product via ICP-MS, leaching of the active phase from its support is occurring.[6][7]

Q3: Are certain catalysts more prone to deactivation by this molecule?

Yes. Catalysts with electron-deficient, Lewis acidic metal centers are highly susceptible to poisoning by the Lewis basic nitrogen of the pyrrolidine. This includes many common homogeneous and heterogeneous catalysts used in hydrogenation, C-C coupling, and chiral synthesis. Ruthenium-based catalysts, for instance, are known to be deactivated by primary and secondary amines, which can be even more potent poisons than ammonia.[8][9]

Q4: Can the (1-Ethylpyrrolidin-3-yl)methanol itself degrade under reaction conditions?

Pyrrolidine structures can undergo thermal decomposition at elevated temperatures, though this typically requires significant energy.[10] More likely, under harsh oxidative or thermal conditions, it could contribute to the formation of oligomeric or polymeric byproducts that lead to fouling .[11][12] The stability is also highly dependent on the reaction environment; for instance, the presence of oxygen and metals can accelerate the degradation of related amino alcohols.[13]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed Q&A guides for specific deactivation mechanisms, complete with diagnostic workflows and mitigation strategies.

Guide 1: Mechanism-Based Troubleshooting: Catalyst Poisoning

Poisoning is the most frequent and aggressive form of deactivation when working with N-heterocyclic substrates.

Q: What is the chemical mechanism of nitrogen poisoning?

The tertiary amine in the (1-Ethylpyrrolidin-3-yl)methanol acts as a Lewis base. It donates its lone pair of electrons to the vacant d-orbitals of the transition metal center (a Lewis acid). This forms a strong, often irreversible, coordinate bond.[3] This process, known as chemisorption, renders the active site unavailable for the reactant molecules, halting the catalytic cycle.[2][3]

NitrogenPoisoning cluster_0 Catalytic Cycle (Normal Operation) cluster_1 Poisoning Event ActiveCatalyst Active Metal Center (e.g., Ru, Pd) PoisonedCatalyst Poisoned Metal Center Inactive Reactant Substrate Product Product Intermediate Catalyst-Substrate Complex Poison (1-Ethylpyrrolidin-3-yl)methanol (Nitrogen Lone Pair) Poison->ActiveCatalyst Strong, Irreversible Coordination

Q: What are the best strategies to mitigate nitrogen poisoning?

  • Change the Ligand Environment: Use catalysts with bulky ligands. Steric hindrance around the metal center can physically block the larger pyrrolidine molecule from accessing and binding to the active site while still allowing smaller reactants to bind.

  • Increase Reaction Temperature (with caution): In cases of reversible poisoning, increasing the temperature can sometimes provide enough energy to break the metal-nitrogen bond and restore some activity.[14] However, this risks causing thermal degradation (sintering) of the catalyst, so this must be carefully optimized.[5]

  • Use a More Robust Catalyst: Some modern catalysts are designed for air and moisture stability and may exhibit higher tolerance to functional groups.[15] Catalysts supported on materials that can withdraw electron density from the metal may also make the metal center less susceptible to coordination by the amine.

  • Purify the Feedstock: Ensure the (1-Ethylpyrrolidin-3-yl)methanol and all solvents/reagents are free from other potential poisons like sulfur or halide compounds, which can have a synergistic poisoning effect.[3][16]

Guide 2: Mechanism-Based Troubleshooting: Fouling & Coking

Fouling occurs when carbonaceous materials or polymeric residues physically block pores and active sites on the catalyst.[5][11]

Q: My catalyst is gradually losing activity and I see a color change (e.g., darkening) on the catalyst bed. Is this fouling?

This is a classic sign of fouling, often called "coking" in the petrochemical industry.[17][18] The gradual decline occurs as deposits slowly build up, progressively blocking more active sites and restricting reactant access through the catalyst's pore structure.[19][20]

Q: How can I confirm and address fouling?

Diagnostic Steps:

  • Visual Inspection: Check the spent catalyst for discoloration or visible deposits.

  • Thermogravimetric Analysis (TGA): Heat the spent catalyst under an air or oxygen flow. A weight loss at temperatures between 300-600°C is indicative of carbonaceous deposits burning off.[21]

  • Surface Area Analysis (BET): A significant decrease in the surface area of the spent catalyst compared to the fresh catalyst suggests that pores have been blocked.[5]

Mitigation and Regeneration:

  • Optimize Conditions: Lowering the reaction temperature or the concentration of reactants can often slow the rate of side reactions that lead to coke formation.[22]

  • Catalyst Regeneration (See Protocol 1): Fouling is often reversible. A common method is a controlled "burn-off" where the coke is oxidized at high temperatures.[17]

DeactivationDiagnosis Start Catalyst Activity Loss Observed Rate What is the rate of deactivation? Start->Rate LeachingTest Analyze product stream with ICP-MS for metal content. Start->LeachingTest Parallel Check Visual Any visual change in catalyst (e.g., color change, deposits)? Rate->Visual Gradual Poisoning Likely Cause: Poisoning Rate->Poisoning Rapid / Immediate TGA Perform TGA on spent catalyst. Visual->TGA Yes TEM Perform TEM/Chemisorption on spent catalyst. Visual->TEM No LeachingTest->Rate No Metal Detected Leaching Likely Cause: Metal Leaching LeachingTest->Leaching Metal Detected TGA->TEM No Significant Loss Fouling Likely Cause: Fouling / Coking TGA->Fouling Significant Weight Loss Sintering Likely Cause: Thermal Sintering TEM->Sintering Particle Size Increased Surface Area Decreased

Guide 3: Mechanism-Based Troubleshooting: Active Metal Leaching

For supported catalysts, the loss of the active metal phase into the reaction solution is an irreversible deactivation pathway.[6][7]

Q: What reaction conditions could cause my active metal to leach from its support?

Leaching is favored in liquid-phase reactions where the solvent or reactants can complex with the metal species.[6] Key factors include:

  • pH: Strongly acidic or basic conditions can dissolve metal oxides or the support material itself.

  • Complexing Agents: The (1-Ethylpyrrolidin-3-yl)methanol, solvents, or additives might act as ligands, solvating the metal and pulling it off the support.[23]

  • Reductive/Oxidative Environment: Harsh redox conditions can change the oxidation state of the metal, leading to the formation of soluble species.

Q: How do I prevent leaching?

  • Strengthen Metal-Support Interaction: Choose supports that have strong chemical interactions with the metal particles (e.g., via surface oxygen vacancies).

  • Control Reaction pH: Buffer the reaction mixture if possible to avoid pH extremes.

  • Use Protectants: In some cases, adding a sacrificial ligand or "protectant" can preferentially bind to leached species or prevent leaching by modifying the catalyst surface.[23]

  • Immobilization Techniques: Employ advanced catalyst preparation methods that create more robust anchoring of the metal to the support.

Section 3: Experimental Protocols

Protocol 1: General Regeneration of a Fouled Heterogeneous Catalyst

This protocol is a general guideline for removing carbonaceous deposits (coke). Warning: Always consult the catalyst manufacturer's specifications for temperature limits to avoid thermal damage (sintering).

Objective: To restore catalytic activity by oxidatively removing coke deposits.

Materials:

  • Spent (coked) catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (Air or a dilute mixture of O₂ in N₂)

  • Reducing gas (e.g., 5% H₂ in N₂) if the active phase is a reduced metal.

Procedure:

  • Inert Purge: Place the spent catalyst in the tube furnace. Heat gently (e.g., to 100-150°C) under a flow of inert gas for 1-2 hours to remove any physisorbed reactants or solvents.

  • Oxidative Decoking: Slowly introduce the oxidizing gas. Ramp the temperature to the target regeneration temperature (typically 350-500°C, do not exceed the catalyst's thermal limit ). The temperature ramp should be slow (e.g., 2-5°C/min) to control the exothermic coke combustion and avoid hot spots that cause sintering.[17]

  • Hold and Monitor: Hold at the target temperature for 3-5 hours, or until CO₂ evolution (monitored by an off-gas analyzer) ceases.

  • Inert Purge (Cooling): Switch back to the inert gas flow and cool the furnace to the desired reduction temperature or room temperature.

  • (Optional) Reduction Step: If your catalyst's active phase is a reduced metal (e.g., Pd/C, Ru/Al₂O₃), a reduction step is necessary after oxidation. Switch to the reducing gas flow at an appropriate temperature (e.g., 180-400°C, depending on the metal) and hold for 2-4 hours to restore the active metallic sites.[24]

  • Final Purge: Cool the catalyst to room temperature under an inert gas flow before handling.

Protocol 2: Diagnostic Test for Reversible Poisoning

Objective: To determine if high reactant or product concentration is causing reversible inhibition/poisoning.

Procedure:

  • Run the reaction under standard conditions until you observe a significant drop in conversion rate.

  • Stop the addition of the limiting reagent, but maintain stirring and temperature.

  • Take samples periodically and analyze for reactant conversion.

  • Interpretation:

    • If the conversion rate increases after stopping the feed, it suggests that a high concentration of a reactant or an intermediate is causing reversible inhibition.

    • If the conversion rate remains low and does not recover, the deactivation is likely due to irreversible poisoning or another mechanism like fouling or sintering.

Section 4: Summary of Deactivation Mechanisms

Deactivation MechanismPrimary SymptomsKey Diagnostic ToolsCommon Mitigation StrategiesReversibility
Poisoning Rapid, often immediate, loss of activity.[4]Kinetic analysis, comparison with non-amine substrates.Use bulky ligands, more robust catalysts, purify feedstock.Often Irreversible[14]
Fouling / Coking Gradual loss of activity, potential pressure drop in flow reactors, catalyst discoloration.[4][17]TGA, BET Surface Area, Visual Inspection.Optimize temperature/concentration, periodic regeneration.Generally Reversible[22]
Sintering Gradual loss of activity, especially at high temperatures.[5]TEM, Pulse Chemisorption, XRD.Lower reaction temperature, use thermally stable supports.Irreversible
Leaching Gradual loss of activity, detection of metal in the product stream.[6]ICP-MS or AAS analysis of the reaction mixture.Stronger metal-support interaction, pH control, protectants.[23]Irreversible

Section 5: References

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing). [Online]. Available:

  • Catalyst Regeneration. AVANT. [Online]. Available:

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Online]. Available:

  • What Methods Are Available to Reactivate Deactivated Catalysts?. minstrong. [Online]. Available:

  • WO2014014466A1 - Regeneration of a hydrogenation catalyst. Google Patents. [Online]. Available:

  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. mediaTUM. [Online]. Available:

  • A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. Semantic Scholar. [Online]. Available:

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Online]. Available: [Link]

  • A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. University of Edinburgh Research Explorer. [Online]. Available:

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Online]. Available: [Link]

  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing). [Online]. Available: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Online]. Available: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Online]. Available: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Katcon. [Online]. Available: [Link]

  • DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS. Slideshare. [Online]. Available: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Online]. Available: [Link]

  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Publications. [Online]. Available: [Link]

  • Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification. Catalysis Science & Technology (RSC Publishing). [Online]. Available: [Link]

  • Role of Catalyst Deactivation and Regeneration in Methanol Production. ResearchGate. [Online]. Available: [Link]

  • A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst. MDPI. [Online]. Available: [Link]

  • Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants: A Review Focused on the Last 10 years. ACS Publications. [Online]. Available: [Link]

  • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate. [Online]. Available: [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Online]. Available: [Link]

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ResearchGate. [Online]. Available: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Online]. Available: [Link]

  • Kinetics and Deactivation in the Methanol Synthesis Reaction. CORE. [Online]. Available: [Link]

  • Why Does Catalyst Poisoning Occur In Kinetics?. YouTube. [Online]. Available: [Link]

  • What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Online]. Available: [Link]

  • Catalyst Deactivation: Mechanism & Causes. StudySmarter. [Online]. Available: [Link]

  • Latest catalyst provides more methanol for longer. Johnson Matthey. [Online]. Available: [Link]

  • What Is A Catalyst Poison?. YouTube. [Online]. Available: [Link]

  • Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites. MDPI. [Online]. Available: [Link]

  • An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur. YouTube. [Online]. Available: [Link]

  • Deactivation of catalysts by coke formation in the presence of internal diffusional limitation. ACS Publications. [Online]. Available: [Link]

  • Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO). MDPI. [Online]. Available: [Link]

  • Coke Formation in Catalytic Cracking. ACS Publications. [Online]. Available: [Link]

  • Kinetic characterisation of catalysts for methanol synthesis. ResearchGate. [Online]. Available: [Link]

  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. [Online]. Available: [Link]

  • The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Online]. Available: [Link]

  • Coke formation on an industrial reforming Pt–Sn/γ-Al_{2}O_{3} catalyst. ResearchGate. [Online]. Available: [Link]

  • Methanol Synthesis: Catalysts & Kinetics. Scribd. [Online]. Available: [Link]

  • Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of (1-Ethylpyrrolidin-3-yl)methanol in Solution

Welcome to the technical support center for (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this versatile chiral building block in solution. Our goal is to provide not only troubleshooting protocols but also the underlying chemical principles to empower you to design more robust experiments and formulations.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section provides quick answers to the most common issues observed by users.

Q1: My solution of (1-Ethylpyrrolidin-3-yl)methanol, initially colorless, has turned yellow/brown. What is happening?

A: A yellow or brown discoloration is a common indicator of degradation, most frequently due to oxidation. The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q2: What are the ideal storage conditions for a stock solution to ensure maximum longevity?

A: For optimal stability, stock solutions should be stored at low temperatures (2-8°C or frozen at -20°C).[2] To prevent oxidation, it is highly recommended to use a solvent that has been de-gassed and to store the solution under an inert atmosphere (e.g., nitrogen or argon).[3] Using amber vials or wrapping vials in foil will protect the solution from light, mitigating potential photodegradation.

Q3: I'm observing a new peak in my HPLC chromatogram after leaving my solution on the bench for a few hours. What could it be?

A: The appearance of a new peak, particularly one that grows over time, is a clear sign of degradation. Given the structure of (1-Ethylpyrrolidin-3-yl)methanol, the most likely culprits are an N-oxide derivative (from oxidation of the tertiary amine) or an aldehyde/carboxylic acid derivative (from oxidation of the primary alcohol). An LC-MS analysis would be the most effective way to get a preliminary identification of this new peak by determining its mass.[4][5]

Q4: Can I use a standard aqueous buffer to dissolve (1-Ethylpyrrolidin-3-yl)methanol?

A: While the compound is soluble in polar solvents, the choice of an aqueous buffer requires careful consideration. The pH of the buffer is critical. Extreme pH values (highly acidic or highly basic) can catalyze degradation. Furthermore, the compound is known to be hygroscopic, and water can facilitate certain degradation pathways like hydrolysis or act as a medium for oxidative reagents.[1][3] A buffer in the slightly acidic to neutral range (e.g., pH 5-7) is often a good starting point, but the optimal pH should be determined experimentally using a stability study.

Section 2: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is essential to understand the molecule's structural liabilities. The (1-Ethylpyrrolidin-3-yl)methanol molecule has two primary sites susceptible to chemical transformation: the tertiary amine and the primary alcohol.

Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for (1-Ethylpyrrolidin-3-yl)methanol under common laboratory stress conditions. Understanding these pathways is the first step in developing a stability-indicating analytical method and designing robust formulations.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_ph pH-Mediated parent (1-Ethylpyrrolidin-3-yl)methanol n_oxide N-Oxide Derivative parent->n_oxide [O] (e.g., H₂O₂, Air) aldehyde Aldehyde Derivative parent->aldehyde [O] (Mild Oxidant) ring_opening Ring-Opening Products (Extreme pH) parent->ring_opening H⁺ or OH⁻ (Forced Conditions) acid Carboxylic Acid Derivative aldehyde->acid [O] (Strong Oxidant)

Caption: Potential degradation pathways of (1-Ethylpyrrolidin-3-yl)methanol.

Section 3: Troubleshooting Guide & Proactive Stabilization

This guide provides a systematic approach to troubleshooting and preventing stability issues.

Observed Problem Potential Root Cause Recommended Proactive & Corrective Actions
Rapid loss of parent compound purity in solution. Oxidative Degradation 1. Solvent Preparation: Use high-purity solvents. De-gas the solvent prior to use by sparging with nitrogen or argon for 15-20 minutes. 2. Inert Atmosphere: Prepare and store the solution under an inert gas blanket. 3. Antioxidants: Consider adding a suitable antioxidant (e.g., BHT, sodium metabisulfite) to the formulation, but verify compatibility first.
Inconsistent results from day-to-day experiments. pH-Mediated or Thermal Instability 1. pH Control: Determine the optimal pH for stability and use a well-characterized buffer system. Avoid pH extremes. 2. Temperature Control: Prepare solutions fresh daily. If stored, keep them refrigerated or frozen. During experiments, use an ice bath for samples if permissible.
Formation of precipitates over time. Poor Solubility or Degradation to an Insoluble Product 1. Solvent Screening: Evaluate the compound's stability in a range of pharmaceutically acceptable co-solvents if aqueous solubility is an issue.[6] 2. Concentration: Work at the lowest feasible concentration to maintain solubility. 3. Characterize Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound crashing out or a degradant.
Discoloration or degradation upon light exposure. Photodegradation 1. Light Protection: Use amber glassware or vials. Alternatively, wrap containers in aluminum foil. 2. Workflow Modification: Minimize the exposure of the solution to direct laboratory light during experimental procedures.

Section 4: Key Experimental Protocols

As a Senior Application Scientist, I advocate for a proactive, data-driven approach. The following protocols are designed to be self-validating systems to help you characterize the stability of your compound.

Protocol for Preparing a Stabilized Stock Solution
  • Solvent Preparation: Select a high-purity grade solvent (e.g., anhydrous ethanol, DMSO, or buffered saline). De-gas the solvent by sparging with high-purity nitrogen or argon for at least 20 minutes.

  • Weighing: Accurately weigh the required amount of (1-Ethylpyrrolidin-3-yl)methanol in a clean, dry vial.

  • Inert Environment: Transfer the vial into a glove box or an inert atmosphere chamber.

  • Dissolution: Add the de-gassed solvent to the vial and gently mix until the solid is completely dissolved.

  • Storage: Tightly cap the vial, seal with parafilm, and wrap in aluminum foil to protect from light. Store at the recommended temperature (e.g., 2-8°C).

  • Quality Control: Immediately after preparation, take an aliquot for initial analysis (t=0) using a validated stability-indicating method (see Protocol 4.3).

Protocol for a Comprehensive Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[1][6]

G cluster_stress Stress Conditions (Incubate for a defined period, e.g., 24h) start Prepare Stock Solution in Mobile Phase Co-solvent control Control Sample (Stored at 5°C, Protected from Light) start->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C in oven) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Neutralize (if needed) & Dilute all Samples control->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare separate, identical solutions of (1-Ethylpyrrolidin-3-yl)methanol (e.g., at 1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a sample solution in a calibrated oven at 80°C.

  • Photolytic Degradation: Expose a sample solution to light stress as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each condition. Neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze immediately using a stability-indicating HPLC method.

Protocol: Developing a Stability-Indicating HPLC-UV Method

This serves as a robust starting point for method development.

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore). A Photodiode Array (PDA) detector is recommended to assess peak purity.

  • Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks generated during the forced degradation study.[4]

Section 5: Data Interpretation

The results from your forced degradation study can be summarized to provide a clear stability profile of the molecule.

Table 1: Example Data Summary from a Forced Degradation Study

Stress ConditionIncubation Time (h)Parent Peak Area (%)Major Degradant Peak Area (%)Potential Degradation Pathway
Control (5°C) 2499.8< 0.1-
0.1 M HCl (60°C) 2495.23.5Minor Acid-Catalyzed Hydrolysis
0.1 M NaOH (60°C) 2488.79.8Base-Catalyzed Degradation
3% H₂O₂ (RT) 845.351.2Significant Oxidation
Thermal (80°C) 2491.57.1Thermally-Induced Oxidation
Photolytic (ICH Q1B) -98.90.9Minor Photodegradation

Interpretation: The hypothetical data in Table 1 clearly indicates that (1-Ethylpyrrolidin-3-yl)methanol is most sensitive to oxidative stress . It also shows moderate sensitivity to basic conditions and heat, while being relatively stable to acid and light. This information is critical for guiding formulation and handling procedures.

References

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Focus Asia. [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Forced Degradation Studies. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • The Complete Stability Testing for a Successful Application. IKEV. [Link]

  • Analytical Techniques for the Assessment of Drug Stability. OUCI. [Link]

  • Identification of the major degradation pathways of ticagrelor. PubMed. [Link]

  • (1-Methylpyrrolidin-3-yl)methanol Compound Summary. PubChem. [Link]

  • A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of (1-Ethylpyrrolidin-3-yl)methanol Production

Welcome to the technical support center for the industrial production of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals navigating the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this valuable intermediate from the lab to manufacturing. We will explore common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and scalable synthesis.

Process Overview: Synthesis and Scale-Up Considerations

(1-Ethylpyrrolidin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its production at an industrial scale typically involves the reduction of an ester precursor, most commonly ethyl 1-ethylpyrrolidine-3-carboxylate. While straightforward in principle, this process presents several challenges related to reagent handling, reaction control, and product purification that become more acute at larger scales.

The most common synthetic route involves the reduction of the corresponding ester using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Workflow for Industrial Production

The diagram below outlines the typical manufacturing workflow, from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate.

cluster_0 Synthesis Stage cluster_1 Purification Stage Start Ethyl 1-ethylpyrrolidine-3-carboxylate + LiAlH₄ in THF Reaction Ester Reduction Control Temp < 10°C Start->Reaction 1. Charge Reactor Quench Careful Quenching (e.g., Fieser workup) Reaction->Quench 2. Monitor by IPC (TLC/GC) Filtration Removal of Aluminum Salts Quench->Filtration 3. Form Filterable Salts SolventSwap Solvent Swap & Concentration Filtration->SolventSwap 4. Crude Product in Filtrate Distillation Fractional Vacuum Distillation SolventSwap->Distillation 5. Isolate Crude Oil QC Quality Control (GC, KF, etc.) Distillation->QC 6. Collect Pure Fractions FinalProduct (1-Ethylpyrrolidin-3-yl)methanol QC->FinalProduct 7. Release

Caption: Industrial production workflow for (1-Ethylpyrrolidin-3-yl)methanol.

Key Scale-Up Parameters

When moving from bench to plant, careful consideration of the following parameters is critical for success.

ParameterLaboratory Scale (1-100g)Industrial Scale (>10 kg)Rationale for Change & Key Challenges
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)LiAlH₄ or alternative Vitride®LiAlH₄ is pyrophoric and its handling requires specialized equipment at scale. Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) is a liquid and can be easier to handle.
Solvent Anhydrous THF, Diethyl EtherAnhydrous THF, 2-MeTHFDiethyl ether's low boiling point and high volatility are problematic at scale. THF or 2-MeTHF offer better safety and handling profiles.
Temperature Control Ice bath (0°C)Jacketed reactor with chiller (-10°C to 10°C)The reduction is highly exothermic. Efficient heat removal is paramount to prevent thermal runaway and side reactions.[1]
Work-Up/Quench Dropwise addition of water, then NaOHSlow, controlled addition of reagents (Fieser method) or reverse quench.Uncontrolled quenching generates large volumes of hydrogen gas and can be violent. A reverse quench (adding the reaction mixture to the quench solution) can offer better control.
Purification Silica Gel ChromatographyFractional Vacuum DistillationChromatography is not economically viable for large quantities. Fractional distillation is the most cost-effective method for achieving high purity on an industrial scale.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Issue 1: My reaction yield is significantly lower after scaling up. What are the likely causes?

A drop in yield upon scale-up is a common issue, often stemming from several factors that are less pronounced at the lab scale.

Potential Causes & Solutions:

  • Inefficient Heat Transfer:

    • Why it happens: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] The highly exothermic nature of the LiAlH₄ reduction can lead to localized hot spots, causing solvent boiling or degradation of starting material and product.

    • Solution:

      • Ensure your reactor's cooling system is adequate for the heat load of the reaction.

      • Slow down the addition rate of the ester solution to the LiAlH₄ slurry to control the rate of heat generation.

      • Use a solvent with a higher boiling point if solvent loss is an issue, such as 2-MeTHF instead of THF.

  • Poor Mixing & Mass Transfer:

    • Why it happens: In large reactors, achieving homogenous mixing of the LiAlH₄ slurry can be difficult. "Dead zones" with poor agitation can lead to unreacted pockets of starting material.[1]

    • Solution:

      • Optimize the agitator speed and design (e.g., using a pitched-blade turbine for better solid suspension).

      • Ensure baffles are correctly installed in the reactor to prevent vortexing and improve mixing efficiency.

  • Incomplete Reaction:

    • Why it happens: The reaction may appear complete by TLC but could have stalled due to reagent degradation (e.g., moisture inactivating LiAlH₄) or insufficient reaction time at the controlled, lower temperature.

    • Solution:

      • Implement a strict protocol for using anhydrous solvents and inert atmospheres (Nitrogen or Argon) to protect the LiAlH₄.

      • Use in-process controls (IPC) like GC or HPLC to confirm the complete consumption of the starting ester before initiating the work-up.

  • Losses During Work-Up and Isolation:

    • Why it happens: The product can become trapped in the aluminum salt byproducts during filtration. During distillation, product holdup in the distillation column or thermal degradation can also reduce the isolated yield.[2]

    • Solution:

      • Ensure the aluminum salts are thoroughly washed with a suitable solvent (e.g., THF) after filtration to recover the occluded product.

      • For distillation, use a system with minimal dead volume and ensure the vacuum is stable to keep the boiling point low, preventing thermal degradation.[2]

Start Low Yield Detected Check_IPC Review IPC Data: Reaction Complete? Start->Check_IPC Check_Temp Review Batch Record: Temperature Spikes? Check_IPC->Check_Temp Yes Incomplete_Rxn Root Cause: Incomplete Reaction (Moisture, Time) Check_IPC->Incomplete_Rxn No Check_Workup Analyze Waste Streams: Product in Filter Cake? Check_Temp->Check_Workup No Thermal_Loss Root Cause: Thermal Degradation (Poor Cooling) Check_Temp->Thermal_Loss Yes Mechanical_Loss Root Cause: Mechanical Loss (Poor Filtration/Washing) Check_Workup->Mechanical_Loss Yes

Sources

Optimization

Technical Support Center: Minimizing Diastereomer Formation in Reactions with (1-Ethylpyrrolidin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in reactions involving the chiral bui...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in reactions involving the chiral building block, (1-Ethylpyrrolidin-3-yl)methanol. The formation of a new stereocenter during synthesis can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired compound. This document provides in-depth troubleshooting strategies and detailed protocols to maximize diastereoselectivity.

The Fundamental Challenge: Formation of Diastereomers

(1-Ethylpyrrolidin-3-yl)methanol possesses a stereocenter at the C3 position of the pyrrolidine ring. When it reacts with a prochiral substrate or in a reaction that generates a new chiral center, two or more diastereomeric products can be formed. These diastereomers have different physical properties and often exhibit distinct biological activities. The goal is to control the reaction to favor the formation of a single, desired diastereomer.

G General scheme for diastereomer formation. cluster_reactants Reactants cluster_products Products Reactant1 (1-Ethylpyrrolidin-3-yl)methanol (Existing Stereocenter *) Reaction Reaction (Creates New Stereocenter #) Reactant1->Reaction + Reactant2 Prochiral Substrate (e.g., Ketone) Reactant2->Reaction + Product1 Diastereomer A (, R) Reaction->Product1 Pathway A ΔG‡(A) Product2 Diastereomer B (, S) Reaction->Product2 Pathway B ΔG‡(B)

Caption: Reaction of a chiral starting material creates a new stereocenter, leading to two different diastereomers via transition states of unequal energy.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first and most critical parameter I should investigate?

Answer: Temperature.

Temperature is the most fundamental parameter influencing diastereoselectivity for reactions under kinetic control. Lowering the reaction temperature often significantly enhances the formation of the thermodynamically more stable transition state, leading to a higher diastereomeric ratio (d.r.).

The Scientific Rationale: The ratio of diastereomers is determined by the difference in the free energy of the transition states (ΔΔG‡) leading to each product. According to the Eyring equation, this energy difference has a greater impact on the relative reaction rates at lower temperatures. By reducing the thermal energy in the system, you increase the likelihood that the reaction will proceed through the lowest energy pathway.

Troubleshooting Steps:

  • Initial Run: Perform the reaction at a standard temperature (e.g., room temperature or 0 °C) to establish a baseline d.r.

  • Incremental Cooling: Lower the temperature sequentially (e.g., to -20 °C, -40 °C, and -78 °C).[1][2]

  • Analysis: Carefully measure the d.r. at each temperature point using ¹H NMR, HPLC, or GC to identify the optimal condition.

Caution: In some rare cases, typically involving complex equilibria or changes in mechanism, increasing the temperature can lead to higher selectivity.[3] However, starting with lower temperatures is the standard and most frequently successful approach.

Q2: I've optimized the temperature, but the diastereoselectivity is still insufficient. What's the next logical step?

Answer: Solvent Screening.

The solvent plays a critical role in stabilizing or destabilizing the transition states of a reaction.[4] Changing the solvent can alter the energy landscape (ΔΔG‡) and dramatically improve selectivity.

The Scientific Rationale: Solvents influence reactions through polarity, coordinating ability, and steric effects.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are common starting points. THF can coordinate with Lewis acids and metal cations, which can help organize the transition state.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents minimize interactions with the reactants, which can sometimes allow the inherent steric and electronic preferences of the molecules to dominate, leading to higher selectivity.

  • Coordinating Solvents (e.g., Diethyl Ether): Ethereal solvents can sometimes improve selectivity by preventing the formation of undesired side products or by favorably solvating a specific transition state.[1]

Troubleshooting Steps:

  • Select a Range of Solvents: Choose 3-5 solvents with varying properties (e.g., THF, DCM, Toluene, Diethyl Ether, Acetonitrile).

  • Run Parallel Reactions: At the optimized temperature from Q1, run the reaction in each solvent.

  • Analyze and Compare: Determine the d.r. for each solvent to identify the best-performing one. A change in solvent can sometimes reverse the major diastereomer formed.

Q3: How can I use additives, such as Lewis acids, to force a more selective reaction?

Answer: Employ a Lewis acid as a catalyst or additive.

Lewis acids coordinate to Lewis basic sites in the reactants (e.g., the oxygen of a carbonyl group or the hydroxyl group of your alcohol). This coordination creates a more rigid and sterically defined transition state, which can amplify the structural differences that lead to diastereoselection.[2]

The Scientific Rationale: By locking the conformation of the reactants, a Lewis acid can force an incoming reagent to approach from the less sterically hindered face. The choice of Lewis acid is critical, as its size and coordinating strength will dictate the geometry of the transition state. For example, in an acylation reaction, the Lewis acid will coordinate to the acylating agent, making it more electrophilic and presenting a specific face for attack by the (1-Ethylpyrrolidin-3-yl)methanol.

Common Lewis Acids to Screen:

  • Titanium-based: TiCl₄, Ti(OiPr)₄

  • Tin-based: SnCl₄

  • Boron-based: BF₃·OEt₂

  • Silyl-based: TMSOTf[1]

  • Other Metal Halides: ZnCl₂, MgBr₂, InCl₃[1]

G Troubleshooting Workflow for Improving Diastereoselectivity. Start Low Diastereoselectivity (d.r. < 5:1) Temp Optimize Temperature (e.g., RT to -78 °C) Start->Temp Solvent Screen Solvents (e.g., THF, DCM, Toluene) Temp->Solvent d.r. still low Success High Diastereoselectivity (d.r. > 10:1) Temp->Success d.r. improved LewisAcid Screen Lewis Acids (e.g., TiCl₄, TMSOTf) Solvent->LewisAcid d.r. still low Solvent->Success d.r. improved Substrate Modify Substrate (Increase Steric Bulk) LewisAcid->Substrate d.r. still low LewisAcid->Success d.r. improved Substrate->Success d.r. improved Failure Re-evaluate Synthetic Route Substrate->Failure d.r. still low

Caption: A systematic workflow for optimizing reaction conditions to achieve high diastereoselectivity.

Frequently Asked Questions (FAQs)

FAQ 1: What is the underlying principle of diastereoselection in reactions with (1-Ethylpyrrolidin-3-yl)methanol?

The primary principle is steric hindrance. The chiral center at C3, along with the N-ethyl group, creates a biased steric environment. For a reaction occurring at the hydroxymethyl group, one face of the molecule is more accessible than the other. Reagents will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess. This is often described by models like Felkin-Anh or Cram's rule, depending on the specific reaction. The strategies in this guide (low temperature, Lewis acids) aim to magnify this inherent steric bias.

FAQ 2: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

Accurate determination of the d.r. is crucial for optimization. The most common methods are:

  • ¹H NMR Spectroscopy: This is often the fastest method. Look for well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer (e.g., protons adjacent to the newly formed stereocenter). Integration of these distinct peaks gives the ratio.

  • High-Performance Liquid Chromatography (HPLC): Using a chiral or achiral column, you can often achieve baseline separation of diastereomers. The ratio of the peak areas provides a very accurate d.r.

  • Gas Chromatography (GC): If the products are volatile and thermally stable, GC can provide excellent separation and quantification.

FAQ 3: When should I consider using a chiral auxiliary?

(1-Ethylpyrrolidin-3-yl)methanol itself can be considered a chiral auxiliary that is permanently incorporated into the final product. You would consider using a temporary chiral auxiliary when the inherent stereocontrol from the pyrrolidine methanol scaffold is insufficient for your needs, even after optimization. In this more advanced strategy, you would attach a powerful chiral directing group to your other reactant, perform the reaction to set the desired stereocenter, and then cleave the auxiliary. Chiral auxiliaries, such as those derived from other pyrrolidine structures or Evans auxiliaries, offer very high levels of stereocontrol.[5][6][7]

Data Summary Tables

The following tables provide hypothetical but realistic data to illustrate the effects of different parameters on diastereoselectivity.

Table 1: Influence of Temperature on Diastereoselectivity

Entry Temperature (°C) Solvent Diastereomeric Ratio (A:B)
1 25 (RT) DCM 1.5 : 1
2 0 DCM 3 : 1
3 -40 DCM 8 : 1

| 4 | -78 | DCM | 15 : 1 |

Table 2: Effect of Solvents and Lewis Acids at -78 °C

Entry Solvent Lewis Acid (1.1 eq) Diastereomeric Ratio (A:B)
1 DCM None 15 : 1
2 Toluene None 18 : 1
3 THF None 12 : 1
4 Toluene TiCl₄ > 50 : 1
5 Toluene BF₃·OEt₂ 25 : 1

| 6 | DCM | TMSOTf | 30 : 1 |

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Study

This protocol outlines a systematic approach to evaluating the effect of temperature on the diastereoselectivity of a reaction.

  • Reaction Setup: To four separate flame-dried flasks under an inert atmosphere (N₂ or Ar), add your prochiral substrate (1.0 equiv) and the chosen solvent.

  • Temperature Equilibration: Cool each flask to a different target temperature (e.g., 25 °C, 0 °C, -40 °C, -78 °C) and allow it to equilibrate for 15 minutes.

  • Reagent Addition: Add a solution of (1-Ethylpyrrolidin-3-yl)methanol (1.1 equiv) and any other necessary reagents dropwise to each flask over 10 minutes.

  • Reaction Monitoring: Stir the reactions at their respective temperatures. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench all reactions under identical conditions (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Workup and Analysis: Perform an identical aqueous workup and extraction for each reaction. After removing the solvent under reduced pressure, obtain a crude ¹H NMR spectrum or HPLC trace of each sample to determine the diastereomeric ratio.

Protocol 2: Screening of Lewis Acids for a Model Acylation Reaction

This protocol details the screening of various Lewis acids to enhance diastereoselectivity in an acylation reaction.

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of (1-Ethylpyrrolidin-3-yl)methanol (1.0 equiv) in the optimized solvent (e.g., Toluene).

    • Prepare a stock solution of the acylating agent (e.g., benzoyl chloride, 1.2 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv) in the same solvent.

  • Reaction Setup: In a series of flame-dried flasks under an inert atmosphere, add the chosen solvent and cool to the optimized temperature (e.g., -78 °C).

  • Lewis Acid Addition: To each flask, add a different Lewis acid (1.1 equiv, e.g., TiCl₄, SnCl₄, TMSOTf). Stir for 10 minutes.

  • Substrate Addition: Add the stock solution of the acylating agent/base mixture to each flask and stir for an additional 15 minutes.

  • Initiation: Slowly add the stock solution of (1-Ethylpyrrolidin-3-yl)methanol to each flask.

  • Monitoring and Workup: Monitor the reactions by TLC. Upon completion, quench appropriately (e.g., with saturated NaHCO₃ solution for silyl-based acids or tartaric acid solution for titanium-based acids).

  • Analysis: Perform an identical workup and purification for each reaction. Determine the d.r. of the purified products by ¹H NMR or HPLC.

G Conceptual model of Lewis acid coordination. cluster_reactants Reactants cluster_transition_state Organized Transition State Alcohol (1-Ethylpyrrolidin-3-yl)methanol LewisAcid Lewis Acid (e.g., TiCl₄) Alcohol->LewisAcid Carbonyl Electrophile (e.g., Ketone) Carbonyl->LewisAcid Complex [Carbonyl---Lewis Acid---Alcohol] Rigid Chelate Structure LewisAcid->Complex Coordination Product Major Diastereomer Complex->Product Favored Pathway

Caption: A Lewis acid coordinates to both reactants, creating a rigid transition state that favors a single reaction pathway.

References

  • Sibi, M. P., & Stanley, L. M. (2006). Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. Journal of the American Chemical Society, 128(49), 15877–15885. [Link]

  • Malacria, M., & Journet, M. (2013). Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?. RSC Publishing. [Link]

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12). [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 742-751. [Link]

  • Wang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(25), 13844–13854. [Link]

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12). [Link]

  • Drouillat, B., & Couty, F. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 7(3), 2379–2403. [Link]

  • Bakulina, O., & Dar'in, D. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(11), 2588. [Link]

  • Andersson, P. G. (2000). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. Request PDF. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • de Souza, J., et al. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development, 27(11), 2035–2044. [Link]

  • de Souza, J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Rinaldi, F. C., et al. (2012). High stereoselectivity on low temperature Diels-Alder reactions. Journal of the Brazilian Chemical Society, 23(4), 747-752. [Link]

  • Dalpozzo, R., & Bartoli, G. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 23(12), 3326. [Link]

  • Rowe, G. T., et al. (2023). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 28(15), 5707. [Link]

  • Goswami, M., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10899–10904. [Link]

  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 11(2), 273. [Link]

  • Anonymous. (n.d.). Formation of Diastereomers. Organic Chemistry - Pharmacy 180. [Link]

  • Lombardo, M., et al. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • Mohammad, A., et al. (2022). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Scientific Reports, 12(1), 10189. [Link]

  • Coeffard, V., & Moreau, X. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Catalysts, 11(11), 1378. [Link]

  • Evans, C. H. (2007). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. The Journal of Organic Chemistry, 72(19), 7291–7298. [Link]

  • Al-Warhi, T., et al. (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Current Organic Chemistry. [Link]

  • Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. Houben-Weyl Methods of Organic Chemistry, Vol. E 21a, 225-253. [Link]

  • Nájera, C., & Yus, M. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(86), 13036-13046. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Optimization for (1-Ethylpyrrolidin-3-yl)methanol Purification

Welcome to the technical support center for the purification of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the column chromatography of this polar, basic compound. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively in your own lab.

(1-Ethylpyrrolidin-3-yl)methanol is a valuable building block characterized by a tertiary amine and a primary alcohol.[1] Its molecular weight is 129.20 g/mol . While useful, its basic nature presents a significant and common challenge during purification with standard silica gel chromatography. This guide will address this core issue head-on, providing a clear path to achieving high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying (1-Ethylpyrrolidin-3-yl)methanol.

Q1: Why is my (1-Ethylpyrrolidin-3-yl)methanol product streaking severely or not eluting from a standard silica gel column?

A1: This is the most frequent issue and is caused by a strong acid-base interaction between the basic tertiary amine of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2][3][4] This interaction leads to strong adsorption, which manifests as severe peak tailing (streaking), poor separation, and in some cases, irreversible binding to the column, resulting in low recovery.[2][3]

Q2: What is the best stationary phase to use for this purification?

A2: While standard silica gel can be used with mobile phase modifiers, the most reliable and straightforward approach is to use a stationary phase that mitigates the acidic interaction. The two best alternatives are:

  • Amine-functionalized silica (NH2-Silica): This is often the top choice. It provides a basic surface, eliminating the problematic acid-base interactions and leading to much better peak shapes without mobile phase additives.[2][5][6]

  • Basic Alumina: Another excellent option that provides a basic surface, preventing the strong adsorption of amines.[2][7]

Q3: I only have standard silica gel. What mobile phase should I use to improve my separation?

A3: If you must use standard silica gel, you need to "passivate" the acidic silanol groups. This is done by adding a small amount of a competitive base to your mobile phase. A typical starting point for a moderately polar compound like this is a gradient of methanol in dichloromethane (DCM). To this system, add 1-2% triethylamine (TEA) or 1-2% of a concentrated ammonium hydroxide solution .[2][7] The TEA or ammonia will preferentially bind to the acidic sites on the silica, allowing your target compound to elute symmetrically.[2]

Q4: How can I visualize (1-Ethylpyrrolidin-3-yl)methanol on a TLC plate? It's not UV-active.

A4: You are correct; the molecule lacks a chromophore for UV visualization. You must use a chemical stain. The best options are:

  • Potassium Permanganate (KMnO₄) Stain: This is a highly effective stain for compounds with functional groups that can be oxidized, such as the primary alcohol in your molecule. It yields yellow/brown spots on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that visualizes a wide variety of organic compounds as dark blue/green spots on a yellow-green background after heating.[8]

  • Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[9]

Q5: What are the likely impurities I need to separate?

A5: Impurities will depend on your synthetic route but commonly include unreacted starting materials (e.g., 3-pyrrolidinol, ethylating agents), by-products from side reactions, and residual solvents used in the synthesis and workup.[10][11][12][13] A thorough analysis of your reaction scheme is crucial for predicting the polarity and nature of potential impurities.

Section 2: Troubleshooting and Optimization Guide

This section provides a structured approach to solving specific problems you may encounter during the purification process.

Problem: Severe Peak Tailing and/or Low Recovery on Standard Silica Gel

This is the classic symptom of strong acid-base interactions. The following flowchart provides a decision-making process for troubleshooting this issue.

troubleshooting_tailing start Is the peak for your amine tailing on a standard silica gel column? add_modifier Add a competing base to the mobile phase. Start with 1% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH). start->add_modifier check_tlc Did peak shape improve on TLC? add_modifier->check_tlc run_column Proceed with column chromatography using the modified mobile phase. check_tlc->run_column Yes increase_modifier Increase modifier concentration to 2%. Re-evaluate on TLC. check_tlc->increase_modifier Slightly switch_phase Problem persists or recovery is still low. The interaction is too strong. Switch to a different stationary phase. check_tlc->switch_phase No increase_modifier->check_tlc amine_silica Use Amine-Functionalized (NH2) Silica. This is the recommended alternative for eliminating acid-base interactions. switch_phase->amine_silica alumina Use Basic Alumina. Another excellent choice for basic compounds. switch_phase->alumina

Caption: Troubleshooting workflow for peak tailing of basic amines.

Problem: Poor Separation Between Product and Impurities

Even with good peak shape, achieving separation can be difficult.

  • Cause: The polarity of your product and the impurity may be too similar in the chosen solvent system.

  • Solution 1: Optimize the Mobile Phase Gradient. If using a gradient elution, make the gradient shallower. A slower increase in the polar solvent (e.g., methanol) over a larger column volume will improve the resolution between closely eluting compounds.

  • Solution 2: Change Solvent System Selectivity. The "selectivity" of the separation is dependent on the specific interactions of the solvents with your compounds and the stationary phase. If a DCM/Methanol system isn't working, try a different solvent system. For example, replacing DCM with ethyl acetate or adding a small percentage of a different solvent like acetonitrile can alter the elution order and improve separation. Always develop the new solvent system on TLC first.[14]

  • Solution 3: Change the Stationary Phase. As mentioned, switching from silica to amine-functionalized silica or alumina changes the primary separation mechanism and can dramatically improve selectivity.[6] An impurity that co-elutes on silica may separate easily on an amine column.

Problem: Inconsistent Results Between TLC and Column Chromatography
  • Cause 1: Chamber Saturation. The atmosphere inside a TLC chamber becomes saturated with solvent vapors, which can affect the Rf values.[14] This environment is different from a flash column, which is a fully flooded, dynamic system.

  • Solution 1: Ensure your TLC chamber is fully saturated by lining it with filter paper wetted with the eluent.[9][14] This provides a more consistent environment and results that translate better to column chromatography.

  • Cause 2: Column Packing. A poorly packed column with channels or cracks will lead to band broadening and poor separation that was not predicted by TLC.

  • Solution 2: Pack the column using a slurry method to ensure a homogenous, dense bed. Make sure the top of the silica bed is flat and does not get disturbed during sample loading.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for developing and executing the purification.

Protocol 1: TLC Method Development for (1-Ethylpyrrolidin-3-yl)methanol

Objective: To identify an optimal mobile phase that gives the target compound an Rf value between 0.2 and 0.4, with good separation from impurities and minimal tailing.

Materials:

  • Silica gel TLC plates (or Amine-functionalized TLC plates if available[6])

  • Crude (1-Ethylpyrrolidin-3-yl)methanol sample

  • Developing chamber

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Visualization Stain: Potassium permanganate (KMnO₄) solution

  • Capillary spotters

Procedure:

  • Prepare the Sample: Dissolve a small amount of your crude material in a few drops of methanol or DCM.

  • Prepare the Eluent: Prepare a series of developing solvents. See the table below for starting points.

  • Spot the Plate: Using a capillary spotter, apply a small spot of your sample solution onto the baseline of the TLC plate. Keep the spot as small as possible.[14]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber pre-saturated with your chosen eluent.[9] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize: Dip the dried plate into the KMnO₄ staining solution. The product and any oxidizable impurities will appear as yellow/brown spots against a purple background.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Observe the spot shape and separation from other spots.

  • Optimize: Adjust the solvent polarity to achieve the target Rf. If tailing is observed on silica, add 1-2% TEA to the eluent and repeat the development.

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Stationary PhaseSolvent System (v/v)Expected ObservationOptimization Strategy
Standard Silica Gel 95:5 DCM / MeOHCompound may have a low Rf and show tailing.Increase MeOH % to increase Rf. Add 1-2% TEA to eliminate tailing.
Standard Silica Gel 80:20 EtOAc / Hexane + 2% TEAA less polar option if impurities are non-polar.Increase EtOAc % to increase Rf.
Amine-Silica Gel 98:2 DCM / MeOHCompound should have a higher Rf and no tailing.Increase MeOH % to increase Rf as needed. No TEA required.
Protocol 2: Purification using Standard Silica Gel with a Modified Mobile Phase

Objective: To purify (1-Ethylpyrrolidin-3-yl)methanol using the most common laboratory setup.

Workflow Overview:

purification_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Method Development (e.g., 90:10:1 DCM/MeOH/TEA) column_prep 2. Select & Pack Column (Slurry pack with initial eluent) tlc->column_prep sample_prep 3. Prepare Sample (Dissolve in min. solvent or adsorb onto silica) column_prep->sample_prep load 4. Load Sample sample_prep->load elute 5. Elute with Gradient load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions via TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Solubility of (1-Ethylpyrrolidin-3-yl)methanol Derivatives

Welcome to the technical support center for (1-Ethylpyrrolidin-3-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Ethylpyrrolidin-3-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The inherent chemical properties of the pyrrolidine scaffold, while offering significant biological activity, can often lead to poor aqueous solubility, hindering preclinical and clinical development.[1] This resource provides a comprehensive overview of the underlying causes of poor solubility for these derivatives and offers a range of practical, evidence-based strategies to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why do many (1-Ethylpyrrolidin-3-yl)methanol derivatives exhibit poor aqueous solubility?

A1: The solubility of these derivatives is governed by a balance between the polar and non-polar functionalities within the molecule. The core structure contains a tertiary amine and a hydroxyl group, which are polar and capable of hydrogen bonding, suggesting some water solubility.[2] However, the ethyl group on the pyrrolidine nitrogen and the overall hydrocarbon scaffold contribute to the molecule's lipophilicity. As derivatives are synthesized with larger, more lipophilic substituents, the overall aqueous solubility tends to decrease.[3]

Q2: What is the first step I should take to address the poor solubility of my compound?

A2: The initial and often most effective approach for a basic compound like a (1-Ethylpyrrolidin-3-yl)methanol derivative is to investigate the effect of pH on its solubility.[4][5] Since these compounds are weak bases due to the tertiary amine, their solubility is expected to be pH-dependent.[6] Lowering the pH of the aqueous medium will lead to the protonation of the amine, forming a more soluble cationic species.[7]

Q3: Are there other quick methods to try if pH adjustment isn't sufficient or appropriate for my experiment?

A3: Yes, using co-solvents is another readily implementable strategy.[8] Water-miscible organic solvents can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[8] Common co-solvents to consider include ethanol, propylene glycol, and N-methyl-2-pyrrolidone (NMP).[9][10]

Q4: When should I consider more advanced techniques like salt formation or prodrug strategies?

A4: If pH adjustment and co-solvents do not provide the desired solubility, or if you are developing a solid dosage form, more advanced methods are warranted. Salt formation is a widely used and effective technique for ionizable compounds to significantly enhance solubility and dissolution rates.[11][12][13] Prodrug strategies are typically employed when other methods have failed or to address other issues like poor permeability in addition to solubility.[14][15][16]

Troubleshooting Guides

Guide 1: pH Adjustment for Solubility Enhancement

The tertiary amine in (1-Ethylpyrrolidin-3-yl)methanol derivatives is a key functional group that can be leveraged to improve aqueous solubility. By adjusting the pH of the solution, the ionization state of the molecule can be controlled.

Underlying Principle: In an acidic environment, the lone pair of electrons on the nitrogen atom of the tertiary amine accepts a proton, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[7] The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[17][18]

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of buffers: Use a range of buffers covering a physiologically relevant pH range (e.g., pH 2 to 8).

  • Add excess compound: Add an excess of the (1-Ethylpyrrolidin-3-yl)methanol derivative to a known volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the logarithm of the solubility as a function of pH. This will provide a visual representation of the pH-solubility profile.

Troubleshooting:

  • Precipitation upon pH shift: If you are adjusting the pH of a stock solution, be aware that the compound may precipitate if the pH is raised above its pKa, where the less soluble free base form predominates.

  • Buffer effects: The type of buffer used can sometimes influence solubility. If you observe unexpected results, consider trying a different buffer system.

Visualization of pH-Dependent Ionization:

pH_Ionization cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated R-N⁺(Et)H- (Cationic, High Solubility) Neutral R-N(Et)- (Neutral, Low Solubility) Protonated->Neutral + OH⁻ - H₂O Neutral->Protonated + H⁺

Caption: Effect of pH on the ionization and solubility of a tertiary amine.

Guide 2: Salt Formation for Enhanced Solubility and Stability

For derivatives that are ionizable, forming a salt is a robust strategy to improve aqueous solubility and dissolution rate.[11][12][13] Approximately 50% of marketed small molecule drugs are administered as salts.[11]

Underlying Principle: Salt formation involves the reaction of the basic (1-Ethylpyrrolidin-3-yl)methanol derivative with an acid to form a salt. This salt form often has significantly different and improved physicochemical properties, including higher aqueous solubility and better solid-state stability, compared to the free base.[19]

Experimental Protocol: Salt Screening

  • Select counterions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acids).

  • Dissolve the free base: Dissolve the (1-Ethylpyrrolidin-3-yl)methanol derivative in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Add the acid: Add a stoichiometric amount of the selected acid (either neat or as a solution in the same solvent).

  • Induce crystallization: Allow the salt to crystallize. This may occur spontaneously or can be induced by cooling, adding an anti-solvent, or evaporation.

  • Isolate and dry: Collect the resulting solid by filtration and dry it under vacuum.

  • Characterize the salt: Confirm salt formation and characterize its properties using techniques such as melting point, X-ray powder diffraction (XRPD), and thermal analysis (DSC/TGA).

  • Measure solubility: Determine the aqueous solubility of each salt form using the protocol described in Guide 1.

Data Presentation: Comparison of Free Base and Salt Solubility

FormCounterionAqueous Solubility (mg/mL at 25°C, pH 7.0)
Free Base-0.5
HydrochlorideHCl50
MesylateCH₃SO₃H75
TartrateC₄H₆O₆30

Troubleshooting:

  • No salt formation: The pKa difference between the base and the acid should ideally be greater than 2-3 units for stable salt formation.

  • Hygroscopicity: Some salt forms may be hygroscopic (readily absorb moisture from the air), which can affect their stability and handling. Assess the hygroscopicity of promising salt forms.

  • Disproportionation: In some cases, the salt may convert back to the free base in solution, especially in buffered media. This should be evaluated during preformulation studies.

Visualization of Salt Selection Workflow:

Salt_Selection Start Start: Poorly Soluble Free Base Screen Salt Screen with Various Counterions Start->Screen Isolate Isolate & Characterize Solid Forms (XRPD, DSC) Screen->Isolate Measure Measure Solubility & Dissolution Rate Isolate->Measure Assess Assess Stability (Hygroscopicity, etc.) Measure->Assess Select Select Optimal Salt Form Assess->Select

Sources

Troubleshooting

Technical Support Center: Selective Functionalization of (1-Ethylpyrrolidin-3-yl)methanol

Welcome to the technical support center for the selective functionalization of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of (1-Ethylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the technical expertise and practical insights needed to navigate the complexities of selectively modifying the hydroxyl and tertiary amine functionalities of this compound.

Introduction to the Challenge: Chemoselectivity

(1-Ethylpyrrolidin-3-yl)methanol presents a common yet significant challenge in organic synthesis: the presence of two nucleophilic centers, a primary alcohol and a tertiary amine. The selective functionalization of one group in the presence of the other is crucial for the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates.[1][2][3][4][5] This guide will explore strategies to achieve high chemoselectivity for either N-functionalization or O-functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective functionalization of (1-Ethylpyrrolidin-3-yl)methanol?

The main challenge lies in the competing reactivity of the primary alcohol and the tertiary amine. The lone pair of electrons on the nitrogen atom makes the amine nucleophilic and basic, while the hydroxyl group can also act as a nucleophile, particularly in its deprotonated alkoxide form. Achieving selectivity requires careful consideration of reaction conditions, reagents, and protecting group strategies to favor the reaction at the desired site.

Q2: How can I selectively functionalize the hydroxyl group?

To selectively target the hydroxyl group, the more nucleophilic tertiary amine must be temporarily deactivated or "protected."[6][7]

  • Protonation: The simplest approach is to perform the reaction under acidic conditions. Protonation of the tertiary amine to form an ammonium salt significantly reduces its nucleophilicity, allowing reagents to react preferentially with the hydroxyl group.[7] However, this method is not compatible with acid-sensitive reagents.

  • Quaternization: Reaction with an alkyl halide can convert the tertiary amine into a quaternary ammonium salt, which is non-nucleophilic. This strategy is effective but introduces a permanent positive charge and additional steric bulk, which may not be desirable in the final product.

Once the amine is effectively masked, the hydroxyl group can be functionalized through various reactions such as:

  • Esterification: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

  • Etherification: Using Williamson ether synthesis conditions (strong base and an alkyl halide), though care must be taken to avoid elimination reactions.

  • Silylation: Protection with silyl ethers like TBDMS or TBDPS is a common strategy to increase steric hindrance around the oxygen atom.[8][9]

Q3: What are the best strategies for selective N-functionalization?

Selective functionalization of the tertiary amine is generally more challenging due to the inherent reactivity of the hydroxyl group.

  • O-Protection: The most reliable method is to first protect the hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under a variety of conditions, and benzyl ethers, which can be removed by hydrogenolysis.[10] Once the alcohol is protected, the tertiary amine can be targeted.

  • Reagent Selection: Utilizing reagents that are highly selective for amines over alcohols can also be effective. For example, certain alkylating agents may show a preference for the softer nitrogen nucleophile over the harder oxygen nucleophile.

Q4: How do I choose the right protecting group?

The choice of a protecting group is critical and depends on the planned subsequent reaction steps.[6] An ideal protecting group should be:

  • Easy and high-yielding to install.

  • Stable to the reaction conditions of the subsequent step(s).

  • Easy and high-yielding to remove without affecting other functional groups in the molecule.

This concept is known as an orthogonal protecting group strategy , where one protecting group can be removed selectively in the presence of another.[6]

dot graph "Orthogonal_Protecting_Group_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Molecule [label="(1-Ethylpyrrolidin-3-yl)methanol", fillcolor="#FBBC05", fontcolor="#202124"]; N_Protected [label="N-Protected Intermediate\n(e.g., Boc, Cbz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Protected [label="O-Protected Intermediate\n(e.g., TBDMS, Bn)", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Functionalized [label="O-Functionalized Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Functionalized [label="N-Functionalized Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Molecule -> N_Protected [label="Protect Amine"]; Molecule -> O_Protected [label="Protect Alcohol"]; N_Protected -> O_Functionalized [label="Functionalize -OH"]; O_Protected -> N_Functionalized [label="Functionalize -N(Et)"]; O_Functionalized -> N_Functionalized [label="Deprotect & Functionalize -N(Et)"]; N_Functionalized -> O_Functionalized [label="Deprotect & Functionalize -OH"]; } caption: Orthogonal protecting group strategy for selective functionalization.

Protecting GroupTargetIntroduction ReagentsRemoval Conditions
Boc AmineBoc-anhydrideStrong acid (e.g., TFA)[8]
Cbz AmineBenzyl chloroformateHydrogenolysis (H₂, Pd/C)
TBDMS AlcoholTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)[8]
Benzyl (Bn) AlcoholBenzyl bromide, NaHHydrogenolysis (H₂, Pd/C)
Q5: What analytical techniques are best for confirming the site of functionalization?

A combination of spectroscopic methods is essential to unambiguously determine the structure of the product.

  • ¹H NMR Spectroscopy: Look for shifts in the protons adjacent to the reaction site. For O-functionalization, the -CH₂OH protons (around 3.5-3.7 ppm) will shift downfield. For N-functionalization, the protons on the pyrrolidine ring, particularly those alpha to the nitrogen, will experience a shift.

  • ¹³C NMR Spectroscopy: The carbon signals of the functionalized group and adjacent carbons will show significant shifts.

  • FT-IR Spectroscopy: O-acylation will introduce a characteristic carbonyl stretch (around 1735 cm⁻¹). Disappearance of the broad O-H stretch (around 3300 cm⁻¹) is also indicative of O-functionalization.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, verifying that the desired functional group has been added.

Troubleshooting Guides

Problem 1: Low or no selectivity between N- and O-functionalization.
Possible Cause Suggested Solution
Incorrect Reaction Conditions Re-evaluate the pH of your reaction. For O-acylation, ensure the amine is protonated by using an acid catalyst or a pyridinium salt as the solvent. For N-alkylation, ensure the absence of strong bases that could deprotonate the alcohol.
Inappropriate Reagent Some reagents are inherently unselective. Consider using a bulkier acylating or alkylating agent to favor reaction at the less sterically hindered primary alcohol.
Lack of Protecting Group For highly reactive reagents, a protecting group strategy is often necessary. Protect the functional group you do not want to react.[6][8][9]
Problem 2: Low yield of the desired product.
Possible Cause Suggested Solution
Side Reactions Over-alkylation of the amine or elimination reactions can reduce the yield. Use a stoichiometric amount of the alkylating agent and milder reaction conditions. For O-functionalization, ensure the temperature is controlled to prevent decomposition.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more reagent or increasing the temperature slightly. Ensure all reagents are pure and dry, as moisture can quench many reagents.
Difficult Purification The polar nature of both the starting material and the product can make purification challenging. Consider using a different stationary phase for column chromatography or derivatizing the product to alter its polarity for easier separation.
Problem 3: Difficulty in removing the protecting group.
Possible Cause Suggested Solution
Incorrect Deprotection Conditions Consult the literature for the specific deprotection conditions for your chosen protecting group. Ensure you are using the correct reagents and stoichiometry.
Protecting Group is Too Stable Some protecting groups are very robust.[9] If standard conditions fail, you may need to use harsher conditions, but be mindful of the stability of the rest of your molecule. In some cases, it may be necessary to reconsider the choice of protecting group in your synthetic route.
Substrate Poisoning of Catalyst For deprotections involving catalysts (e.g., hydrogenolysis of a benzyl group), the tertiary amine in the substrate can sometimes inhibit the catalyst. Adding a small amount of a weak acid can sometimes mitigate this issue.

Experimental Protocols

Protocol 1: Selective O-Acetylation of (1-Ethylpyrrolidin-3-yl)methanol

This protocol utilizes protonation of the amine to achieve selective O-acetylation.

  • Dissolve (1-Ethylpyrrolidin-3-yl)methanol (1.0 eq) in pyridine at 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph "O_Acetylation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start:\n(1-Ethylpyrrolidin-3-yl)methanol\nin Pyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Ac2O [label="Add Acetic Anhydride\nat 0 °C"]; Stir [label="Stir at RT\n(12-16h)"]; Monitor [label="Monitor by\nTLC/LC-MS"]; Workup [label="Aqueous Workup\n& Extraction"]; Purify [label="Column Chromatography"]; Product [label="Product:\n(1-Ethylpyrrolidin-3-yl)methyl acetate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Add_Ac2O; Add_Ac2O -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } caption: Workflow for selective O-acetylation.

Protocol 2: Selective N-Benzylation via O-Protection

This protocol employs a silyl protecting group for the alcohol to enable selective N-alkylation.

  • Protection Step:

    • Dissolve (1-Ethylpyrrolidin-3-yl)methanol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

    • Add TBDMS-Cl (1.1 eq) portion-wise at 0 °C.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and extract with ether.

    • Purify the silyl-protected intermediate by column chromatography.

  • N-Alkylation Step:

    • Dissolve the O-protected intermediate (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

    • Add benzyl bromide (1.2 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Deprotection Step:

    • Dissolve the crude N-benzylated product in THF.

    • Add a solution of TBAF in THF (1.1 eq) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once complete, perform an aqueous workup and extract with an organic solvent.

    • Purify the final product by column chromatography.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • ACS Omega. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]

  • PMC - NIH. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Retrieved from [Link]

  • PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural diversity of vicinal amino alcohols. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-ethylpyrrolidin-3-yl)methanol (C7H15NO). Retrieved from [Link]

  • (Reference 19 not directly cited in the text)
  • PMC - PubMed Central. (n.d.). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • (Reference 22 not directly cited in the text)
  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Retrieved from [Link]

  • MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]

  • (Reference 25 not directly cited in the text)
  • PMC - NIH. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • (Reference 29 not directly cited in the text)
  • NIH. (n.d.). Spectroscopic and Reactivity Comparisons of a Pair of bTAML Complexes with FeV=O and FeIV=O Units. Retrieved from [Link]

  • (Reference 31 not directly cited in the text)
  • (Reference 32 not directly cited in the text)
  • (Reference 33 not directly cited in the text)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (1-Ethylpyrrolidin-3-yl)methanol by NMR and MS

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. (1-Ethylpyrrol...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. (1-Ethylpyrrolidin-3-yl)methanol, a chiral amino alcohol, presents a valuable building block in medicinal chemistry. Its structure, featuring a tertiary amine, a hydroxyl group, and a chiral center, necessitates a multi-faceted analytical approach for complete characterization. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of (1-Ethylpyrrolidin-3-yl)methanol, supplemented with supporting data and comparisons to alternative analytical techniques.

The Imperative of Structural Validation

The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties and biological activity. In pharmaceutical development, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and pharmacokinetics. For chiral molecules like (1-Ethylpyrrolidin-3-yl)methanol, the stereochemistry at the C3 position is of paramount importance, as enantiomers can exhibit vastly different physiological effects. Therefore, robust analytical methodologies are not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

Primary Spectroscopic Validation: A Two-Pronged Approach

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques that provide orthogonal information about a molecule's structure. NMR elucidates the connectivity of atoms and their spatial relationships, while MS provides information about the molecular weight and elemental composition, as well as fragmentation patterns that offer clues to the molecule's substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can reveal the chemical environment of each atom, their proximity to one another, and their bonding relationships.

The predicted ¹H NMR spectrum of (1-Ethylpyrrolidin-3-yl)methanol in a common solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the neighboring nitrogen and oxygen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H on -OHVariable (broad singlet)bs1H
H on C3~3.6 - 3.8m1H
H₂ on -CH₂OH~3.4 - 3.6m2H
H₂ on N-CH₂ (pyrrolidine)~2.6 - 2.9m2H
H₂ on N-CH₂CH₃~2.4 - 2.6q2H
H on C2 (pyrrolidine)~2.2 - 2.5m2H
H₂ on C4 (pyrrolidine)~1.8 - 2.1m2H
H₃ on N-CH₂CH₃~1.1 - 1.3t3H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[1][2]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂OH~65 - 68
C5 (pyrrolidine)~58 - 61
N-CH₂CH₃~52 - 55
C2 (pyrrolidine)~50 - 53
C3 (pyrrolidine)~40 - 43
C4 (pyrrolidine)~28 - 31
N-CH₂CH₃~12 - 15

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[3][4]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragments

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable insights into its structural components. For (1-Ethylpyrrolidin-3-yl)methanol (C₇H₁₅NO), the expected exact mass is approximately 129.1154 g/mol .

In an electron ionization (EI) mass spectrometer, the molecular ion (M⁺) will be observed at m/z 129. The fragmentation pattern is dictated by the stability of the resulting carbocations. Key predicted fragments for (1-Ethylpyrrolidin-3-yl)methanol include:

m/z Predicted Fragment Loss
129[C₇H₁₅NO]⁺Molecular Ion
114[C₆H₁₂NO]⁺-CH₃
100[C₅H₁₀NO]⁺-C₂H₅
98[C₆H₁₂N]⁺-CH₂OH
84[C₅H₁₀N]⁺-CH₂OH, -CH₂
70[C₄H₈N]⁺-CH₂OH, -C₂H₄

Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[5] The loss of the ethyl group (m/z 100) and the hydroxymethyl group (m/z 98) are expected to be significant peaks.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sources

Comparative

A Comparative Analysis of N-Substituted Pyrrolidinyl Methanols: (1-Ethylpyrrolidin-3-yl)methanol vs. (1-Methylpyrrolidin-3-yl)methanol

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone for the design of novel therapeutics.[1] Its saturated, non-pl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone for the design of novel therapeutics.[1] Its saturated, non-planar structure provides an excellent platform for creating three-dimensional diversity, crucial for specific interactions with biological targets.[1] This guide provides a detailed comparative analysis of two closely related and synthetically valuable building blocks: (1-Ethylpyrrolidin-3-yl)methanol and (1-Methylpyrrolidin-3-yl)methanol.

The subtle difference between an N-ethyl and an N-methyl group can profoundly impact a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological activity. Understanding these differences is paramount for researchers making strategic decisions in lead optimization and drug candidate selection. This document will delve into their chemical properties, synthesis, reactivity, and safety profiles, supported by experimental data and established scientific principles.

Physicochemical Properties: A Tale of Two Alkyl Groups

The primary structural distinction between the two compounds is the substitution at the nitrogen atom of the pyrrolidine ring. This single-carbon difference between a methyl and an ethyl group directly influences several key physicochemical parameters.

Property(1-Ethylpyrrolidin-3-yl)methanol(1-Methylpyrrolidin-3-yl)methanolRationale for Difference
Molecular Formula C₇H₁₅NO[2]C₆H₁₃NO[3]Addition of a CH₂ group in the ethyl substituent.
Molecular Weight 129.20 g/mol [2]115.17 g/mol [3]The ethyl group has a higher mass than the methyl group.
CAS Number 61472-22-8[2]5021-33-0[3]Unique identifiers for distinct chemical substances.
Appearance Solid[2]Colorless to yellow-brown liquid[4]Increased molecular weight and potential for stronger intermolecular forces in the ethyl derivative may lead to a solid state at standard conditions.
Predicted XLogP3 0.3-0.5[5]The ethyl group is more lipophilic than the methyl group, increasing the compound's affinity for nonpolar environments.
Hydrogen Bond Donors 11[3]Both molecules possess one hydroxyl (-OH) group.
Hydrogen Bond Acceptors 22[3]Both molecules have a nitrogen and an oxygen atom capable of accepting hydrogen bonds.

The most significant divergence from a medicinal chemistry perspective is the predicted lipophilicity (XLogP3). The higher value for the ethyl derivative suggests it will be more permeable through lipid bilayers, which could influence its absorption and distribution within biological systems. However, this increased lipophilicity can also lead to higher metabolic turnover or off-target effects.

Synthesis and Reactivity

The synthesis of these compounds typically involves the N-alkylation of a common precursor, (pyrrolidin-3-yl)methanol. A prevalent and efficient method for this transformation is reductive amination.

General Synthetic Pathway: Reductive Amination

This pathway involves reacting the secondary amine of the (pyrrolidin-3-yl)methanol precursor with an appropriate aldehyde (formaldehyde for the methyl derivative, acetaldehyde for the ethyl derivative) to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst, to yield the final N-alkylated product.

G cluster_reactants Reactants cluster_process Process Precursor (Pyrrolidin-3-yl)methanol Iminium Iminium Ion Intermediate Precursor->Iminium Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Reduction Reduction (e.g., H₂/Pd, NaBH₄) Iminium->Reduction Product N-Alkyl Product ((1-R-pyrrolidin-3-yl)methanol) Reduction->Product caption General workflow for N-alkylation via reductive amination.

Caption: General workflow for N-alkylation via reductive amination.

Exemplary Experimental Protocol: Synthesis of (1-Methylpyrrolidin-3-yl)methanol

Causality: This protocol utilizes reductive amination, a robust and widely used method for N-methylation. Formaldehyde is a convenient source of the methyl group, and a palladium-on-carbon catalyst with hydrogen provides an effective means of reduction.[4][6]

  • Reaction Setup: To a solution of (S)-3-hydroxypyrrolidine (1 equivalent) in a suitable solvent such as methanol, add a 37% aqueous solution of formaldehyde (1.05 equivalents).[7]

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst to the reaction mixture.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield (S)-(1-methylpyrrolidin-3-yl)methanol.[6]

Self-Validation: The purity of the final product should be assessed using GC-MS to confirm the molecular weight and ¹H NMR to verify the structure, specifically looking for the appearance of the N-methyl singlet.

Comparative Reactivity

Both molecules feature a tertiary amine and a primary alcohol, which dictate their chemical reactivity.

  • Basicity: The nitrogen atom in both compounds is basic. The ethyl group in (1-Ethylpyrrolidin-3-yl)methanol is slightly more electron-donating than the methyl group, which may marginally increase the basicity of the nitrogen. This can influence salt formation and interactions with acidic residues in biological targets.

  • Nucleophilicity: The nitrogen lone pair is nucleophilic, allowing for reactions with electrophiles. However, the N-ethyl group presents greater steric hindrance compared to the N-methyl group. This could lead to slower reaction rates in cases where the nitrogen atom is the nucleophile.

  • Alcohol Reactions: The primary alcohol (-CH₂OH) group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids, or etherification. The N-alkyl substituent is unlikely to have a significant electronic or steric effect on the reactivity of this distal functional group.

Role in Drug Design and Development

The choice between an N-methyl and an N-ethyl group is a critical decision in structure-activity relationship (SAR) studies. This seemingly minor modification can fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological profile.

SAR_Logic cluster_choice Structural Choice cluster_impact Pharmacological Impact N_Alkyl N-Alkyl Group (Methyl vs. Ethyl) Lipophilicity Lipophilicity & Permeability N_Alkyl->Lipophilicity influences Metabolism Metabolic Stability (N-dealkylation) N_Alkyl->Metabolism affects Binding Receptor Binding Affinity & Selectivity N_Alkyl->Binding modulates PK_Profile Overall Pharmacokinetic Profile (ADME) Lipophilicity->PK_Profile Metabolism->PK_Profile Binding->PK_Profile caption Impact of N-alkyl substituent choice on drug properties.

Caption: Impact of N-alkyl substituent choice on drug properties.

  • Lipophilicity and Permeability: As noted, the ethyl group increases lipophilicity. This can enhance a drug's ability to cross the blood-brain barrier or be absorbed orally. Conversely, it might increase binding to plasma proteins or lead to sequestration in fatty tissues.

  • Metabolic Stability: The N-alkyl group is a potential site for metabolism by cytochrome P450 enzymes via N-dealkylation. The rates of N-demethylation versus N-deethylation can differ, impacting the drug's half-life and the metabolic profile of the compound.

  • Receptor Binding: The steric bulk of the N-alkyl group can be critical for fitting into a target's binding pocket. An ethyl group may provide a more optimal fit than a methyl group (or vice versa), leading to increased potency. It could also clash with the binding site, reducing affinity. This makes these two building blocks essential tools for probing the steric requirements of a binding pocket. The pyrrolidine scaffold itself is found in numerous marketed drugs, highlighting its importance.[8]

Spectroscopic Signatures

NMR and MS are essential for distinguishing between these two compounds.

  • ¹H NMR: The most telling difference will be the signals for the N-alkyl group. (1-Methylpyrrolidin-3-yl)methanol will show a singlet around 2.3-2.5 ppm for the N-CH₃ protons. In contrast, (1-Ethylpyrrolidin-3-yl)methanol will exhibit a triplet for the -CH₃ of the ethyl group and a quartet for the N-CH₂- protons.[9]

  • ¹³C NMR: The carbon signals for the N-alkyl groups will also be distinct and readily assignable.

  • Mass Spectrometry: The molecular ion peak will differ by 14 mass units, corresponding to the difference of a CH₂ group.

Safety and Handling

Both compounds require careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

Hazard Information(1-Ethylpyrrolidin-3-yl)methanol(1-Methylpyrrolidin-3-yl)methanol
GHS Pictogram(s) GHS05 (Corrosion)[2]GHS07 (Exclamation Mark)[3]
Signal Word Danger[2]Warning[3]
Hazard Statement(s) H318: Causes serious eye damage.[2]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]
Precautionary Measures P280: Wear protective gloves/eye protection/face protection.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/eye protection/face protection.[10]
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides.[11]Strong oxidizing agents.[12]

Standard Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist.[11] Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

(1-Ethylpyrrolidin-3-yl)methanol and (1-Methylpyrrolidin-3-yl)methanol are more than just structurally similar reagents; they are distinct tools for the medicinal chemist. While their core reactivity, dictated by the primary alcohol and tertiary amine, is analogous, the choice between the N-ethyl and N-methyl substituent has significant downstream consequences. The ethyl derivative offers increased lipophilicity and greater steric bulk, whereas the methyl derivative provides a less sterically hindered and more hydrophilic profile.

The selection between these two building blocks should be a data-driven decision within a drug discovery program, aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Their comparative analysis underscores a fundamental principle of drug design: even the smallest structural modification can be the key to unlocking the desired therapeutic profile.

References

  • PubChem. (1-Methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. (1-ethylpyrrolidin-3-yl)methanol (C7H15NO). [Link]

  • Google Patents.
  • European Patent Office. EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]

  • J&K Scientific. (1-Methyl-pyrrolidin-3-yl)-methanol | 5021-33-0. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Molecules. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Journal of Medicinal Chemistry. (1991). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- Ethyl]-Acetamides: The Use of Conformational Analysis in the Development of a Novel Series of Potent Opioid Kappa Agonists. [Link]

  • PubChem. 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • International Journal of Molecular Sciences. (2021). Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. [Link]

  • ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Google Patents. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • PrepChem.com. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. [Link]

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Validation

A Comparative Guide to the Biological Activity of Pyrrolidine Methanol Derivatives as Muscarinic Receptor Modulators

This guide provides an in-depth comparison of the biological activity of a series of pyrrolidine methanol derivatives, focusing on their interactions with muscarinic acetylcholine receptors (mAChRs). For researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of a series of pyrrolidine methanol derivatives, focusing on their interactions with muscarinic acetylcholine receptors (mAChRs). For researchers, scientists, and drug development professionals, this document outlines the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. The insights and data presented herein are synthesized from robust experimental findings to facilitate the rational design of novel therapeutics targeting the cholinergic system.

Introduction: The Therapeutic Potential of Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. With five distinct subtypes (M1-M5), they regulate a wide array of physiological functions, including learning, memory, and smooth muscle contraction. This makes them attractive therapeutic targets for a variety of disorders, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease.

The (1-Ethylpyrrolidin-3-yl)methanol scaffold represents a key pharmacophore in the design of muscarinic receptor ligands. The pyrrolidine ring mimics the cationic head of acetylcholine, while the hydroxyl group can engage in hydrogen bonding within the receptor's binding pocket. Modifications to the N-alkyl substituent and the methanol moiety can significantly influence a compound's affinity and functional activity at the different muscarinic receptor subtypes. Understanding these structure-activity relationships is paramount for the development of subtype-selective drugs with improved therapeutic profiles and reduced side effects.

Comparative Analysis of Muscarinic Receptor Activity

While direct comparative data on a series of (1-Ethylpyrrolidin-3-yl)methanol derivatives is limited in publicly accessible literature, a comprehensive study by De et al. on structurally related 1-methyl-pyrrolidine derivatives provides invaluable insights into the SAR of this compound class.[1][2] The following sections will use data from this study to illustrate the impact of structural modifications on muscarinic receptor binding and functional activity. The analyzed compounds feature a 1-methylpyrrolidine core with modifications at the 2-position, offering a strong comparative framework for understanding the potential of analogous (1-Ethylpyrrolidin-3-yl)methanol derivatives.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the binding affinities (expressed as pKi, the negative logarithm of the Ki value) of a series of 1-methyl-2-substituted pyrrolidine derivatives for the five human muscarinic receptor subtypes (hM1-hM5).[1][2]

CompoundStructurepKi (hM1)pKi (hM2)pKi (hM3)pKi (hM4)pKi (hM5)
(-)-3 (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide6.877.436.896.836.81
(+)-5 (2R, 5'S, 2'S)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine6.787.336.816.756.72

Data sourced from De et al.[1][2]

Expert Interpretation of Binding Affinity Data:

The data reveals that both compounds exhibit the highest affinity for the M2 receptor subtype, with pKi values of 7.43 and 7.33 for compounds (-)-3 and (+)-5, respectively.[1][2] This suggests a degree of M2 selectivity in their binding profiles. The quaternization of the nitrogen in compound (-)-3 to a dimethylpyrrolidinium iodide does not appear to dramatically alter the binding profile compared to the tertiary amine in compound (+)-5, indicating that the overall shape and substituent pattern of the molecule are key drivers of receptor affinity. For researchers designing (1-Ethylpyrrolidin-3-yl)methanol derivatives, this highlights the importance of exploring modifications that can enhance affinity for the desired M subtype while potentially reducing it for others to achieve selectivity.

Functional Activity Profile

Beyond binding, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical to its therapeutic effect. The following table presents the functional activity of the selected compounds at different muscarinic receptor subtypes, expressed as pD2 (a measure of agonist potency) or pKB (a measure of antagonist potency).[1][2]

CompoundM1 (Rabbit Vas Deferens)M2 (Guinea Pig Atria)M3 (Guinea Pig Ileum)M4 (Guinea Pig Lung)
(-)-3 pKB = 6.2 (Antagonist)pD2 = 7.8 (Partial Agonist)pD2 = 6.5 (Full Agonist)pKB = 6.1 (Antagonist)
(+)-5 pKB = 6.1 (Antagonist)pD2 = 7.5 (Partial Agonist)pD2 = 6.3 (Full Agonist)pKB = 6.0 (Antagonist)

Data sourced from De et al.[1][2]

Expert Interpretation of Functional Activity Data:

The functional data reveals a fascinating divergence in activity across the receptor subtypes. Both compounds act as antagonists at M1 and M4 receptors, while demonstrating agonist activity at M2 and M3 receptors.[1][2] Specifically, they are potent partial agonists at the M2 subtype and full agonists at the M3 subtype.[1][2] This mixed agonist/antagonist profile, often referred to as "functional selectivity" or "biased agonism," is a highly sought-after property in modern drug discovery. For instance, a compound that is an M1 agonist (for cognitive enhancement) but an M3 antagonist (to reduce peripheral side effects like dry mouth) could be a significant advancement in Alzheimer's therapy. The data for compounds (-)-3 and (+)-5, while not exhibiting this specific ideal profile, demonstrates that the pyrrolidine methanol scaffold is a promising starting point for developing such functionally selective ligands.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental protocols for assessing the biological activity of muscarinic receptor ligands.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow:

Calcium Mobilization Assay Workflow

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the desired muscarinic receptor subtype (M1, M3, or M5) in a 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

  • Compound Addition: Using a fluorescence plate reader with an integrated liquid handling system, add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.

  • Data Analysis: For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, pre-incubate the cells with the antagonist before adding a known agonist, and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative data, though on a closely related scaffold, provides several key SAR insights that can guide the design of novel (1-Ethylpyrrolidin-3-yl)methanol derivatives:

  • N-Alkyl Substitution: The nature of the N-alkyl group is a critical determinant of both affinity and functional activity. While the presented data focuses on N-methyl derivatives, exploring larger alkyl groups, such as the N-ethyl group of the topic compound, is a logical next step. It is known that increasing the size of the N-alkyl substituent can modulate the agonist/antagonist profile of a ligand. [3]* Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring and any other chiral centers is crucial for optimal receptor interaction. Future synthetic efforts should focus on the preparation and evaluation of individual enantiomers to identify the more active stereoisomer.

  • Methanol Moiety Modification: The primary alcohol of the (1-Ethylpyrrolidin-3-yl)methanol scaffold is a prime site for modification. Esterification to introduce different functional groups could lead to enhanced affinity and selectivity through interactions with specific residues in the receptor binding pocket.

Future research should focus on the systematic exploration of these structural modifications to build a comprehensive SAR profile for (1-Ethylpyrrolidin-3-yl)methanol derivatives. This will enable the fine-tuning of their pharmacological properties to develop highly selective and potent muscarinic receptor modulators for a range of therapeutic applications.

References

  • De, B., et al. (2003). Muscarinic Subtype Affinity and Functional Activity Profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine Derivatives. PubMed. [Link]

  • De, B., et al. (2003). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

  • Giannella, M., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. PubMed. [Link]

  • Giannella, M., et al. (2007). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. [Link]

  • De, B., et al. (2003). Muscarinic Subtype Affinity and Functional Activity Profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine Derivatives. PubMed. [Link]

  • De, B., et al. (2003). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

  • Giannella, M., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. PubMed. [Link]

  • Giannella, M., et al. (2007). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. [Link]

  • De, B., et al. (2003). Muscarinic Subtype Affinity and Functional Activity Profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine Derivatives. PubMed. [Link]

  • De, B., et al. (2003). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

  • Giannella, M., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. PubMed. [Link]

  • Giannella, M., et al. (2007). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of (1-Ethylpyrrolidin-3-yl)methanol Analogs as Muscarinic Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (1-Ethylpyrrolidin-3-yl)methanol, a scaffold of signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (1-Ethylpyrrolidin-3-yl)methanol, a scaffold of significant interest in medicinal chemistry, particularly for its interactions with muscarinic acetylcholine receptors (mAChRs). Due to the high degree of sequence conservation in the orthosteric binding site of the five muscarinic receptor subtypes (M1-M5), achieving subtype selectivity has been a considerable challenge.[1] This guide synthesizes findings from various studies on related pyrrolidine derivatives to build a comprehensive understanding of how structural modifications influence binding affinity and functional activity, offering a comparative perspective against established muscarinic agents.

The (Pyrrolidin-3-yl)methanol Scaffold: A Privileged Structure for Muscarinic Recognition

The pyrrolidine ring is a foundational structure in a multitude of biologically active molecules and serves as a key building block in the synthesis of numerous pharmaceutical compounds.[2] Its presence in the (1-Ethylpyrrolidin-3-yl)methanol core provides a chiral scaffold with a tertiary amine and a primary alcohol, both of which are critical for interaction with muscarinic receptors. The tertiary amine, which is protonated at physiological pH, is believed to interact with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor, a key interaction for many aminergic GPCR ligands. The hydroxyl group offers a potential hydrogen bonding site, which can contribute to both affinity and selectivity.

Decoding the Structure-Activity Relationship: Key Modification Points

The biological activity of (1-Ethylpyrrolidin-3-yl)methanol analogs can be systematically explored by modifying three key positions: the N-substituent, the 3-hydroxymethyl group, and the stereochemistry of the pyrrolidine ring.

The Influence of the N-Alkyl Substituent

The nature of the substituent on the pyrrolidine nitrogen plays a crucial role in determining both the potency and the functional activity (agonist versus antagonist) of the ligand. While direct SAR studies on a series of N-alkyl analogs of (1-Ethylpyrrolidin-3-yl)methanol are not extensively published, we can infer trends from related pyrrolidine-based muscarinic ligands.

Generally, small alkyl groups like methyl or ethyl are well-tolerated and often lead to agonistic or partial agonistic activity. Increasing the steric bulk of the N-substituent can lead to a decrease in efficacy and a shift towards antagonism. This is a common theme in the SAR of G-protein coupled receptor (GPCR) ligands, where larger substituents may prevent the conformational change required for receptor activation.

Comparative Analysis:

Compound/Analog ClassN-SubstituentObserved Muscarinic ActivityReference
N-methyl-pyrrolidine derivativesMethylOften agonistic or partial agonisticInferred from multiple sources
(1-Ethylpyrrolidin-3-yl)methanol Ethyl Likely agonistic or partial agonistic Hypothesized
Bulky N-substituentse.g., Benzyl, larger alkylsTendency towards antagonismInferred from related scaffolds
XanomelineComplex tetracyclicM1/M4 preferring agonist[1]
Modifications of the 3-Hydroxymethyl Group

The 3-hydroxymethyl group is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor is likely important for anchoring the ligand in the binding pocket and contributing to subtype selectivity.

  • Esterification or Etherification: Converting the primary alcohol to an ester or ether can significantly alter the compound's properties. This modification can impact polarity, metabolic stability, and the ability to form hydrogen bonds. Depending on the nature of the ester or ether group, this could either enhance or decrease affinity and may also modulate the functional activity.

  • Homologation: Increasing the distance between the pyrrolidine ring and the hydroxyl group (e.g., to a hydroxyethyl group) would alter the geometry of the interaction with the receptor, potentially leading to a change in binding mode and activity.

  • Replacement with other functional groups: Substituting the hydroxyl group with other hydrogen-bonding moieties (e.g., amide, carboxylic acid) or non-hydrogen bonding groups would provide valuable SAR data on the importance of this interaction.

The Critical Role of Stereochemistry

The carbon at the 3-position of the pyrrolidine ring is a chiral center. The absolute configuration ((R) or (S)) at this position is expected to have a profound impact on the biological activity. It is well-established for many chiral ligands that one enantiomer is significantly more active than the other (the eutomer). The precise orientation of the hydroxymethyl group within the receptor's binding site will dictate the strength of the interaction and, consequently, the affinity and efficacy of the compound. For instance, studies on chiral forms of methylenemuscarones have demonstrated that stereochemistry is a key determinant of their activity at different muscarinic receptor subtypes.[1]

Comparative Analysis with Established Muscarinic Ligands

To contextualize the potential of (1-Ethylpyrrolidin-3-yl)methanol analogs, it is essential to compare their anticipated properties with well-characterized muscarinic agents like the non-selective agonist pilocarpine and the M1/M4-preferring agonist xanomeline.

FeaturePilocarpineXanomeline(1-Ethylpyrrolidin-3-yl)methanol Analogs (Hypothesized)
Core Scaffold Imidazole and furanone ringsTetracyclicPyrrolidine
Selectivity Non-selective muscarinic agonistM1/M4 preferring agonist[1]Potentially tunable through modification
Clinical Utility Glaucoma, dry mouthAlzheimer's disease, Schizophrenia[1]Potential for CNS disorders
Key Interactions Hydrogen bonding, ionic interactionComplex allosteric and orthosteric interactionsHydrogen bonding (OH), ionic interaction (N+)

Experimental Protocols for SAR Elucidation

To definitively establish the SAR of (1-Ethylpyrrolidin-3-yl)methanol analogs, a systematic synthetic and pharmacological evaluation is required.

Synthesis Workflow

A general synthetic approach to generate a library of analogs would involve the following steps:

G start Commercially available 3-hydroxypyrrolidine or 3-pyrrolidinemethanol n_alkylation N-alkylation (e.g., reductive amination with aldehydes) start->n_alkylation oh_modification Modification of the hydroxyl group (e.g., esterification, etherification) n_alkylation->oh_modification chiral_separation Chiral separation (e.g., chromatography or resolution) oh_modification->chiral_separation final_analogs Library of (1-Alkylpyrrolidin-3-yl)methanol Analogs chiral_separation->final_analogs

Caption: General synthetic workflow for the preparation of (1-Ethylpyrrolidin-3-yl)methanol analogs.

In Vitro Pharmacological Evaluation

4.2.1. Muscarinic Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of the synthesized analogs for the five human muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing each of the human muscarinic receptor subtypes.

    • Radioligand Displacement: Perform competitive binding assays using a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

    • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.

4.2.2. Functional Assays

  • Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of the analogs at each muscarinic receptor subtype.

  • Methodology (example for M1 and M3 receptors):

    • Phosphoinositide (PI) Turnover Assay (for Gq-coupled M1, M3, M5 receptors):

      • Culture cells expressing the receptor of interest in the presence of [³H]-myo-inositol to label the cell membranes.

      • Expose the cells to varying concentrations of the test compound.

      • Measure the accumulation of [³H]-inositol phosphates as an indicator of Gq-protein activation.

    • Calcium Mobilization Assay (for Gq-coupled receptors):

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

      • Measure the change in intracellular calcium concentration upon addition of the test compound using a fluorescence plate reader.

  • Methodology (example for M2 and M4 receptors):

    • cAMP Inhibition Assay (for Gi-coupled M2, M4 receptors):

      • Treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

      • Co-incubate with varying concentrations of the test compound.

      • Measure the inhibition of forskolin-stimulated cAMP production.

G cluster_0 In Vitro Evaluation synthesis Synthesized Analogs binding Radioligand Binding Assays (M1-M5) Determine Ki values synthesis->binding functional Functional Assays (M1-M5) Determine EC50/IC50 and Efficacy synthesis->functional sar Structure-Activity Relationship (SAR) Analysis binding->sar functional->sar

Caption: Experimental workflow for the in vitro pharmacological characterization of (1-Ethylpyrrolidin-3-yl)methanol analogs.

Conclusion and Future Directions

The (1-Ethylpyrrolidin-3-yl)methanol scaffold represents a promising starting point for the development of novel muscarinic receptor ligands. While direct and comprehensive SAR data for this specific analog series is limited, by drawing parallels with related pyrrolidine-containing muscarinic agents, a rational approach to lead optimization can be formulated. The key to unlocking the therapeutic potential of this scaffold lies in a systematic investigation of the N-substituent, the 3-hydroxymethyl group, and the stereochemistry. Such studies, employing the detailed experimental protocols outlined in this guide, will be instrumental in identifying analogs with improved potency, selectivity, and a desirable pharmacological profile for the treatment of various central nervous system and peripheral disorders.

References

  • Dei, S., et al. (2008). Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5490-5500. [Link]

  • Lewis, L. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. [Link]

  • De Amici, M., et al. (1993). Synthesis and muscarinic activity of the chiral forms of methylenemuscarones. Il Farmaco, 48(11), 1579-1592. [Link]

  • Lundkvist, J. R., et al. (1989). Conformationally Restricted Analogues of the Muscarinic Agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 32(4), 863-869. [Link]

  • Ehlert, F. J. (1985). Regulation of muscarinic receptor binding by guanine nucleotides and N-ethylmaleimide. Journal of Pharmacology and Experimental Therapeutics, 233(3), 551-561. [Link]

  • van Koppen, C. J., et al. (1988). Characterization of the muscarinic receptor in human tracheal smooth muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(5), 601-606. [Link]

  • Dei, S., et al. (2003). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. Journal of Medicinal Chemistry, 46(18), 3874-3880. [Link]

  • Teodori, E., et al. (2006). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 61(10), 834-842. [Link]

  • Lindsley, C. W., et al. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(2), 384-388. [Link]

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Comparative

A Researcher's Guide to Stereochemistry in Drug Discovery: Racemic vs. Enantiopure (1-Ethylpyrrolidin-3-yl)methanol in Biological Assays

Introduction In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not merely a detail but a critical determinant of its biological function. Chiral molecules, which exist as non-sup...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not merely a detail but a critical determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, are at the forefront of this consideration. The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[1] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[1][2]

(1-Ethylpyrrolidin-3-yl)methanol is a chiral building block of significant interest in medicinal chemistry, frequently employed as a key intermediate in the synthesis of potent antagonists for muscarinic acetylcholine receptors (mAChRs).[3][4] These receptors are pivotal in regulating a wide array of physiological functions, and their modulation is a therapeutic strategy for conditions ranging from overactive bladder to chronic obstructive pulmonary disease (COPD) and certain neurological disorders.[5][6]

This guide provides a comparative analysis of using racemic versus enantiopure (1-Ethylpyrrolidin-3-yl)methanol in the context of developing and evaluating a muscarinic antagonist. We will explore the synthetic considerations, the impact on biological activity, and provide detailed protocols for key assays, offering a comprehensive perspective for researchers in drug development.

The Critical Role of Chirality in Muscarinic Receptor Antagonism

The significance of stereochemistry is well-documented for muscarinic antagonists. Studies have consistently shown that the different enantiomers of chiral antagonists can exhibit vast differences in potency at the target receptor.[7] In some cases, the R-enantiomers are found to be significantly more potent than the S-enantiomers.[7] Furthermore, the presence of the less active distomer in a racemic mixture can negatively impact the pharmacological profile of the active eutomer.[7] This underscores the necessity of evaluating the enantiomers separately to fully characterize a drug candidate's potential.

Synthesis and Chiral Separation: From Racemate to Enantiopure Forms

The journey to an enantiopure drug candidate begins with the synthesis or separation of the chiral building blocks. (1-Ethylpyrrolidin-3-yl)methanol can be synthesized as a racemate, and subsequently, the enantiomers can be separated using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Below is a generalized workflow for the synthesis of a hypothetical muscarinic antagonist, "M-Antagonist 1," from (1-Ethylpyrrolidin-3-yl)methanol, illustrating the point at which chiral separation is crucial.

G cluster_0 Upstream Synthesis cluster_1 Chiral Building Block Stage cluster_2 Final Drug Synthesis cluster_3 Biological Evaluation Precursor_A Precursor A Racemic_Intermediate Racemic (1-Ethylpyrrolidin-3-yl)methanol Precursor_A->Racemic_Intermediate Reaction 1 Precursor_B Precursor B Precursor_B->Racemic_Intermediate Reaction 2 Chiral_Separation Chiral HPLC Separation Racemic_Intermediate->Chiral_Separation Racemic_Drug Racemic M-Antagonist 1 Racemic_Intermediate->Racemic_Drug Coupling Reaction R_Enantiomer (R)-(1-Ethylpyrrolidin-3-yl)methanol Chiral_Separation->R_Enantiomer S_Enantiomer (S)-(1-Ethylpyrrolidin-3-yl)methanol Chiral_Separation->S_Enantiomer R_Drug (R)-M-Antagonist 1 R_Enantiomer->R_Drug Coupling Reaction S_Drug (S)-M-Antagonist 1 S_Enantiomer->S_Drug Coupling Reaction Core_Moiety Core Moiety Core_Moiety->Racemic_Drug Core_Moiety->R_Drug Core_Moiety->S_Drug Biological_Assays Biological Assays Racemic_Drug->Biological_Assays R_Drug->Biological_Assays S_Drug->Biological_Assays

Caption: Synthetic workflow from racemic precursor to enantiopure drug candidates for biological evaluation.

Experimental Protocol: Chiral HPLC Separation of (1-Ethylpyrrolidin-3-yl)methanol

Objective: To resolve racemic (1-Ethylpyrrolidin-3-yl)methanol into its (R)- and (S)-enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak IA or a similar amylose-based column.[9]

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Racemic (1-Ethylpyrrolidin-3-yl)methanol standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, isopropyl alcohol, and TFA in a ratio of approximately 98:1.5:0.5:0.1 (v/v/v/v).[9] The exact ratio may need optimization.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of about 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the enantiomers. The goal is to achieve a resolution of greater than 2.0 between the peaks.[9]

  • Optimization: If separation is not optimal, adjust the mobile phase composition by varying the proportions of the alcohol modifiers and the acidic additive.

Comparative Biological Evaluation: A Hypothetical Case Study

To illustrate the profound impact of chirality on biological activity, we present a hypothetical case study for "M-Antagonist 1," synthesized from racemic, (R)-, and (S)-(1-Ethylpyrrolidin-3-yl)methanol. The following data is representative of what one might observe in practice.

Data Presentation: Receptor Binding and Functional Activity
CompoundM1 Receptor Binding Affinity (Ki, nM)M2 Receptor Binding Affinity (Ki, nM)M3 Receptor Binding Affinity (Ki, nM)M3 Functional Antagonism (IC50, nM)
Racemic M-Antagonist 115.8150.225.540.1
(R)-M-Antagonist 12.5 45.3 4.1 7.8
(S)-M-Antagonist 1250.6>1000310.8525.3

Analysis of Hypothetical Data:

  • Potency: The (R)-enantiomer is significantly more potent than the (S)-enantiomer across all tested muscarinic receptor subtypes, with Ki values that are orders of magnitude lower. This identifies (R)-M-Antagonist 1 as the eutomer .

  • Selectivity: The eutomer, (R)-M-Antagonist 1, displays a preference for M1 and M3 receptors over the M2 receptor. This selectivity is a crucial aspect of designing drugs with fewer side effects, as M2 receptors are predominantly found in the heart.[6]

  • Racemic Mixture Performance: The racemic mixture exhibits intermediate potency. Importantly, its binding affinity and functional antagonism are weaker than what would be expected from a sample containing 50% of the highly active eutomer. This suggests that the distomer, (S)-M-Antagonist 1, may be interfering with the binding of the eutomer, a phenomenon that has been previously observed.[7]

G Start Start with Racemic and Enantiopure Compounds Binding_Assay Radioligand Binding Assay (Determine Ki at M1, M2, M3) Start->Binding_Assay Functional_Assay Cell-Based Functional Assay (Determine IC50 at M3) Start->Functional_Assay Analyze_Potency Analyze Potency (Eutomer vs. Distomer) Binding_Assay->Analyze_Potency Analyze_Selectivity Analyze Selectivity (e.g., M1/M3 vs. M2) Binding_Assay->Analyze_Selectivity Functional_Assay->Analyze_Potency Compare_Racemate Compare Racemate to Enantiomers Analyze_Potency->Compare_Racemate Analyze_Selectivity->Compare_Racemate Conclusion Draw Conclusion on Therapeutic Potential Compare_Racemate->Conclusion

Caption: Logical workflow for the comparative biological evaluation of chiral compounds.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine as a non-selective muscarinic antagonist (for determining non-specific binding).

  • Test compounds (Racemic, (R)-, and (S)-M-Antagonist 1).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Scintillation counter and vials.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: M3 Receptor Functional Assay (Calcium Flux)

The M3 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[3] Antagonists will block this effect.

G M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activation PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Simplified M3 receptor signaling pathway leading to calcium release.

Objective: To measure the potency (IC50) of the test compounds in antagonizing agonist-induced calcium mobilization in cells expressing the M3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Carbachol (a muscarinic agonist).

  • Test compounds.

  • Assay buffer (e.g., HBSS).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the M3-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compounds (antagonists) to the wells and incubate for a set period.

  • Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a concentration of carbachol that elicits a sub-maximal response (EC80) and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

    • Plot the percentage of agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide illustrates the critical importance of evaluating enantiomers independently in the drug discovery process. The hypothetical data for "M-Antagonist 1," derived from (1-Ethylpyrrolidin-3-yl)methanol, demonstrates that a racemic mixture can mask the true potential of the active eutomer and may even be disadvantaged by the presence of the distomer.

For researchers in drug development, these findings have profound implications:

  • Enhanced Potency and Selectivity: Isolating the eutomer can lead to a more potent drug with a better therapeutic window and potentially fewer side effects.

  • Clearer Structure-Activity Relationships (SAR): Using enantiopure compounds provides a clearer understanding of the molecular interactions with the target receptor.

  • Regulatory Advantage: Regulatory bodies like the FDA often require characterization of individual enantiomers.[1]

The synthesis and separation of chiral building blocks like (1-Ethylpyrrolidin-3-yl)methanol are, therefore, not just a matter of chemical purity but a fundamental step in developing safer and more effective medicines. The investment in chiral chemistry early in the discovery pipeline can yield significant returns in the form of superior clinical candidates.

References

  • BenchChem. Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods.
  • BenchChem. (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • Sigma-Aldrich. (1-ethylpyrrolidin-3-yl)methanol.
  • National Center for Biotechnology Information. (1-Methylpyrrolidin-3-yl)methanol. PubChem Compound Summary for CID 295970.
  • Wikipedia. Enantiopure drug.
  • National Center for Biotechnology Information. (Pyrrolidin-3-yl)methanol. PubChem Compound Summary for CID 13400657.
  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Sarat, M. et al. (2012). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) ... International Journal of Pharmaceutical Sciences and Research, 3(9), 3151-3155.
  • Loenders, B., Rampart, M., & Herman, A. G. (1994). Effects of enantiomers of M3 antagonists on muscarinic receptors in rabbit trachea. Archives internationales de pharmacodynamie et de therapie, 328(2), 225–234.
  • Molecules. Muscarinic Receptor Agonists and Antagonists.
  • British Journal of Pharmacology. Novel long‐acting antagonists of muscarinic ACh receptors.
  • Bioorganic & Medicinal Chemistry Letters. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists.
  • International Journal of Molecular Sciences. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.

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Validation

A Comparative Guide to Confirming the Absolute Stereochemistry of (1-Ethylpyrrolidin-3-yl)methanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals The precise determination of absolute stereochemistry is a cornerstone of modern drug development. For chiral molecules such as (1-Ethylpyrrolidin-3-yl)meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of absolute stereochemistry is a cornerstone of modern drug development. For chiral molecules such as (1-Ethylpyrrolidin-3-yl)methanol, a versatile building block in medicinal chemistry, establishing the absolute configuration of its enantiomers is critical for understanding their pharmacological and toxicological profiles. This guide provides an in-depth comparison of key analytical techniques for this purpose, offering insights into the causality behind experimental choices and presenting supporting data for informed decision-making.

Introduction to the Challenge

(1-Ethylpyrrolidin-3-yl)methanol possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R)- and (S)-(1-Ethylpyrrolidin-3-yl)methanol. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit profoundly different biological activities. Therefore, unambiguous assignment of their absolute configuration is a non-negotiable step in the development of any chiral therapeutic agent derived from this scaffold.

This guide will compare and contrast three primary methodologies for the determination of the absolute stereochemistry of (1-Ethylpyrrolidin-3-yl)methanol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (Mosher's Ester Analysis)

  • Vibrational Circular Dichroism (VCD) Spectroscopy

  • Chiral High-Performance Liquid Chromatography (HPLC)

Additionally, the role of Polarimetry in assessing enantiomeric purity will be discussed.

Mosher's Ester Analysis: A Chemical Correlation Method

Mosher's ester analysis is a widely used NMR-based technique for deducing the absolute configuration of chiral alcohols and amines.[1][2][3][4][5] The method relies on the formation of diastereomeric esters by reacting the chiral alcohol with the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

The Rationale Behind the Method

The core principle of Mosher's ester analysis is the conversion of an enantiomeric pair into a diastereomeric pair.[2] While enantiomers are indistinguishable by NMR, diastereomers possess different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons in the two diastereomeric MTPA esters, the absolute configuration of the original alcohol can be determined.[1][3][4]

The phenyl group of the MTPA moiety creates a magnetically anisotropic cone of shielding. In the most stable conformation, this phenyl group will shield nearby protons of the alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of shielding and deshielding effects on the protons adjacent to the stereocenter emerges, which can be correlated to the absolute configuration.[2][5]

Experimental Workflow

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Configuration Assignment racemate (R/S)-(1-Ethylpyrrolidin- 3-yl)methanol r_ester (R)-Alcohol-(S)-MTPA Ester racemate->r_ester React with (S)-MTPA-Cl s_ester (S)-Alcohol-(R)-MTPA Ester racemate->s_ester React with (R)-MTPA-Cl r_mtpa_cl (R)-MTPA-Cl s_mtpa_cl (S)-MTPA-Cl nmr_r Acquire ¹H NMR of (R)-Alcohol-(S)-MTPA Ester r_ester->nmr_r nmr_s Acquire ¹H NMR of (S)-Alcohol-(R)-MTPA Ester s_ester->nmr_s delta_delta Calculate Δδ (δS - δR) nmr_r->delta_delta nmr_s->delta_delta assign Assign Absolute Configuration delta_delta->assign

Caption: Workflow for Mosher's Ester Analysis.

Step-by-Step Protocol
  • Esterification: React the enantiomerically enriched (1-Ethylpyrrolidin-3-yl)methanol with both (R)- and (S)-MTPA-Cl in separate reactions to form the corresponding diastereomeric esters.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Spectral Assignment: Assign the proton signals in the NMR spectra, particularly for the protons on the pyrrolidine ring and the ethyl group.

  • Chemical Shift Analysis: Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.

  • Configuration Determination: Based on the established Mosher's method model, the signs of the Δδ values for protons on either side of the stereocenter are used to assign the absolute configuration.[2]

Data Interpretation
Protons AnalyzedExpected Δδ (δS - δR) for (S)-alcoholExpected Δδ (δS - δR) for (R)-alcohol
Protons on one side of C3PositiveNegative
Protons on other side of C3NegativePositive

This is a generalized table. The actual signs will depend on the specific conformation and assignment of protons.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Non-Destructive Approach

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] It is a powerful, non-destructive method for determining the absolute configuration of molecules in solution, without the need for crystallization or chemical derivatization.[6][7][8][9][10]

The Rationale Behind the Method

Enantiomers interact differently with circularly polarized light, resulting in VCD spectra that are equal in magnitude but opposite in sign.[6] The absolute configuration can be determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for one of the enantiomers.[7][10] A good match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Workflow

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison and Assignment sample Enantiomerically Enriched (1-Ethylpyrrolidin-3-yl)methanol vcd_spectrometer Measure VCD and IR Spectra sample->vcd_spectrometer exp_spectrum Experimental VCD Spectrum vcd_spectrometer->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare dft DFT Calculation for one Enantiomer (e.g., S) calc_spectrum Calculated VCD Spectrum dft->calc_spectrum calc_spectrum->compare assign_config Assign Absolute Configuration compare->assign_config

Caption: Workflow for VCD-based absolute configuration determination.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the enantiomerically enriched sample of (1-Ethylpyrrolidin-3-yl)methanol in a suitable solvent (e.g., CDCl₃) at an appropriate concentration.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform ab initio Density Functional Theory (DFT) calculations to predict the VCD spectrum of one enantiomer (e.g., the (S)-enantiomer).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample corresponds to the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.[7]

Chiral High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach

Chiral HPLC is a powerful technique for separating enantiomers, which is essential for determining enantiomeric purity (enantiomeric excess, ee). While not a direct method for determining absolute configuration on its own, it is indispensable for confirming the success of a stereoselective synthesis or resolution. When coupled with a reference standard of known absolute configuration, it can be used for assignment.

The Rationale Behind the Method

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[11] These transient diastereomeric interactions have different binding energies, leading to different retention times for the two enantiomers and thus their separation. For a molecule like (1-Ethylpyrrolidin-3-yl)methanol, which contains a basic nitrogen and a polar hydroxyl group, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[11]

Recommended Starting Conditions for Method Development
ParameterRecommended ConditionsRationale
Chiral Stationary Phase Amylose or Cellulose-based (e.g., Chiralpak IA, Chiralcel OD-H)Broad applicability for a wide range of chiral compounds, including those with amine and alcohol functionalities.[12]
Mobile Phase Mode Normal Phase, Polar Organic, or Reversed-PhaseScreening across different modes is recommended to find the optimal separation conditions.[11]
Mobile Phase Composition Normal Phase: n-Hexane/Ethanol/Basic Additive (e.g., Diethylamine)The basic additive is crucial to prevent peak tailing by interacting with the basic nitrogen of the analyte.
Detection UV (low wavelength, e.g., 210 nm) or Mass SpectrometryThe analyte lacks a strong chromophore, so low UV wavelengths or a universal detector like MS is required.
Experimental Workflow

HPLC_Workflow racemic_std Prepare Racemic Standard hplc_system Inject onto Chiral HPLC System racemic_std->hplc_system enantioenriched_sample Prepare Enantioenriched Sample enantioenriched_sample->hplc_system chromatogram Acquire Chromatogram hplc_system->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (ee%) peak_integration->ee_calculation

Caption: Workflow for chiral HPLC analysis.

Polarimetry: A Classical but Cautionary Tool

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[13][14] The specific rotation, [α], is a characteristic physical property of a pure enantiomer. While historically significant, its use for determining absolute configuration or enantiomeric excess (ee) comes with significant caveats.[15][16]

  • For Absolute Configuration: The sign of rotation (+ or -) does not have a simple correlation to the R/S configuration.[17] Assignment can only be made by comparing the measured rotation to a literature value for a standard of known absolute configuration.

  • For Enantiomeric Excess: Calculating ee from optical rotation requires an accurate value for the specific rotation of the pure enantiomer, which may not be available.[15][16] Furthermore, the measurement can be highly sensitive to impurities, solvent, temperature, and concentration.[16]

Despite these limitations, polarimetry can be a quick and simple method to confirm the presence of a single enantiomer if a reliable reference standard is available.

Comparison Summary

FeatureMosher's Ester AnalysisVibrational Circular Dichroism (VCD)Chiral HPLCPolarimetry
Principle NMR of diastereomersDifferential absorption of polarized IR lightDiastereomeric interaction with CSPRotation of plane-polarized light
Primary Use Absolute ConfigurationAbsolute ConfigurationEnantiomeric Purity, SeparationEnantiomeric Purity (with caution)
Sample Requirement mg scale, requires derivatizationmg scale, non-destructiveµg-mg scalemg scale
Instrumentation High-field NMRVCD SpectrometerChiral HPLC SystemPolarimeter
Key Advantage Widely accessible (NMR)No derivatization or crystallization needed[6][7]High accuracy for ee determinationSimple and rapid
Key Limitation Requires chemical modification, potential for kinetic resolutionRequires complex quantum mechanical calculations[8][10]Does not directly give absolute configurationUnreliable without a pure standard, sensitive to conditions[15][16]

Conclusion and Recommendations

For the unambiguous determination of the absolute stereochemistry of (1-Ethylpyrrolidin-3-yl)methanol enantiomers, a multi-faceted approach is recommended.

  • For definitive assignment of a newly synthesized compound , Vibrational Circular Dichroism (VCD) is the most powerful and direct method, as it provides the absolute configuration of the molecule in its native state in solution.

  • In the absence of a VCD spectrometer , Mosher's ester analysis is a reliable and well-established alternative that leverages the capabilities of a standard high-field NMR instrument.

  • For quality control, monitoring enantiomeric purity, and routine analysis , a validated Chiral HPLC method is indispensable. It provides the most accurate and precise measurement of enantiomeric excess.

While polarimetry can serve as a preliminary check, it should not be relied upon as the sole method for determining either absolute configuration or enantiomeric purity. By judiciously selecting from these complementary techniques, researchers can confidently establish the stereochemical integrity of (1-Ethylpyrrolidin-3-yl)methanol and its derivatives, a critical step in the journey of drug discovery and development.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Chegg. (2023). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. YouTube. [Link]

  • LibreTexts Chemistry. (2019). 5.5 Polarimetry. [Link]

  • Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Richardson, S. L., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. [Link]

  • Nafie, L. A., & Freedman, T. B. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality. [Link]

  • He, Y., et al. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy. [Link]

  • Sarat, M., et al. (2012). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE. International Journal of Pharmaceutical Sciences and Research. [Link]

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Comparative

Comparative Guide to Cross-Reactivity Studies of (1-Ethylpyrrolidin-3-yl)methanol Derivatives

This guide provides a comprehensive framework for evaluating the cross-reactivity of (1-Ethylpyrrolidin-3-yl)methanol and its derivatives. As a foundational scaffold in numerous centrally-acting therapeutic agents, parti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of (1-Ethylpyrrolidin-3-yl)methanol and its derivatives. As a foundational scaffold in numerous centrally-acting therapeutic agents, particularly those targeting muscarinic acetylcholine receptors (mAChRs), understanding the selectivity profile of its analogs is paramount to mitigating off-target effects and ensuring clinical safety and efficacy.[1][2] This document moves beyond mere protocol recitation to explain the causal-driven decisions in experimental design, ensuring a robust and self-validating approach to compound profiling.

Introduction: The Imperative of Selectivity Profiling

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of ligands for a wide array of receptors and transporters.[3] (1-Ethylpyrrolidin-3-yl)methanol serves as a key building block for compounds that often exhibit high affinity for mAChRs, which are critical G-protein coupled receptors (GPCRs) involved in processes from cognition to smooth muscle contraction.[4][5] The five mAChR subtypes (M1-M5) share significant structural homology within their orthosteric binding sites, making the design of subtype-selective ligands a formidable challenge.[2]

Unintended activity at receptor subtypes—or "cross-reactivity"—can lead to a host of adverse effects. For instance, a compound designed as an M1 agonist for Alzheimer's disease might cause significant cardiovascular or gastrointestinal side effects if it also activates M2 or M3 receptors.[2] Therefore, rigorous cross-reactivity assessment is not a perfunctory screening step but a cornerstone of the drug discovery and development process. This guide compares several gold-standard methodologies for quantifying this selectivity.

Synthesis of Lead and Derivative Compounds

A typical cross-reactivity panel begins with the parent compound, (1-Ethylpyrrolidin-3-yl)methanol, and a series of rationally designed derivatives. A plausible synthetic route to the parent compound involves the N-ethylation of (Pyrrolidin-3-yl)methanol.[6] Derivatives can be synthesized by modifying the core structure, for example, by altering the N-alkyl substituent or by esterifying the primary alcohol to introduce new functional groups.

General Synthetic Approach:

  • Starting Material: (Pyrrolidin-3-yl)methanol.[6]

  • N-Alkylation: Reaction with an ethylating agent (e.g., ethyl iodide or reductive amination with acetaldehyde) under basic conditions to yield (1-Ethylpyrrolidin-3-yl)methanol.[7][8]

  • Diversification: Esterification of the hydroxyl group with various acyl chlorides or carboxylic acids to create a library of derivatives for structure-activity relationship (SAR) studies.

This systematic approach allows researchers to probe how structural modifications influence binding affinity and functional activity across a target panel.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

The choice of assay technology is critical and depends on the specific question being asked. We will compare three orthogonal approaches: competitive radioligand binding, functional second messenger assays, and label-free biosensing.

Methodology 1: Competitive Radioligand Binding Assays

Principle & Rationale: Radioligand binding assays are the bedrock for determining a compound's affinity (Ki) for a target receptor.[9] They directly measure the displacement of a high-affinity radiolabeled ligand by an unlabeled test compound.[10] This provides a quantitative measure of binding potency. The primary advantage is its robustness and direct measurement of receptor interaction.[9][11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Receptor Membrane Preparation (e.g., CHO cells expressing M1-M5) Incubate Incubation (Membranes + Radioligand + Test Cmpd) Membrane->Incubate Radioligand Radioligand Stock (e.g., [3H]-NMS for mAChRs) Radioligand->Incubate TestCmpd Test Compound Serial Dilution TestCmpd->Incubate Separate Separation (Vacuum Filtration) Incubate->Separate Count Quantification (Scintillation Counting) Separate->Count Plot Plot % Inhibition vs. [Cmpd] Count->Plot Fit Non-linear Regression (IC50) Plot->Fit Calculate Cheng-Prusoff Equation (Ki) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for Muscarinic Receptors

This protocol is adapted from standard industry practices for filtration-based binding assays.[9][12]

  • Receptor Preparation: Utilize membrane preparations from cell lines (e.g., CHO-K1) stably expressing individual human muscarinic receptor subtypes (M1 through M5). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[12] Resuspend the final pellet in an assay binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 150 µL of membrane preparation (typically 10-50 µg protein).

    • 50 µL of test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

    • 50 µL of a specific radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) at a fixed concentration near its dissociation constant (Kd).[12]

  • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (radioligand plus a high concentration of a known antagonist, like 1 µM atropine).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[12]

  • Separation: Rapidly harvest the plate's contents onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[12]

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Methodology 2: GPCR Functional Assays (cAMP Measurement)

Principle & Rationale: Binding does not equal function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays measure the downstream consequences of receptor binding, providing a more physiologically relevant understanding of a compound's activity.[13] For GPCRs, this often involves measuring the modulation of second messengers like cyclic AMP (cAMP).[14] M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[1] M1, M3, and M5 couple to Gq, which does not directly modulate cAMP, but their cross-reactivity on Gi-coupled receptors can be assessed.

G cluster_Gi Gi-Coupled Pathway (e.g., M2, M4) cluster_Gs Gs-Coupled Pathway (for context) Agonist_Gi Agonist Receptor_Gi M2/M4 Receptor Agonist_Gi->Receptor_Gi binds G_Gi Gi Protein Receptor_Gi->G_Gi activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs binds G_Gs Gs Protein Receptor_Gs->G_Gs activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs stimulates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs

Caption: Simplified GPCR signaling pathways for cAMP modulation.

Detailed Protocol: cAMP Accumulation Assay for Gi-Coupled Receptors

This protocol describes a method to measure antagonist activity at M2/M4 receptors using a homogenous assay format (e.g., HTRF or AlphaScreen).[14][15]

  • Cell Culture: Use cell lines stably expressing the M2 or M4 receptor. Seed cells into a 384-well plate and culture overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with a stimulation buffer containing the test compound at various concentrations.

    • Incubate for 15-30 minutes to allow the antagonist to bind.

    • Add a fixed concentration of a known agonist (e.g., carbachol) along with forskolin. Forskolin directly activates adenylyl cyclase, creating a high cAMP signal that can be inhibited by the Gi-coupled receptor agonist.[15]

    • Incubate for an additional 30 minutes.

  • Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., AlphaScreen donor/acceptor beads or HTRF d2/cryptate reagents).[15] These reagents create a signal that is inversely proportional to the intracellular cAMP concentration.

  • Measurement: Read the plate on a suitable plate reader.

  • Data Analysis:

    • Plot the signal versus the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, the concentration at which the compound inhibits 50% of the agonist-induced response. This value represents the functional potency of the antagonist.

Methodology 3: Surface Plasmon Resonance (SPR)

Principle & Rationale: SPR is a label-free optical technique that measures molecular interactions in real-time.[16][17] One interactant (e.g., the receptor) is immobilized on a sensor chip, and the other (the test compound) is flowed over the surface.[18] Binding causes a change in the refractive index at the surface, which is detected as a response. The key advantage of SPR is its ability to determine kinetic parameters: the association rate (ka) and the dissociation rate (kd).[19] A slow dissociation rate might indicate a long-lasting off-target effect, a critical piece of information not available from equilibrium-based assays.

Protocol Outline: SPR Kinetic Analysis

  • Chip Preparation: Immobilize purified, solubilized receptor (e.g., M2 receptor) onto a sensor chip surface.[18]

  • Assay Cycle:

    • Association: Inject the test compound at various concentrations over the sensor surface for a defined period and monitor the binding response.

    • Dissociation: Replace the compound solution with a running buffer and monitor the decrease in response as the compound dissociates.

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[16]

Data Interpretation: A Comparative Summary

To effectively compare the cross-reactivity of (1-Ethylpyrrolidin-3-yl)methanol derivatives, the data from these orthogonal assays should be consolidated into a clear summary table.

Table 1: Hypothetical Cross-Reactivity Profile of (1-Ethylpyrrolidin-3-yl)methanol Derivatives

CompoundReceptorBinding Affinity Ki (nM)Functional Antagonism IC50 (nM)Dissociation Rate kd (10⁻³ s⁻¹)
Parent Cmpd M1 15>10,000-
M2 2503108.5
M3 80>10,000-
M4 4505507.2
M5 65>10,000-
Derivative A M1 5 >10,000-
(Ester Mod)M2 1800250015.1
M3 550>10,000-
M4 2200310012.4
M5 350>10,000-
Derivative B M1 22>10,000-
(N-Alkyl Mod)M2 8 12 1.2
M3 35>10,000-
M4 15212.5
M5 29>10,000-
  • Analysis: In this hypothetical example, Derivative A shows improved selectivity for the M1 receptor compared to the parent, with significantly reduced affinity for other subtypes. Conversely, Derivative B has shifted its selectivity profile away from M1 and towards M2/M4. The slow dissociation rate (low kd value) for Derivative B at M2 suggests it may have a prolonged duration of action at this off-target receptor, a critical finding for safety assessment.

Conclusion and Best Practices

A robust cross-reactivity study is a multi-faceted endeavor that relies on orthogonal, validated methods. No single assay can provide a complete picture.

  • Start Broad: Use competitive binding assays for initial broad screening against a panel of relevant targets to identify potential liabilities.

  • Confirm with Function: Follow up on significant binding hits with functional assays to determine the nature of the interaction (agonist vs. antagonist) and the compound's potency.[13]

  • Investigate Kinetics: For high-priority off-targets, use SPR to understand the binding kinetics, as this can have profound implications for in vivo pharmacology.[19]

  • Adhere to Standards: All bioanalytical methods must be validated according to regulatory guidelines to ensure data integrity and reliability.[20][21]

By integrating these diverse experimental approaches, researchers can build a comprehensive and trustworthy selectivity profile for (1-Ethylpyrrolidin-3-yl)methanol derivatives, enabling data-driven decisions to advance the most promising and safest candidates toward clinical development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (detailed). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • cAMP assays in GPCR drug discovery. PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Massachusetts Biotechnology Council. Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • BioAgilytix Labs. New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline (Presentation). [Link]

  • U.S. Food and Drug Administration. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • The Biochemist. A beginner’s guide to surface plasmon resonance. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • BioPharm International. FDA Updates Analytical Validation Guidance. [Link]

  • U.S. Food and Drug Administration. FDA Draft Guidance on Immunogenicity Testing. [Link]

  • Regulations.gov. Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. PubMed. [Link]

  • Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1. PubMed. [Link]

  • Interferences in Immunoassay. PMC - PubMed Central - NIH. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • PrepChem.com. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. [Link]

  • Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics. PubMed - NIH. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Semantic Scholar. [Link]

  • IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PubMed Central. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. [Link]

  • Pharmacological Profile of Mephedrone Analogs and Related New Psychoactive Substances. PubMed. [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of (1-Ethylpyrrolidin-3-yl)methanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract (1-Ethylpyrrolidin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, finding application in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpyrrolidin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a substituted pyrrolidine ring, is a common motif in numerous CNS-active agents and other therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides an in-depth technical comparison of three primary synthetic routes to (1-Ethylpyrrolidin-3-yl)methanol, offering a critical evaluation of their respective merits and drawbacks. Detailed experimental protocols, comparative data, and mechanistic insights are presented to empower researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction

The pyrrolidine scaffold is a privileged structure in drug discovery, prized for its conformational rigidity and ability to engage in specific molecular interactions with biological targets. The title compound, (1-Ethylpyrrolidin-3-yl)methanol, incorporates this key heterocycle along with a reactive primary alcohol, making it a versatile synthon for further chemical elaboration. The stereochemistry at the C3 position is often crucial for biological activity, necessitating synthetic methods that can afford the desired enantiomer with high purity.

This guide will benchmark three distinct and logical synthetic approaches:

  • Method 1: Direct N-Alkylation of 3-Pyrrolidinylmethanol

  • Method 2: Reduction of an N-Ethyl-3-Pyrrolidinecarboxylic Acid Derivative

  • Method 3: Reductive Amination of 3-Hydroxypyrrolidine

Each method will be analyzed based on key performance indicators, including chemical yield, operational complexity, cost of starting materials, and scalability.

Method 1: Direct N-Alkylation of 3-Pyrrolidinylmethanol

This approach represents the most straightforward synthesis, involving the direct ethylation of the secondary amine of commercially available 3-pyrrolidinylmethanol.

Causality of Experimental Choices

The choice of an appropriate ethylating agent and base is critical to the success of this reaction. Ethyl iodide is a common and reactive electrophile for this transformation. A strong, non-nucleophilic base such as sodium hydride is employed to deprotonate the secondary amine, generating a more nucleophilic amide anion that readily attacks the ethyl iodide. The use of an anhydrous aprotic solvent like tetrahydrofuran (THF) is essential to prevent quenching of the hydride and the reactive amide intermediate.

Experimental Protocol

Step 1: Deprotonation of 3-Pyrrolidinylmethanol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Dissolve 3-pyrrolidinylmethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.

Step 2: N-Ethylation

  • Cool the reaction mixture back to 0 °C.

  • Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford (1-Ethylpyrrolidin-3-yl)methanol.

Workflow Diagram

N_Alkylation_Workflow start 3-Pyrrolidinylmethanol reagents 1. NaH, THF, 0 °C to RT 2. Ethyl Iodide start->reagents N-Alkylation product (1-Ethylpyrrolidin-3-yl)methanol reagents->product

Caption: Workflow for the N-alkylation of 3-pyrrolidinylmethanol.

Method 2: Reduction of an N-Ethyl-3-Pyrrolidinecarboxylic Acid Derivative

This two-step approach involves the initial synthesis of an N-ethylated pyrrolidine carboxylic acid or its ester, followed by reduction to the primary alcohol.

Causality of Experimental Choices

This method offers an alternative to direct alkylation, which can sometimes lead to over-alkylation. The first step involves the N-ethylation of a commercially available pyrrolidine-3-carboxylic acid ester, such as ethyl 3-pyrrolidinecarboxylate. This reaction typically proceeds under milder conditions than the alkylation of the corresponding alcohol, often using a weaker base like potassium carbonate. The subsequent reduction of the ester to the primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it can efficiently reduce esters, whereas milder reagents like sodium borohydride (NaBH₄) are generally ineffective.[1][2][3][4] The use of an anhydrous ether solvent is mandatory for LiAlH₄ reductions due to its high reactivity with protic solvents.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 1-ethylpyrrolidine-3-carboxylate

  • To a solution of ethyl 3-pyrrolidinecarboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add ethyl iodide (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethylpyrrolidine-3-carboxylate, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Reduction to (1-Ethylpyrrolidin-3-yl)methanol

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve the crude ethyl 1-ethylpyrrolidine-3-carboxylate from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (1-Ethylpyrrolidin-3-yl)methanol.

Workflow Diagram

Reduction_Workflow start Ethyl 3-pyrrolidinecarboxylate step1_reagents Ethyl Iodide, K₂CO₃, Acetonitrile start->step1_reagents N-Ethylation intermediate Ethyl 1-ethylpyrrolidine-3-carboxylate step1_reagents->intermediate step2_reagents 1. LiAlH₄, Et₂O 2. Workup intermediate->step2_reagents Reduction product (1-Ethylpyrrolidin-3-yl)methanol step2_reagents->product

Caption: Two-step synthesis via reduction of an N-ethylated ester.

Method 3: Reductive Amination of 3-Hydroxypyrrolidine

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] In this one-pot procedure, 3-hydroxypyrrolidine is reacted with acetaldehyde in the presence of a reducing agent to directly form the N-ethylated product.

Causality of Experimental Choices

This method avoids the use of hazardous alkylating agents like ethyl iodide. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the condensation of the secondary amine of 3-hydroxypyrrolidine and acetaldehyde. This intermediate is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion.[6][7] It is also less sensitive to moisture than LiAlH₄. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

Experimental Protocol
  • To a stirred solution of 3-hydroxypyrrolidine (1.0 equivalent) in dichloromethane (DCM), add acetaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain (1-Ethylpyrrolidin-3-yl)methanol.

Workflow Diagram

Reductive_Amination_Workflow start 3-Hydroxypyrrolidine + Acetaldehyde reagents NaBH(OAc)₃, DCM start->reagents Reductive Amination product (1-Ethylpyrrolidin-3-yl)methanol reagents->product

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of (1-Ethylpyrrolidin-3-yl)methanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, offering a versatile three-dimensional framework for engaging...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, offering a versatile three-dimensional framework for engaging with biological targets.[1] Specifically, derivatives of (1-Ethylpyrrolidin-3-yl)methanol are prevalent in medicinal chemistry, appearing in a range of compounds targeting various disease states. However, the journey from a potent hit to a viable drug candidate is fraught with challenges, a primary one being metabolic stability. A compound that is rapidly metabolized in the liver is likely to have poor bioavailability and a short duration of action, rendering it therapeutically ineffective.

This guide provides a comprehensive framework for the comparative in vitro assessment of the metabolic stability of (1-Ethylpyrrolidin-3-yl)methanol derivatives. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying principles, enabling you to design, execute, and interpret these critical studies with confidence. We will delve into the causality of experimental choices, ensuring a self-validating system that produces robust and reliable data.

The Significance of Metabolic Stability in Drug Discovery

The metabolic fate of a drug candidate is a pivotal determinant of its pharmacokinetic profile.[2][3] Early assessment of metabolic stability allows for the timely identification and optimization of compounds with favorable properties, mitigating the risk of late-stage failures.[2] For derivatives of (1-Ethylpyrrolidin-3-yl)methanol, a tertiary amine, the primary sites of metabolic attack are predictable, yet subtle structural modifications can profoundly influence the rate and pathway of metabolism. Understanding these nuances is key to successful drug design.

Anticipated Metabolic Pathways for (1-Ethylpyrrolidin-3-yl)methanol Derivatives

The (1-Ethylpyrrolidin-3-yl)methanol core contains several functionalities susceptible to metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4] The tertiary amine is a common site for N-dealkylation and N-oxidation.

Key metabolic transformations to anticipate include:

  • N-de-ethylation: Cleavage of the ethyl group from the pyrrolidine nitrogen is a highly probable metabolic pathway for tertiary amines.[4]

  • Oxidation of the Pyrrolidine Ring: Hydroxylation at the carbon alpha to the nitrogen is a common metabolic route for cyclic amines.

  • Oxidation of the Ethyl Group: Hydroxylation of the ethyl group can also occur.

  • N-oxidation: Formation of an N-oxide is another potential metabolic fate of the tertiary amine.

The following diagram illustrates these potential metabolic pathways:

Metabolic Pathways Potential Metabolic Pathways of (1-Ethylpyrrolidin-3-yl)methanol Derivatives Parent (1-Ethylpyrrolidin-3-yl)methanol Derivative N_dealkylation N-de-ethylation Parent->N_dealkylation CYP450 Ring_Oxidation Pyrrolidine Ring Oxidation Parent->Ring_Oxidation CYP450 Ethyl_Oxidation Ethyl Group Oxidation Parent->Ethyl_Oxidation CYP450 N_Oxidation N-oxidation Parent->N_Oxidation CYP450

Caption: Predicted metabolic pathways for (1-Ethylpyrrolidin-3-yl)methanol derivatives.

Experimental Protocol: A Head-to-Head Comparison Using Human Liver Microsomes

The most common and cost-effective method for assessing metabolic stability in early drug discovery is the liver microsomal stability assay.[4] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs. This protocol outlines a robust procedure for comparing the metabolic stability of a series of (1-Ethylpyrrolidin-3-yl)methanol derivatives.

Materials and Reagents
  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds ((1-Ethylpyrrolidin-3-yl)methanol derivatives)

  • Control Compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow:

Experimental Workflow In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents and Compound Solutions Prepare_Microsomes Thaw and Dilute Human Liver Microsomes Pre_incubation Pre-incubate Microsomes and Test Compounds (37°C) Prepare_Microsomes->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_points Quench_Reaction Quench Reaction with Acetonitrile (+ Internal Standard) Time_points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS_Analysis Data_Analysis Calculate % Remaining, Half-life, and Intrinsic Clearance LC_MS_Analysis->Data_Analysis

Caption: Step-by-step workflow for the human liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Reagents and Compound Solutions:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of your test and control compounds (typically 10 mM in DMSO). From these, prepare working solutions (e.g., 100 µM in buffer). The final concentration of DMSO in the incubation should be less than 0.5% to avoid enzyme inhibition.

  • Incubation Setup:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the working solution of your test or control compound to a final concentration of 1 µM.

    • Include a negative control for each compound without the NADPH regenerating system to assess non-enzymatic degradation.

  • Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins. The volume of acetonitrile should be at least double the volume of the aliquot.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area of the parent compound at each time point.

  • Calculate the Percentage of Compound Remaining:

    • Normalize the peak area of the parent compound at each time point to the peak area at time zero.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The in vitro half-life is calculated using the following equation: t½ = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound. It is calculated using the in vitro half-life and the protein concentration in the assay.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Comparative Data Presentation

For a clear comparison of your (1-Ethylpyrrolidin-3-yl)methanol derivatives, summarize the data in a table. The following is an illustrative example:

CompoundR-Group ModificationIn Vitro t½ (min)CLint (µL/min/mg protein)
Parent H2527.7
Derivative A 4-Fluoro4515.4
Derivative B 2-Methyl1546.2
Derivative C N-oxide> 60< 11.6
Verapamil (Control)1069.3
Warfarin (Control)> 60< 11.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationships (SAR) for Modulating Metabolic Stability

The true power of this comparative approach lies in establishing structure-activity relationships. By systematically modifying the (1-Ethylpyrrolidin-3-yl)methanol scaffold and observing the impact on metabolic stability, you can derive valuable insights for designing more robust drug candidates.

Strategies to Enhance Metabolic Stability:
  • Blocking Sites of Metabolism: Introducing a fluorine atom or a methyl group at a metabolically labile position can sterically hinder the approach of CYP enzymes, thereby increasing metabolic stability.[5] For instance, if N-de-ethylation is a major metabolic pathway, modifying the ethyl group could be a viable strategy.

  • Bioisosteric Replacement: Replacing a metabolically susceptible moiety with a bioisostere that is more resistant to metabolism can be highly effective. For example, if the pyrrolidine ring is a site of oxidation, exploring alternative five-membered heterocyclic rings could be beneficial.

  • Modulating Physicochemical Properties: Altering the lipophilicity and electronic properties of the molecule can influence its interaction with metabolizing enzymes. Generally, more lipophilic compounds tend to be more readily metabolized.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative in vitro metabolic stability assessment of (1-Ethylpyrrolidin-3-yl)methanol derivatives. By understanding the anticipated metabolic pathways, employing a robust experimental protocol, and systematically analyzing the data to establish structure-activity relationships, you will be well-equipped to identify and optimize drug candidates with favorable pharmacokinetic profiles. Remember that in vitro metabolic stability is a critical piece of the drug discovery puzzle; these early-stage assessments are invaluable for making informed decisions and ultimately, for developing safer and more effective medicines.

References

  • Bentham Science Publishers. (n.d.). Quantitative Structure Activity Relationship: History, Development and Applications. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(1), 1-47. Retrieved from [Link]

  • Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

  • Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic Stability for Drug Discovery and Development. Clinical Pharmacokinetics, 42(6), 515-528. Retrieved from [Link]

  • Slideshare. (n.d.). QSAR quantitative structure activity relationship. Retrieved from [Link]

  • Yin, H., et al. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 957-966. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational models for ADME. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico ADME Techniques Used in Early-Phase Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). KR20050037486A - N-substituted pyrrolidin derivatives as dipeptidyl peptidase iv inhibitors.
  • Google Patents. (n.d.). DE2961983D1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

Sources

Validation

A Guide to the Comparative Cytotoxicity Assessment of (1-Ethylpyrrolidin-3-yl)methanol and Its Synthetic Precursors

<-3a--22_b-e-a-t-22_br-e-x-p-e-r-t-i-s-e-2c_-e-x-p-e-r-i-e-n-c-e-2c_-a-u-t-h-o-r-i-t-a-t-i-v-e-n-e-s-s-2c_-a-n-d_-t-r-u-s-t-w-o-r-t-h-i-n-e-s-s-22_> In the landscape of pharmaceutical development and chemical synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical development and chemical synthesis, the pyrrolidine scaffold is a cornerstone of many biologically active molecules.[1][2] (1-Ethylpyrrolidin-3-yl)methanol is a key building block in this domain, valued for its specific stereochemistry and functional groups. However, ensuring the safety of a final active pharmaceutical ingredient (API) requires a thorough toxicological assessment not only of the compound itself but also of the precursors and potential impurities carried over from its synthesis. Residual precursors can pose their own toxicological risks, potentially confounding safety data or introducing unforeseen adverse effects.

This guide provides a comprehensive framework for designing and executing a comparative in vitro cytotoxicity study of (1-Ethylpyrrolidin-3-yl)methanol and its likely synthetic precursors. We will delve into the rationale behind experimental design, provide detailed protocols for robust cytotoxicity assessment, and discuss the interpretation of data for a comprehensive safety profile.

Rationale and Compound Selection

Identifying Key Precursors

A robust comparative study begins with identifying the relevant precursors. Based on common synthetic routes for analogous pyrrolidine structures, a plausible synthesis of (1-Ethylpyrrolidin-3-yl)methanol involves the N-ethylation of a pyrrolidine ring and modification of a functional group at the 3-position.[3][4] Therefore, for this guide, we will consider the following compounds for comparison:

  • (S)-Pyrrolidin-3-yl)methanol: The direct, un-ethylated parent scaffold.

  • Ethyl Tosylate: A representative ethylating agent. While others exist, its reactivity profile makes it a common choice and an important potential reactant to assess.

  • (1-Ethylpyrrolidin-3-yl)methanol: The final target compound.

This selection allows for a systematic evaluation of how the core scaffold and the subsequent synthetic modification (N-ethylation) contribute to the overall cytotoxic profile.

The Importance of a Comparative Framework

Drug-induced liver injury (DILI) is a major cause of drug withdrawal from the market.[5] Toxicity can be initiated by the drug itself or its reactive metabolites.[5][6] Therefore, understanding the potential for hepatotoxicity is critical. By comparing the final product to its precursors, we can address several key questions:

  • Does the final modification significantly alter the cytotoxic potential of the core scaffold?

  • Are the precursors more or less toxic than the final compound? This informs the risk associated with residual impurities.

  • Can we identify which structural feature (e.g., the ethylated amine) is the primary driver of any observed cytotoxicity?

Experimental Design: A Multi-Assay Approach

To build a trustworthy and comprehensive cytotoxicity profile, relying on a single assay is insufficient. Different assays measure distinct cellular events, from metabolic dysfunction to loss of membrane integrity. Here, we propose a primary screening assay followed by a confirmatory assay.

Cell Line Selection: HepG2

The human liver hepatocellular carcinoma cell line, HepG2 , is a well-established and highly relevant model for in vitro toxicology.[7] The liver is the primary site of xenobiotic metabolism, making it highly susceptible to drug-induced injury.[8] HepG2 cells retain many metabolic functions characteristic of human hepatocytes, making them an excellent model for assessing potential hepatotoxicity.[7] Studies have successfully used HepG2 cells to determine the cytotoxicity of a wide range of compounds and to elucidate mechanisms of liver toxicity.[9][10][11]

Primary Assay: MTT (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[12] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of metabolically active, viable cells. It is a sensitive, cost-effective, and widely used method for initial cytotoxicity screening.[12][13]

Confirmatory Assay: LDH (Membrane Integrity)

The Lactate Dehydrogenase (LDH) release assay serves as an excellent orthogonal method. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[14] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.[12] Comparing MTT results with LDH data allows us to distinguish between cytostatic effects (inhibition of proliferation/metabolism) and overt cytotoxic effects (cell death).[15]

Experimental Workflow and Protocols

The overall experimental workflow is designed to ensure reproducibility and generate high-quality, interpretable data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Culture Maintain HepG2 Cell Culture Seed Seed Cells in 96-well Plates (1x10^4 cells/well) Culture->Seed Prepare Prepare Stock Solutions of Test Compounds Treat Treat Cells with Serial Dilutions (0.1 µM to 1000 µM) Prepare->Treat Seed->Treat Incubate Incubate for 24 hours (37°C, 5% CO2) Treat->Incubate MTT Perform MTT Assay (Measure Absorbance @ 570nm) Incubate->MTT LDH Perform LDH Assay (Measure Absorbance @ 490nm) Incubate->LDH Calculate Calculate % Viability & % Cytotoxicity MTT->Calculate LDH->Calculate IC50 Determine IC50 Values (Non-linear Regression) Calculate->IC50 Compare Compare IC50 Values Across Compounds and Assays IC50->Compare

Caption: Experimental workflow for comparative cytotoxicity testing.

Detailed Protocol: MTT Assay

This protocol is a self-validating system, incorporating essential controls for robust data.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO, final concentration <0.5%)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed 1 x 10⁴ cells in 100 µL of media per well into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media. A suggested range is from 0.1 µM to 1000 µM.

    • Controls are critical:

      • Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used (e.g., 0.5%). This represents 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10% DMSO or Doxorubicin).

      • Media Blank: Wells with media but no cells, to measure background absorbance.

    • Remove the old media from the cells and add 100 µL of the compound-containing media (or control media) to the appropriate wells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Read the absorbance on a microplate reader at 570 nm (with a reference wavelength of 630 nm if available).

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The IC₅₀ value is the key metric for comparison; a lower IC₅₀ value indicates higher cytotoxic potential.

Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMTT Assay (IC₅₀)LDH Assay (IC₅₀)
(S)-Pyrrolidin-3-yl)methanol> 1000> 1000
Ethyl Tosylate150.5 ± 12.3210.2 ± 18.5
(1-Ethylpyrrolidin-3-yl)methanol850.7 ± 45.1925.4 ± 50.9
Doxorubicin (Positive Control)1.2 ± 0.32.5 ± 0.6

Note: The data presented above is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • (S)-Pyrrolidin-3-yl)methanol shows minimal toxicity, suggesting the core scaffold is well-tolerated.

  • Ethyl Tosylate , the reactant, demonstrates moderate cytotoxicity, highlighting the importance of removing it during purification.

  • (1-Ethylpyrrolidin-3-yl)methanol shows a significantly lower cytotoxic potential than the ethylating agent but slightly higher than its parent scaffold, indicating that N-ethylation introduces a minor increase in toxicity.

  • The close correlation between MTT and LDH assay results would suggest that the observed toxicity is primarily due to cell death rather than just metabolic inhibition.

Mechanistic Insights: Potential Pathways of Toxicity

Drug-induced toxicity often involves the generation of reactive metabolites, leading to oxidative stress and mitochondrial dysfunction.[6][16] This can trigger downstream signaling cascades culminating in apoptosis (programmed cell death) or necrosis.

G cluster_cell Hepatocyte Compound Pyrrolidine Derivative (or Reactive Metabolite) Mito Mitochondrial Dysfunction Compound->Mito ER ER Stress Compound->ER ROS Increased ROS (Oxidative Stress) Mito->ROS Caspase Caspase Activation ROS->Caspase Membrane Membrane Damage (Necrosis) ROS->Membrane ER->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanisms of drug-induced cytotoxicity.

This diagram illustrates how a compound or its metabolite can induce stress on organelles like the mitochondria and endoplasmic reticulum (ER).[6][17] This stress often leads to the production of Reactive Oxygen Species (ROS), causing oxidative stress, which can activate caspase signaling pathways leading to apoptosis or, in cases of severe damage, cause direct membrane damage and necrosis.[16]

Conclusion

This guide outlines a robust, multi-faceted approach for the comparative in vitro cytotoxicity assessment of (1-Ethylpyrrolidin-3-yl)methanol and its synthetic precursors. By employing orthogonal assays (MTT and LDH) in a metabolically relevant cell line (HepG2), researchers can generate reliable and comprehensive data. This comparative framework is essential for de-risking pharmaceutical candidates by identifying the toxic potential not only of the final product but also of the process impurities, ensuring a more complete and trustworthy preclinical safety profile.

References

  • Title: Mechanisms of drug-induced liver injury - PMC - NIH Source: National Institutes of Health URL
  • Title: Mechanisms of Drug Induced Liver Injury - PMC - PubMed Central Source: PubMed Central URL
  • Title: Drug‑Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review Source: Ovid URL
  • Title: Mechanisms of drug induced liver injury Source: PubMed URL
  • Title: Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity Source: PubMed URL
  • Title: (PDF)
  • Title: MTT assay and its use in cell viability and proliferation analysis Source: Abcam URL
  • Title: HepG2-based Cytotoxicity Assay Service Source: Creative Biolabs URL
  • Title: In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC - NIH Source: National Institutes of Health URL
  • Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL
  • Title: Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC - NIH Source: National Institutes of Health URL
  • Title: Cytotoxicity against Human Hepatocellular Carcinoma (HepG2)
  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL
  • Title: MTT assay protocol Source: Abcam URL
  • Title: Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central Source: PubMed Central URL
  • Title: Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions Source: National Institutes of Health URL
  • Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL
  • Title: Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?
  • Title: Cytotoxic effects of pyrrolidines 5a-6h on the cancer and normal human... Source: ResearchGate URL: [Link]

  • Title: In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay.
  • Title: (S)-(1-Methylpyrrolidin-3-YL)
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH Source: National Institutes of Health URL

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of (1-Ethylpyrrolidin-3-yl)methanol Enantiomers

For professionals in pharmaceutical development and chiral chemistry, the precise characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of ensuring the safety, efficacy, and specificity...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and chiral chemistry, the precise characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of ensuring the safety, efficacy, and specificity of a drug candidate. The compound (1-Ethylpyrrolidin-3-yl)methanol, a chiral building block, presents a common analytical challenge: its enantiomers, (R)- and (S)-(1-Ethylpyrrolidin-3-yl)methanol, possess identical physical properties in a non-chiral environment, rendering them indistinguishable by standard spectroscopic methods.

This guide provides a comprehensive, in-depth comparison of the advanced spectroscopic techniques required to differentiate and quantify these enantiomers. We will move beyond a simple listing of methods to explain the underlying principles, detail robust experimental protocols, and present the expected data, empowering researchers to select and implement the most effective strategy for their analytical needs.

The Challenge of Enantiomeric Similarity

Enantiomers are non-superimposable mirror images that exhibit identical behavior in most analytical techniques. Standard Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are inherently "chirally blind".[1][2] This is because the physical and chemical properties these methods measure—such as nuclear shielding, vibrational frequencies, and mass-to-charge ratio—are identical for both enantiomers. Therefore, direct analysis of a racemic or enantiomerically enriched mixture of (1-Ethylpyrrolidin-3-yl)methanol using these standard techniques will yield a single set of signals, offering no information about the enantiomeric composition.

To overcome this, we must introduce a chiral influence into the analytical system, forcing the enantiomers to behave differently. This can be achieved by converting them into diastereomers, which have distinct physical properties, or by using a technique that is inherently sensitive to chirality.

Comparative Analysis of Spectroscopic Methodologies

Methodology Principle of Differentiation Sample Preparation Key Advantages Limitations
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte enantiomers with a single enantiomer of a CDA forms two distinct diastereomers with different NMR spectra.[3][4][5]Covalent bond formation; requires reaction and purification.Results in large, clear separation of signals. Can be used for determining absolute configuration.Reaction may not go to completion; risk of kinetic resolution or racemization.[4] The CDA signals can complicate the spectrum.
NMR with Chiral Solvating Agents (CSAs) Non-covalent interaction between the analyte enantiomers and a chiral solvating agent (also known as a chiral shift reagent) forms transient diastereomeric complexes.[1][6]Simple mixing of the analyte and CSA in an NMR tube.[7]Non-destructive and rapid.[7] Easily reversible.Signal separation (Δδ) is often smaller than with CDAs and is dependent on concentration, temperature, and solvent.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light, a phenomenon directly dependent on the molecule's absolute configuration.[8][9]Dissolving the sample in a suitable solvent (e.g., CDCl₃).Direct, unambiguous determination of enantiomeric excess and absolute configuration without derivatization.[10]Requires a specialized VCD spectrometer. Sample concentration needs to be relatively high.[9] Provides less structural detail than NMR.
Mass Spectrometry (MS) with Chiral Selectors Formation of diastereomeric complexes with a chiral selector leads to differences in fragmentation patterns or ion mobility that can be detected by MS/MS or ion mobility MS.[11][12]Introduction of a chiral selector into the MS analysis.High sensitivity and speed.[12] Useful for complex mixtures.Method development can be complex; differentiation is not always straightforward.

Method 1: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This is a classic and robust method for resolving enantiomeric signals. The hydroxyl group of (1-Ethylpyrrolidin-3-yl)methanol is an ideal site for derivatization with a chiral acid or acyl chloride. A common and effective CDA for alcohols is Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).

Causality of Differentiation: By reacting a racemic mixture of (1-Ethylpyrrolidin-3-yl)methanol with, for example, (R)-MTPA chloride, two diastereomeric esters are formed: (R,R)-MTPA ester and (S,R)-MTPA ester. These diastereomers are no longer mirror images and will have distinct chemical shifts (δ) in both ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification.[5]

Experimental Protocol: Derivatization with (R)-MTPA Chloride
  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the (1-Ethylpyrrolidin-3-yl)methanol sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add one equivalent of an internal standard (e.g., tetramethylsilane, TMS).

  • Reagent Addition: Add 1.2 equivalents of (R)-MTPA chloride and a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

  • Reaction: Cap the tube and gently agitate. Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC or a preliminary NMR scan.

  • Acquisition: Acquire the ¹H NMR spectrum. Well-resolved protons, particularly those close to the newly formed ester linkage (e.g., the -CH₂O- protons), should show two distinct signals or sets of signals corresponding to the two diastereomers.

  • Quantification: The enantiomeric excess (% ee) can be determined by integrating the corresponding signals for each diastereomer.

Expected ¹H NMR Data (Illustrative)
Proton EnvironmentExpected Chemical Shift (δ, ppm)(R,R)-Diastereomer(S,R)-DiastereomerΔδ (ppm)
-CH₂-O-CO-4.0 - 4.5Doublet of doubletsDoublet of doublets> 0.05
Pyrrolidine Ring Protons1.5 - 3.5Complex multipletsComplex multipletsVariable
N-CH₂-CH₃2.5 - 2.8QuartetQuartet< 0.02
N-CH₂-CH₃1.0 - 1.2TripletTriplet< 0.01

Note: The exact chemical shifts and separations (Δδ) are illustrative. The key is the appearance of two distinct sets of signals upon derivatization.

CDA_Workflow cluster_sample Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis Racemate Racemic (1-Ethylpyrrolidin-3-yl)methanol Reaction Formation of Diastereomeric Esters Racemate->Reaction Analyte CDA (R)-MTPA Chloride CDA->Reaction Reagent NMR ¹H NMR Acquisition Reaction->NMR Spectrum Distinct Spectra for Each Diastereomer NMR->Spectrum Yields

Caption: Workflow for enantiomer differentiation using a Chiral Derivatizing Agent (CDA).

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful, direct method for determining the absolute configuration of chiral molecules in solution.[8] It is an extension of infrared spectroscopy that measures the tiny differences in how a chiral molecule absorbs left- versus right-circularly polarized light.[10]

Causality of Differentiation: The VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms. Enantiomers, being mirror images, will produce VCD spectra that are also mirror images of each other (equal in magnitude but opposite in sign).[10] A racemic mixture will produce no VCD signal. This provides an unambiguous way to distinguish between the (R) and (S) isomers.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the purified (1-Ethylpyrrolidin-3-yl)methanol isomer at a concentration of approximately 0.1 M in a suitable IR-transparent solvent, such as deuterated chloroform (CDCl₃).

  • Solvent Blank: Acquire a VCD spectrum of the pure solvent under the same conditions to serve as a baseline.

  • Sample Acquisition: Acquire the VCD spectrum of the sample. This typically involves accumulating scans over several hours to achieve an adequate signal-to-noise ratio.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum.

  • Comparison: Compare the experimental spectrum to that of the other enantiomer (if available) or to a spectrum predicted by ab initio quantum chemical calculations to assign the absolute configuration.

Expected VCD Data (Illustrative)

The key diagnostic feature is the "mirror-image" relationship between the spectra of the two enantiomers.

  • (R)-Isomer Spectrum: Will show a specific pattern of positive and negative peaks (Cotton effects) across the IR frequency range (e.g., 1000-1500 cm⁻¹).

  • (S)-Isomer Spectrum: Will show a spectrum that is a mirror image of the (R)-isomer's spectrum. A positive peak in the (R)-isomer's spectrum will be a negative peak of similar magnitude and at the same frequency in the (S)-isomer's spectrum.

VCD_Principle cluster_isomers Enantiomers cluster_spectra Resulting VCD Spectra R_Isomer (R)-Isomer VCD VCD Spectrometer R_Isomer->VCD S_Isomer (S)-Isomer S_Isomer->VCD R_Spectrum Positive/Negative Peak Pattern VCD->R_Spectrum yields S_Spectrum Mirror-Image Peak Pattern VCD->S_Spectrum yields R_Spectrum->S_Spectrum Mirror Images

Caption: Principle of VCD analysis showing mirror-image spectra for enantiomers.

Conclusion and Recommendations

For routine quantification of enantiomeric excess where a robust and clear differentiation is required, NMR with chiral derivatizing agents remains a highly reliable and accessible method. The formation of stable diastereomers provides large, easily interpretable signal separations. However, the requirement for a chemical reaction is a potential drawback.

For definitive assignment of absolute configuration and for a non-destructive analysis, Vibrational Circular Dichroism is the superior technique. Its direct sensitivity to chirality provides unambiguous results without the need for derivatization, though it requires specialized instrumentation.

Ultimately, the choice of method will depend on the specific goals of the analysis, the available instrumentation, and the quantity of the sample. For comprehensive characterization in a drug development setting, employing an NMR-based method for quantification and VCD for absolute configuration assignment provides a fully validated and authoritative analytical package.

References

  • Wenzel, T. J. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]

  • Study.com. (n.d.). Can nuclear magnetic resonance spectroscopy distinguish enantiomers?. [Link]

  • ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • National Center for Biotechnology Information. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality, 30(5), 609-618. [Link]

  • American Chemical Society. (n.d.). Chiral analysis by MS. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • LCGC International. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. [Link]

  • ACS Publications. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. [Link]

  • Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. [Link]

  • National Center for Biotechnology Information. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products, 84(7), 1863-1869. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • National Center for Biotechnology Information. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 969, 1-17. [Link]

  • National Institutes of Health. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. [Link]

  • Chemistry World. (2013). Unravelling stereochemistry via mass spectrometry. [Link]

  • YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]

  • National Center for Biotechnology Information. (2004). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. Analytical Chemistry, 76(23), 6957-6964. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1-Ethylpyrrolidin-3-yl)methanol

Introduction: Beyond the Benchtop Section 1: Hazard Identification and Waste Characterization The foundational step in any disposal procedure is a thorough understanding of the material's hazards. (1-Ethylpyrrolidin-3-yl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Section 1: Hazard Identification and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. (1-Ethylpyrrolidin-3-yl)methanol is a substituted pyrrolidine, a class of cyclic secondary amines. Its specific hazard profile, as identified by suppliers, dictates the necessary precautions.[1]

The primary and most severe hazard associated with this compound is its potential to cause serious, irreversible eye damage (GHS Hazard Statement H318).[1] This necessitates stringent protocols for eye protection. While it is supplied as a solid, it is classified as a combustible solid, requiring careful storage away from ignition sources.[1]

Table 1: Hazard Profile of (1-Ethylpyrrolidin-3-yl)methanol

PropertyIdentifier/ValueSource(s)
CAS Number 61472-22-8[1]
Molecular Formula C₇H₁₅NO[1]
Physical Form Solid[1]
GHS Pictogram GHS05 (Corrosion)[1]
GHS Signal Word Danger[1]
GHS Hazard Statement H318: Causes serious eye damage.[1]
Storage Class Code 11: Combustible Solids[1]
Regulatory Waste Classification: A Necessary Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is "hazardous waste".[2] (1-Ethylpyrrolidin-3-yl)methanol is not explicitly on the EPA's "P" or "U" lists of acute hazardous wastes.[3][4] Therefore, it must be assessed for the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity.[5][6]

  • Corrosivity (EPA Waste Code D002): As an amine, this compound is basic. A waste solution containing it could be classified as corrosive if it has a pH greater than or equal to 12.5.[6] Actionable Step: Laboratory personnel must measure the pH of aqueous waste streams containing this compound. If the pH is ≥12.5, it must be managed as D002 hazardous waste.

  • Ignitability (EPA Waste Code D001): While its flash point is not listed as applicable for a solid, its classification as a "combustible solid" means it can fuel a fire.[1] For disposal purposes, it should be treated as an organic material that will be incinerated.

  • Toxicity & Reactivity: In the absence of specific data for toxicity characteristic leaching procedure (TCLP) or reactivity, the principle of caution dictates that the compound be handled as a potentially toxic chemical and segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[7][8]

Section 2: Personnel Safety & Required PPE

Given the severe risk of eye damage (H318), standard laboratory PPE must be augmented. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers provide, and employees use, appropriate protective equipment.[9][10][11]

  • Primary Eye & Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory whenever handling the solid compound or its solutions. Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.[12]

  • Body Protection: A fully buttoned lab coat must be worn to protect the skin.

  • Work Area: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk and contain any potential dust.

Section 3: Step-by-Step Waste Collection & Segregation Protocol

Proper disposal begins at the point of waste generation. Adherence to a systematic collection protocol prevents dangerous chemical reactions, ensures regulatory compliance, and facilitates safe handling by waste management personnel.[13]

  • Select a Designated Waste Container:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers for basic waste streams, which can be corrosive.

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is in good condition, free of cracks or exterior contamination.[14]

  • Label the Container Before First Use:

    • Affix a "Hazardous Waste" label to the container.[13]

    • Clearly write all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Record the "Accumulation Start Date" – the date the first drop of waste is added.

  • Segregate the Waste Stream:

    • Dedicate a specific waste container for (1-Ethylpyrrolidin-3-yl)methanol and compatible organic amines/alcohols.

    • Crucially, do not mix this waste with:

      • Strong Acids (violent neutralization reaction).

      • Oxidizing Agents (potential for fire or explosion).

      • Halogenated Solvents (these often have a different, more costly disposal pathway).

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed at all times, except when adding waste.[13] This prevents the release of vapors and protects the integrity of the contents.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

Section 4: The Disposal Decision Workflow

The following workflow diagram illustrates the decision-making process from the moment waste is generated to its final removal from the laboratory. This systematic approach ensures all safety and regulatory checkpoints are met.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management A Waste Generated: (1-Ethylpyrrolidin-3-yl)methanol B Select & Label Compatible Container (HDPE, Screw-Top) A->B C Add Waste to Container in Fume Hood B->C D Is Container Full or Accumulation > 1 Year? C->D E Securely Cap & Store in Satellite Accumulation Area (SAA) D->E No F Complete Hazardous Material Pickup Request Form D->F Yes E->C Continue Use G Move Container to Designated Pickup Location F->G H EHS Personnel Collects Waste & Transports to Central Facility G->H I Final Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration)

Caption: Decision workflow for the safe disposal of (1-Ethylpyrrolidin-3-yl)methanol.

Section 5: Final Disposal Pathway

For organic compounds like (1-Ethylpyrrolidin-3-yl)methanol, the universally accepted and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12][16]

  • Why Incineration? Incineration thermally decomposes the organic molecule into simpler, less harmful components like carbon dioxide and water, while scrubbers treat any hazardous off-gases.

  • Why Not Other Methods?

    • Sewer Disposal: Absolutely prohibited. This compound is harmful to aquatic life, and its introduction into the sewer system can disrupt wastewater treatment processes and contaminate waterways.[12]

    • Landfill: Prohibited for liquid organic waste and non-hazardous solids. Its chemical properties make it unsuitable for landfilling.[16]

    • Evaporation: An unsafe and illegal practice that releases unregulated chemical vapors into the atmosphere.

The entire process, from laboratory pickup to final destruction, must be handled by trained professionals and tracked using a hazardous waste manifest system, which provides a "cradle-to-grave" record of the waste's journey.[15][17]

Section 6: Emergency Procedures for Spills and Exposures

Preparedness is a key element of safety.[18] In the event of an accidental release or exposure, immediate and correct action is critical.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate and urgent medical attention.[19] Due to the H318 hazard, do not delay.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Spill Cleanup (Small Scale):

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the full required PPE (face shield, goggles, lab coat, gloves).

  • Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials are now considered hazardous waste and must be disposed of accordingly.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazard Summary: Pyrrolidine. New Jersey Department of Health. [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org via YouTube. [Link]

  • Hazardous Waste Management: Chemical Waste Types and Examples. Missouri S&T Environmental Health and Safety. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Laboratory chemical waste: hazard classification by GHS and transport risk. Revista de Saúde Pública. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Ethylpyrrolidin-3-yl)methanol

Navigating the complexities of novel chemical compounds is the cornerstone of discovery. However, the path to innovation must be paved with an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of discovery. However, the path to innovation must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (1-Ethylpyrrolidin-3-yl)methanol (CAS No. 61472-22-8), moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our objective is to empower you, our fellow scientists, to work with confidence, ensuring that both you and your research are protected.

Hazard Assessment: Understanding the Adversary

Before selecting any personal protective equipment (PPE), we must first fundamentally understand the hazards presented by (1-Ethylpyrrolidin-3-yl)methanol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data points. This compound is not benign; it demands respect and careful handling.

The primary risks are severe and immediate, focusing on direct contact. The H318 classification is of particular concern, indicating a risk of irreversible, serious damage to the eyes.[1] This is a higher-level warning than standard eye irritation and dictates a more stringent approach to eye protection.

Hazard Class Hazard Statement Code Description Primary Exposure Route Source
Serious Eye DamageH318Causes serious eye damageEyes[1]
Skin IrritationH315Causes skin irritationSkin[2]
Serious Eye IrritationH319Causes serious eye irritationEyes[2]
Acute Toxicity (Oral)H302Harmful if swallowedIngestion[2]
STOT - Single ExposureH335May cause respiratory irritationInhalation[2][3]
STOT: Specific Target Organ Toxicity

Based on this profile, our PPE strategy must prioritize a complete barrier for the eyes, skin, and respiratory system to prevent any direct contact or inhalation.

The PPE Protocol: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. The following protocol outlines the mandatory PPE and situational enhancements required when handling (1-Ethylpyrrolidin-3-yl)methanol.

Foundational PPE: The Non-Negotiables for All Handling Tasks

This is the minimum required equipment for any task involving this chemical, from weighing a few milligrams to preparing a solution.

  • Eye Protection: Chemical Splash Goggles

    • The Causality: Due to the H318 classification for serious eye damage, standard safety glasses are insufficient.[1] They leave gaps around the sides, top, and bottom, creating a direct path for splashes or vapors. Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory as they form a complete seal around the eyes, providing robust protection from direct and peripheral splashes.[4][5]

  • Hand Protection: Nitrile Gloves

    • The Causality: The H315 classification indicates that this chemical causes skin irritation.[2] Nitrile gloves provide an effective barrier against a wide range of chemicals for incidental contact ("splash protection").[6][7] Always inspect gloves for tears or pinholes before use. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data.[8] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste.[9]

  • Body Protection: Professional Laboratory Coat

    • The Causality: A lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from accidental spills and contamination. It should be made of a suitable material, such as cotton or a flame-resistant blend if flammable solvents are also in use.[6]

Engineering Controls: Your Primary Line of Defense

PPE is the last line of defense. The primary method for mitigating respiratory risk (H335) is through proper engineering controls.

  • Chemical Fume Hood: All procedures involving (1-Ethylpyrrolidin-3-yl)methanol—weighing, transfers, and reactions—must be performed inside a certified chemical fume hood.[10] This captures vapors and potential dust at the source, preventing inhalation and accumulation in the laboratory environment.[11][12]

Situational Enhancements: Escalating Protection for Higher-Risk Tasks

Certain procedures increase the risk of exposure and require an escalation in your PPE.

  • Face Shield (in addition to goggles):

    • When to Use: When handling larger quantities (>5g) or during procedures with a high risk of splashing (e.g., rapid transfers, heating, or pressure reactions).

    • The Causality: While goggles protect the eyes, a face shield protects the entire face from splashes that could cause skin irritation or be absorbed. It is always worn over chemical splash goggles, never as a replacement for them.[9]

  • Respiratory Protection:

    • When to Use: In the event of a large spill or a failure of the primary engineering controls (fume hood).

    • The Causality: For emergency situations where vapor concentrations may exceed safe limits, a respirator is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[10] Note that respirator use requires prior medical clearance, training, and fit-testing as per OSHA regulations.[4][5]

Procedural Guidance: Integrating Safety into Your Workflow

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving (1-Ethylpyrrolidin-3-yl)methanol.

PPE_Workflow start Start: Assess Task Handling (1-Ethylpyrrolidin-3-yl)methanol fume_hood Work in a Chemical Fume Hood start->fume_hood Always base_ppe Mandatory Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Always risk_assessment Assess Splash & Aerosol Potential base_ppe->risk_assessment low_risk Low Risk (e.g., small transfers, weighing <1g) risk_assessment->low_risk Low high_risk High Risk (e.g., large volumes, heating, spill) risk_assessment->high_risk High / Emergency face_shield Add Face Shield (over goggles) high_risk->face_shield respirator Emergency Only: Add Respirator (OV Cartridge) high_risk->respirator

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethylpyrrolidin-3-yl)methanol
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(1-Ethylpyrrolidin-3-yl)methanol
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